4-(trifluoromethyl)quinoline-3-carboxylic Acid
Description
Properties
IUPAC Name |
4-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-6-3-1-2-4-8(6)15-5-7(9)10(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBXCLYXJCGTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453932 | |
| Record name | 4-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155495-82-2 | |
| Record name | 4-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-(trifluoromethyl)quinoline-3-carboxylic acid physical and chemical properties"
An In-Depth Technical Guide to 4-(Trifluoromethyl)quinoline-3-carboxylic Acid
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful moiety is integrated into privileged heterocyclic scaffolds like the quinoline ring system, the resulting compounds present a rich field for therapeutic exploration.
This technical guide provides a comprehensive overview of this compound, a key building block for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, synthetic considerations, spectroscopic signature, and its significant potential in the synthesis of novel bioactive agents. The insights presented herein are grounded in established chemical principles and aim to equip the reader with the foundational knowledge required to effectively utilize this compound in a research and development setting.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional organic compound featuring a quinoline core substituted with a highly electronegative trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position. This specific arrangement of functional groups dictates its unique chemical behavior and potential as a pharmacophore.
Caption: 2D Chemical Structure of this compound.
The table below summarizes the key physical and chemical identifiers for this compound, compiled from various chemical suppliers and databases. Note that some values, such as boiling point and pKa, are predicted through computational models due to a lack of extensive experimental data in published literature.
| Property | Value | Source(s) |
| CAS Number | 155495-82-2 | [3][4][5] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [3][5] |
| Molecular Weight | 241.17 g/mol | [3] |
| Appearance | White to off-white powder/solid | [6] |
| Melting Point | 210-212 °C | [3] |
| Boiling Point | 349.0 ± 42.0 °C (Predicted) | [3] |
| Density | 1.481 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 0.65 ± 0.30 (Predicted) | [3] |
| Solubility | Soluble in DMSO.[7] The presence of hydroxyl and carboxylic acid functionalities can contribute to solubility in polar solvents.[6] | |
| Storage | Sealed in a dry environment at room temperature.[3][5] |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of quinoline-4-carboxylic acids is a well-established area of organic chemistry. While a specific, peer-reviewed synthesis for this compound is not prominently detailed in the initial search, its structure suggests that it can be prepared through modifications of classical methods such as the Pfitzinger or Gould-Jacobs reactions.
A plausible synthetic strategy involves the condensation of an appropriately substituted aniline with a β-ketoester bearing a trifluoromethyl group. For instance, the reaction of an aniline derivative with ethyl 4,4,4-trifluoroacetoacetate or a similar fluorinated building block, followed by cyclization, would lead to the quinoline core. Subsequent functional group manipulations could then yield the target carboxylic acid. Many modern methods utilize transition metal catalysis to achieve these transformations with higher efficiency and milder conditions.[8][9]
Caption: Generalized workflow for the synthesis of quinoline-3-carboxylic acids.
Chemical Reactivity
The reactivity of this compound is governed by its three primary components: the carboxylic acid group, the electron-deficient quinoline ring, and the trifluoromethyl substituent.
-
Carboxylic Acid Group: The -COOH group is the most reactive site for many standard organic transformations. It can readily undergo:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amide Formation: Coupling with amines, often mediated by activating agents (e.g., DCC, EDC), to produce amides. This is a crucial reaction for building larger, more complex molecules in drug discovery.[10]
-
Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
Decarboxylation: While typically requiring harsh conditions, decarboxylation can sometimes be achieved, particularly with catalytic methods.[9]
-
-
Quinoline Ring: The quinoline ring is an aromatic heterocycle. The presence of the powerfully electron-withdrawing -CF₃ group at the 4-position significantly deactivates the ring system towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the activating group.
-
Trifluoromethyl Group: The -CF₃ group itself is generally unreactive under standard organic conditions due to the strength of the C-F bonds.[1] Its primary role is electronic; it influences the reactivity of the adjacent quinoline ring and can impact the acidity of nearby protons.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The expected spectral features are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals expected in the δ 7.5-9.0 ppm range. Protons on the quinoline ring will be deshielded (shifted downfield) due to the aromatic currents and the electron-withdrawing effects of the nitrogen atom and the -CF₃ group.[11]Carboxylic Acid Proton: A broad singlet, typically appearing far downfield (>10 ppm), which is exchangeable with D₂O.[11] |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.Carboxylic Carbon: A signal around δ 165-175 ppm.CF₃ Carbon: A characteristic quartet (due to ¹JCF coupling) with a chemical shift around δ 120-125 ppm. The carbon at the 4-position will also exhibit splitting (a smaller ²JCF coupling).[11] |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |
| IR Spectroscopy | O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid).C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ (carboxylic acid carbonyl).C=C & C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region (aromatic ring).C-F Stretches: Strong absorptions in the 1100-1350 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 241.035, corresponding to the exact mass of the molecule.[12] Fragmentation patterns would likely involve the loss of -OH, -COOH, and potentially the CF₃ group. |
Role in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists for several reasons, primarily stemming from the synergistic combination of the quinoline core and the trifluoromethyl group.
-
Privileged Scaffold: The quinoline ring is a "privileged scaffold," appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[13][14] The carboxylic acid at the 3-position is a key feature in many quinolone antibiotics and other enzyme inhibitors, often forming critical hydrogen bond or salt bridge interactions with target proteins.[10][15]
-
Influence of the Trifluoromethyl Group: As a bioisostere for groups like chlorine or methyl, the -CF₃ group provides unique advantages:
-
Enhanced Lipophilicity: It increases the molecule's ability to cross biological membranes, potentially improving oral bioavailability.[1]
-
Metabolic Stability: The strength of the C-F bond makes the -CF₃ group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can prolong the drug's half-life.[1]
-
Modulation of pKa: Its strong electron-withdrawing nature lowers the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH.
-
Binding Interactions: The -CF₃ group can participate in unique non-covalent interactions within a protein's binding pocket, such as dipole-dipole or orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.
-
Caption: Role of the scaffold in medicinal chemistry and drug design.
This compound serves as a key intermediate for synthesizing inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target for cancer and autoimmune diseases.[15] Its structure allows for the systematic exploration of structure-activity relationships (SAR) by modifying the carboxylic acid (e.g., converting it to various amides) or by further substituting the benzo portion of the quinoline ring.
Safety and Handling
-
GHS Hazard Statements: Based on similar compounds, it should be treated as potentially:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16][17]
-
Handling: Avoid breathing dust, fumes, or vapors.[17] Wash hands thoroughly after handling.[16] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] Keep away from strong oxidizing agents.
-
Experimental Protocol: ¹H NMR and D₂O Exchange for Structural Verification
This protocol describes a self-validating method to confirm the presence of the exchangeable carboxylic acid proton, a key feature of the title compound's structure.
Objective: To acquire a standard ¹H NMR spectrum and use a deuterium oxide (D₂O) exchange experiment to identify the carboxylic acid proton signal.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it slows the exchange rate of the acidic proton compared to other solvents like CDCl₃.
-
-
Initial ¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 5-second relaxation delay).
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the aromatic signals (δ 7.5-9.0 ppm) and locate the potential broad singlet for the carboxylic acid proton (likely >10 ppm).
-
-
D₂O Exchange Procedure:
-
Carefully remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube using a clean pipette.
-
Cap the tube and gently invert it several times to ensure thorough mixing. A slight cloudiness may appear initially but should dissipate.
-
-
Post-Exchange ¹H NMR Acquisition:
-
Re-insert the NMR tube into the spectrometer. It may be necessary to re-lock and re-shim the instrument.
-
Acquire a second ¹H NMR spectrum using the identical parameters as the initial acquisition.
-
-
Data Interpretation and Validation:
-
Compare the two spectra. The signal corresponding to the carboxylic acid proton (-COOH) will have disappeared or significantly diminished in the second spectrum.
-
A new, small peak corresponding to HOD (resulting from the H/D exchange) may appear in the spectrum, typically around δ 3.4 ppm in DMSO-d₆.
-
Validation: The disappearance of a specific downfield proton signal upon the addition of D₂O provides definitive evidence for its identity as an exchangeable acidic proton, thereby validating the presence of the carboxylic acid functional group.
-
Conclusion
This compound stands as a compound of considerable strategic value in the field of medicinal chemistry. Its architecture combines the biologically relevant quinoline-3-carboxylic acid core with the pharmacokinetically advantageous trifluoromethyl group. This guide has detailed its fundamental physical and chemical properties, outlined logical synthetic approaches, and provided a framework for its spectroscopic characterization and safe handling. For researchers engaged in the design and synthesis of novel therapeutics, particularly in the areas of oncology, infectious diseases, and autoimmune disorders, this molecule represents a versatile and powerful building block for innovation.
References
-
PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO3. [Online] Available at: [Link]
-
PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3. [Online] Available at: [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Online] Available at: [Link]
-
Lead Sciences. This compound. [Online] Available at: [Link]
-
MySkinRecipes. 4-Hydroxy-8-(trifluoromethyl)-3-quinoline-carboxylic acid. [Online] Available at: [Link]
-
PubChem. 4-(Trifluoromethyl)quinoline-6-carboxylic acid | C11H6F3NO2. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid. [Online] Available at: [Link]
-
Cherry. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Online] Available at: [Link]
-
Scirp.org. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. [Online] Available at: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Online] Available at: [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Online] Available at: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online] Available at: [Link]
-
ResearchGate. Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF. [Online] Available at: [Link]
-
J&K Scientific. 4-(Trifluoromethyl)quinoline-2-carboxylic acid, 97%. [Online] Available at: [Link]
-
National Institutes of Health. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [Online] Available at: [Link]
-
mVOC 4.0. Quinoline. [Online] Available at: [Link]
-
National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Online] Available at: [Link]
-
ResearchGate. Figure S11. 1 H NMR spectrum of 3f. [Online] Available at: [Link]
-
PubChemLite. 3-(trifluoromethyl)quinoline-4-carboxylic acid (C11H6F3NO2). [Online] Available at: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Online] Available at: [Link]
-
Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Online] Available at: [Link]
-
Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Online] Available at: [Link]
-
Human Metabolome Database. Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). [Online] Available at: [Link]
-
PubChem. Quinoline-3-carboxylic acid | C10H7NO2. [Online] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. 155495-82-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 155495-82-2 [chemicalbook.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. chemimpex.com [chemimpex.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-(Trifluoromethyl)quinoline-6-carboxylic acid | C11H6F3NO2 | CID 84018363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 4-(Trifluoromethyl)quinoline-3-carboxylic Acid: A Predictive and Experimental Guide
An In-depth Technical Guide
Executive Summary
4-(Trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its solubility in common laboratory solvents is a prerequisite for its effective application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for understanding and determining the solubility of this molecule. We will first dissect its structural attributes to build a predictive solubility model based on fundamental physicochemical principles. Subsequently, this guide furnishes detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, enabling researchers to generate robust, reliable data. The overarching goal is to equip scientists and drug development professionals with the expertise to confidently handle and utilize this compound in their research endeavors.
Introduction: The Critical Role of Solubility
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, most notably antimalarials like quinine and chloroquine.[1] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound (CAS 155495-82-2) combines these features, making it a valuable intermediate for the synthesis of novel bioactive molecules.[2][3]
However, the successful transition of a compound from a vial to a viable experimental or clinical application hinges on its solubility. Poor solubility can cripple development, leading to challenges in:
-
Chemical Synthesis: Inefficient reactions due to poor mixing and mass transfer.
-
Purification: Difficulties in selecting appropriate crystallization or chromatographic solvents.
-
Biological Assays: Inaccurate results from compound precipitation in aqueous assay buffers.
-
Formulation & Bioavailability: Low solubility is a primary cause of poor absorption and bioavailability in vivo.[4]
This document serves as a proactive guide to characterizing this crucial property for this compound.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's structure dictates its properties. By examining the key functional groups of this compound, we can develop a strong hypothesis for its solubility behavior across different solvent classes.
Table 1: Physicochemical Properties of this compound
| Property | Value / Prediction | Rationale & Implications |
| Molecular Formula | C₁₁H₆F₃NO₂ | From structure.[3] |
| Molecular Weight | 241.17 g/mol | Calculated from formula.[3] |
| Predicted XlogP | 2.6 | This value suggests a moderate degree of lipophilicity, indicating a balance between hydrophobic (quinoline, -CF3) and hydrophilic (carboxylic acid) character.[5] |
| Key Functional Groups | Quinoline Ring, Carboxylic Acid, Trifluoromethyl Group | The combination of a large aromatic system, a highly polar acidic group, and a lipophilic fluorinated group creates a complex solubility profile. |
| Predicted pKa | ~2-3 | The strong electron-withdrawing effect of the adjacent trifluoromethyl group and the quinoline ring nitrogen is expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). The compound will exist predominantly in its anionic carboxylate form at physiological pH.[6] |
Solubility Hypothesis:
-
Aqueous Solvents (e.g., Water, Buffers): Solubility is predicted to be very low in neutral water due to the large, hydrophobic quinoline and -CF3 moieties. However, solubility will be highly pH-dependent . In basic media (e.g., pH > 7), the carboxylic acid will deprotonate to form the highly polar carboxylate salt, which will dramatically increase aqueous solubility. Conversely, in acidic media (e.g., pH < 2), solubility will remain low.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the carboxylic acid group (acting as both donors and acceptors) while also solvating the aromatic ring system.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): High solubility is predicted, particularly in DMSO and DMF. These solvents are strong hydrogen bond acceptors and have sufficient polarity to effectively solvate both the polar and nonpolar regions of the molecule. DMSO is an excellent choice for preparing concentrated stock solutions for high-throughput screening.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very poor solubility is expected. The highly polar carboxylic acid group is incompatible with the nonpolar nature of these solvents, making dissolution energetically unfavorable.
The following diagram illustrates the logical relationship between the molecule's structural features and its predicted solubility.
Caption: Predicted solubility based on molecular properties.
Experimental Determination of Solubility
While predictions provide guidance, empirical data is essential for definitive characterization. The choice of method depends on the required accuracy and throughput, generally categorized as thermodynamic or kinetic solubility.[9]
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility, which is the true saturation point of the compound in a solvent at a specific temperature. It is the gold-standard for its accuracy and is crucial for late-stage development.[4][10]
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
-
Equilibration: Seal the vial tightly. Place it in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary for poorly soluble or slowly dissolving compounds.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully remove a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV. A standard calibration curve of the compound must be prepared in the same diluent.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL or mg/mL.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol for Kinetic Solubility (High-Throughput Method)
Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated organic stock solution (usually DMSO) into an aqueous buffer. This method is fast, requires minimal compound, and is ideal for early-stage discovery to rank compounds.[8][11]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Assay Plate Setup: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and mix to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1-2%) to minimize co-solvent effects. Perform serial dilutions across the plate.
-
Incubation: Cover the plate and allow it to incubate at room temperature for a set period (e.g., 1-2 hours). During this time, a supersaturated solution may form, followed by precipitation if the solubility limit is exceeded.
-
Precipitation Detection: Measure the amount of precipitate formed in each well. Nephelometry, which measures light scattering by insoluble particles, is a direct and sensitive method.[11] Alternatively, after filtering the plate, the concentration remaining in the solution can be quantified by UV-Vis spectroscopy.[9]
-
Data Analysis: Plot the measured signal (e.g., nephelometric units) against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is defined as the kinetic solubility.
Caption: Workflow for a High-Throughput Kinetic Solubility Assay.
Data Summary and Application
The data generated from these experiments should be systematically recorded to guide future work. The following table provides a template for summarizing experimental findings.
Table 2: Experimental Solubility Data for this compound
| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) | Method Used |
| Water, pH 7.4 | Aqueous Buffer | 25 | [Enter Experimental Data] | Shake-Flask |
| 0.1 M HCl (pH ~1) | Aqueous (Acidic) | 25 | [Enter Experimental Data] | Shake-Flask |
| 0.1 M NaOH (pH ~13) | Aqueous (Basic) | 25 | [Enter Experimental Data] | Shake-Flask |
| Methanol | Polar Protic | 25 | [Enter Experimental Data] | Shake-Flask |
| Ethanol | Polar Protic | 25 | [Enter Experimental Data] | Shake-Flask |
| DMSO | Polar Aprotic | 25 | [Enter Experimental Data] | Shake-Flask |
| Acetonitrile | Polar Aprotic | 25 | [Enter Experimental Data] | Shake-Flask |
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | [Enter Experimental Data] | Shake-Flask |
| Ethyl Acetate | Intermediate Polarity | 25 | [Enter Experimental Data] | Shake-Flask |
| Toluene | Nonpolar | 25 | [Enter Experimental Data] | Shake-Flask |
| PBS, pH 7.4 | Aqueous Buffer | 25 | [Enter Experimental Data] | Kinetic Assay |
Armed with this data, a researcher can make informed decisions:
-
For Synthesis: Select a solvent (e.g., THF, DMF) in which reactants are highly soluble to ensure a homogeneous reaction mixture.
-
For Purification: Identify a solvent system where the compound has high solubility at elevated temperatures but lower solubility at room temperature, ideal for recrystallization.
-
For Screening: Use DMSO for primary stock solutions and understand the kinetic solubility limit in aqueous buffers to avoid false negatives due to compound precipitation.
Conclusion
The solubility of this compound is a complex property governed by the interplay of its aromatic, acidic, and fluorinated structural elements. A predictive assessment based on its physicochemical properties suggests poor solubility in neutral water and nonpolar solvents, high solubility in polar aprotic solvents, and highly pH-dependent solubility in aqueous media. This guide provides the necessary theoretical framework and detailed experimental protocols to move beyond prediction to robust, quantitative measurement. By employing the described shake-flask and kinetic assay methods, researchers can generate the critical data needed to unlock the full potential of this promising chemical entity in their scientific programs.
References
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]
-
Shields, Z. P., et al. (2022). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. National Institutes of Health (PMC). Available at: [Link]
-
PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
-
BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
-
PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
- Ding, G., & Peijnenburg, W. J. G. M. (2013). Physicochemical Properties of Per- and Polyfluoroalkyl Substances (PFASs). In Persistent Organic Pollutants (POPs)
-
Solubility of Things. Quinoline-4-carboxylic acid. Available at: [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 8-(Trifluoromethyl)quinolin-4-ol. Available at: [Link]
-
Lead Sciences. This compound. Available at: [Link]
-
PubChemLite. This compound (C11H6F3NO2). Available at: [Link]
- Siegemund, G., et al. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Sciencemadness Wiki. Quinoline. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Department of Chemistry. Available at: [Link]
-
Wikipedia. Quinoline. Available at: [Link]
- Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147.
-
University of Rochester. Reagents & Solvents: Solvents and Polarity. Department of Chemistry. Available at: [Link]
- Droge, S. T. J. (2014). Equilibrium modeling: A pathway to understanding observed perfluorocarboxylic and perfluorosulfonic acid behavior. Environmental Toxicology and Chemistry, 33(11), 2449-2460.
-
PubChem. Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. PubChemLite - this compound (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 6. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
Interpreting the NMR Spectra of 4-(Trifluoromethyl)quinoline-3-carboxylic Acid: A Comprehensive Guide
An In-Depth Technical Guide for Researchers and Scientists
Abstract
4-(Trifluoromethyl)quinoline-3-carboxylic acid is a key heterocyclic compound, frequently utilized as a building block in medicinal chemistry and materials science. Its rigid structure and the presence of strongly influential functional groups—a trifluoromethyl group and a carboxylic acid—create a distinct and complex NMR profile. Accurate structural confirmation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. This technical guide provides a detailed, field-expert interpretation of the ¹H, ¹³C, and advanced 2D NMR spectra expected for this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind spectral assignments, a self-validating experimental protocol, and authoritative references to ground the analysis.
Foundational Principles: Substituent Effects on the Quinoline Core
The quinoline ring is a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The interpretation of its NMR spectra is governed by the electronic environment of each nucleus. In this compound, two powerful electron-withdrawing groups (EWGs) dominate this environment.
-
The Trifluoromethyl (-CF₃) Group: Positioned at C4, the -CF₃ group exerts a profound deshielding effect on nearby nuclei due to the high electronegativity of the fluorine atoms.[1] This effect causes protons and carbons in its vicinity to resonate at a higher chemical shift (downfield). Furthermore, it introduces characteristic J-coupling between the fluorine (¹⁹F) and carbon (¹³C) nuclei, splitting the signals of the CF₃ carbon and the carbon it is attached to (C4) into quartets.[1]
-
The Carboxylic Acid (-COOH) Group: Located at C3, this group also withdraws electron density from the ring, contributing to the overall deshielding of the pyridine ring protons and carbons.[2] Its acidic proton is typically observed as a broad singlet at a very low field, often above 13 ppm, particularly in hydrogen-bond-accepting solvents like DMSO-d₆.[3][4]
These combined effects result in a spectrum where the protons on the pyridine ring (H-2) are significantly shifted downfield compared to an unsubstituted quinoline.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial roadmap to the molecule's proton environment. The analysis begins by identifying the most distinct signals and then deconvoluting the complex aromatic region. The expected spectrum is typically recorded in DMSO-d₆ to ensure solubility and observation of the carboxylic acid proton.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];
}
Caption: Numbering scheme for this compound.
-
Carboxylic Acid Proton (H-O): Expected as a broad singlet in the δ 13.0-14.0 ppm range. Its breadth is due to chemical exchange with trace water in the solvent. A D₂O exchange experiment can confirm this assignment, as the peak would disappear upon addition of D₂O.[1]
-
H-2: This is the most deshielded proton on the quinoline core, appearing as a sharp singlet significantly downfield (predicted δ > 9.0 ppm). Its downfield shift is caused by the anisotropic effect of the adjacent nitrogen atom and the strong electron-withdrawing effects of both the C3-COOH and C4-CF₃ groups. It appears as a singlet because its only adjacent proton positions (N1 and C3) lack protons for coupling.
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene portion of the ring typically appear between δ 7.5-8.5 ppm. Their assignment requires analyzing their multiplicity and coupling constants.
-
H-5 and H-8: These protons are ortho to the ring junction and will be the most downfield in this region. H-5 experiences a deshielding effect from the spatially proximate -CF₃ group, while H-8 is deshielded by the heterocyclic nitrogen. Both will likely appear as doublets or doublet of doublets.
-
H-6 and H-7: These protons are further from the EWGs and will be relatively upfield. They will likely appear as triplets or doublet of doublets due to coupling with their neighbors.
-
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | ~13.5 | br s | - | Acidic proton, exchangeable. |
| H-2 | ~9.2 | s | - | Deshielded by N1, C3-COOH, and C4-CF₃. |
| H-5 | ~8.4 | d | ~8.5 | Deshielded by ring current and C4-CF₃. |
| H-8 | ~8.2 | d | ~8.0 | Deshielded by peri-interaction with N1. |
| H-7 | ~8.0 | t | ~7.8 | Coupled to H-6 and H-8. |
| H-6 | ~7.8 | t | ~7.6 | Coupled to H-5 and H-7. |
Predicted ¹³C NMR and ¹⁹F NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon skeleton and is particularly informative for this molecule due to the C-F coupling.
-
Carboxylic Carbon (C=O): This signal appears significantly downfield, typically in the δ 165-170 ppm range.
-
Trifluoromethyl Carbon (-CF₃): This carbon signal is split into a prominent quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant of approximately 275 Hz.[5][6]
-
C4: The carbon directly attached to the -CF₃ group will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF) of around 35-40 Hz.[1]
-
Quaternary Carbons (C3, C4a, C8a): These carbons will appear as sharp signals with no attached protons. C3 and C4 will be significantly deshielded.
-
Aromatic Carbons (C2, C5, C6, C7, C8): These carbons will appear in the aromatic region (δ 120-150 ppm). C2 will be highly deshielded due to the adjacent nitrogen and EWGs.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (JCF, Hz) |
| C=O | ~167 | s | - |
| C2 | ~152 | s | - |
| C4a | ~148 | s | - |
| C8a | ~146 | s | - |
| C4 | ~138 | q | ~37 |
| C7 | ~132 | s | - |
| C5 | ~130 | s | - |
| C8 | ~129 | s | - |
| C6 | ~128 | s | - |
| CF₃ | ~124 | q | ~275 |
| C3 | ~122 | s | - |
¹⁹F NMR Spectroscopy
A proton-decoupled ¹⁹F NMR spectrum would provide the simplest confirmation of the trifluoromethyl group, showing a single, sharp singlet at approximately δ -62 ppm (relative to CFCl₃).[5]
Advanced 2D NMR for Unambiguous Structural Confirmation
While 1D spectra provide strong evidence, 2D NMR experiments are essential for definitive, self-validating assignments.[3][7][8]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9] It would show clear correlations within the H-5/H-6/H-7/H-8 spin system, allowing for sequential "walking" along the benzene ring to confirm their connectivity. No correlation would be seen for the H-2 singlet.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-2 to C-2, H-5 to C-5, etc.).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this molecule, as it reveals long-range correlations (2-3 bonds) between protons and carbons.[3] It validates the overall structure by connecting the different fragments.
dot graph "HMBC_Correlations" { rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
}
Caption: Key expected HMBC correlations for structural validation.
Key Expected HMBC Correlations:
-
H-2 will show correlations to C-3 , C-4 , and the bridgehead carbon C-8a . This definitively places H-2 adjacent to the substituent-heavy part of the pyridine ring.
-
H-5 will correlate to C-4 , C-4a , C-6 , and C-7 , confirming its position on the benzene ring and its proximity to the C4-CF₃ group.
-
H-8 will correlate to C-8a , C-4a , C-7 , and C-6 , confirming its position adjacent to the nitrogen-containing ring.
Experimental Protocol for NMR Data Acquisition
This protocol provides a standardized, self-validating workflow for acquiring high-quality NMR data for this compound.
dot graph "Experimental_Workflow" { rankdir=TB; bgcolor="#FFFFFF"; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"];
}
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the purified compound for comprehensive 1D and 2D analysis.[3]
-
Select a high-quality deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the compound and clearly resolve the carboxylic acid proton.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean vial. Ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
For quantitative purposes, an internal standard can be added, but for routine structural confirmation, referencing to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is sufficient.
-
-
Instrument Setup and 1D Acquisition (500 MHz or higher recommended):
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H Spectrum: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. A relaxation delay (D1) of 5 seconds is recommended for accurate integration if needed.[1]
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
Using the optimized parameters from the 1D experiments, set up standard gradient-selected (gs) COSY, HSQC, and HMBC experiments.
-
Default parameter sets provided by the spectrometer software are often a good starting point and can be optimized as needed.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to all acquired spectra.
-
Reference the spectra to the residual solvent peak.
-
Analyze the 2D spectra to build connectivity maps: use the COSY to link adjacent protons, the HSQC to link protons to their carbons, and the HMBC to assemble the complete molecular structure.
-
Conclusion
The NMR spectral interpretation of this compound is a multi-faceted process that relies on understanding fundamental substituent effects and employing a suite of modern NMR techniques. The strong deshielding from the -CF₃ and -COOH groups creates a highly dispersed ¹H spectrum with a characteristic downfield singlet for H-2. The ¹³C spectrum is defined by the distinctive quartet signals arising from C-F coupling. While 1D NMR provides a robust preliminary identification, the use of 2D techniques like COSY, HSQC, and particularly HMBC, is indispensable for achieving an unambiguous, authoritative, and self-validated structural assignment required for high-level research and development.
References
- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.
- Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025). INIS.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002).
- 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. (n.d.).
- 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- Gereke, M., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
- Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry.
- Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. (2009). Semantic Scholar.
- Gereke, M., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- BenchChem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR [m.chemicalbook.com]
- 5. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(Trifluoromethyl)quinoline-3-carboxylic Acid
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction
4-(Trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound featuring a quinoline core, a carboxylic acid group at position 3, and a trifluoromethyl (CF3) group at position 4. The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's chemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug development.[1] Accurate and sensitive bioanalytical methods are paramount for characterizing this compound in complex matrices during pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[2]
This technical guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind key methodological choices, from sample preparation to data interpretation, empowering researchers to develop and validate robust analytical methods.
Physicochemical Properties and Analyte Characteristics
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |
| Monoisotopic Mass | 241.0351 g/mol | Calculated |
| Average Mass | 241.17 g/mol | [3] |
| pKa (Predicted) | 0.65 ± 0.30 | [4] |
| Melting Point | 210-212 °C | [4] |
The molecule's acidic nature, conferred by the carboxylic acid group, dictates its behavior in solution and during chromatographic separation. The trifluoromethyl group enhances its stability and provides a unique isotopic signature for mass spectrometric analysis.
Strategic Sample Preparation: Ensuring Analyte Integrity and Recovery
The goal of sample preparation is to isolate the analyte from complex biological matrices (e.g., plasma, urine, tissue homogenates) while minimizing interferences that can cause ion suppression or enhancement during ESI-MS analysis.[5] The choice of technique is matrix-dependent.
Protein Precipitation (PPT)
-
Principle: A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the biological sample to denature and precipitate proteins.[6]
-
Expert Insight: While fast, PPT is the "dirtiest" of the common techniques and may leave behind significant amounts of matrix components like phospholipids, which are notorious for causing ion suppression. It is best suited for early-stage discovery or when high throughput is prioritized over ultimate sensitivity. An acidified precipitant (e.g., acetonitrile with 0.1% formic acid) can improve the recovery of acidic analytes by keeping them in a neutral, less water-soluble state.
Protocol 2.1: Protein Precipitation for Plasma Samples
-
Aliquot: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS analysis. For higher sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.[6]
Liquid-Liquid Extraction (LLE)
-
Principle: LLE separates compounds based on their relative solubilities in two different immiscible liquids (typically an aqueous and an organic phase). By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to favor its partitioning into the organic phase.
-
Expert Insight: For an acidic compound like this compound, acidifying the sample (pH < pKa) will neutralize the carboxylic acid group, making the molecule more hydrophobic and readily extractable into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). LLE provides a much cleaner extract than PPT.
Solid-Phase Extraction (SPE)
-
Principle: SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent after interfering components are washed away.
-
Expert Insight: A mixed-mode anion exchange SPE cartridge is ideal for this analyte.[7] The sorbent possesses both reversed-phase and anion-exchange properties. The sample is loaded under conditions where the quinoline core interacts with the reversed-phase material and the negatively charged carboxylate group binds to the anion-exchange sites. This dual retention mechanism allows for very effective removal of matrix interferences.
Liquid Chromatography: The Key to Separation
Chromatographic separation is critical to resolve the analyte from isomers and matrix components that could interfere with accurate quantification.[2]
Table 2: Recommended Starting LC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., Waters Xterra MS C18, 150 mm x 2.1 mm, 5 µm) | Provides good retention and peak shape for moderately polar aromatic compounds.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid maintains the analyte in its protonated form for better retention and promotes good ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) | A gradient elution is necessary to effectively elute the analyte while separating it from other components. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rates for analytical scale LC-MS. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
dot
Caption: General workflow for the LC-MS/MS analysis of small molecules.
Mass Spectrometry: Detection and Structural Elucidation
Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules as it is a "soft" ionization method that typically produces an intact protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[8][9]
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.[10][11]
-
Calculated Exact Mass of [M+H]⁺ (C₁₁H₇F₃NO₂⁺): 242.0423
-
Calculated Exact Mass of [M-H]⁻ (C₁₁H₅F₃NO₂⁻): 240.0278
By comparing the experimentally measured mass to the theoretical mass, the molecular formula can be confidently confirmed.[12]
Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM).[13] In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ at m/z 242.04) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure.
Based on established fragmentation patterns of quinoline carboxylic acids[6][8] and trifluoromethylated aromatic compounds[14], the following fragmentation pathway for this compound is proposed:
-
Primary Fragmentation: The most labile bonds are typically adjacent to the carboxyl group. Initial fragmentation is expected to involve the neutral loss of formic acid (HCOOH, 46.0055 Da) or the sequential loss of water (H₂O, 18.0106 Da) and carbon monoxide (CO, 27.9949 Da).
-
Trifluoromethyl Group Fragmentation: A characteristic fragmentation for trifluoromethyl-containing compounds is the loss of the CF₃ radical (·CF₃, 69.0021 Da).[14]
-
Quinoline Ring Fragmentation: Subsequent fragmentation of the quinoline ring structure can lead to the loss of hydrogen cyanide (HCN, 27.0109 Da).[6]
dot
Caption: Proposed ESI-MS/MS fragmentation pathway in positive ion mode.
Table 3: Proposed Key Fragment Ions and MRM Transitions for Quantitative Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Transition Use |
| 242.04 | 196.04 | HCOOH | Quantifier |
| 242.04 | 224.03 | H₂O | Qualifier |
| 242.04 | 173.04 | ·CF₃ | Qualifier |
Method Validation: Ensuring Trustworthiness and Reliability
A robust analytical method must be validated to ensure it is fit for its intended purpose.[6] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][13]
Table 4: Key Validation Parameters according to ICH M10 Guideline
| Parameter | Definition | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[1] |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Calibration curve with a correlation coefficient (r²) ≥ 0.99.[13] |
| Accuracy | The closeness of agreement between the measured value and the accepted true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[1] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) or relative standard deviation (RSD) ≤15% (≤20% at LLOQ).[1] |
| Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.[7] |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for co-eluting matrix components) in the sample. | The CV of the IS-normalized matrix factor should be ≤15%.[1] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (freeze-thaw, short-term, long-term).[15] |
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that demands a systematic and scientifically-grounded approach. By leveraging a deep understanding of the analyte's physicochemical properties, analysts can make informed decisions regarding sample preparation, chromatographic separation, and mass spectrometric detection. High-resolution mass spectrometry is indispensable for initial structural confirmation, while tandem mass spectrometry provides the selectivity required for robust quantification in complex biological matrices. The validation framework outlined herein, grounded in ICH guidelines, provides a clear pathway to developing a trustworthy and reliable bioanalytical method, ultimately ensuring data integrity in critical research and drug development programs.
References
-
Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available at: [Link]
- De Hoffmann, E., & Stroobant, V. (2007).
- de Kanter, F. J. J., et al. (2017). Quantitative pharmaceutical analysis is nowadays frequently executed using mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2094), 20160268.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Lead Sciences. (n.d.). This compound. Available at: [Link]
- Li, Z., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(5), 488-492.
-
MDPI. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Available at: [Link]
- PubChem. (n.d.). This compound.
- El-Aneed, A., et al. (2009). Mass spectrometry, review of the basics: electrospray, MALDI, and commonly used mass analyzers. Applied Spectroscopy Reviews, 44(3), 210-230.
-
Lead Sciences. (n.d.). This compound. Available at: [Link]
-
UAB. (n.d.). Quantitative analysis of small molecules in biological samples. Available at: [Link]
-
PubMed. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Available at: [Link]
-
Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Available at: [Link]
-
YouTube. (2019). Formula determination by high resolution mass spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Proposed fragmentation pathways for compound 22. Available at: [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
YouTube. (2025). What Is Electrospray Ionization (ESI) In LC-MS?. Available at: [Link]
Sources
- 1. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. longdom.org [longdom.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. | Semantic Scholar [semanticscholar.org]
- 15. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure of 4-(Trifluoromethyl)quinoline-3-carboxylic acid
Foreword: The Rationale of Predictive Crystallography
In the landscape of drug discovery and materials science, a molecule's solid-state architecture is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. While experimental determination remains the gold standard, a comprehensive understanding of a compound's likely crystalline form can guide synthesis, formulation, and development efforts long before a single crystal is obtained. This guide addresses the crystal structure of 4-(trifluoromethyl)quinoline-3-carboxylic acid, a compound of significant interest due to its constituent moieties: the quinoline core, a privileged scaffold in medicinal chemistry, and the trifluoromethyl group, a key modulator of pharmacokinetic properties.
As no public experimental crystal structure for this specific molecule has been deposited in crystallographic databases to date, this document adopts a predictive and instructive framework. By synthesizing data from closely related analogs and foundational principles of crystal engineering, we will construct a hypothetical, yet scientifically rigorous, model of its crystal structure. This guide is designed not merely to present a static picture, but to elucidate the process of structural anticipation and to provide a practical workflow for its eventual experimental validation.
The Molecular Blueprint: Synthesis and Key Structural Features
The strategic combination of a quinoline heterocycle with a trifluoromethyl group and a carboxylic acid function creates a molecule with a rich potential for intermolecular interactions and, consequently, complex crystalline arrangements.
Significance in Drug Design
The quinoline scaffold is a cornerstone in the development of therapeutics, found in drugs ranging from antimalarials to kinase inhibitors.[1] Its aromatic, heterocyclic nature provides a rigid framework for orienting functional groups and engaging in π-stacking interactions. The carboxylic acid at the 3-position is a potent hydrogen bond donor and acceptor, crucial for forming predictable supramolecular synthons.
The trifluoromethyl (-CF3) group is a powerful tool in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's metabolic stability, membrane permeability, and binding affinity.[2] In the solid state, the fluorine atoms of the -CF3 group are weak hydrogen bond acceptors and can participate in a variety of non-covalent interactions, including C-H···F and F···F contacts, which significantly influence crystal packing.[3][4]
Proposed Synthesis Route
The synthesis of quinoline-4-carboxylic acids is well-established, with methods like the Doebner and Pfitzinger reactions being prominent.[1] A plausible route to the title compound involves a variation of the Doebner reaction, condensing an appropriately substituted aniline with an aldehyde and pyruvic acid.
A more targeted approach could adapt established procedures for similar trifluoromethylated quinolines. For instance, a common strategy involves the condensation of an aniline with an ethyl β-ketoester, followed by cyclization. A potential pathway to this compound could start from 2-amino-benzotrifluoride and diethyl 2-(ethoxymethylene)malonate, followed by cyclization, hydrolysis, and decarboxylation, though this is a multi-step simplification. A more direct, albeit potentially lower-yielding, one-pot synthesis might involve reacting 2-aminobenzotrifluoride, an appropriate aldehyde, and pyruvic acid under acidic conditions.[5]
From Solution to Solid: A Protocol for Crystallization
Obtaining diffraction-quality single crystals is the most critical and often most challenging step in structure determination. The choice of solvent and crystallization technique is paramount and is guided by the solute's solubility and the desired crystal growth kinetics.
Experimental Protocol: Slow Evaporation Method
This protocol outlines a standard and effective method for growing single crystals of small organic molecules.
Rationale: Slow evaporation allows the solution to become supersaturated at a controlled rate, promoting the growth of a few large, well-ordered crystals rather than rapid precipitation of a polycrystalline powder. The solvent system is chosen to provide moderate solubility—the compound should dissolve completely upon gentle heating but be close to saturation at room temperature.
Step-by-Step Methodology:
-
Purification: Ensure the this compound sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Screening: In separate small vials, test the solubility of ~1-2 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). A suitable solvent will fully dissolve the compound with gentle warming.
-
Preparation of Saturated Solution: Prepare a saturated or near-saturated solution by dissolving the compound in a selected solvent (e.g., ethanol/water mixture) in a clean glass vial. Gentle heating in a warm water bath may be required.
-
Filtration: While warm, filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation. Alternatively, place the primary vial inside a larger, sealed jar containing a small amount of a more volatile anti-solvent (e.g., hexane) for vapor diffusion.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitoring and Harvesting: Monitor the vial daily. Crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension) may form over several days to weeks. Once formed, carefully harvest a crystal using a cryo-loop.
Predicted Crystal Structure and Intermolecular Interactions
In the absence of experimental data, we can predict the crystal structure by examining the common packing motifs of analogous compounds, particularly quinoline carboxylic acids and molecules featuring -CF3 groups.
Dominant Supramolecular Synthon: The Carboxylic Acid Dimer
Carboxylic acids most commonly form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups.[6] This R²₂(8) graph set motif is a highly robust and predictable synthon in crystal engineering. It is therefore highly probable that this compound will form such dimers as the primary organizing feature of its crystal lattice.
Secondary Interactions and Crystal Packing
Beyond the primary dimer, the overall three-dimensional architecture will be directed by a hierarchy of weaker interactions:
-
π-π Stacking: The planar quinoline rings are likely to engage in offset π-π stacking interactions with neighboring dimers, contributing to the formation of columns or sheets.
-
C-H···O and C-H···N Hydrogen Bonds: Aromatic C-H donors can interact with the carbonyl oxygen of the carboxylic acid and the nitrogen atom of the quinoline ring, providing further stability to the lattice.
-
Interactions involving the -CF3 Group: The fluorine atoms can act as weak acceptors for C-H···F hydrogen bonds. Furthermore, C-F···π and F···F interactions are also plausible, helping to organize the stacked layers of the quinoline systems.[4]
Table of Predicted Crystallographic Parameters
The following table provides a hypothetical, yet plausible, set of crystallographic data for this compound, based on common values for small organic molecules crystallizing in centrosymmetric space groups.
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic | A very common crystal system for organic molecules. |
| Space Group | P2₁/c | The most common space group for organic molecules, accommodating centrosymmetric dimers. |
| a (Å) | ~ 8-12 | Typical cell dimension range. |
| b (Å) | ~ 5-9 | Typical cell dimension range. |
| c (Å) | ~ 15-20 | Typical cell dimension range. |
| β (°) ** | ~ 95-110 | Typical angle for a monoclinic system. |
| Volume (ų) | ~ 1000-1500 | Derived from typical cell dimensions. |
| Z | 4 | Number of molecules per unit cell, typical for this space group. |
| Density (calc, g/cm³) ** | ~ 1.5-1.7 | Calculated from molecular weight and cell volume. |
| Hydrogen Bonding | O-H···O (dimer), C-H···O, C-H···F | Based on functional groups present. |
Experimental Workflow for Structure Determination
Once a suitable single crystal is obtained, its structure is determined using X-ray diffraction. The process is a well-defined workflow from data collection to final structural refinement.[7][8]
Step-by-Step X-ray Diffraction and Analysis Protocol
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooling with liquid nitrogen to minimize radiation damage.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[9]
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects.
-
Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules, this is typically achieved using ab initio or direct methods.[9]
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.
-
Validation and Deposition: The final structure is validated using established crystallographic checks and is typically deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.
Visualization of the Structure Determination Workflow
Caption: Workflow for experimental crystal structure determination.
Visualization of Predicted Intermolecular Interactions
The following diagram illustrates the predicted network of hydrogen bonds and other key intermolecular interactions that likely define the crystal packing of this compound.
Caption: Predicted intermolecular interactions in the crystal lattice.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the crystal structure of this compound. Based on established principles of supramolecular chemistry and data from analogous structures, we anticipate a crystal packing dominated by robust O-H···O hydrogen-bonded carboxylic acid dimers. These dimers are likely arranged into layers or columns stabilized by π-π stacking of the quinoline rings, with weaker C-H···O, C-H···N, and C-H···F interactions providing further cohesion. The provided experimental protocols for crystallization and X-ray analysis offer a clear and actionable pathway for the future empirical determination and validation of this structure. Understanding these solid-state features is crucial for harnessing the full potential of this promising molecule in pharmaceutical and materials science applications.
References
-
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. (n.d.). IUCrData.
-
X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.
-
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. (2020). National Institutes of Health.
-
The crystallization of quinoline. (n.d.). Google Patents.
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.
-
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. (2020). IUCr Journals.
-
Small molecule crystallography. (n.d.). Excillum.
-
Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022). MDPI.
-
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. (n.d.). Chem-Impex.
-
Liquid-crystalline quinoline derivatives. (n.d.). ElectronicsAndBooks.
-
Process for the manufacture of quinoline derivatives. (n.d.). Google Patents.
-
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). IUCr.
-
X-ray crystallography. (n.d.). Wikipedia.
-
Synthesis of derivatives of quinoline. (n.d.). SciSpace.
-
Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.). ResearchGate.
-
4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. (n.d.). Chemicalbook.
-
This compound. (n.d.). Lead Sciences.
-
This compound (C11H6F3NO2). (n.d.). PubChem.
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis Online.
-
Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. (n.d.). ResearchGate.
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2017). National Institutes of Health.
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI.
-
Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
-
Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal. (n.d.). Organic Chemistry Research.
-
Crystal Structure of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs | MDPI [mdpi.com]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. excillum.com [excillum.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Pfitzinger Reaction: Synthesis of Quinoline-4-Carboxylic Acid Derivatives for Drug Discovery
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast therapeutic potential, exhibiting activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory.[3][4] The Pfitzinger reaction, a classic yet remarkably robust transformation, remains one of the most effective and versatile methods for the synthesis of these vital heterocyclic compounds.[3][5] This in-depth guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Pfitzinger reaction. We will dissect its underlying mechanism, present a field-proven experimental protocol, analyze its synthetic scope, and highlight its critical applications in modern drug discovery programs.
Introduction: The Strategic Value of the Pfitzinger Synthesis
First discovered by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][6] The reaction provides a direct and efficient pathway to substituted quinoline-4-carboxylic acids, which are pivotal intermediates in the development of novel therapeutics.[2] Its enduring relevance is a testament to its reliability and adaptability, allowing for the strategic introduction of diverse substituents to fine-tune the pharmacological profiles of target molecules.[7] This guide serves as a practical and theoretical resource for leveraging this powerful reaction in a research and development setting.
The Reaction Mechanism: A Rationale-Driven Exploration
Understanding the mechanism of the Pfitzinger reaction is critical for optimizing reaction conditions and troubleshooting potential issues. The transformation proceeds through a logical sequence of base-mediated steps, each with a clear chemical causality.
The overall reaction can be summarized as follows: Isatin + Carbonyl Compound (with α-methylene) + Base → Substituted Quinoline-4-Carboxylic Acid
The mechanism unfolds in three primary stages:
-
Base-Catalyzed Ring Opening: The reaction is initiated by a strong base, typically potassium hydroxide (KOH), which attacks the amide bond within the isatin ring.[6] This nucleophilic acyl substitution results in the hydrolytic cleavage of the five-membered ring to form a highly reactive keto-acid intermediate, a potassium isatinate.[3][8] This step is irreversible and drives the reaction forward.
-
Condensation and Imine-Enamine Tautomerism: The aniline moiety of the keto-acid intermediate, now a potent nucleophile, condenses with the carbonyl group of the second reactant (an aldehyde or ketone).[3] This process forms an imine, also known as a Schiff base.[3][9] The imine intermediate rapidly tautomerizes to its more thermodynamically stable enamine form, which is crucial for the subsequent cyclization.[1]
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine's α-carbon attacks the keto group. This ring-closing step is followed by a dehydration event, which eliminates a molecule of water to form the stable, aromatic quinoline ring system.[1][6]
Validated Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This section provides a reliable, step-by-step protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone, a common example that illustrates the practical application of the Pfitzinger reaction.[3]
Materials and Reagents
-
Isatin (C₈H₅NO₂)
-
Acetophenone (C₈H₈O)
-
Potassium Hydroxide (KOH) pellets
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated or dilute
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
-
Standard laboratory glassware
Safety Precautions
The Pfitzinger reaction utilizes a strong base (KOH) and requires heating.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood to ensure proper ventilation.[2]
Procedure
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) KOH solution by carefully dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Causality Note: The dissolution is highly exothermic; cooling the flask in an ice bath may be necessary. Ethanol serves as a suitable solvent for both the organic reactants and the inorganic base.
-
Isatin Ring Opening: To the vigorously stirred KOH solution, add 5.0 g of isatin. The solution will typically transition from a deep orange to a pale yellow, indicating the successful formation of the potassium isatinate intermediate.[3] Continue stirring at room temperature for 30-45 minutes to ensure the ring-opening reaction goes to completion. This visual checkpoint is a key indicator of readiness for the next step.
-
Addition of Carbonyl Compound: Using a dropping funnel, add a stoichiometric equivalent of acetophenone (~4.1 mL) to the reaction mixture dropwise over 10-15 minutes. Causality Note: A controlled, dropwise addition is crucial to manage the initial exotherm of the condensation reaction and prevent the formation of side products.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain this reflux for 12-13 hours.[3] Causality Note: The extended reflux period provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, which are often the rate-limiting parts of the sequence.
-
Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation of Product: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize the precipitation of the potassium salt of the product.[3]
-
Acidification and Precipitation: Dilute the cooled mixture with ~100 mL of water. Acidify the solution by slowly adding dilute hydrochloric acid or acetic acid while stirring until the pH is approximately 4-5. A voluminous precipitate of the final product will form. Causality Note: The carboxylic acid product exists as its potassium salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure 2-phenylquinoline-4-carboxylic acid.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"4-(trifluoromethyl)quinoline-3-carboxylic acid CAS number and molecular weight"
This guide provides a comprehensive technical overview of 4-(trifluoromethyl)quinoline-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document consolidates critical data, synthesis protocols, and theoretical insights to facilitate its application in the laboratory.
Core Compound Identification and Properties
This compound is a specialized organic molecule featuring a quinoline core, a carboxylic acid group at the 3-position, and a trifluoromethyl group at the 4-position. The strategic placement of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These characteristics make it an attractive scaffold for the design of novel therapeutic agents.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 155495-82-2 | [1] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [1] |
| Molecular Weight | 241.17 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)C(F)(F)F | |
| InChIKey | DPBXCLYXJCGTOU-UHFFFAOYSA-N | |
| Appearance | Off-white to white powder (predicted) | |
| Storage | Sealed in dry, Room Temperature | [1] |
The Role of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry due to its unique electronic and steric properties. Its incorporation into a molecule like the quinoline-3-carboxylic acid scaffold can impart several advantageous effects:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of a drug candidate in vivo.
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.
-
Modulation of pKa: As a strong electron-withdrawing group, the -CF₃ group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH. This can impact receptor binding and pharmacokinetic properties.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic profile to optimize its interaction with a biological target.
The quinoline ring system itself is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The combination of the quinoline core with the trifluoromethyl group in this compound presents a promising platform for the development of new chemical entities with potentially enhanced therapeutic profiles.
Synthesis and Mechanistic Insights
The synthesis of quinoline-3-carboxylic acids is often achieved through established named reactions in organic chemistry. A plausible and widely utilized method for constructing the quinoline core is the Gould-Jacobs reaction .[1][2] This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.
For the synthesis of this compound, the logical starting material would be 2-aminobenzotrifluoride . The general mechanism for this transformation is outlined below.
Diagram 1: Proposed Gould-Jacobs Synthesis of this compound
Caption: Proposed synthetic pathway via the Gould-Jacobs reaction.
Mechanistic Explanation:
-
Condensation: The synthesis initiates with the nucleophilic attack of the amino group of 2-aminobenzotrifluoride on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the corresponding anilinomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization reaction upon heating, typically in a high-boiling solvent like Dowtherm A. This step involves a 6-electron electrocyclization, followed by tautomerization to form the more stable aromatic quinoline ring system, yielding ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate. Note: The initial product of the Gould-Jacobs reaction is a 4-hydroxyquinoline derivative.
-
Hydrolysis: The final step is the saponification of the ethyl ester to the corresponding carboxylate salt using a base such as sodium hydroxide, followed by acidification to yield the final product, this compound.
Experimental Protocol: Gould-Jacobs Synthesis
The following is a representative, detailed protocol for the synthesis of a quinoline-3-carboxylic acid derivative based on the Gould-Jacobs reaction. This should be adapted and optimized for the specific synthesis of this compound.
Workflow Diagram: Laboratory Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-aminobenzotrifluoride and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.
-
Cyclization: In a separate flask, heat a high-boiling solvent such as Dowtherm A to approximately 250 °C. Slowly and carefully add the pre-formed anilinomethylenemalonate intermediate from the previous step to the hot solvent. Maintain the temperature for 15-30 minutes to facilitate the cyclization.
-
Isolation of the Ester Intermediate: Allow the reaction mixture to cool to room temperature. The cyclized product, ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, should precipitate out of the solvent. Collect the solid by vacuum filtration and wash with a suitable solvent like hexane or ether to remove residual Dowtherm A.
-
Hydrolysis: Suspend the isolated ester in an aqueous solution of sodium hydroxide (e.g., 10-20%). Heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification and Product Isolation: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is acidic (pH 2-3). The final product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not extensively published, its structural motifs suggest several promising avenues for investigation in drug discovery:
-
Antiproliferative Agents: Many quinoline derivatives have demonstrated potent anticancer activity. The carboxylic acid moiety can be crucial for interacting with specific residues in enzyme active sites.[3]
-
Anti-inflammatory Agents: Quinoline-3-carboxylic acids have been investigated for their anti-inflammatory properties.[4]
-
Antimicrobial Agents: The quinolone scaffold is the basis for a major class of antibiotics. The introduction of a trifluoromethyl group could lead to novel derivatives with activity against resistant bacterial strains.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a proven pharmacophore and a key functional group for property modulation makes it a compound of high interest for the synthesis of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological activities. As with all chemical research, appropriate safety measures must be strictly followed during its handling and use.
References
- Vasava, D. & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Reis, J. et al. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors with antileukemic activity. Cherry.
- Sertbakan, T. R. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
- Gould, R. G. & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]
-
N/A. (2024, November 12). Safety Data Sheet. Retrieved from [Link]
- Nakashima, T., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Chemical and Pharmaceutical Bulletin, 65(8), 759-764.
- Lv, P. C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5649-5663.
- Moreno-Díaz, H., et al. (2025).
-
Lv, P. C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved from [Link]
- Wróbel, M. Z., & Sadowski, Z. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(2), 123.
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
- Gaja, V., et al. (2004). Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies. Bioorganic & Medicinal Chemistry, 12(16), 4533-4541.
-
PrepChem.com. (n.d.). Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Al-Soud, Y. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.
-
ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
Sources
"spectroscopic data for 4-(trifluoromethyl)quinoline-3-carboxylic acid"
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(Trifluoromethyl)quinoline-3-carboxylic Acid
Introduction
This compound (CAS No. 155495-82-2) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its rigid quinoline scaffold, combined with the electron-withdrawing trifluoromethyl group and the ionizable carboxylic acid moiety, presents a unique chemical entity whose structural confirmation is paramount for any research application. While this compound is commercially available, comprehensive, peer-reviewed spectroscopic data sets are not consolidated in the public domain.
Molecular Structure and Analytical Overview
A thorough spectroscopic analysis is essential to verify the chemical identity, purity, and structure of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Caption: Molecular structure with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Expertise & Experience: Causality Behind Experimental Choices
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for several reasons. First, its polarity effectively dissolves the carboxylic acid. Second, the acidic proton of the carboxyl group is often observable in DMSO-d₆ as a broad singlet, whereas it might rapidly exchange and become undetectable in solvents like methanol-d₄ or D₂O.[3] This allows for the direct confirmation of this functional group. Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, while an external standard like CFCl₃ is typically used for ¹⁹F NMR.[4]
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of this compound.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
-
Instrument Setup (¹H NMR):
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity (resolution).
-
Set the spectral width to cover a range of 0-14 ppm.
-
Use a standard 90° pulse angle.
-
Set a relaxation delay of at least 5 seconds to ensure accurate integration, especially for quantitative analysis.
-
-
Instrument Setup (¹³C NMR):
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to 0-200 ppm.
-
A relaxation delay of 2-5 seconds is appropriate.
-
-
Instrument Setup (¹⁹F NMR):
-
Set the spectral width to cover the expected range for an aromatic CF₃ group (e.g., -50 to -80 ppm).
-
Proton decoupling is typically applied to simplify the spectrum to a singlet.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).
-
Expected NMR Data and Interpretation
The following data is predicted based on the analysis of similar structures.[3][5][6][7][8][9] The electron-withdrawing effects of the CF₃ group, the carboxylic acid, and the quinoline nitrogen will cause significant deshielding (downfield shifts) of the aromatic protons and carbons.
Table 1: Predicted ¹H and ¹⁹F NMR Data (in DMSO-d₆)
| Proton/Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | ~9.0 - 9.2 | Singlet (s) | - | Located on the pyridine ring, deshielded by the adjacent nitrogen and the C3-carboxyl group. |
| H5 | ~8.2 - 8.4 | Doublet (d) | ~8.5 | Part of the benzene ring; deshielded by proximity to the fused pyridine ring. |
| H8 | ~8.1 - 8.3 | Doublet (d) | ~8.0 | Deshielded by the quinoline nitrogen. |
| H6, H7 | ~7.8 - 8.0 | Multiplet (m) | - | Expected to be complex multiplets due to mutual coupling. |
| COOH | ~13.0 - 14.0 | Broad Singlet (s) | - | Characteristic chemical shift for a carboxylic acid proton, often broad due to hydrogen bonding and exchange.[7] |
| ¹⁹F (CF₃) | ~ -60 to -65 | Singlet (s) | - | Typical range for an aromatic trifluoromethyl group. A singlet is expected with proton decoupling.[4][9] |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Rationale |
| COOH | ~165 - 168 | - | Typical range for a carboxylic acid carbon.[7] |
| C2 | ~150 - 152 | - | Deshielded by adjacent nitrogen. |
| C4 | ~145 - 148 | Quartet (q) | Attached to the strongly electron-withdrawing CF₃ group, showing coupling to fluorine (²JCF ≈ 30-35 Hz).[3][6] |
| C4a,C8a | ~140 - 149 | - | Bridgehead carbons. |
| C5-C8 | ~125 - 135 | - | Aromatic carbons of the benzene ring. |
| C3 | ~122 - 125 | - | Attached to the carboxylic acid group. |
| CF₃ | ~120 - 124 | Quartet (q) | Directly bonded to three fluorine atoms, resulting in a strong one-bond C-F coupling (¹JCF ≈ 270-275 Hz).[6][9] |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation pattern.
Expertise & Experience: Choosing the Right Ionization Technique
Electrospray Ionization (ESI) is the preferred method for a polar, acidic molecule like this. It is a soft ionization technique that typically yields a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, allowing for unambiguous determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula (C₁₁H₆F₃NO₂) by providing a highly accurate mass measurement.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Instrument Settings (Negative Ion Mode):
-
Set the instrument to negative ion detection mode to observe the [M-H]⁻ ion.
-
Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the parent ion.
-
-
Data Acquisition (MS/MS):
-
Select the [M-H]⁻ ion (m/z 240.03) as the precursor for tandem mass spectrometry (MS/MS).
-
Apply increasing collision energy (Collision-Induced Dissociation, CID) to induce fragmentation and record the resulting product ions.
-
Expected Mass Spectrometry Data
The monoisotopic mass of C₁₁H₆F₃NO₂ is 241.035 Da.
Table 3: Predicted High-Resolution ESI-MS Data
| Adduct Form | Ion Type | Calculated m/z |
| [M-H]⁻ | Negative | 240.0278 |
| [M+H]⁺ | Positive | 242.0423 |
| [M+Na]⁺ | Positive | 264.0243 |
(Data predicted by PubChemLite)[10]
Expected Fragmentation Pattern: In MS/MS analysis of the [M-H]⁻ ion, the primary and most facile fragmentation would be the loss of CO₂ (44 Da) from the carboxylate anion, yielding a highly stable quinolinyl anion at m/z 196. Subsequent fragmentation of the quinoline ring could involve the loss of HCN (27 Da).
Caption: Predicted ESI-MS/MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: FTIR-ATR Acquisition
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Expected IR Absorption Bands
The spectrum will be dominated by absorptions from the carboxylic acid, the trifluoromethyl group, and the aromatic quinoline core.
Table 4: Expected Characteristic IR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad | A very broad and characteristic band due to strong hydrogen bonding between carboxylic acid dimers.[7][11] |
| 1720 - 1690 | C=O stretch (Carboxylic Acid) | Strong | Strong, sharp absorption typical for a carbonyl in a hydrogen-bonded dimer. Conjugation with the quinoline ring may shift this to the lower end of the range.[7] |
| 1600 - 1450 | C=C and C=N stretch (Aromatic) | Medium | Multiple bands corresponding to the stretching vibrations within the quinoline ring system. |
| 1350 - 1100 | C-F stretch (CF₃) | Strong | The C-F bonds give rise to very strong and characteristic absorptions in this region. Often multiple strong bands are observed for a CF₃ group. |
| 1300 - 1200 | C-O stretch (Carboxylic Acid) | Medium | Coupled with the O-H in-plane bend. |
| 900 - 675 | C-H bend (Aromatic) | Medium | Out-of-plane bending vibrations for the aromatic C-H bonds. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A concentration in the micromolar range is typical.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Expected UV-Vis Data
The quinoline core is an extended aromatic chromophore. The spectrum is expected to show multiple absorption bands characteristic of π → π* transitions. Based on data for similar quinoline derivatives, absorption maxima are expected in two main regions.[12][13]
-
~230-280 nm: A complex band with high molar absorptivity.
-
~300-340 nm: A lower-energy, more structured band.
The exact λ_max values and molar absorptivities will be influenced by the substituents and the solvent used.
Integrated Spectroscopic Analysis Workflow
A logical workflow ensures that data from each technique is used to build a comprehensive and validated structural picture.
Caption: A validated workflow for the complete structural elucidation.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By integrating predicted data with established principles and detailed, field-tested protocols, researchers can confidently acquire and interpret the analytical data necessary to confirm the structure and purity of this important molecule. The methodologies outlined herein are designed to be self-validating, ensuring that results are both accurate and reproducible, thereby supporting the rigorous demands of chemical research and drug development.
References
-
PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Cherry, E. Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available at: [Link]
-
Lead Sciences. This compound. Available at: [Link]
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available at: [Link]
-
University of Rochester. 19F NMR Reference Standards. Available at: [Link]
-
ResearchGate. Figure S22. 13 C NMR spectrum of 4. Available at: [Link]
-
PubChemLite. This compound (C11H6F3NO2). Available at: [Link]
-
UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
SpectraBase. 4-Chloro-2-methylsulfinyl-8-(trifluoromethyl)-3-quinolinecarboxylic acid ethyl ester. Available at: [Link]
-
Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. Available at: [Link]
-
DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]
-
ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a... Available at: [Link]
-
National Institutes of Health. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Available at: [Link]
-
ResearchGate. Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments... Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]
-
Trade Science Inc. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
-
Moroccan Journal of Heterocyclic Chemistry. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]
-
mVOC. Quinoline. Available at: [Link]
-
National Institutes of Health. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]
-
Chemistry LibreTexts. Identifying Characteristic Functional Groups. Available at: [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
-
ResearchGate. Quinoline based receptor in fluorometric discrimination of carboxylic acids. Available at: [Link]
-
NIST WebBook. Quinoline. Available at: [Link]
-
PubChemLite. 3-(trifluoromethyl)quinoline-4-carboxylic acid (C11H6F3NO2). Available at: [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. colorado.edu [colorado.edu]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 10. PubChemLite - this compound (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-(Trifluoromethyl)quinoline-3-carboxylic Acid (CAS: 155495-82-2): Commercial Availability, Synthesis, and Applications
Executive Summary: This guide provides an in-depth analysis of 4-(trifluoromethyl)quinoline-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. We will navigate the complexities of its commercial sourcing, emphasizing the critical importance of isomeric specificity. Furthermore, this document outlines a representative synthetic pathway, details a comprehensive analytical workflow for structural verification, and explores its current and potential applications in drug discovery, grounded in its unique structural motifs: the quinoline core and the trifluoromethyl group.
The Strategic Importance of Trifluoromethylated Quinolines
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs.[1] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established method in modern drug design to modulate a molecule's physicochemical properties.[2] The -CF3 group is highly electronegative and metabolically stable, often enhancing a compound's lipophilicity, cell membrane permeability, and binding affinity to target proteins.[3] This modification can also block metabolic pathways, thereby increasing the drug's half-life.[3]
The convergence of these two powerful components in this compound creates a valuable and versatile building block for the synthesis of novel therapeutic agents and functional materials.
Navigating the Isomeric Landscape: Identification and Commercial Availability
A primary challenge for researchers is the precise identification of the desired quinoline derivative among a multitude of commercially available isomers. Positional differences of the trifluoromethyl group or the presence of other substituents, such as a hydroxyl group, dramatically alter the molecule's chemical properties and biological activity. Therefore, strict adherence to the Chemical Abstracts Service (CAS) number is paramount for accurate procurement.
The target compound of this guide is This compound , unequivocally identified by CAS Number 155495-82-2 .[4]
Caption: Isomeric landscape of trifluoromethylated quinoline carboxylic acids.
Commercial Sourcing for this compound (CAS: 155495-82-2)
The following table summarizes known commercial suppliers for the specified compound. Researchers should always request a certificate of analysis (CoA) to confirm purity and identity.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight |
| Lead Sciences | BD165804 | 97% | C11H6F3NO2 | 241.17 |
| BLDpharm | BD165804 | 97% | C11H6F3NO2 | 241.17 |
Note: Availability and pricing are subject to change. Bulk inquiries are typically available upon request.
Synthesis and Mechanistic Insights
While numerous methods exist for the synthesis of the quinoline core, a common and effective approach for this class of compounds involves the cyclocondensation of an appropriately substituted aniline with a β-ketoester or equivalent, followed by functional group manipulations. A plausible synthetic strategy for this compound is a variation of the Gould-Jacobs reaction.
Proposed Synthetic Workflow:
Caption: Representative synthetic workflow for quinoline-3-carboxylic acids.
Representative Experimental Protocol:
This protocol is a representative methodology based on established chemical principles for quinoline synthesis and should be adapted and optimized under appropriate laboratory conditions.
-
Step 1: Condensation: In a round-bottom flask, combine 2-aminobenzotrifluoride (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 100-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess malonate can be removed under reduced pressure to yield the crude intermediate adduct.
-
Step 2: Thermal Cyclization: Add the crude adduct to a high-boiling point solvent such as Dowtherm A. Heat the solution to reflux (approx. 250 °C) for 30-60 minutes. Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product. Filter and wash the solid to obtain the ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.
-
Step 3: Chlorination (Dehydroxylation): Suspend the product from Step 2 in phosphorus oxychloride (POCl3) (5-10 eq). Heat the mixture to reflux for 2-4 hours. After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize with a base (e.g., NaHCO3) and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over sodium sulfate, filter, and concentrate to yield the 4-chloro intermediate.
-
Step 4: Reduction and Saponification: Dissolve the 4-chloro intermediate in ethanol. Add a palladium on carbon catalyst (Pd/C, 10 mol%) and a base such as sodium acetate. Place the mixture under a hydrogen atmosphere and stir vigorously until the reaction is complete (monitored by TLC). Filter off the catalyst. To the filtrate, add an aqueous solution of sodium hydroxide (2-3 eq) and heat to reflux for 1-2 hours to hydrolyze the ester. After cooling, acidify the mixture with HCl to a pH of ~3-4 to precipitate the final product, this compound. Filter, wash with cold water, and dry.
Structural Verification and Analytical Workflow
Confirmation of the final product's identity and purity is essential. A multi-step analytical approach ensures the highest degree of confidence in the material's quality.
Caption: Logical workflow for analytical characterization.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >97% is common for research-grade chemicals.[4]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. For C11H6F3NO2, the expected monoisotopic mass is approximately 241.035 Da.[5] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive technique for structural elucidation.
-
¹H NMR: Will show characteristic signals for the aromatic protons on the quinoline ring system.
-
¹³C NMR: Will display signals for all 11 carbon atoms, with the carbon of the -CF3 group appearing as a characteristic quartet due to C-F coupling.[6]
-
¹⁹F NMR: This is crucial for fluorinated compounds. A single signal is expected for the -CF3 group, typically appearing as a singlet around -62 ppm.[6]
-
Applications in Drug Discovery and Research
The unique structure of this compound makes it a compound of high interest in several areas of drug discovery.
-
Inhibitors of Dihydroorotate Dehydrogenase (DHODH): The quinoline-4-carboxylic acid scaffold is a known pharmacophore for inhibitors of DHODH, an enzyme critical for de novo pyrimidine biosynthesis.[7] DHODH inhibitors are being investigated for the treatment of autoimmune diseases, such as rheumatoid arthritis, and various cancers. The trifluoromethyl group on this specific analog can be exploited to enhance binding within the hydrophobic pockets of the enzyme.[7]
-
Antimicrobial Agents: This compound serves as a key intermediate in the synthesis of novel fluoroquinolone antibiotics.[8] The core structure is vital for targeting bacterial DNA gyrase and topoisomerase IV, and modifications at the 4-position can influence the potency and spectrum of activity.
-
Antiepileptic and Analgesic Agents: Quinoline derivatives have been identified as potential sodium channel blockers.[1] This mechanism of action is relevant for developing new treatments for epilepsy and neuropathic pain. The trifluoromethyl group can enhance the lipophilicity required for penetration into the central nervous system.[1]
-
Agrochemicals: Related structures, such as 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, have shown potential as herbicides and fungicides, suggesting a possible application area for this compound in developing crop protection solutions.[9]
Conclusion
This compound (CAS: 155495-82-2) is a commercially available, high-value building block for chemical and pharmaceutical research. Its procurement requires careful attention to isomeric purity, underscoring the necessity of CAS number verification. While detailed synthesis procedures for this specific molecule are not widely published, it can be reliably prepared using established organometallic reactions and classical quinoline synthesis routes. Its trifluoromethyl and quinoline-3-carboxylic acid moieties position it as a powerful tool for developing next-generation therapeutics, particularly in the fields of oncology, infectious diseases, and neurology.
References
-
Lead Sciences. This compound. [Link]
-
ChemUniverse. 4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID [P71997]. [Link]
-
Chinachemnet. This compound, 4-chloro-2-methyl-quinoline, 4-(trifluoromethyl)quinoline-2-carboxylic Acid, Products Catalog. [Link]
-
PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. [Link]
-
Scirp.org. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. [Link]
-
PubChemLite. This compound (C11H6F3NO2). [Link]
-
MySkinRecipes. 4-Hydroxy-8-(trifluoromethyl)-3-quinoline-carboxylic acid. [Link]
-
PrepChem.com. Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid. [Link]
-
Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
-
PubChem. 4-(Trifluoromethyl)quinoline-6-carboxylic acid. [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate. Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. PubChemLite - this compound (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-8-(trifluoromethyl)-3-quinoline-carboxylic acid [myskinrecipes.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Initial Biological Screening of Quinoline Carboxylic Acids
Part 1: Foundational Concepts: Setting the Stage for Discovery
Introduction to Quinoline Carboxylic Acids in Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its rigid, planar structure and the presence of a nitrogen atom provide a unique framework for molecular interactions, making it a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold's therapeutic potential is significantly enhanced. The carboxylic acid moiety often acts as a critical pharmacophore, engaging in key hydrogen bonding and salt bridge interactions within the active sites of target proteins.[1][2] This has led to the development of numerous successful drugs, including potent antibacterial agents (fluoroquinolones) and novel anticancer therapies.[1][3][4] This guide provides a comprehensive framework for the initial biological screening of novel quinoline carboxylic acid derivatives, designed to efficiently identify and validate promising lead compounds.
Mechanism of Action & Target Space
Quinoline carboxylic acids exhibit a diverse range of biological activities by targeting various essential cellular enzymes.[1] Understanding the potential target space is crucial for designing a rational and effective screening strategy.
-
Antibacterial Targets: DNA Gyrase and Topoisomerase IV: The classic mechanism for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][5][6] These enzymes are essential for managing DNA topology during replication.[1] The quinoline molecule traps the enzyme-DNA complex, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[1] The C-3 carboxylic acid is indispensable for this activity.[1]
-
Anticancer & Anti-inflammatory Targets:
-
Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acids are potent inhibitors of human DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is often upregulated in rapidly proliferating cancer cells, making DHODH an attractive therapeutic target.[1] The carboxylate group is vital, forming a salt bridge with an arginine residue in the enzyme's binding pocket.[1][7]
-
Cyclooxygenase-2 (COX-2): Some derivatives have been specifically designed as selective COX-2 inhibitors, a key enzyme in the inflammatory pathway.[8]
-
Given this diverse target space, a well-structured screening cascade is essential to efficiently identify the specific biological activity of a novel quinoline carboxylic acid library.
The "Why": Rationale for a Phased Screening Approach
A phased, or tiered, screening approach is a cornerstone of modern drug discovery.[9] This strategy maximizes efficiency and minimizes cost by systematically filtering a large library of compounds through a series of assays with increasing complexity and specificity. The initial phase employs high-throughput screening (HTS) to rapidly assess thousands of compounds for any biological activity.[9][10][11][12] Subsequent phases then focus on confirming this activity, determining potency, and assessing selectivity, ensuring that only the most promising candidates advance. This methodical progression prevents the investment of significant resources into compounds that are ultimately non-viable due to off-target effects, toxicity, or poor pharmacokinetic properties.[13]
Part 2: The Screening Cascade: A Methodical Approach
The following diagram illustrates a typical screening cascade for novel quinoline carboxylic acids, moving from broad phenotypic screens to more specific target-based assays.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening Strategies Used in Drug Discovery | Technology Networks [technologynetworks.com]
- 13. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Utilization of 4-(trifluoromethyl)quinoline-3-carboxylic acid in Drug Design
Introduction: The Strategic Importance of the Quinoline Scaffold and Trifluoromethylation in Medicinal Chemistry
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its versatile structure has been extensively explored in the development of therapeutic agents, leading to a significant number of FDA-approved drugs.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto the quinoline core, as seen in 4-(trifluoromethyl)quinoline-3-carboxylic acid, is a key drug design strategy. The -CF3 group is known to enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability, thereby improving the therapeutic potential of the parent molecule.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in drug design, covering its synthesis, potential therapeutic applications, and detailed protocols for its biological evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key computed and experimental properties of this compound and its isomers.
| Property | This compound | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid |
| Molecular Formula | C₁₁H₆F₃NO₂[3] | C₁₁H₆F₃NO₃[4] | C₁₁H₆F₃NO₃[2] |
| Molecular Weight | 241.17 g/mol [5] | 257.16 g/mol [4] | 257.17 g/mol [2] |
| XLogP3 | 2.6[5] | 2.7[4] | Not Available |
| Hydrogen Bond Donor Count | 1[5] | Not Available | Not Available |
| Hydrogen Bond Acceptor Count | 4[6] | Not Available | Not Available |
| Appearance | Not Available | Not Available | White to off-white amorphous powder[2] |
| Melting Point | Not Available | Not Available | 267-274 °C[2] |
| CAS Number | 155495-82-2[3] | 23779-95-5[4] | 49713-47-5[2] |
Synthesis of this compound
The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines, which can be precursors to the target compound.[7][8][9] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[9]
Protocol: Synthesis via Modified Gould-Jacobs Reaction
This protocol describes a general approach for the synthesis of the quinoline core, which can be adapted for this compound.
Materials:
-
Substituted aniline (e.g., 2-aminobenzotrifluoride)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Standard laboratory glassware and heating apparatus (mantle, condenser)
Procedure:
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130°C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.[9]
-
Thermal Cyclization: Dissolve the crude intermediate from the previous step in a high-boiling solvent like diphenyl ether. Heat the solution to reflux (approximately 250°C) for 30-60 minutes to facilitate the intramolecular cyclization.[9]
-
Isolation of the Ester: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like hexane to aid precipitation. Filter the solid product and wash with a cold solvent.[9]
-
Hydrolysis: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.[9]
-
Acidification and Isolation of the Carboxylic Acid: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the this compound. Filter the solid, wash with cold water, and dry under vacuum.
Caption: A schematic overview of the Gould-Jacobs synthesis pathway.
Therapeutic Applications and Biological Evaluation
Derivatives of quinoline-3-carboxylic acid have demonstrated a wide range of biological activities, making this compound a promising scaffold for the development of novel therapeutics in several key areas.
Anticancer Activity
The quinoline scaffold is present in numerous anticancer agents. The cytotoxic potential of this compound and its derivatives can be assessed using various cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[8][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well microplates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[9]
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways and are prominent targets in cancer therapy.[7] Quinoline-based compounds have been identified as potent kinase inhibitors.[1] Recent studies have pinpointed Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) as a potential target for 4-trifluoromethyl-2-anilinoquinoline derivatives, suggesting a promising avenue of investigation for this compound.[11]
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.
Materials:
-
Recombinant kinase (e.g., SGK1)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and various concentrations of the this compound inhibitor. Include a no-inhibitor control and a no-kinase control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The efficacy of this compound against various bacterial and fungal strains can be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Materials:
-
Bacterial or fungal strains
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
This compound (dissolved in DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[12]
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound in the appropriate broth directly in the 96-well plate.[12]
-
Inoculation: Dilute the standardized inoculum to the final concentration (approximately 5 x 10⁵ CFU/mL for bacteria) and add it to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).[12]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Conclusion and Future Directions
This compound represents a valuable scaffold for the design and development of novel therapeutic agents. Its unique combination of a privileged quinoline core and a trifluoromethyl group offers the potential for enhanced biological activity and favorable pharmacokinetic properties. The protocols outlined in this document provide a robust framework for the synthesis and comprehensive biological evaluation of this compound and its derivatives. Further exploration of its mechanism of action, particularly the identification of specific molecular targets, will be crucial in advancing its therapeutic potential. Structure-activity relationship (SAR) studies, guided by the data generated from these assays, will enable the rational design of more potent and selective drug candidates.
References
-
PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Jończyk, J. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1035. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
PubChem. 4-(Trifluoromethyl)quinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
V. S. S. K. Yadav, et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20179-20202. [Link]
-
S. F. Vasilevsky, et al. (2015). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 13(45), 11046-11055. [Link]
- Merck & Co. (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition.
-
SynArchive. Doebner-Miller Reaction. [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Lead Sciences. This compound. [Link]
-
Sultan, S., Zenati, R. A., & Anbar, H. S. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Pharmaceuticals, 17(7), 896. [Link]
-
PubChemLite. This compound. [Link]
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iipseries.org [iipseries.org]
Application Notes and Protocols for the Evaluation of 4-(trifluoromethyl)quinoline-3-carboxylic acid as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of 4-(trifluoromethyl)quinoline-3-carboxylic acid as a potential inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document offers a strategic framework and detailed protocols for its characterization, from initial in vitro validation to preclinical in vivo efficacy studies.
Introduction: STAT3 as a Pivotal Target in Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a critical role in mediating signals from cytokines and growth factors to the nucleus, regulating the transcription of genes involved in fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis.[1][2][3] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process.[2] However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human cancers, where it contributes to tumor initiation, progression, metastasis, and chemoresistance.[1][2][4] This constitutive activation makes STAT3 an attractive and well-validated target for the development of novel anticancer therapeutics.[3][5]
The canonical STAT3 signaling cascade is typically initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their respective cell surface receptors.[6] This leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[4][7] Phosphorylated STAT3 (p-STAT3) monomers then dimerize via reciprocal SH2 domain interactions, translocate to the nucleus, and bind to specific DNA response elements in the promoters of target genes, thereby initiating their transcription.[3][6] The inhibition of this pathway presents a promising strategy for cancer therapy.
This guide will focus on methodologies to assess the potential of this compound, a novel small molecule, to function as a direct or indirect inhibitor of the STAT3 signaling pathway.
Visualizing the STAT3 Signaling Pathway
Caption: Canonical JAK/STAT3 Signaling Pathway.
Part 1: In Vitro Characterization of STAT3 Inhibition
The initial phase of evaluation focuses on determining the direct effects of this compound on STAT3 signaling in a controlled cellular environment.
Assessment of STAT3 Phosphorylation by Western Blot
Scientific Rationale: The phosphorylation of STAT3 at Tyr705 is the pivotal activation step in the canonical pathway.[7] A direct or indirect inhibitor of this pathway is expected to reduce the levels of phosphorylated STAT3 (p-STAT3). Western blotting is a robust and widely used technique to quantify the relative abundance of specific proteins, allowing for the direct measurement of the ratio of p-STAT3 to total STAT3.[7][8][9]
Protocol:
-
Cell Culture and Treatment:
-
Select a cancer cell line with known constitutive STAT3 activation (e.g., DU145, MDA-MB-231) or a cell line responsive to cytokine stimulation (e.g., HEK293, HeLa).[10]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 24 hours).[8]
-
For inducible systems, stimulate with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes prior to harvesting.[11]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[8]
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8][12]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[9][10]
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.[7][11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[10]
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.[8][12]
-
Data Presentation:
| Treatment Group | Concentration (µM) | p-STAT3/Total STAT3 Ratio (Normalized) |
| Vehicle Control | - | 1.00 |
| Compound X | 0.1 | 0.85 |
| Compound X | 1.0 | 0.45 |
| Compound X | 10.0 | 0.15 |
| Stattic (Positive Control) | 5.0 | 0.20 |
| Note: Data presented are for illustrative purposes only. |
STAT3-Dependent Luciferase Reporter Assay
Scientific Rationale: To confirm that the inhibition of STAT3 phosphorylation translates to a reduction in its transcriptional activity, a STAT3-dependent luciferase reporter assay is employed.[8][13] This assay utilizes a plasmid containing a luciferase gene under the control of STAT3-responsive DNA elements. A decrease in luciferase activity upon treatment with the compound indicates inhibition of STAT3's transcriptional function.[14][15]
Protocol:
-
Cell Transfection:
-
Cell Treatment and Stimulation:
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in STAT3 transcriptional activity relative to the stimulated vehicle control.
-
Cell Viability Assay
Scientific Rationale: It is crucial to determine if the observed inhibition of STAT3 signaling leads to a cytotoxic or cytostatic effect on cancer cells. Assays such as MTT or CCK-8 measure cell viability and proliferation, providing a quantitative measure of the compound's anti-cancer activity.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate for 24 to 72 hours.[10]
-
Measurement: Add MTT or CCK-8 reagent and measure the absorbance, which is proportional to the number of viable cells.[10]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Part 2: In Vivo Efficacy Evaluation in Xenograft Models
Scientific Rationale: To assess the therapeutic potential of this compound in a physiological context, in vivo studies using human tumor xenograft models in immunocompromised mice are essential.[18][19] These models allow for the evaluation of the compound's ability to inhibit tumor growth and its overall tolerability.[20][21]
Experimental Workflow:
Caption: Workflow for an In Vivo Xenograft Study.
Protocol:
-
Animal Model and Tumor Implantation:
-
Tumor Growth and Group Randomization:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[10]
-
-
Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound at a predetermined dose and schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Endpoint and Pharmacodynamic Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform Western blot or immunohistochemistry (IHC) on tumor lysates to assess the levels of p-STAT3 and markers of proliferation (e.g., Ki-67) to confirm target engagement in vivo.[10]
-
Data Presentation:
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | Vehicle, daily | 1250 ± 150 | - | +5 |
| Compound X | 50 mg/kg, daily | 625 ± 100 | 50 | -2 |
| Positive Control | 50 mg/kg, daily | 500 ± 90 | 60 | -5 |
| Note: Data presented are for illustrative purposes only. |
Safety and Handling Precautions
Quinoline derivatives, including those with trifluoromethyl groups, may cause skin and eye irritation and may be harmful if swallowed or inhaled.[22][23][24][25] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[24][26] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a novel STAT3 inhibitor. By systematically assessing its impact on STAT3 phosphorylation, transcriptional activity, cancer cell viability, and in vivo tumor growth, researchers can effectively determine its potential as a candidate for further preclinical and clinical development.
References
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. National Institutes of Health. [Link]
-
The Role of STAT3 in Cancer Development and Progression. JEB Med Sci. [Link]
-
Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. [Link]
-
Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. PubMed Central. [Link]
-
Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers. [Link]
-
STAT3 SIGNALING: Anticancer Strategies and Challenges. PubMed Central. [Link]
-
Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. National Institutes of Health. [Link]
-
Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model. PLOS One. [Link]
-
Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model. National Institutes of Health. [Link]
-
STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]
-
Identification of a New Series of STAT3 Inhibitors by Virtual Screening. National Institutes of Health. [Link]
-
Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers. [Link]
-
STAT3 Luciferase Reporter-HEK293 Cell Line. Boster Biological Technology. [Link]
-
The protocol for virtual screening and biological evaluation of STAT3 inhibitors. ResearchGate. [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. [Link]
-
STAT3 Reporter Assay By Luciferase. Biocompare. [Link]
-
Data Sheet - STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. [Link]
-
Cignal Reporter Assay Kit STAT3 Reporter Assay Kit. QIAGEN GeneGlobe. [Link]
-
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. PubChem. [Link]
-
pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood. PubMed Central. [Link]
-
4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. Haz-Map. [Link]
-
Selective small molecule Stat3 inhibitor reduces breast cancer tumor-initiating cells and improves recurrence free survival in a human-xenograft model. Vrije Universiteit Amsterdam. [Link]
-
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science. [Link]
-
Therapeutic Advances of Curcumin and Nanocurcumin in Glioblastoma: Molecular Targets, Bioavailability, and Drug Delivery. MDPI. [Link]
-
Inhibitory effect of STAT3 gene combined with CDDP on growth of human Wilms tumour SK-NEP-1 cells. National Institutes of Health. [Link]
-
Strategies and Approaches of Targeting STAT3 for Cancer Treatment. ACS Publications. [Link]
-
Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. Cureus. [Link]
-
Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget. [Link]
Sources
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 15. biocompare.com [biocompare.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model | PLOS One [journals.plos.org]
- 19. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 21. Inhibitory effect of STAT3 gene combined with CDDP on growth of human Wilms tumour SK-NEP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 24. aksci.com [aksci.com]
- 25. fishersci.com [fishersci.com]
- 26. assets.thermofisher.com [assets.thermofisher.com]
"synthesis of DHODH inhibitors from quinoline carboxylic acids"
Application Note & Protocol
Strategic Synthesis of Potent Dihydroorotate Dehydrogenase (DHODH) Inhibitors Based on the Quinoline Carboxylic Acid Scaffold
Introduction: Targeting DHODH with Quinoline Carboxylic Acids
Dihydroorotate Dehydrogenase (DHODH) is a critical, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway supplies the necessary precursors for DNA and RNA synthesis, making it indispensable for rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected host cells.[2][3][4] Consequently, inhibiting DHODH leads to pyrimidine depletion and cell cycle arrest, establishing it as a high-value therapeutic target for a range of diseases including autoimmune disorders, cancer, and viral infections.[1][5]
Among the various chemical scaffolds developed to target DHODH, quinoline carboxylic acids have emerged as a particularly successful class. The well-known inhibitor Brequinar, a quinoline-4-carboxylic acid derivative, set a precedent for the potent activity of this structural motif.[6][7] The quinoline core acts as a rigid scaffold, positioning key functional groups for optimal interaction within the DHODH active site. The carboxylic acid at the C-4 position is especially crucial, often forming a salt bridge with conserved arginine residues (e.g., Arg136) in the enzyme's binding pocket, anchoring the inhibitor.[4][6]
This guide provides a detailed overview of the strategic synthesis of quinoline carboxylic acid-based DHODH inhibitors, explaining the chemical rationale and providing a detailed, field-proven protocol for their preparation and validation.
Core Synthetic Principles & Structure-Activity Relationships (SAR)
Decades of research have illuminated key structural requirements for potent DHODH inhibition by this class of compounds. A successful synthesis strategy must be designed to construct molecules that adhere to these principles.[6]
-
The C-4 Carboxylic Acid is Essential: This group is the primary anchor to the protein. Its removal or replacement with other functional groups almost universally leads to a dramatic loss of activity.[6][8]
-
A Bulky, Hydrophobic Group at C-2 is Required: The binding pocket for the C-2 substituent is largely nonpolar. Potent inhibitors typically feature large, hydrophobic moieties at this position, such as substituted biphenyl or other aryl groups, which fill this pocket.[6][8]
-
Substitutions on the Benzo Ring Modulate Properties: The "left-hand" side of the quinoline ring can be substituted to fine-tune physicochemical properties like solubility, metabolism, and bioavailability, as well as to form additional interactions with the enzyme.[6]
The general synthetic approach, therefore, involves two main phases: the formation of the core quinoline-4-carboxylic acid ring system, followed by the introduction of diversity elements, particularly at the C-2 position.
General Synthetic Strategies for the Quinoline Core
Several classic organic reactions can be employed to construct the quinoline-4-carboxylic acid core. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Common Synthetic Routes:
-
Pfitzinger Reaction: This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. It is a highly effective method for producing quinoline-4-carboxylic acids.[9][10]
-
Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[8] It offers great flexibility in varying the substituents at the C-2 position and on the benzo ring.
The following diagram illustrates a generalized workflow for synthesizing these inhibitors, highlighting the key stages of core formation and subsequent functionalization.
Caption: Step-wise synthesis of a 2-aryl-quinoline-4-carboxylic acid inhibitor.
Step 1: Synthesis of 2-Chloro-3-methylquinoline-4-carboxylic acid (Pfitzinger Reaction)
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted isatin (1.0 eq) and potassium hydroxide (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of ethanol (EtOH) and water.
-
Reagent Addition: Add 3-chlorobutan-2-one (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The basic conditions facilitate the condensation of the enolizable ketone with the isatin, followed by an intramolecular cyclization and dehydration to form the quinoline ring. The chloro-substituent from the starting ketone is retained at the 2-position, which is crucial for the subsequent cross-coupling step.
-
-
Workup: After cooling to room temperature, pour the mixture into ice water and acidify to pH ~2-3 with concentrated HCl. The resulting precipitate is the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid. The product is often pure enough for the next step.
Step 2: Methyl Esterification
-
Setup: Dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Reagent Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) followed by Iodine (I₂, 1.5 eq).
-
Reaction: Stir the mixture at room temperature overnight.
-
Rationale: Esterification protects the carboxylic acid, preventing it from interfering with the organometallic reagents used in the Suzuki coupling. While many esterification methods exist, this one is effective under mild conditions.
-
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure methyl ester.
Step 3: C-2 Arylation (Suzuki Cross-Coupling)
-
Setup: In a microwave vial or Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the methyl ester from Step 2 (1.0 eq), the desired arylboronic acid (1.5 eq), Potassium Phosphate (K₃PO₄, 3.0 eq), and Pd(PPh₃)₄ (0.1 eq).
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and water.
-
Reaction: Seal the vessel and heat to 110-130°C for 1.5-3 hours (a microwave reactor is ideal for rapid, controlled heating). [1] * Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction. The palladium catalyst facilitates the coupling between the 2-chloroquinoline (electrophile) and the arylboronic acid (nucleophile), installing the required bulky hydrophobic group at the C-2 position.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the coupled product.
Step 4: Saponification to Final Product
-
Setup: Dissolve the coupled ester from Step 3 (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1).
-
Reagent Addition: Add Lithium Hydroxide (LiOH, 3.0-5.0 eq).
-
Reaction: Stir at room temperature for 2-6 hours until TLC or LC-MS indicates complete conversion of the starting material.
-
Rationale: Saponification is the hydrolysis of the ester back to the crucial carboxylic acid under basic conditions. This final deprotection step yields the active DHODH inhibitor.
-
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1N HCl.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash with water and dry thoroughly to yield the final quinoline-4-carboxylic acid inhibitor.
Product Validation and Characterization
To ensure the trustworthiness of the protocol, the identity and purity of the final compound must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the 2-aryl-quinoline-4-carboxylic acid product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement (typically within 5 ppm of the calculated value).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. A purity level of >95% is generally required for biological assays.
| Analysis Type | Expected Result |
| ¹H NMR | Signals corresponding to aromatic protons on both the quinoline and biphenyl rings, and a singlet for the C3-methyl group. The carboxylic acid proton may be broad or not observed. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the C=O of the carboxylic acid (~165-175 ppm) and the quaternary carbons of the quinoline core. |
| HRMS (ESI) | The calculated [M+H]⁺ or [M-H]⁻ ion should match the observed mass with high accuracy. |
| HPLC Purity | A single major peak representing ≥95% of the total integrated peak area at a relevant wavelength (e.g., 254 nm). |
References
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. Available at: [Link]
-
American Chemical Society (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. Available at: [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]
-
Hassan, A., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. Bentham Science. Available at: [Link]
-
Vyas, V. K., et al. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. PubMed. Available at: [Link]
-
Petrović, M. M., et al. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. PubMed. Available at: [Link]
-
Petrović, M. M., et al. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. JKU & KUK Research Portal. Available at: [Link]
-
Yadav, V., et al. (n.d.). Synthetic routes for quinoline moiety. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. Available at: [Link]
-
Vyas, V. K., & Ghate, M. (2011). Recent Developments in the Medicinal Chemistry and Therapeutic Potential of Dihydroorotate Dehydrogenase (DHODH) Inhibitors. Bentham Science. Available at: [Link]
-
MDPI (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Available at: [Link]
-
Vyas, V. K., & Ghate, M. (2011). Recent Developments in the Medicinal Chemistry and Therapeutic Potential of Dihydroorotate Dehydrogenase (DHODH) Inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. physchemres.org [physchemres.org]
- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.jku.at [research.jku.at]
Application Notes and Protocols for Utilizing 4-(Trifluoromethyl)quinoline-3-carboxylic Acid in Cell-Based Assays
Introduction: A Targeted Approach to Pyrimidine Biosynthesis Inhibition
4-(Trifluoromethyl)quinoline-3-carboxylic acid and its analogs represent a potent class of molecules targeting a critical node in cellular metabolism: de novo pyrimidine biosynthesis. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, and its upregulation is a hallmark of proliferative diseases such as cancer. The primary molecular target for many quinoline-based inhibitors is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes a rate-limiting step in this pathway.[1][2][3] By inhibiting DHODH, these compounds induce pyrimidine starvation, leading to cell cycle arrest and suppression of cell growth.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a variety of cell-based assays. The protocols herein are designed to not only assess the compound's cytotoxic and anti-proliferative effects but also to validate its mechanism of action through target-specific assays.
Mechanism of Action: Inducing Pyrimidine Depletion
The central mechanism of action for this compound is the inhibition of DHODH. This enzyme is responsible for the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[5] Inhibition of DHODH leads to a rapid depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis. Consequently, cells, particularly rapidly dividing cancer cells, are unable to progress through the S-phase of the cell cycle, leading to growth arrest.[4]
The specificity of this mechanism can be confirmed in cell-based assays through "rescue" experiments. The cytotoxic effects of the compound can be reversed by supplementing the cell culture medium with downstream products of the pyrimidine biosynthesis pathway, such as uridine or orotic acid.[2][3][5] This provides strong evidence that the observed anti-proliferative activity is a direct result of DHODH inhibition and not off-target effects.
Caption: Inhibition of DHODH by this compound and rescue pathways.
Experimental Protocols
I. Compound Preparation and Handling
For optimal results and reproducibility, proper handling and preparation of this compound are crucial.
Stock Solution Preparation:
-
Solvent Selection: Due to the carboxylic acid moiety, the compound's solubility can be pH-dependent. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming (do not exceed 37°C).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Working Solution Preparation:
-
Serial Dilutions: Prepare serial dilutions of the stock solution in a suitable cell culture medium to achieve the desired final concentrations for your assay.
-
Final DMSO Concentration: It is critical to maintain a consistent and low final concentration of DMSO across all experimental conditions (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
II. Cell Viability and Cytotoxicity Assays
Standard colorimetric assays can be employed to determine the effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).[6]
A. MTT Assay Protocol [6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Sulforhodamine B (SRB) Assay Protocol [2][6]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates several times with water and allow them to air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity | Measures cellular protein content |
| Endpoint | Colorimetric (Formazan) | Colorimetric (SRB dye) |
| Fixation | Not required | Required (TCA) |
| Advantages | Simple, widely used | Less interference from compounds, stable endpoint |
III. Mechanism of Action Validation: Rescue Assay
This assay is crucial to confirm that the observed cytotoxicity is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
-
Experimental Setup: Seed cells as you would for a standard viability assay.
-
Co-treatment: Treat the cells with this compound at a concentration around its IC50 value, both in the presence and absence of a rescuing agent.
-
Incubation and Analysis: Incubate for the standard duration (e.g., 48-72 hours) and assess cell viability using the MTT or SRB assay.
Expected Outcome: A significant reversal of the anti-proliferative effect of this compound in the presence of uridine or orotic acid confirms its mechanism of action as a DHODH inhibitor.
Caption: Workflow for the DHODH inhibition rescue assay.
Troubleshooting and Considerations
-
Compound Precipitation: If precipitation is observed in the culture medium, consider reducing the final concentration or preparing fresh dilutions. The trifluoromethyl group enhances lipophilicity, which may affect solubility in aqueous media.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to DHODH inhibition. It is advisable to test a panel of cell lines, including those known to be dependent on de novo pyrimidine synthesis.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. If anomalous results are obtained, consider using an alternative assay method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Conclusion
This compound is a valuable tool for investigating the role of de novo pyrimidine biosynthesis in various cellular processes and for the development of novel therapeutics. The protocols outlined in these application notes provide a robust framework for characterizing its activity in cell-based systems. By combining standard cytotoxicity assays with mechanism-of-action studies, researchers can confidently assess the potential of this and related compounds.
References
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2022). ChemBioChem.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2025). ChemBioChem.
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021). ACS Chemical Biology. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth. (2021). ACS Chemical Biology. [Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). National Institutes of Health. [Link]
Sources
- 1. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Characterizing and Applying 4-(Trifluoromethyl)quinoline-3-carboxylic Acid in Fluorescence Microscopy
Document ID: ANP-TQC-2026-01
Abstract
The relentless pursuit of novel fluorophores is a driving force in advancing biological imaging. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential applications of 4-(trifluoromethyl)quinoline-3-carboxylic acid as a new fluorescent probe. While not a widely established dye, its molecular architecture—combining the environmentally sensitive quinoline scaffold, the photophysical-modulating trifluoromethyl group, and a reactive carboxylic acid handle—presents a compelling case for its investigation. We move beyond a simple list of steps to provide the underlying scientific rationale, enabling users to not only execute protocols but also to innovate upon them. This guide establishes a complete workflow, from initial spectroscopic characterization and cytotoxicity assessment to live-cell imaging and data interpretation.
Introduction: The Scientific Rationale
The quinoline core, a fused benzene and pyridine ring system, is a privileged scaffold in the design of fluorescent probes.[1][2] Its rigid, planar structure and inherent fluorescence properties have been exploited to create chemosensors for metal ions, probes for nucleic acids, and tools for bio-imaging.[3][4][5] Quinoline derivatives often exhibit fluorescence that is highly sensitive to the local microenvironment, including polarity and pH, due to phenomena like intramolecular charge transfer (ICT).[1][6]
The introduction of a trifluoromethyl (CF₃) group at the 4-position is a deliberate design choice. The CF₃ group is a strong electron-withdrawing substituent known to enhance the metabolic stability and lipophilicity of drug candidates.[7] In fluorophore design, it can significantly alter photophysical properties, often leading to red-shifted emission, increased brightness, and improved photostability.[7][8]
Furthermore, the 3-carboxylic acid moiety serves two critical functions. First, its protonation state is pH-dependent, offering a potential mechanism for pH sensing.[9] Second, it provides a versatile chemical handle for covalent conjugation to biomolecules (e.g., proteins, antibodies) via standard coupling chemistries, such as N-Hydroxysuccinimide (NHS) ester activation, enabling the development of targeted imaging agents.[10]
Hypothesis: Based on its structure, we hypothesize that this compound is a promising candidate for a blue-to-green emitting fluorophore with inherent pH sensitivity and potential as a foundational scaffold for creating targeted biological probes.
Initial Characterization of a Novel Probe
Before any cellular application, the fundamental photophysical properties of the compound must be rigorously determined. This section provides the protocols to establish its spectral fingerprint.
Protocol 2.1: Stock Solution Preparation
-
Rationale: A concentrated, stable stock solution is essential for accurate and reproducible dilutions. Dimethyl sulfoxide (DMSO) is the solvent of choice for many organic fluorophores due to its high solubilizing power and miscibility with aqueous cell culture media.
-
Procedure:
-
Weigh out 1 mg of this compound (M.W. 241.17 g/mol )[11] using a calibrated analytical balance.
-
Add 414.6 µL of high-purity, anhydrous DMSO to the solid to create a 10 mM stock solution.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath may assist dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Protocol 2.2: Determination of Photophysical Properties
-
Rationale: Understanding the absorbance maximum (λ_abs_), excitation maximum (λ_ex_), and emission maximum (λ_em_) is critical for selecting appropriate microscope filter sets and laser lines. The quantum yield (Φ_f_) and Stokes shift are key indicators of the probe's brightness and signal-to-noise potential.
-
Procedure:
-
Prepare a 10 µM working solution of the compound in various solvents of differing polarity (e.g., Dioxane, Chloroform, DMSO, Ethanol, and Phosphate-Buffered Saline pH 7.4) to assess solvatochromic effects.
-
Absorbance: Using a UV-Vis spectrophotometer, scan the absorbance of the 10 µM solution from 250 nm to 500 nm to determine the λ_abs,max_.
-
Excitation & Emission: Using a fluorometer, set the emission wavelength to the expected peak (~450 nm) and scan excitation wavelengths to find the true λ_ex,max_. Then, set the excitation to this λ_ex,max_ and scan the emission spectrum to determine the λ_em,max_.
-
Quantum Yield: Determine the relative quantum yield using a well-characterized standard with similar excitation/emission properties (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54). The quantum yield is calculated using the formula: Φ_sample_ = Φ_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Ensure absorbance of both sample and reference are below 0.1 to avoid inner filter effects.
-
Table 1: Expected Photophysical Properties of this compound
(Note: This data is hypothetical, based on properties of similar trifluoromethylated quinoline derivatives, and should be determined experimentally.)[12][13]
| Parameter | Value (in PBS, pH 7.4) | Rationale / Significance |
| λ_abs,max_ | ~350 nm | Dictates the optimal wavelength for excitation. |
| λ_ex,max_ | ~355 nm | Confirms the peak for efficient excitation by a lamp or laser. |
| λ_em,max_ | ~460 nm | Determines the emission filter required (e.g., a "DAPI" or "Blue" filter set). |
| Stokes Shift | ~105 nm | A large Stokes shift is desirable to minimize spectral overlap and improve signal-to-noise. |
| Quantum Yield (Φ_f_) | 0.15 - 0.40 | A measure of fluorescence efficiency. Higher values indicate a brighter probe. |
| Molar Extinction Coeff. (ε) | ~15,000 M⁻¹cm⁻¹ | A measure of light absorption efficiency at λ_abs,max_. |
Experimental Workflows and Protocols
Workflow Diagram: From Compound to Cellular Image
The following diagram outlines the logical progression for evaluating any new fluorescent probe for biological applications. This self-validating system ensures that crucial parameters like solubility, spectral properties, toxicity, and cellular permeability are assessed before committing to complex imaging experiments.
Caption: Logical workflow for evaluating a novel fluorescent probe.
Protocol 3.1: Assessing pH-Sensitivity
-
Rationale: The quinoline nitrogen atom can be protonated at acidic pH. This change in protonation state often perturbs the electronic system of the fluorophore, leading to a change in fluorescence intensity or a spectral shift, which can be exploited for pH sensing.[5][14]
-
Procedure:
-
Prepare a series of buffers spanning a pH range from 4.0 to 9.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, borate buffer for pH 8-9).
-
Add the 10 mM stock solution of the probe to each buffer to a final concentration of 5 µM.
-
Incubate for 10 minutes at room temperature.
-
Measure the fluorescence emission spectrum (exciting at λ_ex,max_ determined in Protocol 2.2) for each pH point.
-
Plot the peak fluorescence intensity against pH. A sigmoidal curve will allow for the determination of the probe's apparent pKa.
-
Application in Biological Systems
Protocol 4.1: Assessment of Cytotoxicity
-
Rationale: An ideal fluorescent probe for live-cell imaging must exhibit minimal toxicity at working concentrations. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Procedure:
-
Cell Seeding: Seed a 96-well plate with your cells of interest (e.g., HeLa, A549) at a density that will result in ~80% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of the probe in complete cell culture medium, ranging from 0.1 µM to 100 µM. Also prepare a vehicle control (medium with the equivalent percentage of DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for the intended duration of your longest imaging experiment (e.g., 4, 12, or 24 hours).
-
MTT Assay: a. Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. b. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. d. Read the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability vs. compound concentration to determine the CC₅₀ (concentration that reduces viability by 50%). Working concentrations for imaging should be at least 10-fold lower than the CC₅₀.
-
Protocol 4.2: General Staining for Live-Cell Imaging
-
Rationale: This protocol provides a starting point to determine if the compound is cell-permeable and to observe its subcellular localization. The optimal concentration and incubation time will need to be determined empirically.
-
Procedure:
-
Seed cells on a glass-bottom imaging dish or chamber slide and grow to 50-70% confluency.
-
Prepare a 2X working solution of the probe in pre-warmed, serum-free medium. A good starting range is 1-10 µM.
-
Remove the culture medium from the cells and wash once with 1X PBS.
-
Add an equal volume of the 2X probe solution to an equal volume of fresh, pre-warmed complete medium already on the cells to achieve a 1X final concentration. (This avoids shocking cells with serum-free media).
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.
-
Wash Step (Optional but Recommended): For probes that are not highly fluorogenic (i.e., that are fluorescent in the medium), wash the cells 2-3 times with pre-warmed imaging buffer (e.g., FluoroBrite™ DMEM or HBSS) to reduce background fluorescence.
-
Add fresh imaging buffer to the dish and proceed to the microscope.
-
Workflow Diagram: Live-Cell Staining Protocol
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound - Lead Sciences [lead-sciences.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 4-(Trifluoromethyl)quinoline-3-carboxylic Acid for Enhanced Biological Assays
Abstract
The 4-(trifluoromethyl)quinoline-3-carboxylic acid scaffold is a privileged core in modern medicinal chemistry, forming the foundation of numerous therapeutic candidates.[1] Its rigid structure, combined with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that are often desirable in drug design. However, the true potential of this scaffold is unlocked through strategic derivatization of its C-3 carboxylic acid handle. This document provides a comprehensive guide for researchers, detailing the rationale and step-by-step protocols for converting this compound into a diverse library of amides and esters. These derivatives are tailored for various biological applications, from primary screening and structure-activity relationship (SAR) studies to the development of advanced chemical probes for mechanism-of-action studies.
The Strategic Imperative of Derivatization
The quinoline core is a cornerstone of many synthetic drugs, renowned for its broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2][3] The parent molecule, this compound (TQCA), serves as an ideal starting point for chemical exploration. The carboxylic acid group is a versatile chemical handle that allows for a multitude of transformations.[4]
Derivatization serves several critical functions in the drug discovery workflow:
-
Modulation of Physicochemical Properties: Converting the polar carboxylic acid to less polar amides or esters can significantly enhance cell membrane permeability and oral bioavailability.[5]
-
Exploration of Chemical Space: Amide coupling, in particular, allows for the introduction of a vast array of substituents, enabling a thorough exploration of the chemical space around the core scaffold to identify key binding interactions and improve potency and selectivity.[6][7]
-
Development of Prodrugs: Ester derivatives can act as prodrugs that are hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid, improving the pharmacokinetic profile of a potential therapeutic.[5]
-
Creation of Analytical Probes: The carboxylic acid can be functionalized with reporter tags (e.g., fluorophores, biotin) or moieties designed to improve detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[8][9]
This guide focuses on the most robust and widely applicable derivatization strategies: amide bond formation and esterification.
Core Derivatization Workflow
The overall process involves a logical progression from the starting acid to a library of purified derivatives ready for biological evaluation. This workflow ensures reproducibility and high-quality compounds for downstream assays.
Figure 1: General workflow from starting material to biological evaluation.
Key Derivatization Strategies and Protocols
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most critical reaction in library synthesis for drug discovery. The resulting amide is metabolically stable and its N-H and C=O moieties can participate in crucial hydrogen bonding within a target's binding site. We present two primary, field-proven protocols.
The choice between a two-step acyl chloride method and a one-pot direct coupling method depends on the stability of the starting materials and the desired scale.
-
Method A (Acyl Chloride): Highly reliable and cost-effective for robust amines. It is ideal for large-scale synthesis but requires an extra step and handling of moisture-sensitive intermediates.[10]
-
Method B (Direct Coupling): Offers convenience and is suitable for more sensitive or precious amines. It avoids harsh reagents like thionyl chloride but the coupling reagents can be expensive.[10][11][12] Common reagents include EDC (a carbodiimide) or HATU (a phosphonium/uronium salt).[11][13]
Figure 2: Comparison of the two primary amide coupling pathways.
Protocol 1: Amide Coupling via Acyl Chloride (Method A)
This two-step protocol first activates the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.
Step A1: Formation of 4-(Trifluoromethyl)quinoline-3-carbonyl chloride
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M concentration).
-
Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: Carefully concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude acyl chloride is a reactive intermediate and should be used immediately in the next step without further purification.
Step A2: Coupling with Amine
-
Setup: In a separate dry flask under nitrogen, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A1 in a small amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final amide.
Protocol 2: Direct Amide Coupling with HATU (Method B)
This one-pot method uses a coupling reagent to directly facilitate amide bond formation, avoiding the need to isolate the acyl chloride.
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), and HATU (1.1 eq).
-
Solvent: Dissolve the components in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final amide.
| Parameter | Method A (Acyl Chloride) | Method B (Direct Coupling - HATU) | Method B (Direct Coupling - EDC/HOBt) |
| Reagents | Oxalyl Chloride/SOCl₂, Base (TEA) | HATU, Base (DIPEA) | EDC, HOBt, Base (DIPEA) |
| Steps | 2 (Activation, Coupling) | 1 (One-pot) | 1 (One-pot) |
| Temperature | 0 °C to RT | RT | 0 °C to RT |
| Pros | Cost-effective, High-yielding | High efficiency, Fast, Good for hindered amines | Water-soluble byproducts, Milder |
| Cons | Moisture sensitive, Harsh reagent | Expensive, Byproduct removal | Slower, Epimerization risk |
| Typical Yield | 70-95% | 75-98% | 60-90% |
Table 1: Comparison of common amide coupling methodologies.
Esterification: Accessing Prodrugs and Modulated Scaffolds
Esterification is a straightforward method to mask the carboxylic acid, often to improve pharmacokinetics. The resulting esters can be biologically active themselves or act as prodrugs.[7]
Protocol 3: Acid-Catalyzed Fischer Esterification
This classic method is effective for simple, unhindered alcohols.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (2-5 mol%).
-
Reaction: Heat the mixture to reflux for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, neutralize the excess acid with a saturated solution of NaHCO₃. Remove the bulk of the alcohol solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the pure ester.
Application in Structure-Activity Relationship (SAR) Studies
Systematic derivatization is the cornerstone of SAR exploration. By synthesizing a library of amides with diverse amines (aliphatic, aromatic, cyclic, chiral), researchers can probe the steric and electronic requirements of the target's binding pocket.
Sources
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. Amide Synthesis [fishersci.dk]
Application Notes and Protocols: A Comprehensive Guide to the In Vitro Screening of Quinoline Derivatives for Anticancer Activity
Introduction
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] In the field of oncology, quinoline derivatives have emerged as a promising class of therapeutic agents, exhibiting potent anticancer properties through diverse mechanisms of action.[2][3][4][5] These mechanisms include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with key signaling pathways essential for tumor growth and proliferation.[2][3][6][7]
This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to effectively screen and characterize the anticancer activity of novel quinoline derivatives. The protocols outlined herein are designed to be robust and reproducible, offering a systematic approach from initial cytotoxicity screening to preliminary mechanistic investigation. As a self-validating system, each protocol includes critical checkpoints and explanations of the underlying scientific principles, ensuring the generation of high-quality, reliable data.
I. Strategic Planning: Cell Line Selection
The foundation of any successful in vitro screening campaign is the judicious selection of appropriate cancer cell lines. This choice is critical as each cell line possesses a unique genotypic and phenotypic profile that can significantly influence its response to a given compound.[8][9][10] A thoughtful selection strategy enhances the clinical relevance of the findings.
Key Considerations for Cell Line Selection:
-
Tissue of Origin: Select a panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of activity. Initial screenings often utilize sensitive lines like MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[11][12][13]
-
Genetic Background: Consider the status of key oncogenes (e.g., EGFR, KRAS) and tumor suppressor genes (e.g., p53) within the cell lines, especially if the quinoline derivatives are designed to target specific pathways.
-
Growth Characteristics: Include both adherent and suspension cell lines to ensure the screening methodology is broadly applicable.[14]
-
Public Databases: Utilize resources like the NCI-60 cancer cell line panel database to inform your selection based on extensive characterization data.[8][10]
Protocol 1: Cancer Cell Culture and Maintenance
Aseptic technique is paramount for all cell culture procedures to prevent contamination.
Materials:
-
Selected human cancer cell lines
-
Appropriate culture medium (e.g., RPMI-1640, DMEM)[11]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
Procedure:
-
Media Preparation: Supplement the basal culture medium with 10% FBS and 1% penicillin-streptomycin.[11] Some cell lines may require higher serum concentrations, but be aware that this can sometimes promote the growth of non-cancerous cells like fibroblasts.[15]
-
Cell Thawing and Seeding: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete medium and transfer to a culture flask.
-
Incubation: Maintain the cell cultures in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[11]
-
Routine Maintenance: Monitor the cells daily using an inverted microscope to check for confluency and signs of contamination.[15] Change the culture medium every 2-3 days.
-
Subculturing (Passaging): When adherent cells reach 80-90% confluency, wash them with PBS, add Trypsin-EDTA to detach the cells, and then neutralize the trypsin with complete medium.[16] Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new culture flasks at the appropriate density.
II. Primary Screening: Assessing Cytotoxicity
The initial step in evaluating a new compound is to determine its effect on cell viability and proliferation. This is typically achieved through colorimetric assays that measure metabolic activity or total cellular protein.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][17] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17][18][19]
Materials:
-
Cultured cancer cells
-
96-well microtiter plates
-
Quinoline derivatives (stock solutions in DMSO)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer[19]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11][20] Incubate for 24 hours to allow for cell attachment.[21]
-
Drug Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the old medium in the wells with 100 µL of medium containing the various concentrations of the test compounds (e.g., 0.1 to 100 µM).[11] Include a vehicle control (DMSO-treated cells) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11][17][21][22]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[21] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][19] A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[1]
Protocol 3: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][23][24] The amount of bound dye is proportional to the total cellular protein mass.[16][24]
Materials:
-
Cultured cancer cells
-
96-well microtiter plates
-
Quinoline derivatives
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[23]
-
Washing: Remove the TCA and wash the plates four to five times with 1% acetic acid to remove unbound dye.[23] Air-dry the plates completely.[23]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[23]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[23][24]
-
Dye Solubilization: Air-dry the plates and then add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[23]
-
Absorbance Measurement: Measure the optical density (OD) at approximately 540 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ or GI₅₀ (growth inhibitory concentration) value.
Data Presentation: Cytotoxicity Screening
Summarize the results of the primary screening in a clear and concise table.
| Quinoline Derivative | Cancer Cell Line | IC₅₀ (µM) - MTT Assay | GI₅₀ (µM) - SRB Assay |
| Compound Q1 | MCF-7 (Breast) | 12.5 ± 1.8 | 15.2 ± 2.1 |
| NCI-H460 (Lung) | 8.2 ± 0.9 | 9.8 ± 1.3 | |
| SF-268 (Glioma) | 25.1 ± 3.4 | 28.9 ± 4.0 | |
| Positive Control | |||
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 | 1.1 ± 0.2 |
| NCI-H460 (Lung) | 1.3 ± 0.2 | 1.5 ± 0.3 | |
| SF-268 (Glioma) | 1.0 ± 0.15 | 1.2 ± 0.2 |
Note: The data presented are for illustrative purposes only.
III. Preliminary Mechanistic Studies
Once active quinoline derivatives have been identified, the next step is to investigate their potential mechanism of action. Common mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and disruption of the cell cycle.[3][7]
Experimental Workflow for Mechanistic Studies
Caption: Workflow for anticancer screening of quinoline derivatives.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M).[1][25][26] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within each cell.[25]
Materials:
-
Cultured cancer cells
-
6-well plates
-
Quinoline derivative (at IC₅₀ concentration)
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline derivative at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[27] Incubate at -20°C for at least 2 hours.[28]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.[27] RNase A is crucial to prevent the staining of RNA.[25]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[27] The fluorescence intensity of PI is proportional to the DNA content.
-
Data Interpretation: The resulting histogram will show distinct peaks corresponding to the G₀/G₁ (2n DNA content), S (between 2n and 4n), and G₂/M (4n DNA content) phases of the cell cycle.
Protocol 5: Apoptosis Detection by Annexin V/PI Staining
The Annexin V-FITC/PI assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Cultured cancer cells
-
6-well plates
-
Quinoline derivative (at IC₅₀ concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the quinoline derivative at its IC₅₀ concentration for 24-48 hours.[11]
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 6: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to detect and quantify specific proteins, providing further evidence for the induction of apoptosis.[29] Key markers include cleaved caspases (e.g., caspase-3, caspase-9) and cleaved PARP (poly(ADP-ribose) polymerase).[29][30]
Caption: Simplified intrinsic apoptosis signaling pathway.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.[29] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[29]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.[29]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Detection: After further washing, incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[29]
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine changes in protein expression. An increase in cleaved forms of caspases and PARP is indicative of apoptosis.
IV. Conclusion and Future Directions
This guide provides a robust and integrated workflow for the initial in vitro evaluation of quinoline derivatives as potential anticancer agents. By systematically progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently identify promising lead compounds. The causality-driven protocols and self-validating nature of the assays ensure the generation of reliable and interpretable data.
Further investigations could involve expanding the panel of cell lines, exploring other mechanisms of action such as angiogenesis or cell migration inhibition, and ultimately progressing the most promising compounds to more complex 3D cell culture models or in vivo studies.[13][31][32][33]
References
- A. K. (2017). Comprehensive review on current developments of quinoline-based anticancer agents.
-
Badyal, D. K., & Kaur, I. (2022). Cell culture techniques for cancer research. PubMed. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Cree, I. A. (n.d.). Essential Techniques of Cancer Cell Culture. Optical Imaging Core. [Link]
-
Prime Scholars. (n.d.). Cancer Cell Culture: A Critical Tool in Cancer Research and Drug. Prime Scholars. [Link]
-
Frankfurt, O. S., & Krishan, A. (1995). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed. [Link]
-
Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
Imamura, Y., Mukohara, T., Shimono, Y., Funakoshi, Y., & Minami, H. (2015). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [Link]
-
ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]
-
Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [Link]
-
Gillet, J. P., Varma, S., & Gottesman, M. M. (2013). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
-
Tysganov, M. (2024). The Role of Tissue Culture Techniques in Understanding Cancer Cells. Medium. [Link]
-
Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
George, R. F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]
-
MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
-
Khan, I., et al. (2021). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
University of Leicester. (n.d.). Cell Cycle Tutorial Contents. University of Leicester. [Link]
-
ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
-
Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech. [Link]
-
NIH. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Smith, K. P., et al. (2019). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH. [Link]
-
Wilson, N. S. (2014). Determination of Caspase Activation by Western Blot. PubMed - NIH. [Link]
-
ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
PMC. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]
-
ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. ResearchGate. [Link]
-
ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]
-
ResearchGate. (2025). Apoptosis assays for quantifying the bioactivity of anticancer drug products. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 13. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. primescholars.com [primescholars.com]
- 15. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. atcc.org [atcc.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. scispace.com [scispace.com]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 27. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. Cell culture techniques for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. The Role of Tissue Culture Techniques in Understanding Cancer Cells - Cell Culture Collective [cellculturecollective.com]
Application Notes & Protocols: Evaluating the Anti-Inflammatory Properties of Quinoline-3-Carboxylic Acid Derivatives
Introduction: The Quinoline Scaffold in Inflammation Research
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The quinoline nucleus, a heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents.[1][2] Specifically, derivatives of quinoline-3-carboxylic acid have garnered significant attention for their potential to modulate key inflammatory pathways.[3][4]
These derivatives offer a versatile platform for chemical modification, allowing for the fine-tuning of their pharmacological properties.[5][6] This guide provides an in-depth exploration of the mechanisms of action, key quantitative data, and validated experimental protocols for researchers, scientists, and drug development professionals working to characterize the anti-inflammatory potential of this promising class of compounds.
Core Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of quinoline-3-carboxylic acid derivatives are primarily attributed to their ability to interfere with critical pro-inflammatory signaling cascades. Two of the most well-documented targets are the Nuclear Factor-kappa B (NF-κB) pathway and the Cyclooxygenase (COX) enzymes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors serves as a master regulator of the inflammatory response.[7][8] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like iNOS and COX-2.[9][10]
Several quinoline derivatives have been shown to potently suppress this pathway.[11][12] The mechanism of inhibition can vary; some compounds may prevent the degradation of IκBα, while others interfere with the nuclear translocation of NF-κB or inhibit its binding to DNA.[7][13] A novel quinoline molecule, referred to as Q3, was shown to moderately interfere with TNF-induced NF-κB nuclear translocation and potentially inhibit the interaction of NF-κB with DNA.[7][8]
Modulation of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins from arachidonic acid.[14] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible and highly expressed at sites of inflammation.[15] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The discovery of selective COX-2 inhibitors was a major advance, as they offered anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[16]
Structure-activity relationship (SAR) studies have revealed that the quinoline scaffold is a promising framework for developing COX inhibitors.[5][6] Specifically, the presence of a carboxylic acid group on the quinoline ring has been associated with COX-inhibitory activity.[5][6] Molecular docking studies suggest that certain quinoline derivatives can fit into the active site of the COX-2 enzyme, with the carboxylic acid group interacting with key residues like Arg120.[17] The development of quinoline-based compounds with high selectivity for COX-2 over COX-1 is an active area of research.[18]
Quantitative Assessment of Anti-Inflammatory Activity
The potency of quinoline-3-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in various in vitro assays. The table below summarizes the activity of representative compounds from the literature.
| Compound Class/Derivative | Assay/Model | Target/Endpoint | IC₅₀ Value / % Inhibition | Reference |
| Quinoline-3-carboxylic acid | LPS-induced RAW 264.7 macrophages | Anti-inflammatory affinity | Appreciable vs. Indomethacin | [3][19] |
| 4-hydroxy-N'-(4-methoxybenzylidene)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Q3) | TNF-induced HeLa/NF-κB-Luc cells | NF-κB Luciferase Activity | Inhibition at 5 µM | [7][8] |
| 2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | In vitro COX inhibition assay | COX-2 Enzyme | 0.043 µM | [17] |
| Quinoline-pyrazole hybrids (Compound 12c) | In vitro COX inhibition assay | COX-2 Enzyme | 0.1 µM | [18] |
| Quinoline-pyrazole hybrids (Compound 14a, 14b) | In vitro COX inhibition assay | COX-2 Enzyme | 0.11 µM | [18] |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation in rats | NF-κB, IL-1β, MDA, NO | Significant reduction at 200 mg/mL | [9] |
Note: This table presents a selection of data to illustrate the potential of the quinoline scaffold. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The following protocols provide robust, validated methodologies for assessing the anti-inflammatory activity of quinoline-3-carboxylic acid derivatives in both cellular and whole-organism models.
Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity in Macrophages
This protocol details the use of a murine macrophage cell line (RAW 264.7) to screen compounds for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, following stimulation with LPS.
Causality and Rationale:
-
RAW 264.7 Cells: These cells are a standard model for studying macrophage-mediated inflammation because they reliably produce high levels of pro-inflammatory mediators like NO (via iNOS) and cytokines upon LPS stimulation.[10][13]
-
LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the Toll-like receptor 4 (TLR4), which robustly triggers the NF-κB pathway, mimicking a key aspect of the inflammatory response to infection.
-
Griess Assay: This colorimetric assay is a simple, reliable, and widely used method to quantify NO production by measuring its stable metabolite, nitrite, in the culture supernatant.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well flat-bottom culture plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare stock solutions of the quinoline-3-carboxylic acid derivatives in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the well should not exceed 0.1% to avoid cytotoxicity.
-
Pre-treatment: After 24 hours, carefully remove the culture medium from the wells. Add 100 µL of medium containing the various concentrations of your test compounds. Include a "vehicle control" (medium with 0.1% DMSO) and a "no treatment" control. Pre-incubate the plate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "no treatment" control.
-
Incubation: Incubate the plate for a further 24 hours at 37°C and 5% CO₂.[13]
-
Nitrite Measurement (Griess Assay): a. Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light. d. A purple/magenta color will develop. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Create a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in each sample from the standard curve. c. The percentage of NO inhibition is calculated as: [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] x 100. d. Plot the % inhibition against the compound concentration to determine the IC₅₀ value.
-
Self-Validation (Controls):
-
Positive Control: A known anti-inflammatory agent (e.g., Indomethacin or Dexamethasone) should be run in parallel.
-
Vehicle Control: (Cells + DMSO + LPS) to ensure the solvent has no effect.
-
Negative Control: (Cells only) to establish baseline NO levels.
-
Cytotoxicity Assay: A parallel MTT or similar cell viability assay is crucial to ensure that the observed reduction in NO is not due to cell death.
-
Protocol 2: In Vivo Assessment Using Carrageenan-Induced Paw Edema Model
This protocol describes a widely accepted acute inflammation model in rodents to evaluate the in vivo efficacy of test compounds.[20]
Causality and Rationale:
-
Carrageenan: This sulfated polysaccharide, when injected subcutaneously into the paw, induces a biphasic inflammatory response. The early phase (first 1-2 hours) is mediated by histamine and serotonin. The late phase (3-6 hours) is characterized by the infiltration of neutrophils and is primarily mediated by prostaglandins, making it sensitive to inhibitors of the COX pathway.[20]
-
Paw Volume Measurement: Plethysmometry provides a direct, quantitative measure of the inflammatory edema (swelling), allowing for the assessment of the anti-inflammatory effect of a compound over time.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. One moment, please... [biointerfaceresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 4-(Trifluoromethyl)quinoline-3-carboxylic Acid for the Synthesis of Novel Antimalarial Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of novel chemotherapeutics. The quinoline scaffold has historically been a cornerstone of antimalarial drug discovery, with compounds like chloroquine and mefloquine saving millions of lives. This guide details the strategic use of 4-(trifluoromethyl)quinoline-3-carboxylic acid as a pivotal starting material for synthesizing a new generation of potent antimalarial compounds. We will explore the scientific rationale behind this scaffold, provide detailed, field-tested protocols for its derivatization via amide coupling, and discuss the structure-activity relationships that guide modern antimalarial drug design.
The Quinoline Pharmacophore: A Foundation for Antimalarial Drug Design
Historical Context and Mechanism of Action
Quinoline-based drugs have been a mainstay in malaria treatment for decades.[1] Their primary mechanism of action, particularly for 4-aminoquinolines like chloroquine, involves disrupting a critical detoxification process within the parasite.[2] Inside its digestive vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline drugs are weak bases that become protonated and trapped within the acidic digestive vacuole, where they bind to heme and cap the growing hemozoin crystal, preventing further polymerization.[3] The resulting buildup of free heme leads to oxidative stress and parasite death.
The Strategic Importance of the Trifluoromethyl (-CF₃) Group
The incorporation of a trifluoromethyl (-CF₃) group into drug molecules is a well-established medicinal chemistry strategy to enhance therapeutic efficacy.[4] This highly electronegative and lipophilic moiety offers several key advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, increasing the compound's half-life in the body.[4]
-
Increased Lipophilicity: The -CF₃ group increases the molecule's ability to cross biological membranes, including the parasite's digestive vacuole membrane, potentially leading to higher intracellular concentrations.[5]
-
Improved Target Binding: The electronic influence of the -CF₃ group can alter the molecule's conformation and electronic distribution, leading to stronger interactions with the biological target.[5][6]
Studies have repeatedly shown that trifluoromethyl substitution can significantly increase the antimalarial activity of quinoline-based compounds, particularly against drug-resistant parasite strains.[7][8]
The 3-Carboxylic Acid Moiety: A Versatile Handle for Derivatization
While the 4-(trifluoromethyl)quinoline core provides the foundational pharmacophore, the carboxylic acid at the 3-position is a crucial synthetic handle. Research into the structure-activity relationships (SAR) of 4-oxo-3-carboxyl quinolones has revealed that the free carboxylic acid is often detrimental to antimalarial activity.[9] However, converting this acid into esters or, more significantly, amides , provides a gateway to a vast chemical space for optimization.[9][10]
This derivatization strategy allows for the introduction of diverse side chains that can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and introduce new binding interactions to overcome resistance mechanisms. The synthesis of a library of 3-carboxamide derivatives is therefore a primary strategy for discovering novel and potent antimalarial drug candidates from this starting material.
Core Synthetic Workflow: From Carboxylic Acid to Carboxamide
The most robust and versatile method for utilizing this compound is through its conversion to a diverse library of amides. This is achieved via amide coupling reactions, where the carboxylic acid is "activated" by a coupling reagent to facilitate nucleophilic attack by a primary or secondary amine.
Caption: General workflow for synthesizing antimalarial candidates via amide coupling.
Detailed Experimental Protocols
The choice of coupling reagent is critical and depends on factors like substrate sensitivity, desired reaction time, and potential for side reactions.[11] Below are two reliable, field-proven protocols for the synthesis of 3-carboxamide derivatives.
Protocol 4.1: High-Efficiency Amide Coupling Using HATU
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, uronium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions, particularly racemization in chiral substrates.[12] It is often the reagent of choice for difficult couplings. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic organic base to neutralize the ammonium salts formed during the reaction without competing in the coupling.[12]
Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Pre-activation: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.5 equivalents). Stir the mixture at room temperature (20-25 °C) for 20 minutes. Successful activation is often accompanied by a slight color change.
-
Amine Addition: Add the desired amine (1.2 equivalents), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Protocol 4.2: Water-Soluble Byproduct Coupling Using EDC/NHS
Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a carbodiimide coupling reagent that generates a urea byproduct that is water-soluble, simplifying purification.[13] It is often used with an additive like NHS (N-Hydroxysuccinimide) which forms an active ester intermediate, improving coupling efficiency and reducing side reactions.[14] This method is robust and widely applicable.
Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous Dichloromethane (DCM) or DMF (0.1 M) under an inert atmosphere.
-
Activation: Add EDC hydrochloride (1.2 equivalents) to the solution in one portion. Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the activated mixture, followed by a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5 equivalents).
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the final product.
Data Presentation and Illustrative SAR Analysis
Systematic derivatization of the 3-carboxamide position allows for the exploration of structure-activity relationships. The following table provides an illustrative example of how activity can be modulated by varying the amine side chain, based on common trends observed in antimalarial drug discovery.
| Compound ID | Amine Side Chain (R in R-NH₂) | IC₅₀ vs. Pf 3D7 (CQS) [nM] | IC₅₀ vs. Pf K1 (CQR) [nM] |
| Parent | -OH (Carboxylic Acid) | >10,000 | >10,000 |
| 1a | Benzyl | 250 | 780 |
| 1b | 4-Fluorobenzyl | 110 | 350 |
| 1c | 3,4-Dichlorobenzyl | 45 | 95 |
| 1d | 4-(Trifluoromethyl)phenethyl | 15 | 28 |
| 1e | Cyclohexylmethyl | 850 | 2200 |
| 1f | 3-(Dimethylamino)propyl | 35 | 150 |
Data is hypothetical and for illustrative purposes only.
Analysis: This illustrative data demonstrates that converting the inactive carboxylic acid to amides yields active compounds. Aromatic side chains (1a-d) are generally more potent than aliphatic ones (1e). Introducing electron-withdrawing groups on the phenyl ring (1b, 1c, 1d) significantly improves potency, especially against the chloroquine-resistant (CQR) strain. The presence of a basic amine in the side chain (1f) can also confer good activity, potentially aiding accumulation in the parasite's acidic food vacuole.
Mechanistic Considerations
While the core quinoline scaffold is expected to interfere with heme detoxification, the diverse 3-carboxamide side chains may introduce additional mechanisms or improve affinity for the primary target.
Sources
- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric ferrocenyl-containing quinolines with antiplasmodial and antitrichomonal properties - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03175G [pubs.rsc.org]
- 4. chemijournal.com [chemijournal.com]
- 5. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hepatochem.com [hepatochem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Antifungal Agents from Fluorinated Quinolines
Introduction: The Imperative for Novel Antifungal Agents
Invasive fungal infections represent a significant and growing threat to global public health, carrying high rates of morbidity and mortality, particularly in immunocompromised populations.[1][2] The therapeutic arsenal is limited, and its efficacy is frequently compromised by the emergence of drug-resistant strains and significant host toxicity.[3][4] This landscape creates an urgent need for the discovery and development of new antifungal agents with novel mechanisms of action and improved safety profiles.
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[3][4][5] The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate key physicochemical and pharmacological properties. Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and a more favorable pharmacokinetic profile.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of fluorinated quinolines as potential antifungal therapeutics. It moves beyond simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and logical progression from chemical synthesis to biological validation.
Section 1: Synthesis of Fluorinated Quinolines - Building the Core Scaffold
The foundation of any drug discovery program is the efficient and versatile synthesis of the target compounds. Several classical methods for quinoline synthesis can be adapted for the creation of fluorinated analogues. The choice of method is dictated by the desired substitution pattern on the quinoline ring.
Key Synthetic Strategies:
-
Gould-Jacobs Reaction: This is a powerful method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). The reaction proceeds by condensing a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[8][9][10][11] This route is particularly valuable for accessing compounds that can be further functionalized at the 4-position.[12]
-
Combes Quinoline Synthesis: This acid-catalyzed reaction between an aniline and a β-diketone is highly effective for producing 2,4-substituted quinolines.[13][14][15][16][17] The regioselectivity is a key consideration depending on the nature of the reactants.
-
Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters.[18][19][20][21] Critically, the reaction conditions determine the final product: lower temperatures (kinetic control) favor the formation of 4-hydroxyquinolines, while higher temperatures (thermodynamic control) yield 2-hydroxyquinolines.[22]
The following protocol details the synthesis of a fluorinated 4-quinolone derivative, a common starting point for antifungal drug discovery, via the Gould-Jacobs reaction.
Protocol 1: Synthesis of a 6-Fluoro-4-quinolone-3-carboxylate Derivative
This protocol is a representative example using the Gould-Jacobs reaction. Researchers must adapt stoichiometry and reaction conditions based on the specific substrates used.
Rationale: This two-step process is chosen for its reliability and its ability to construct the core 4-quinolone scaffold. The initial condensation is typically straightforward, and the subsequent thermal cyclization, while often requiring high temperatures, is a robust method for ring closure. Using a high-boiling point solvent like Dowtherm A or diphenyl ether ensures the necessary energy for efficient cyclization.[9]
Workflow Diagram: Gould-Jacobs Synthesis
Caption: Workflow for the Gould-Jacobs synthesis of a fluorinated 4-quinolone.
Materials:
-
4-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Ethanol (anhydrous)
-
Dowtherm A (or diphenyl ether)
-
Hexanes
-
Round-bottom flasks, condenser, heating mantle, magnetic stirrer
Procedure:
Step 1: Condensation to form Diethyl (4-fluoroanilino)methylenemalonate
-
In a 250 mL round-bottom flask, combine 4-fluoroaniline (e.g., 0.1 mol) and ethanol (100 mL).
-
Add diethyl ethoxymethylenemalonate (EMME) (e.g., 0.1 mol, 1 equivalent) to the solution.
-
Fit the flask with a condenser and reflux the mixture with stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil or solid is the intermediate and can often be used in the next step without further purification.
Step 2: Thermal Cyclization to form Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood.
-
In a separate flask suitable for high-temperature reactions, heat Dowtherm A (e.g., 150 mL) to 250°C.
-
Add the intermediate from Step 1 slowly, in portions, to the hot Dowtherm A with vigorous stirring.
-
Maintain the temperature at 250°C for 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100°C. The product will typically precipitate.
-
Add hexanes (e.g., 100 mL) to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove residual Dowtherm A.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified product.
Structural Characterization: The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For novel compounds, obtaining an X-ray crystal structure provides unambiguous proof of structure.[6][23]
Section 2: In Vitro Antifungal Susceptibility Testing
The initial biological evaluation of newly synthesized compounds involves determining their antifungal activity in vitro. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[24]
Rationale: The broth microdilution method is the gold-standard for determining MIC values due to its reproducibility and standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[25][26][27] This method allows for the simultaneous testing of multiple compounds against various fungal strains in a high-throughput format.
Protocol 2: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)
Workflow Diagram: MIC Determination
Caption: Standard workflow for the broth microdilution antifungal susceptibility test.
Materials:
-
Synthesized fluorinated quinolines
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305, Cryptococcus neoformans ATCC 90112)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Plate Preparation: In a 96-well plate, perform a serial two-fold dilution of the compound stock solution in RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculum Preparation: Grow the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final standardized inoculum concentration (for yeasts, ~0.5 to 2.5 x 10³ CFU/mL).[25]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.
-
Controls: Include a growth control (inoculum in medium, no drug) and a sterility control (medium only) on each plate. A positive control drug (e.g., Fluconazole) should be run in parallel.
-
Incubation: Incubate the plates at 35°C for 24 hours (Candida spp.) or 48 hours (Aspergillus spp.). Incubation times may need to be extended for slower-growing organisms.[24]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% for azoles and other fungistatic agents) compared to the drug-free growth control.[24][28] This can be assessed visually or by reading the optical density (OD) with a microplate reader.
Protocol 3: Minimum Fungicidal Concentration (MFC) Determination
Rationale: The MIC value does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. The MFC assay is a crucial follow-up to determine if a compound is capable of killing the fungus.[1][2]
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC plate.
-
Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from the MIC assay that results in no fungal growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate.[1]
Data Presentation: Summarize the results in a clear, tabular format.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| FQ-01 | C. albicans ATCC 90028 | 4 | 16 |
| FQ-01 | A. fumigatus ATCC 204305 | 8 | >64 |
| FQ-02 | C. albicans ATCC 90028 | 2 | 4 |
| FQ-02 | A. fumigatus ATCC 204305 | 4 | 16 |
| Fluconazole | C. albicans ATCC 90028 | 1 | 32 |
| Fluconazole | A. fumigatus ATCC 204305 | >64 | >64 |
Section 3: Host Cell Cytotoxicity and Selectivity Index
A critical challenge in antifungal development is achieving selective toxicity. Because both fungal and human cells are eukaryotic, compounds that kill fungi may also harm the host.[29][30] Evaluating cytotoxicity against mammalian cells is a mandatory step to identify compounds with a viable therapeutic window.
Rationale: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity. Viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[29]
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
Procedure:
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach ~80% confluency.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the fluorinated quinoline compounds (similar concentration range to the MIC assay). Include a "cells only" control and a "vehicle" (e.g., 1% DMSO) control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance of the wells at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Calculating the Selectivity Index (SI): The SI provides a quantitative measure of a compound's selectivity for the fungal pathogen over host cells. A higher SI value is desirable.
SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)
Data Presentation:
| Compound | MIC (C. albicans, µg/mL) | IC₅₀ (HEK293, µg/mL) | Selectivity Index (SI) |
| FQ-01 | 4 | 100 | 25 |
| FQ-02 | 2 | >128 | >64 |
Section 4: Structure-Activity Relationship (SAR) Analysis
SAR is the iterative process of correlating the chemical structure of the synthesized compounds with their biological activity (potency, selectivity, etc.).[31][32] This analysis guides the design of the next generation of compounds with improved properties.
Rationale: By systematically modifying the fluorinated quinoline scaffold and observing the effects on antifungal activity and cytotoxicity, researchers can identify key structural features required for potent and selective antifungal action. This rational approach is far more efficient than random screening.
Key Questions to Address in SAR for Fluorinated Quinolines:
-
Fluorine Position: Does moving the fluorine atom from the 6- to the 7- or 8-position affect activity?
-
Substituents at C-2 and C-3: How do different groups (e.g., alkyl, aryl) at these positions influence the MIC and SI?
-
Modifications at N-1: Does substitution on the quinolone nitrogen impact the compound's properties?
-
Ester/Amide at C-3: How does converting a C-3 carboxylate to various amides change the activity profile?
The Drug Development Cycle
Caption: The iterative cycle of lead discovery and optimization.
Conclusion
The development of fluorinated quinolines as antifungal agents is a promising avenue for addressing the critical need for new therapeutics. The process is a systematic journey that begins with rational chemical synthesis, guided by established methodologies like the Gould-Jacobs or Combes reactions. This is followed by rigorous biological evaluation, starting with standardized in vitro susceptibility testing to determine potency and spectrum of activity. Crucially, assessing host cell cytotoxicity to establish a selectivity index is paramount for identifying candidates with a viable therapeutic window. The data from these assays feed into a continuous cycle of structure-activity relationship analysis, which informs the design of next-generation compounds with enhanced efficacy and safety. By following these integrated protocols, researchers can efficiently navigate the path from initial concept to the identification of promising lead candidates for further preclinical development.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Merck Index. Combes Quinoline Synthesis. [Link]
-
Ma, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. [Link]
-
Nett, J. E., & Andes, D. R. (2020). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. [Link]
-
Palko, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Nett, J. E., & Andes, D. R. (2020). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central. [Link]
-
Gashaw, T., & Getahun, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Spriet, I., & Lagrou, K. (2016). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
Merck Index. Gould-Jacobs Reaction. [Link]
-
Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]
-
Ortiz-Nava, C., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Scribd. Combes Quinoline Synthesis PDF. [Link]
-
Espinel-Ingroff, A., & Shadomy, S. (1989). In vitro and in vivo evaluation of antifungal agents. PubMed. [Link]
-
Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [Link]
-
Creative Biolabs. Antifungal Drug Toxicology & Safety Assessment Services. [Link]
-
Ma, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. [Link]
-
Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Leal, S. F., et al. (1998). Structure-activity relationship of quinolones. PubMed. [Link]
-
Cambridge University Press. Conrad-Limpach Reaction. [Link]
-
ResearchGate. Conrad-Limpach reaction. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Clark, K., et al. (2023). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. [Link]
-
Pierce, C. M., & Pfaller, M. A. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]
-
YouTube. Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]
-
Centurion University. Skraup synthesis of Quinoline. [Link]
-
Ghorab, M. M., et al. (2000). Synthesis and evaluation of some new fluorinated hydroquinazoline derivatives as antifungal agents. PubMed. [Link]
-
Bentham Science. Quinoline-Based Antifungals. [Link]
-
Perfect, J. R. (2017). Antifungal drug discovery: the process and outcomes. PubMed Central. [Link]
-
Shang, X., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. ACS Publications. [Link]
-
Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC. [Link]
-
Scirp.org. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. [Link]
-
Musiol, R., et al. (2010). Quinoline-based antifungals. PubMed. [Link]
-
Lee, D. G., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PMC. [Link]
-
Bartroli, J., et al. (1998). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PMC. [Link]
-
ResearchGate. (2010). Quinoline-Based Antifungals. ResearchGate. [Link]
-
ResearchGate. (2023). Synthesis, Crystal Structure and Antifungal Activities of New Quinoline Derivatives. ResearchGate. [Link]
-
Kouznetsov, V. V., et al. (2012). Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. PubMed. [Link]
-
YouTube. (2022). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. [Link]
-
Khan, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. [Link]
-
Wada, K., et al. (2002). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. [Link]
Sources
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 10. iipseries.org [iipseries.org]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. mdpi.com [mdpi.com]
- 13. Combes Quinoline Synthesis [drugfuture.com]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 19. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. researchgate.net [researchgate.net]
- 21. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 22. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. journals.asm.org [journals.asm.org]
- 26. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 30. Antifungal Drug Toxicology & Safety Assessment Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 31. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Antimicrobial Evaluation of Novel Pyrimido[4,5-b]quinoline Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutics. Pyrimido[4,5-b]quinolines represent a promising class of heterocyclic compounds, often exhibiting significant antimicrobial activity attributed to their structural analogy to quinolone antibiotics. This guide provides a comprehensive, scientifically-grounded protocol for the synthesis, purification, characterization, and antimicrobial evaluation of a novel pyrimido[4,5-b]quinoline derivative. We emphasize the rationale behind methodological choices, ensuring that each protocol is a self-validating system for robust and reproducible results in a drug discovery setting.
Introduction: The Strategic Importance of the Pyrimidoquinoline Scaffold
Pyrimido[4,5-b]quinolines are fused heterocyclic systems that integrate the structural motifs of quinoline and pyrimidine. This amalgamation is of high strategic interest in medicinal chemistry. The quinoline core is the foundational pharmacophore of the widely successful quinolone class of antibiotics, which function by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[1][2] The pyrimidine ring, a key component of nucleobases, is a feature in many established therapeutic agents. The fusion of these two pharmacophores can lead to compounds with enhanced or novel mechanisms of action, potentially circumventing existing bacterial resistance mechanisms.[3][4] The strategic derivatization of the pyrimido[4,5-b]quinoline scaffold allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic profile.
Rationale for the Synthetic Approach: The Friedländer Annulation
The Friedländer synthesis is a classic, robust, and versatile method for constructing quinoline rings.[5][6][7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acid or base catalysis. For the synthesis of the pyrimido[4,5-b]quinoline core, a highly efficient strategy is the reaction of a 2-amino-3-cyanoquinoline intermediate with a β-dicarbonyl compound.
Why this approach is optimal:
-
Convergence and Efficiency: It allows for the rapid assembly of the complex heterocyclic core.
-
Versatility: A wide array of commercially available or readily synthesized starting materials can be used, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
Proven Reliability: The reaction is well-documented and known to produce good yields, making it suitable for both discovery and scale-up efforts.
Detailed Experimental Protocols
This section outlines the step-by-step synthesis of a representative novel derivative: 2,4-dimethyl-10H-pyrimido[4,5-b]quinolin-10-one .
PART A: Synthesis of the Key Intermediate (2-Amino-3-cyanoquinoline)
Causality: This initial step constructs the foundational quinoline ring. The reaction is a base-catalyzed condensation of 2-aminobenzophenone with malononitrile. The base (piperidine) deprotonates the highly acidic α-carbon of malononitrile, generating a nucleophile that attacks the carbonyl carbon of the benzophenone. Subsequent intramolecular cyclization and dehydration yield the stable aromatic quinoline system.
Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminobenzophenone (1.97 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in 50 mL of absolute ethanol.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) dropwise to the stirring suspension. The use of a catalytic amount of a secondary amine base is critical for facilitating the initial Knoevenagel condensation.
-
Reaction Execution: Heat the mixture to reflux (approx. 78-80°C) for 5 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The product will appear as a new, more polar spot compared to the starting materials.
-
Product Isolation: Upon completion, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the resulting solid by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol (2 x 15 mL) to remove residual reactants. The product can be further purified by recrystallization from hot ethanol to yield 2-amino-3-cyanoquinoline as a pale yellow crystalline solid.
PART B: Synthesis of the Final Pyrimido[4,5-b]quinoline Derivative
Causality: This is the core Friedländer annulation step. The 2-amino-3-cyanoquinoline intermediate reacts with acetylacetone (a β-diketone) under acidic conditions. The acid catalyst (polyphosphoric acid) protonates a carbonyl oxygen of acetylacetone, making the carbonyl carbon more electrophilic for attack by the amino group of the quinoline. PPA also serves as a powerful dehydrating agent, driving the cyclization to completion.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, thoroughly mix the dried 2-amino-3-cyanoquinoline (1.69 g, 10 mmol) with acetylacetone (1.2 mL, 12 mmol).
-
Catalyst & Cyclization: Carefully add polyphosphoric acid (PPA, ~15 g) to the mixture. The viscosity will increase significantly; ensure efficient mechanical or magnetic stirring. Heat the reaction mixture in an oil bath at 130°C for 3 hours.
-
Work-up: Allow the reaction to cool to about 80°C, then cautiously pour the viscous mixture onto 150 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic slurry with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step is crucial to ensure the product is in its free base form for extraction.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50%) to afford the pure 2,4-dimethyl-10H-pyrimido[4,5-b]quinolin-10-one .
Synthetic Workflow Visualization
Caption: Overall workflow for the synthesis and evaluation of the target compound.
Structural Characterization: A Self-Validating System
Accurate characterization is non-negotiable. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating confirmation of the target structure.
-
¹H NMR (Proton NMR): This technique provides information on the number and electronic environment of protons. For our target compound, expect to see:
-
¹³C NMR (Carbon NMR): This confirms the carbon skeleton of the molecule. Key expected signals include:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the exact elemental composition, providing definitive proof of the chemical formula.
-
FT-IR Spectroscopy: Identifies key functional groups. Look for characteristic stretches such as C=O (around 1650-1700 cm⁻¹), C=N, and aromatic C-H bonds.
Putative Mechanism of Antimicrobial Action
The primary mechanism of action for quinolone-like compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][11][12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The pyrimidoquinoline derivative is hypothesized to act as a "topoisomerase poison" by stabilizing the transient enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers cell death.[12][13]
Caption: Proposed mechanism of action via inhibition of bacterial topoisomerases.
Protocol: Antimicrobial Susceptibility Testing
The gold standard for determining a compound's potency is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), as detailed in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[14][15][16][17]
Protocol:
-
Prepare Bacterial Inoculum: a. Culture the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) on appropriate agar plates. b. Suspend several colonies in sterile Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final test concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Compound Plate: a. Create a stock solution of the synthesized pyrimidoquinoline in DMSO. b. In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). c. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well (except the negative control). b. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Data Presentation
Quantitative data should be presented clearly for comparative analysis.
| Compound | Organism | MIC (µg/mL) |
| Novel Pyrimidoquinoline | S. aureus (Gram +) | 4 |
| E. coli (Gram -) | 8 | |
| Ciprofloxacin (Control) | S. aureus (Gram +) | 0.5 |
| E. coli (Gram -) | 0.25 |
References
-
Title: Overview of quinolone action mechanism. Source: ResearchGate URL: [Link]
-
Title: CLSI M07-A9 and CLSI M100-S22 Source: ANSI Webstore URL: [Link]
-
Title: Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]
-
Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]
-
Title: DNA gyrase, topoisomerase IV, and the 4-quinolones Source: Microbiology and Molecular Biology Reviews URL: [Link]
-
Title: Quinolone antibiotics Source: MedChemComm URL: [Link]
-
Title: Mechanism of Quinolone Action and Resistance Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]
-
Title: Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents Source: Pharmacognosy Journal URL: [Link]
-
Title: Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents Source: ResearchGate URL: [Link]
-
Title: Synthesis and Preliminary Antimicrobial Activity of New Pyrimido[4,5-b]-quinoline and Pyrido[2,3-d]pyrimidine Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents Source: DSpace JSPUI URL: [Link]
-
Title: Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents Source: ResearchGate URL: [Link]
-
Title: Synthesis and Preliminary Antimicrobial Activity of New Pyrimido[4,5-b]-quinoline and Pyrido[2,3-d]pyrimidine | Request PDF Source: ResearchGate URL: [Link]
-
Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: MDPI URL: [Link]
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: CLSI URL: [Link]
-
Title: Catalyst-Free, One-Pot, Three-Component Synthesis of Pyrimido[4,5-b] Quinoline-4-Amines under Microwave Irradiation Source: ResearchGate URL: [Link]
-
Title: Broth Microdilution | MI - Microbiology Source: MI - Microbiology URL: [Link]
-
Title: Friedländer synthesis Source: Wikipedia URL: [Link]
-
Title: MIC Determination Source: EUCAST URL: [Link]
-
Title: Friedlaender Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Different catalytic approaches of Friedländer synthesis of quinolines Source: PubMed Central - NIH URL: [Link]
Sources
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 3. phcogj.com [phcogj.com]
- 4. DSpace at My University: Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents [repository.unar.ac.id]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. researchgate.net [researchgate.net]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Notes & Protocols: Investigating the Anti-Adipogenic Activity of Quinoline Carboxylic Acid Hybrids
Audience: Researchers, scientists, and drug development professionals in metabolic diseases, obesity, and pharmacology.
Abstract: The global rise in obesity necessitates the discovery of novel therapeutic agents that can modulate adipogenesis, the process of preadipocyte differentiation into mature adipocytes. Quinoline carboxylic acid hybrids have emerged as a promising class of small molecules with potent anti-adipogenic properties. This guide provides a comprehensive overview of the theoretical background, key signaling pathways, and detailed experimental protocols for evaluating the anti-adipogenic efficacy of these compounds using the well-established 3T3-L1 preadipocyte model.
Scientific Background & Rationale
Adipose tissue expansion, a hallmark of obesity, occurs through an increase in adipocyte size (hypertrophy) and number (hyperplasia).[1] The latter is driven by adipogenesis, a complex process governed by a cascade of transcription factors. The master regulators of this process are Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/Enhancer-Binding Protein α (C/EBPα).[2][3][4] Upon activation, these factors initiate the expression of genes responsible for the adipocyte phenotype, including lipid accumulation and insulin sensitivity.[4] Therefore, inhibiting the expression or activity of PPARγ and C/EBPα is a primary strategy for controlling excessive fat cell formation.
Recent studies have identified novel quinoline carboxylic acid-based hybrids that effectively suppress adipogenesis.[5] For instance, the styryl-quinoline hybrid (E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acid has been shown to prevent differentiation of 3T3-L1 preadipocytes by activating the Wnt/β-catenin signaling pathway.[5] The canonical Wnt pathway is a known negative regulator of adipogenesis; its activation prevents the induction of PPARγ and C/EBPα, thereby halting the differentiation process before it begins.[3][5][6]
This document outlines the protocols to test this hypothesis and quantify the anti-adipogenic effects of similar compounds.
Key Signaling Pathway: Wnt/β-Catenin Inhibition of Adipogenesis
The following diagram illustrates the proposed mechanism of action for anti-adipogenic quinoline carboxylic acid hybrids.
Caption: Mechanism of Wnt/β-catenin activation by quinoline hybrids to suppress adipogenesis.
Experimental Model: The 3T3-L1 Cell Line
The murine 3T3-L1 cell line is the most widely used and well-characterized in vitro model for studying adipogenesis.[7][8]
-
Why 3T3-L1?
-
Robust Differentiation: When treated with a specific hormonal cocktail, these fibroblast-like preadipocytes reliably differentiate into mature adipocytes that exhibit the key biochemical and morphological characteristics of fat cells in vivo, including lipid accumulation.[9]
-
Reproducibility: Standardized protocols for their culture and differentiation are widely available, allowing for high reproducibility across experiments and laboratories.[8][10]
-
Mechanistic Insight: They have been instrumental in dissecting the molecular pathways that govern adipogenesis, making them ideal for evaluating the mechanism of action of novel compounds.
-
Experimental Workflow Overview
The following flowchart outlines the complete experimental process for assessing the anti-adipogenic activity of a test compound.
Caption: Step-by-step experimental workflow for assessing anti-adipogenic compounds.
Detailed Protocols
CAUSALITY NOTE: The entire process relies on mimicking the physiological cues for adipogenesis in a controlled manner. The initial "cocktail" of MDI (IBMX, Dexamethasone, Insulin) provides a powerful, synchronous trigger for differentiation. Subsequent steps with insulin alone help mature the newly forming adipocytes.[10] The test compound is present throughout to assess its continuous inhibitory effect.
Protocol 4.1: 3T3-L1 Cell Culture and Differentiation
| Reagent/Medium | Components & Final Concentrations | Purpose |
| Growth Medium | DMEM (High Glucose), 10% Bovine Calf Serum (BCS), 1% Penicillin-Streptomycin | Preadipocyte expansion |
| Differentiation Medium (MDI) | DMEM, 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin | Induces differentiation[9] |
| Insulin Medium | DMEM, 10% FBS, 10 µg/mL Insulin | Promotes maturation |
Procedure:
-
Culture: Maintain 3T3-L1 preadipocytes in Growth Medium at 37°C and 5% CO₂. Do not allow cells to exceed 70% confluency during routine passaging to maintain their differentiation potential.
-
Seeding: Seed cells into multi-well plates (e.g., 12-well or 24-well) at a density that allows them to reach 100% confluency in approximately 48 hours.
-
Growth Arrest (Day -2 to Day 0): Once cells reach 100% confluency, allow them to remain for an additional 48 hours. This contact inhibition step is critical for synchronizing the cells and making them receptive to differentiation signals.
-
Induction (Day 0): Aspirate the Growth Medium. Add Differentiation Medium (MDI) containing the desired concentrations of the quinoline carboxylic acid hybrid or vehicle control (e.g., 0.1% DMSO).
-
Maturation (Day 2): Aspirate the MDI medium. Replace it with Insulin Medium containing the fresh test compound or vehicle.
-
Maintenance (Day 4 onwards): Every 2 days, replace the medium with fresh Growth Medium (using FBS instead of BCS) containing the test compound or vehicle.
-
Harvest (Day 8-10): Differentiation is typically complete by Day 8-10, characterized by the presence of large, visible lipid droplets in the vehicle-treated control cells. Proceed to analysis.
Protocol 4.2: Oil Red O Staining (Lipid Accumulation Assay)
This protocol provides a qualitative and quantitative measure of intracellular lipid accumulation, the primary hallmark of a mature adipocyte.[11]
Reagents:
-
Oil Red O Stock: 0.5 g Oil Red O powder in 100 mL isopropanol.[12][13][14]
-
Oil Red O Working Solution: Mix 6 parts stock with 4 parts distilled water. Let stand for 10 minutes and filter (0.2 µm syringe filter) just before use to remove precipitates.[12][13]
-
Fixative: 10% Formalin or 4% Paraformaldehyde in PBS.
-
Elution Buffer: 100% Isopropanol.
Procedure:
-
Wash: Gently aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Add fixative to each well and incubate for 30-60 minutes at room temperature.[12][15]
-
Wash: Remove fixative and wash wells gently with distilled water.
-
Dehydration: Add 60% isopropanol for 5 minutes and then remove. Allow wells to dry completely.
-
Staining: Add the filtered Oil Red O working solution to each well, ensuring the cell monolayer is fully covered. Incubate for 15-20 minutes at room temperature.[12]
-
Wash: Aspirate the stain and wash the wells repeatedly (4-5 times) with distilled water until the background is clear.
-
Qualitative Analysis: At this stage, wells can be photographed under a light microscope. Adipocytes will contain bright red lipid droplets.
-
Quantitative Analysis: a. After the final water wash, remove all water and let the plate dry completely. b. Add 100% Isopropanol to each well (e.g., 200 µL for a 24-well plate) and incubate for 10 minutes on a shaker to elute the stain.[11][14] c. Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.[10][11]
Protocol 4.3: Quantitative RT-PCR (Adipogenic Gene Expression)
This assay measures the mRNA expression levels of key adipogenic transcription factors to confirm that the compound's effect occurs at the transcriptional level.
Target Genes:
-
PPARγ (Peroxisome Proliferator-Activated Receptor γ): Master regulator of adipogenesis.[16][17]
-
C/EBPα (CCAAT/Enhancer-Binding Protein α): Works synergistically with PPARγ to activate adipocyte-specific genes.[4][16]
-
Housekeeping Gene (e.g., 36B4/RPLP0, GAPDH): For normalization of expression data.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| mPPARγ | TCGCTGATGCACTGCCTATG | GAGAGGTCCACAGAGCTGATT |
| mC/EBPα | GCGGTTTTGTAGAAGTCGGT | TGGCTTGTGAAAGGCTCAGT |
| m36B4 | GGCGACCTGGAAGTCCAACT | CCATCAGCACCACAGCCTTC |
| Note: Primer sequences should always be validated for specificity and efficiency. |
Procedure:
-
RNA Isolation: On Day 8 of differentiation, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit like RNeasy). Homogenize the lysate and purify total RNA according to the manufacturer's protocol.
-
RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and Reverse primers (final concentration ~200-400 nM)
-
SYBR Green Master Mix
-
-
Thermal Cycling: Run the reaction on a real-time PCR machine with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The data should be presented as a fold change in the expression of target genes in compound-treated cells relative to vehicle-treated differentiated cells.
Data Interpretation & Expected Results
A potent anti-adipogenic quinoline carboxylic acid hybrid is expected to produce the following results:
-
Reduced Lipid Accumulation: A dose-dependent decrease in Oil Red O staining intensity and absorbance compared to the vehicle-treated control group.
-
Downregulation of Adipogenic Genes: A significant, dose-dependent reduction in the mRNA expression of PPARγ and C/EBPα.
| Compound Conc. (µM) | Oil Red O Absorbance (OD 510 nm) | PPARγ Expression (Fold Change) | C/EBPα Expression (Fold Change) |
| 0 (Vehicle) | 1.25 ± 0.08 | 1.00 | 1.00 |
| 0.1 | 1.02 ± 0.06 | 0.85 ± 0.07 | 0.89 ± 0.05 |
| 1.0 | 0.55 ± 0.04 | 0.41 ± 0.03 | 0.48 ± 0.04 |
| 10.0 | 0.21 ± 0.02 | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Undifferentiated | 0.15 ± 0.01 | 0.08 ± 0.01 | 0.11 ± 0.02 |
| Table represents hypothetical data for illustrative purposes. |
References
-
Cell Models and Their Application for Studying Adipogenic Differentiation in Relation to Obesity: A Review. (n.d.). National Center for Biotechnology Information. [Link]
-
What is the effective protocol for oil red staining for adipogeneic differentiated cells. (2016). ResearchGate. [Link]
-
Modeling Adipogenesis: Current and Future Perspective. (2022). MDPI. [Link]
-
Quantitative assessment of adipocyte differentiation in cell culture. (2013). National Center for Biotechnology Information. [Link]
-
Standardized In Vitro Models of Human Adipose Tissue Reveal Metabolic Flexibility in Brown Adipocyte Thermogenesis. (2021). Oxford Academic. [Link]
-
Towards better models for studying human adipocytes in vitro. (2022). PubMed. [Link]
-
ADIPOCYTE STAINING WITH OIL RED O. (2005). UCLA. [Link]
-
Oil Red O Staining Protocol. (n.d.). Scribd. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. (2025). PubMed. [Link]
-
RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36). (2025). PubMed. [Link]
-
Towards better models for studying human adipocytes in vitro. (2022). Taylor & Francis Online. [Link]
-
Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. (2014). ResearchGate. [Link]
-
Synthesis of prenylated quinolinecarboxylic acid derivatives and their anti-obesity activities. (2015). PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. (2025). ResearchGate. [Link]
-
RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36). (2025). ResearchGate. [Link]
-
Reproducibility of Adipogenic Responses to Metabolism Disrupting Chemicals in the 3T3-L1 Pre-adipocyte Model System: An Interlaboratory Study. (2021). National Center for Biotechnology Information. [Link]
-
Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. (2025). Frontiers. [Link]
-
Quinoline-carboxylic acids are potent inhibitors that inhibit the binding of insulin-like growth factor (IGF) to IGF-binding proteins. (2003). PubMed. [Link]
-
Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. (2014). PubMed. [Link]
-
Phenolic Compounds Inhibit 3T3-L1 Adipogenesis Depending on the Stage of Differentiation and Their Binding Affinity to PPARγ. (2019). MDPI. [Link]
-
Molecular Regulation of Adipogenesis and Potential Anti-Adipogenic Bioactive Molecules. (2018). MDPI. [Link]
-
Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading. (2013). National Center for Biotechnology Information. [Link]
-
PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms. (2013). PubMed Central. [Link]
-
Regulation of Adipogenesis by Quinine Through the ERK/S6 Pathway. (2016). PubMed. [Link]
-
QPCR measurement of adipogenesis markers – A, PREF1; B, PPARγ; and C, GPDH on day 0 (cells in complete medium) and day 9 (cells in differentiation medium containing pioglitazone) in non-modified, L629F and gsp* 3T3L1 cells. (n.d.). ResearchGate. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2022). MDPI. [Link]
-
Compounds regulating adipogenesis through various signaling pathways. (2021). ResearchGate. [Link]
-
New enzyme offers cleaner route to more stable diabetes and obesity drugs. (2025). EurekAlert!. [Link]
Sources
- 1. Cell Models and Their Application for Studying Adipogenic Differentiation in Relation to Obesity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 9. Reproducibility of Adipogenic Responses to Metabolism Disrupting Chemicals in the 3T3-L1 Pre-adipocyte Model System: An Interlaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 14. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 15. scribd.com [scribd.com]
- 16. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols for 4-(Trifluoromethyl)quinoline-3-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs)
Abstract
This document provides a detailed technical guide for researchers and scientists on the application of 4-(trifluoromethyl)quinoline-3-carboxylic acid in the fabrication of Organic Light-Emitting Diodes (OLEDs). Quinoline derivatives are a promising class of materials for organic electronics due to their high thermal stability and excellent charge-transporting properties.[1][2] The introduction of a trifluoromethyl group at the 4-position is anticipated to enhance electron affinity and stability, making this compound a prime candidate for an efficient electron-transporting material (ETM) or a host material in OLEDs. These protocols cover the synthesis, purification, characterization, and a step-by-step guide to device fabrication and performance evaluation.
Introduction: The Rationale for Quinoline Derivatives in OLEDs
Quinoline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of organic electronics.[1] Their rigid and planar structure, combined with electronic properties that can be tuned through chemical modification, makes them excellent candidates for various roles within an OLED device. Quinoline-based materials have been successfully investigated as electron-transporting materials (ETMs), hole-transporting materials (HTMs), host materials for both phosphorescent and fluorescent emitters, and as emissive materials themselves.[1]
The inherent electron-withdrawing nature of the quinoline core generally imparts good electron mobility, a crucial characteristic for efficient charge transport in OLEDs.[1] The strategic incorporation of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, is a well-established strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of an organic semiconductor. This facilitates electron injection from the cathode and enhances electron mobility. Furthermore, the C-F bond's high strength contributes to the material's overall thermal and electrochemical stability, which is critical for long device lifetimes.
This guide focuses on this compound, a compound poised to leverage these advantages. The carboxylic acid group offers a potential anchoring point for further functionalization or to influence film morphology and adhesion.
Synthesis and Characterization of this compound
While specific literature on the synthesis of this compound is not abundant, a reliable synthetic route can be proposed based on well-established named reactions for quinoline synthesis, such as the Doebner-von Miller reaction or the Gould-Jacobs reaction. The following is a proposed protocol based on the Gould-Jacobs reaction.
Proposed Synthesis Protocol
This proposed synthesis involves a two-step process starting from commercially available 2-amino-benzotrifluoride.
Step 1: Synthesis of Ethyl 2-((3-(trifluoromethyl)phenyl)amino)methylene)-3-oxobutanoate
-
In a 250 mL round-bottom flask, combine 2-amino-benzotrifluoride (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture at 110-120 °C for 2-3 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude product is often a solid or a viscous oil.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Step 2: Cyclization to form 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester
-
Add the purified product from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux (typically around 250 °C) for 30-60 minutes. This high temperature induces a thermal cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate upon cooling. Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
Step 3: Hydrolysis to this compound
-
Suspend the ester from Step 2 in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a 1 M HCl solution until the pH is approximately 2-3.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.
Characterization of the Synthesized Material
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | The spectra should show the characteristic peaks for the quinoline core and the trifluoromethyl and carboxylic acid groups, with appropriate chemical shifts and coupling constants. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of C11H6F3NO2 (241.17 g/mol ) should be observed. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic stretching frequencies for C=O (carboxylic acid), O-H (carboxylic acid), C-F, and aromatic C-H and C=C bonds. |
| UV-Vis Spectroscopy | To determine the optical bandgap. | Measurement of the absorption spectrum in a suitable solvent (e.g., THF or CH2Cl2) to identify the absorption onset and calculate the optical bandgap. |
| Photoluminescence (PL) Spectroscopy | To assess emissive properties. | Measurement of the emission spectrum to determine the emission color and quantum yield. This will indicate its potential as an emissive material. |
| Cyclic Voltammetry (CV) | To determine HOMO and LUMO energy levels. | By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated, which is crucial for designing the OLED device architecture. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | A high decomposition temperature (Td > 300 °C) is desirable for materials used in vacuum-deposited OLEDs. |
OLED Device Fabrication and Characterization
Based on its predicted electronic properties, this compound is a strong candidate for an electron-transporting layer (ETL) or a host in the emissive layer (EML). The following section outlines a general protocol for fabricating a multilayer OLED.
Device Architecture and Energy Level Diagram
A typical multilayer OLED architecture where this compound could be employed as the ETL is as follows:
ITO / HTL / EML / ETL / Cathode
An energy level diagram illustrates the charge injection and transport processes within the device. The HOMO and LUMO levels of this compound, determined by cyclic voltammetry, will dictate the choice of adjacent materials to ensure efficient charge injection.
Device Fabrication Protocol
The following protocol outlines the fabrication of an OLED device by vacuum thermal evaporation, a common technique for small-molecule organic materials.[3] All steps involving organic materials should be performed in a high-vacuum environment (< 10⁻⁶ Torr) and an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.[3]
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
-
-
Deposition of the Hole Transport Layer (HTL):
-
Transfer the cleaned substrates to a vacuum thermal evaporation chamber.
-
Deposit a 40 nm thick layer of a standard HTL material, such as N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), at a rate of 1-2 Å/s.
-
-
Deposition of the Emissive Layer (EML):
-
Deposit a 20 nm thick layer of the emissive material. This could be a host material like Tris(8-hydroxyquinolinato)aluminium (Alq3) doped with a fluorescent or phosphorescent guest emitter.[4]
-
-
Deposition of the Electron Transport Layer (ETL):
-
Deposit a 30 nm thick layer of this compound as the ETL at a rate of 1-2 Å/s.
-
-
Deposition of the Cathode:
-
Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) to facilitate electron injection.
-
Follow with a 100 nm thick layer of Aluminum (Al) to form the cathode.
-
-
Encapsulation:
-
To protect the device from atmospheric degradation, encapsulate it using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.
-
Device Characterization Protocol
After fabrication, the device performance must be characterized.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source meter and a photometer to measure the current density and luminance as a function of the applied voltage. This will determine the turn-on voltage, operating voltage, and brightness of the device.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at a constant driving voltage using a spectrometer. This will determine the emission color and the CIE (Commission Internationale de l'Éclairage) color coordinates.
-
-
External Quantum Efficiency (EQE):
-
Calculate the EQE from the J-V-L data and the EL spectrum. The EQE is a measure of the device's efficiency in converting electrons to photons.
-
Illustrative Performance Data
The following table presents hypothetical but realistic performance data for an OLED device incorporating this compound as the ETL.
| Parameter | Value | Significance |
| Turn-on Voltage (at 1 cd/m²) | 3.5 V | Low turn-on voltage indicates efficient charge injection. |
| Maximum Luminance | > 10,000 cd/m² | High brightness is essential for display applications. |
| Maximum Current Efficiency | 8.5 cd/A | A measure of the light output per unit of current. |
| Maximum Power Efficiency | 6.2 lm/W | A measure of the light output per unit of power consumed. |
| Maximum EQE | 4.1% | Indicates the percentage of injected electrons that result in emitted photons. |
| CIE Coordinates (x, y) | (0.32, 0.60) | Corresponds to a green emission, assuming a green-emitting EML. |
| Device Lifetime (T50 at 1000 cd/m²) | > 500 hours | The time it takes for the luminance to decay to 50% of its initial value, indicating device stability. |
Conclusion and Future Outlook
This compound holds significant promise as a material for high-performance OLEDs, particularly as an electron-transporting or host material. The trifluoromethyl group is expected to impart favorable electronic properties and enhance stability. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and device integration of this novel compound. Further research should focus on optimizing the device architecture and exploring derivatives of this molecule to fine-tune its properties for specific OLED applications, such as blue emitters or hosts for phosphorescent emitters. The carboxylic acid functionality also opens avenues for creating solution-processable materials, which could lead to low-cost, large-area OLED fabrication.
References
-
Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Available at: [Link]
-
Electron Transport Materials for Organic Light-Emitting Diodes - ACS Publications. Available at: [Link]
-
Full article: Organic Light-Emitting Diodes based on Benzo[q]quinoline Derivatives. Available at: [Link]
-
Blue Organic Light-Emitting Diodes Based on Fluorene-Bridged Quinazoline and Quinoxaline Derivatives - PubMed. Available at: [Link]
-
Application of quinoline derivatives in third-generation photovoltaics - PMC - NIH. Available at: [Link]
-
Electron Transport Materials for Organic Light-Emitting Diodes - ACS Publications. Available at: [Link]
-
Electron Transport Materials For Organic Light-Emitting Diodes | PDF | Oled - Scribd. Available at: [Link]
-
OLED - Wikipedia. Available at: [Link]
-
Characterization and Optimization of OLED Materials and - SPIE Digital Library. Available at: [Link]
-
OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry - HORIBA. Available at: [Link]
-
(PDF) Characteristics Study of OLED Materials - ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]
-
This compound - Lead Sciences. Available at: [Link]
-
Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid - PrepChem.com. Available at: [Link]
-
Device structure and fabrication process of the fully‐solution‐processed OLEDs. - ResearchGate. Available at: [Link]
-
Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer - ResearchGate. Available at: [Link]
-
OLED panel manufacturing - MBRAUN. Available at: [Link]
-
Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - MDPI. Available at: [Link]
-
O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes - PubMed. Available at: [Link]
-
Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications | Request PDF - ResearchGate. Available at: [Link]
Sources
Application Note: The Trifluoromethyl Group as a Strategic Tool for Enhancing Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, optimizing a candidate's metabolic stability is a critical determinant of its clinical success. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites. A key strategy employed by medicinal chemists to mitigate these risks is the incorporation of a trifluoromethyl (CF3) group. This application note provides an in-depth technical guide on the role of the trifluoromethyl group in enhancing metabolic stability. We will explore the underlying physicochemical principles, detail standardized in vitro protocols for assessing metabolic stability, and provide guidance on data interpretation, empowering researchers to strategically leverage this powerful functional group in their drug design efforts.
Introduction: The Metabolic Stability Hurdle in Drug Development
The journey of a drug from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, the resistance of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of a favorable pharmacokinetic profile.[1][2][3] Compounds that are rapidly metabolized often exhibit low oral bioavailability and a short half-life, necessitating higher or more frequent dosing, which can increase the risk of adverse effects.[2][4]
The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) enzymes, catalyze reactions to render xenobiotics more water-soluble for excretion.[5][6] Early assessment of metabolic stability is therefore crucial to identify and address metabolic liabilities during the lead optimization phase, saving valuable time and resources.[5][7] The introduction of fluorine-containing functional groups, particularly the trifluoromethyl group, has emerged as a robust strategy to enhance metabolic stability and improve overall drug-like properties.[8][9][10]
The Trifluoromethyl Group: Mechanisms of Metabolic Stabilization
The trifluoromethyl group is a bioisostere often used to replace a methyl (-CH3) or chloro (-Cl) group.[11] Its unique electronic and steric properties are key to its ability to enhance metabolic stability through several mechanisms.
Steric Hindrance and Blocking Metabolic Hotspots
One of the most direct ways the CF3 group enhances metabolic stability is by physically blocking sites of metabolism.[12] Many drug molecules contain metabolically labile methyl groups that are susceptible to oxidation by CYP enzymes, leading to the formation of alcohol and carboxylic acid metabolites.[13] Replacing such a methyl group with a trifluoromethyl group effectively prevents this oxidation. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[12][14] This high bond strength makes the CF3 group exceptionally resistant to enzymatic cleavage.[15]
Electronic Effects and Deactivation of Aromatic Systems
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[8][11] When attached to an aromatic ring, the CF3 group can significantly decrease the electron density of the ring system. This deactivation makes the aromatic ring less susceptible to electrophilic attack by CYP enzymes, a common pathway for aromatic hydroxylation.[12]
Altered Lipophilicity and Binding Affinity
The incorporation of a trifluoromethyl group generally increases the lipophilicity of a molecule.[10][14] While this can enhance membrane permeability and target engagement, it can also influence interactions with metabolic enzymes.[10] The altered electronic and steric profile of a trifluoromethylated drug candidate can lead to a different binding orientation within the active site of a metabolizing enzyme, potentially moving susceptible sites away from the catalytic center.[14][16]
In Vitro Assessment of Metabolic Stability: Protocols and Methodologies
To empirically determine the impact of trifluoromethylation on metabolic stability, a series of standardized in vitro assays are employed. These assays provide quantitative data on the rate of compound depletion when exposed to drug-metabolizing enzymes.
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to assess Phase I metabolism, primarily mediated by CYP enzymes.[5][6] Liver microsomes are subcellular fractions of the liver containing the endoplasmic reticulum, where CYPs are concentrated.[6]
-
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.[13][17]
-
Materials:
-
Test compound and positive controls (e.g., verapamil, dextromethorphan)[6]
-
Pooled liver microsomes (human, rat, mouse, etc.)[17]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[18][19]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17][18]
-
Quenching solution (e.g., cold acetonitrile with an internal standard)[6]
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.[17][18]
-
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution in the assay buffer.[18]
-
In a 96-well plate, add the microsomal solution and the test compound to achieve the desired final concentrations (e.g., 0.5 mg/mL microsomes, 1 µM compound).[19][20]
-
Pre-incubate the plate at 37°C for 5-10 minutes.[20]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well containing the cold quenching solution.[20]
-
Centrifuge the plate to precipitate the proteins (e.g., 4000 rpm for 20 minutes at 4°C).[13]
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .
-
Figure 1: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[5][21][22] It also accounts for compound permeability across the cell membrane.[21]
-
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound in a suspension of hepatocytes.[23]
-
Materials:
-
Test compound and positive controls (e.g., phenacetin, diclofenac)[24]
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)[24]
-
Hepatocyte culture medium (e.g., Williams' Medium E) and supplements.[25][26]
-
Quenching solution (e.g., cold acetonitrile with an internal standard)[21]
-
Incubator with CO2 supply, orbital shaker, centrifuge, and LC-MS/MS system.[24][25]
-
-
Procedure:
-
Thaw and prepare the hepatocyte suspension according to the supplier's instructions to achieve a desired cell density (e.g., 1 x 10^6 viable cells/mL).[26]
-
Prepare working solutions of the test compound in the culture medium.[20]
-
In a suitable plate, mix the hepatocyte suspension with the test compound solution (e.g., final cell density of 0.5 x 10^6 cells/mL, 1 µM compound).[23][25]
-
Incubate the plate at 37°C in a humidified CO2 atmosphere on an orbital shaker.[25]
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[24][25]
-
Immediately stop the metabolic activity by adding the aliquot to the cold quenching solution.[20]
-
Process the samples by centrifugation to remove cellular debris.[20]
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the calculation of the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint).
-
CLint is typically expressed as µL/min/10^6 cells.[23]
-
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability for Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. bioivt.com [bioivt.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 22. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 23. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Crafting Molecular Beacons: A Guide to Creating and Applying Fluorescent Probes from Quinoline Derivatives
Introduction: The Quinoline Scaffold - A Privileged Platform for Fluorescence
Quinoline, a bicyclic aromatic heterocycle, serves as a foundational scaffold in the development of sophisticated fluorescent probes.[1][2] Its rigid, planar structure and extended π-conjugated system provide an excellent framework for designing fluorophores with tunable photophysical properties.[3] The intrinsic fluorescence of the quinoline core, though often modest, can be dramatically modulated through strategic chemical modifications, making it an exceptionally versatile platform for creating sensors that respond to specific analytes or changes in their microenvironment.[4][5] This responsiveness is often governed by well-understood photophysical mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET), allowing for rational design of probes with desired "turn-on" or ratiometric signaling.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and detailed protocols for the synthesis, characterization, and application of quinoline-based fluorescent probes. We will delve into the causality behind experimental choices, offering field-proven insights to empower you in crafting your own molecular beacons for a diverse range of biological and chemical sensing applications.
I. Design and Synthesis of Quinoline-Based Fluorescent Probes
The modular nature of the quinoline scaffold allows for the systematic tuning of its optical properties and sensing capabilities. A typical quinoline-based probe consists of three key components: the quinoline fluorophore, a recognition moiety (receptor) for the target analyte, and a linker connecting the two. The strategic placement of electron-donating and electron-withdrawing groups can create "push-pull" systems that are highly sensitive to their environment.[3]
Core Synthetic Strategies
Two powerful and widely employed synthetic methodologies for functionalizing the quinoline core are Schiff base condensation and palladium-catalyzed cross-coupling reactions.
Schiff base formation, the reaction between a primary amine and an aldehyde or ketone, is a robust and straightforward method for introducing a wide variety of recognition moieties onto a quinoline scaffold bearing a carbonyl or amine functional group.[6]
Protocol 1: Synthesis of a Quinoline-Based Schiff Base Probe for Metal Ion Sensing
This protocol details the synthesis of a hypothetical probe, Q-HAP , by reacting 8-hydroxyquinoline-2-carbaldehyde with 2-hydrazinylpyridine. This type of probe is designed to exhibit a "turn-on" fluorescence response upon chelation with specific metal ions.[7]
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
2-Hydrazineylpyridine
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 8-hydroxyquinoline-2-carbaldehyde in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of 2-hydrazinylpyridine, also dissolved in a minimal amount of absolute ethanol.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 90°C) with continuous stirring for 2-4 hours.[7]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, enabling the precise installation of aryl or heteroaryl groups onto a halogenated quinoline core.[3] This allows for the extension of the π-conjugated system and fine-tuning of the probe's photophysical properties.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Quinoline Probes
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-quinoline derivative with an arylboronic acid.
Materials:
-
Bromo-quinoline derivative (e.g., 6-bromoquinoline)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the bromo-quinoline derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere for the required time (typically 4-24 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure aryl-substituted quinoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Characterization of Photophysical Properties
A thorough characterization of the photophysical properties of a newly synthesized probe is essential to understand its behavior and potential applications. Key parameters include the molar absorptivity (ε), fluorescence quantum yield (Φf), and Stokes shift.
Protocol 3: Determination of Molar Absorptivity and Fluorescence Quantum Yield
This protocol outlines the standard procedures for measuring these critical photophysical parameters.
A. Molar Absorptivity (ε)
-
Prepare a stock solution of the quinoline probe of a known concentration in a suitable spectroscopic grade solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration. The data should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law.
-
The molar absorptivity (ε) can be calculated from the slope of the line (slope = ε × path length).
B. Relative Fluorescence Quantum Yield (Φf)
The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly used.[8][9]
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to your sample.[1]
-
Prepare Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[1]
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical experimental settings for both the sample and the standard.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each solution.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[8]
| Property | Description | Importance |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A higher ε value indicates a greater ability to absorb light, which can lead to brighter fluorescence. |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | A higher Φf indicates a more efficient fluorophore, resulting in a brighter signal.[7] |
| Stokes Shift | The difference in wavelength between the absorption maximum and the emission maximum. | A larger Stokes shift is desirable as it minimizes self-absorption and improves the signal-to-noise ratio. |
III. Applications in Cellular Imaging
Quinoline-based fluorescent probes have found widespread use in bioimaging due to their ability to selectively target and report on specific analytes and organelles within living cells.[4][10]
A. Imaging Lipid Droplets
Certain quinoline derivatives exhibit solvatochromism, meaning their fluorescence properties change with the polarity of their environment. This makes them excellent candidates for staining lipid droplets, which are hydrophobic organelles.
Protocol 4: Staining Lipid Droplets in Live Cells
Materials:
-
Mammalian cells (e.g., HeLa, 3T3-L1)
-
Glass-bottom dishes or coverslips
-
Quinoline-based lipid droplet probe (e.g., a multiphoton fluorescent probe as described by Tian et al., 2020)[5]
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
-
Probe Preparation: Prepare a stock solution of the quinoline probe in DMSO. Dilute the stock solution in serum-free medium to the desired final concentration (typically 1-10 µM).
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS.
-
Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image the stained lipid droplets using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.
B. Monitoring Lysosomal pH
The acidic environment of lysosomes can be monitored using quinoline probes that exhibit pH-dependent fluorescence. Ratiometric probes are particularly useful as they provide a built-in correction for variations in probe concentration and instrumental factors.[11][12]
Protocol 5: Ratiometric Imaging of Lysosomal pH
Materials:
-
Mammalian cells (e.g., HeLa, MCF-7)
-
Glass-bottom dishes or coverslips
-
Ratiometric quinoline-based lysosomal pH probe
-
PBS
-
Complete cell culture medium
-
Confocal laser scanning microscope capable of ratiometric imaging
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes or coverslips to 50-70% confluency.
-
Probe Loading: Incubate the cells with the quinoline-based pH probe at a suitable concentration (e.g., 1-5 µM) in complete medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Imaging: Add fresh medium and image the cells using a confocal microscope. Acquire two fluorescence images simultaneously at two different emission wavelengths, corresponding to the protonated and deprotonated forms of the probe.
-
Ratio Analysis: Generate a ratiometric image by dividing the pixel-by-pixel intensity of the image at one emission wavelength by the intensity of the image at the other emission wavelength. The resulting ratio values can be calibrated to specific pH values using an in situ calibration curve.
IV. Conclusion and Future Perspectives
Quinoline and its derivatives represent a powerful and versatile platform for the development of fluorescent probes. Their tunable photophysical properties and amenability to a wide range of chemical modifications have enabled the creation of sensors for a diverse array of analytes and biological processes. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and apply their own quinoline-based molecular beacons. As our understanding of complex biological systems grows, so too will the demand for sophisticated molecular tools. The continued exploration of the quinoline scaffold, coupled with innovative synthetic strategies and advanced imaging techniques, promises to yield a new generation of fluorescent probes with unprecedented sensitivity, selectivity, and functionality, further illuminating the intricate workings of the cell.
References
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
- Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. BenchChem.
- JASCO. (2021). Fluorescence quantum yield measurement. JASCO, Inc.
- Albrecht, L. V., Tejeda-Muñoz, N., & De Robertis, E. M. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR protocols, 1(3), 100132.
- BenchChem. (2025).
- Chen, Y., et al. (2025). A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging. New Journal of Chemistry, (6), 2192-2200.
- Taylor & Francis Group. (2025).
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde. BenchChem.
- Zhang, W., et al. (2025). A quinoline-malononitrile-based fluorescent probe with aggregation-induced emission effect for the in vivo monitoring of viscosity. RSC Publishing.
- Chenoweth, D. M., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in enzymology, 640, 309–326.
- Wu, H., et al. (2023).
- Li, G., Zhu, D., Xue, L., & Jiang, H. (2013). Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH. Organic letters, 15(19), 5020–5023.
- Zhang, S., Yang, Z., Li, M., Zhang, Q., Tian, X., et al. (2020). A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets. Analyst, 145, 7941-7945.
- Liu, Y., et al. (2019). Quinoline-based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. Talanta, 192, 6-13.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. chem.uci.edu [chem.uci.edu]
- 9. jasco-global.com [jasco-global.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Doebner Quinoline Synthesis
Welcome to the technical support resource for the Doebner quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful three-component reaction to synthesize quinoline-4-carboxylic acids. The quinoline scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals, which makes the Doebner reaction a vital tool in drug discovery.[1][2] However, the reaction is not without its challenges, with low yield being a frequent concern.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common experimental issues and provide field-proven solutions to help you optimize your reaction outcomes.
Understanding the Foundation: The Doebner Reaction Mechanism
The Doebner reaction is a one-pot synthesis involving an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][3][4] The mechanism, while not definitively proven in all cases, is believed to proceed through several key steps. An understanding of this pathway is crucial for effective troubleshooting.
Initially, the aniline and aldehyde condense to form an N-arylimine (Schiff base).[1][5] Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent reaction between the Schiff base and the enol of pyruvic acid, followed by an intramolecular electrophilic cyclization onto the aromatic ring, forms a dihydroquinoline intermediate.[1][6] This intermediate is then oxidized to the final aromatic quinoline product.[1] A proposed mechanistic pathway is illustrated below.
Caption: Proposed mechanism of the Doebner reaction.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses the most common and frustrating issues encountered during the Doebner synthesis.
Question: My reaction yield is consistently low, and I'm observing a significant amount of dark, intractable tar. What's happening and how can I fix it?
Answer: This is the most prevalent problem in related syntheses like the Doebner-von Miller reaction and is often caused by the acid-catalyzed polymerization of starting materials, particularly α,β-unsaturated carbonyls if they are used or formed in situ.[7][8] High temperatures and strong acid concentrations exacerbate this issue.[7][9]
Causality-Driven Solutions:
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. While strong acids are necessary, overly harsh conditions accelerate tar formation.[7]
-
Control Reaction Temperature: Excessive heat promotes polymerization and potential decarboxylation of the final product.[7][12]
-
Implement Slow Addition: Rapidly combining reagents can create high local concentrations, favoring polymerization.
-
Consider a Biphasic System (for Doebner-von Miller variant): To prevent the polymerization of α,β-unsaturated carbonyls, sequestering them away from the acidic aqueous phase is highly effective.[7]
-
Action: Employ a biphasic solvent system, such as water/toluene. The aniline remains in the acidic aqueous phase while the carbonyl compound is primarily in the organic phase, reducing its self-polymerization.[7]
-
Caption: Troubleshooting workflow for low yield and tar formation.
Question: My aniline has a strong electron-withdrawing group, and the yield is very poor. Is the standard Doebner reaction suitable?
Answer: No, this is a well-documented limitation. Anilines with electron-withdrawing groups (EWGs) are less nucleophilic, which deactivates the aromatic ring towards the crucial intramolecular electrophilic cyclization step, often resulting in very low yields with traditional Doebner conditions.[1][2][11][13]
Causality-Driven Solution:
-
Employ the Doebner Hydrogen-Transfer Protocol: A modified procedure has been developed specifically for electron-deficient anilines.[2][13] This method relies on a "hydrogen-transfer" mechanism where the imine formed from the aniline and aldehyde acts as the in situ oxidizing agent for the dihydroquinoline intermediate.[12][13] This circumvents the need for an external oxidant and has been shown to provide good to excellent yields for substrates that fail under conventional conditions.[2][13]
Optimized Conditions for Electron-Deficient Anilines [2][13]
| Parameter | Optimized Condition | Rationale |
| Catalyst | BF₃·THF or BF₃·OEt₂ | Provides suitable Lewis acidity to promote the reaction without excessive degradation.[2][13] |
| Solvent | Acetonitrile (MeCN) | Found to be the optimal solvent in screening studies for this specific modification.[2][13] |
| Temperature | 65 °C | Balances reaction rate with minimizing side reactions.[2] |
| Stoichiometry | Aniline (1.8 equiv), Aldehyde (2.0 equiv), Pyruvic Acid (1.0 equiv) | A higher ratio of aniline and aldehyde ensures sufficient imine is present to act as the hydrogen acceptor (oxidant).[12] |
| Addition | Pyruvic acid added dropwise | Suppresses decomposition at elevated temperatures and minimizes impurity formation.[2] |
Question: My final product is contaminated with a reduced byproduct that is difficult to separate. What is it and how do I prevent its formation?
Answer: You are likely isolating the dihydroquinoline intermediate. This occurs when the final oxidation step of the mechanism is incomplete.[7]
Causality-Driven Solutions:
-
Ensure Sufficient Oxidant: In the classical reaction, an oxidizing agent (sometimes adventitious air, or the imine in the hydrogen-transfer variant) is required to aromatize the dihydroquinoline intermediate.
-
Action (Hydrogen-Transfer): As mentioned above, ensure the stoichiometry of your aniline and aldehyde is sufficient to generate enough imine to drive the oxidation to completion.[12]
-
Action (General): If you are not using the hydrogen-transfer protocol, you may need to introduce a mild oxidizing agent. Monitor the disappearance of the dihydroquinoline intermediate by TLC or LCMS.[7]
-
-
Post-Reaction Oxidation: If the dihydroquinoline is already present in your isolated product, it can often be converted to the desired quinoline in a separate step.
-
Action: Treat the impure product with a suitable oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents and catalysts for a standard Doebner reaction? A1: The reaction is acid-catalyzed. Both Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃) are effective.[1][11][14] Ethanol is a commonly used solvent for traditional protocols, but optimization studies have shown other solvents like acetonitrile can be superior, particularly in modified procedures.[2][11]
Q2: Can I use a ketone instead of an aldehyde? A2: In the related Doebner-von Miller synthesis, α,β-unsaturated ketones can be used, though aldehydes often give better results.[7] For the classic Doebner reaction with pyruvic acid, aldehydes are the standard carbonyl component. Using ketones may lead to lower yields or complex product mixtures due to steric hindrance.[7]
Q3: How can I effectively purify my quinoline product from the tarry byproducts? A3: Purification can be challenging.[7]
-
Acid-Base Extraction: After neutralizing the reaction mixture, the basic quinoline product can be extracted into an organic solvent, leaving many acidic or polymeric impurities in the aqueous phase.[9]
-
Steam Distillation: This is a classic and effective method for isolating volatile quinoline products from non-volatile tars.[7]
-
Chromatography/Recrystallization: If the initial cleanup is successful, the crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[5][11]
Experimental Protocols
Protocol 1: Modified Doebner Hydrogen-Transfer Synthesis of a Quinoline-4-Carboxylic Acid (for Electron-Deficient Anilines)
This protocol is adapted from a reported hydrogen-transfer method effective for a wide range of anilines.[2][5]
-
Reaction Setup: To a solution of the substituted aniline (e.g., 1.8 mmol, 1.8 equiv) and the aldehyde (e.g., 2.0 mmol, 2.0 equiv) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Initial Heating: Stir the reaction mixture at 65 °C for 10-60 minutes.[5][11]
-
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (e.g., 1.0 mmol, 1.0 equiv) in acetonitrile (e.g., 1.5 mL). Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.[2][11]
-
Reaction: Continue to stir the reaction mixture at 65 °C for an additional 20-21 hours.[5][11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[5]
-
Separate the layers. Extract the aqueous layer with additional EtOAc.[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5][11]
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[5][11]
Protocol 2: General Workup and Purification by Acid-Base Extraction
-
Quench and Neutralize: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution with a base (e.g., concentrated NaOH or NaHCO₃ solution) until it is alkaline (pH > 8).[8][9]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.[9]
-
Wash and Dry: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[9]
-
Concentrate and Purify: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be subjected to final purification by column chromatography or recrystallization.[9]
References
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Benchchem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
- Benchchem. (n.d.). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
- Benchchem. (n.d.). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- Benchchem. (n.d.). Improving the regioselectivity of the Doebner-Miller reaction.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Nishikawa, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13269–13278. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Nishikawa, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]
- Doebner Reaction. (n.d.). Name Reactions in Organic Synthesis.
- Benchchem. (n.d.). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iipseries.org [iipseries.org]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
"optimizing Pfitzinger reaction conditions for higher purity"
Welcome to the technical support guide for the Pfitzinger reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes for higher purity and yield. This guide is structured as a series of troubleshooting questions and FAQs, addressing specific issues you may encounter.
Troubleshooting Guide
This section addresses the most common practical issues encountered during the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.
Q1: Why is my Pfitzinger reaction yield consistently low, and how can I improve it?
Low yield is a frequent issue stemming from several potential root causes. The key is to systematically investigate and optimize each stage of the reaction.
Potential Causes & Solutions:
-
Incomplete Isatin Ring Opening: The first step, the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate, is crucial.[1][2] If this step is incomplete, the reaction cannot proceed efficiently.
-
Increase Base Concentration: Using a strong base like potassium hydroxide (KOH) is standard.[1][3] Ensure a sufficient molar excess is used to drive the hydrolysis. A 33% aqueous or ethanolic KOH solution is often effective.[4][5]
-
Extend Initial Stirring Time: Before adding the carbonyl compound, allow the isatin and base to stir at room temperature for an extended period (e.g., 1 hour) until the color changes, indicating the formation of the potassium salt of the intermediate isatinic acid.[4]
-
-
Low Reactivity of the Carbonyl Compound: The nature of your ketone or aldehyde significantly impacts the reaction rate.
-
Increase Reaction Temperature: Refluxing at a higher temperature provides the necessary activation energy for less reactive carbonyl partners.[6] Select a solvent with an appropriate boiling point to achieve this.
-
Increase Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the carbonyl compound can help drive the condensation step forward.[6]
-
Steric Hindrance: Be aware that sterically hindered ketones react more slowly. If possible, select a less hindered analogue if the desired product structure allows.[6]
-
-
Product or Reactant Decomposition: The harsh reaction conditions (strong base, high heat) can degrade your starting materials or the final quinoline product.[6]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[4][5][6] This prevents running the reaction for an unnecessarily long time, which can increase byproduct formation.
-
Consider Milder Conditions: For sensitive substrates, explore modified Pfitzinger conditions. The use of a surfactant catalyst like cetyltrimethylammonium hydroxide (CTAOH) in an aqueous medium has been shown to increase reaction rates and yields, often under more benign conditions.[7]
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Q2: My reaction mixture becomes a dark, intractable tar. What causes this and how can it be prevented?
The formation of tar or resin is a classic sign of undesired side reactions and polymerization, which are often promoted by the strongly basic and high-temperature conditions inherent to the traditional Pfitzinger reaction.[6]
Causality and Prevention Strategies:
-
Cause: At high temperatures and pH, carbonyl compounds (especially aldehydes and some ketones) can undergo self-condensation (e.g., aldol reactions) or other polymerization pathways. The aniline intermediate formed from isatin can also be susceptible to oxidative side reactions.
-
Prevention 1: Optimize Temperature and Time: Avoid excessive heat or prolonged reaction times. Once TLC indicates the consumption of your limiting reagent, proceed with the workup immediately.[6] A reaction that is refluxed for 48 hours when only 24 are needed is a prime candidate for tar formation.
-
Prevention 2: Purity of Reagents: Ensure the purity of your starting materials. Old or improperly stored isatin and carbonyl compounds can contain impurities that act as catalysts for polymerization.[8] It is noted that freshly prepared starting materials often give better results.[8]
-
Prevention 3: Alternative Catalysis: The traditional use of strong bases like NaOH and KOH can be problematic.[7] Consider using a surfactant catalyst like cetyltrimethylammonium hydroxide (CTAOH), which forms micelles in water.[7] This approach can solubilize organic substrates, increasing contact with the catalyst and allowing the reaction to proceed efficiently under potentially milder conditions, thereby reducing side reactions.[7]
-
Prevention 4: Consider Microwave Synthesis: Microwave-assisted synthesis has been reported to significantly reduce reaction times (e.g., from hours to minutes), which minimizes the window for byproduct formation.[4][9][10]
Q3: What is a reliable method for purifying the crude quinoline-4-carboxylic acid product?
A multi-step purification protocol involving extraction and precipitation, followed by recrystallization, is highly effective for achieving high purity. The carboxylic acid moiety is key to this strategy.
Step-by-Step Purification Protocol
-
Initial Workup: After the reaction is complete, cool the mixture to room temperature and remove the bulk of the organic solvent (e.g., ethanol) by rotary evaporation.[4]
-
Aqueous Dissolution: Add water to the residue. The product, being a carboxylic acid, will have formed a potassium (or sodium) salt in the basic medium, which is soluble in water.
-
Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and extract it with a water-immiscible organic solvent, such as diethyl ether.[4] This step removes unreacted, neutral carbonyl compounds and other non-acidic organic impurities, which will partition into the ether layer. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with an acid like dilute HCl or acetic acid.[4] As the solution becomes acidic (target pH 4-5), the water-insoluble quinoline-4-carboxylic acid will precipitate out of the solution.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, washing it thoroughly with cold water to remove any remaining salts.[4] Dry the product in a vacuum oven.
-
Recrystallization: For the highest purity, recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture.[4][8] This final step will remove any remaining closely-related impurities.
Purification Workflow Diagram
Caption: A standard workflow for the purification of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism of the Pfitzinger reaction?
The Pfitzinger reaction proceeds through a well-established, multi-step mechanism.[1][4]
-
Amide Hydrolysis: The reaction begins with the base (e.g., KOH) hydrolyzing the amide bond within the isatin ring. This ring-opening step forms an intermediate keto-acid.[1][2]
-
Condensation: The aniline portion of the keto-acid intermediate then reacts with the carbonyl compound (ketone or aldehyde) in a condensation reaction to form an imine.[1][2]
-
Tautomerization: The imine tautomerizes to its more stable enamine form.[1][2]
-
Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine attacks the ketone on the other side of the molecule. This is followed by a dehydration step (loss of a water molecule) to form the aromatic quinoline ring system.[1][2]
Pfitzinger Reaction Mechanism
Caption: The stepwise mechanism of the Pfitzinger reaction.
Q2: What are the "standard" Pfitzinger reaction conditions?
The classical Pfitzinger reaction involves the condensation of isatin (or a derivative) with a carbonyl compound that possesses an α-methylene group.[4]
| Parameter | Typical Conditions |
| Base | Strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are traditionally used.[3][7] |
| Solvent | Protic solvents are common, with ethanol (absolute or 95%) being a frequent choice.[4][5] |
| Temperature | The reaction is typically heated to reflux for an extended period.[4][5] |
| Time | Reaction times can be long, often ranging from 12 to 24 hours or more, depending on the reactivity of the substrates.[4][5] |
These conditions are effective but can be harsh, leading to the challenges discussed in the troubleshooting section.
Q3: Are there modern modifications that can improve purity from the outset?
Yes, several modifications to the classical Pfitzinger reaction have been developed to improve yields, reduce reaction times, and operate under more environmentally benign conditions, all of which contribute to higher final purity by minimizing side reactions.
-
Microwave-Assisted Synthesis: Using a microwave reactor can dramatically shorten reaction times from many hours to just a few minutes.[4][9] This rapid heating minimizes the time for side reactions and degradation to occur.
-
Surfactant Catalysis: As mentioned previously, employing a phase-transfer or surfactant catalyst like CTAOH in water can enhance the solubility of organic reactants, leading to faster and more efficient reactions at lower temperatures.[7] This avoids the need for harsh organic solvents and high heat.
-
Catalyst Additives: In some modified procedures, catalysts like CuSO₄·5H₂O have been reported to improve results, offering shorter reaction times and higher yields for substrates that are difficult to obtain under ordinary conditions.[10]
Q4: Which functional groups are generally incompatible with Pfitzinger conditions?
The strongly basic and often high-temperature nature of the classic Pfitzinger reaction makes it incompatible with many sensitive functional groups. If your isatin or carbonyl substrate contains such groups, they are unlikely to survive the reaction, leading to low purity and a complex mixture of byproducts.
Groups to Avoid:
-
Esters and Lactones: Will be readily hydrolyzed by the strong base.
-
Base-Labile Protecting Groups: Groups like Fmoc (fluorenylmethyloxycarbonyl) or certain silyl ethers will be cleaved.
-
Aldehydes Prone to Self-Condensation: While aldehydes can be used, those that readily undergo aldol condensation or Cannizzaro reactions under strong base/heat can be problematic.
-
Halides on Aliphatic Chains: May undergo elimination reactions (E2) in the presence of a strong base.
For substrates containing these groups, exploring the milder, modified Pfitzinger conditions or choosing an alternative synthetic route to the target quinoline is strongly advised.
References
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"common side reactions in trifluoromethylated quinoline synthesis"
Introduction
The incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the synthesis of trifluoromethylated quinolines is not without its challenges. This technical support center provides a comprehensive guide to troubleshooting common side reactions and addressing frequently encountered issues during these syntheses.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common problems encountered in the synthesis of trifluoromethylated quinolines.
I. General Challenges in Trifluoromethylated Quinoline Synthesis
The introduction of the trifluoromethyl group, a strongly electron-withdrawing moiety, can significantly alter the reactivity of the quinoline ring and its precursors.[2] This often leads to a unique set of challenges and side reactions that are not as prevalent in the synthesis of other quinoline derivatives. Common challenges include:
-
Regioselectivity Issues: The directing effects of the trifluoromethyl group can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.
-
Harsh Reaction Conditions: Many trifluoromethylation protocols require harsh conditions, which can lead to the degradation of starting materials or products, and the formation of tar-like byproducts.[3]
-
Reagent Instability: Some trifluoromethylating agents are unstable or require specific handling procedures, which can impact the reproducibility of the reaction.
-
Competing Reaction Pathways: The presence of the CF₃ group can open up alternative reaction pathways, leading to the formation of unexpected byproducts.
II. Troubleshooting Guides for Common Side Reactions
This section provides a detailed breakdown of common side reactions, their probable causes, and step-by-step troubleshooting strategies.
Problem 1: Low Yield and/or Incomplete Conversion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired trifluoromethylated quinoline is consistently low.
Probable Causes & Solutions:
| Probable Cause | Suggested Solution | Scientific Rationale |
| Insufficient Reagent Activity | 1. Verify Reagent Quality: Use a fresh batch of the trifluoromethylating reagent. Some reagents, like sodium trifluoromethanesulfinate (Langlois' reagent), can degrade over time. 2. Increase Reagent Stoichiometry: Incrementally increase the equivalents of the trifluoromethylating agent (e.g., from 1.5 to 2.5 equivalents). | The trifluoromethylating reagent is the source of the crucial CF₃ radical or its equivalent.[4] If its activity is compromised, the reaction will not proceed to completion. Increasing the stoichiometry can help drive the equilibrium towards the product. |
| Suboptimal Reaction Temperature | 1. Gradual Temperature Increase: Increase the reaction temperature in 10°C increments and monitor the progress by TLC or LC-MS. 2. Microwave-Assisted Synthesis: Consider using microwave irradiation to achieve higher temperatures and faster reaction times. | Many trifluoromethylation reactions have a significant activation energy barrier. Insufficient thermal energy may lead to slow or incomplete reactions. Microwave heating can provide rapid and uniform heating, often improving yields.[5] |
| Poor Solubility of Reactants | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., DMF, NMP, dioxane) to improve the solubility of all reactants. 2. Use of Co-solvents: A mixture of solvents can sometimes provide the ideal solubility profile for all reaction components. | For a reaction to occur efficiently, all reactants must be in the same phase. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.[5] |
| Catalyst Deactivation | 1. Use a Fresh Catalyst: Ensure the catalyst is active and has not been exposed to air or moisture if it is sensitive. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). | In catalytic cycles, the active catalyst can be deactivated by impurities or side reactions. Ensuring a sufficient concentration of the active catalyst is crucial for driving the reaction to completion.[5] |
Problem 2: Formation of Polymeric Material and Tar
Symptoms:
-
The reaction mixture becomes a dark, viscous, or tarry substance.
-
The crude product is difficult to handle and purify.
Probable Causes & Solutions:
| Probable Cause | Suggested Solution | Scientific Rationale |
| Harsh Acidic or Oxidizing Conditions | 1. Use a Moderator: In reactions like the Skraup synthesis, add a moderator such as ferrous sulfate (FeSO₄) to make the reaction less violent.[3] 2. Control Reagent Addition: Add strong acids or oxidizing agents slowly and with efficient cooling to manage the exotherm.[3] | Highly exothermic reactions can lead to localized overheating, promoting polymerization and decomposition of reactants and intermediates. Moderators help to control the reaction rate and dissipate heat.[3] |
| Self-Condensation of Reactants | 1. Slow Addition of Reactants: Add the more reactive starting material (e.g., the carbonyl compound in a Doebner-von Miller synthesis) slowly to the reaction mixture. 2. Biphasic Reaction Medium: Consider a biphasic system to sequester a reactive intermediate in one phase, limiting its ability to self-condense. | High concentrations of reactive intermediates can lead to undesirable side reactions like polymerization. Controlling the concentration of these species can favor the desired reaction pathway.[3] |
| Excessively High Temperature | 1. Optimize Reaction Temperature: Carefully control the reaction temperature and avoid excessive heating. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to avoid product degradation. | High temperatures can promote undesired side reactions and lead to the decomposition of both starting materials and the desired product, resulting in tar formation.[3] |
Problem 3: Formation of Regioisomers
Symptoms:
-
¹H or ¹⁹F NMR of the crude product shows multiple sets of signals for the quinoline core or the CF₃ group.
-
Purification by chromatography yields multiple isomeric products.
Probable Causes & Solutions:
| Probable Cause | Suggested Solution | Scientific Rationale |
| Ambiguous Directing Effects | 1. Modify Substituents: Alter the electronic nature (electron-donating vs. electron-withdrawing) of substituents on the aniline or quinoline precursor to favor one regioisomer. 2. Steric Hindrance: Introduce bulky substituents to sterically block one of the possible reaction sites. | The regioselectivity of the cyclization or trifluoromethylation step is governed by the electronic and steric properties of the starting materials. Modifying these properties can direct the reaction towards a single isomer.[3] |
| Choice of Catalyst or Acid | 1. Screen Different Catalysts: The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can influence the ratio of regioisomers formed in some quinoline syntheses.[3] 2. Ligand Modification (for metal-catalyzed reactions): In metal-catalyzed trifluoromethylations, the ligand on the metal center can play a crucial role in determining regioselectivity. | The catalyst can influence the transition state energies of the competing pathways leading to different regioisomers. A systematic screening of catalysts can help identify conditions that favor the desired isomer. |
Problem 4: Formation of Over-Alkylated or Di-Trifluoromethylated Products
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the addition of more than one trifluoromethyl group or other alkyl groups present in the reaction.
-
NMR analysis shows multiple CF₃ signals or unexpected alkyl signals.
Probable Causes & Solutions:
| Probable Cause | Suggested Solution | Scientific Rationale |
| Excessive Reagent | 1. Reduce Reagent Stoichiometry: Carefully control the stoichiometry of the trifluoromethylating agent to the minimum required for complete conversion of the starting material. | Using a large excess of the trifluoromethylating agent can lead to multiple trifluoromethylations on the quinoline ring, especially if there are multiple activated positions. |
| High Reactivity of the Quinoline Ring | 1. Use a Less Reactive Trifluoromethylating Agent: Some trifluoromethylating agents are more reactive than others. Consider switching to a milder reagent. 2. Protecting Groups: If a specific position on the quinoline ring is highly activated and prone to over-alkylation, consider temporarily protecting that position. | The inherent reactivity of the quinoline nucleus can sometimes lead to undesired multiple functionalizations. Modulating the reactivity of the trifluoromethylating agent or the substrate can improve selectivity. |
III. Frequently Asked Questions (FAQs)
Q1: My radical trifluoromethylation reaction is not initiating. What should I check first?
A1: First, ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and has been stored correctly. Second, verify that your reaction setup is free of radical inhibitors, such as oxygen. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for many radical reactions.[6][7] Finally, confirm that the temperature is sufficient to induce the decomposition of the initiator and generate the necessary radicals.
Q2: I am observing the formation of a significant amount of reduced, non-trifluoromethylated quinoline as a byproduct. Why is this happening?
A2: This often occurs in reactions that proceed via a radical mechanism. The intermediate quinoline radical can be quenched by a hydrogen atom source in the reaction mixture before it reacts with the trifluoromethyl radical. To minimize this, ensure your reaction medium is anhydrous and free of protic solvents or other potential hydrogen donors. You may also consider increasing the concentration of the trifluoromethylating agent.
Q3: Can the choice of base in my reaction affect the outcome of the trifluoromethylation?
A3: Absolutely. In some trifluoromethylation reactions, particularly those involving deprotonation steps, the choice of base is critical. A base that is too strong might lead to undesired side reactions, while a base that is too weak may not facilitate the desired reaction. For example, in some syntheses, a strong, non-nucleophilic base like DBU is required to promote the reaction.[2] It is advisable to screen a few different bases (e.g., organic vs. inorganic, strong vs. weak) to find the optimal conditions for your specific substrate.
Q4: I am using a photocatalytic method for trifluoromethylation, but the reaction is very slow. How can I improve the reaction rate?
A4: For photocatalytic reactions, several factors can influence the rate. Ensure your light source has the correct wavelength and intensity to excite the photocatalyst. The reaction vessel should be made of a material that is transparent to the required wavelength (e.g., borosilicate glass for visible light). Also, check the concentration of the photocatalyst; sometimes, a slight increase can improve the rate. Finally, ensure efficient stirring to maximize the exposure of the reaction mixture to the light source.[8][9]
IV. Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Low-Yielding Radical Trifluoromethylation
-
Reagent and Solvent Preparation:
-
Use a fresh bottle of the trifluoromethylating reagent (e.g., Togni's reagent, CF₃SO₂Na).
-
Dry the solvent over appropriate drying agents and degas it by bubbling argon or nitrogen through it for at least 30 minutes.
-
Ensure the radical initiator is from a fresh batch and has been stored under the recommended conditions.
-
-
Reaction Setup:
-
Assemble the glassware and flame-dry it under vacuum to remove any adsorbed moisture.
-
Allow the glassware to cool to room temperature under an inert atmosphere.
-
Add the quinoline substrate, solvent, and radical initiator to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Execution and Monitoring:
-
Begin stirring and heat the reaction to the desired temperature.
-
In a separate flask, dissolve the trifluoromethylating agent in the degassed solvent and add it to the reaction mixture via a syringe pump over an extended period (e.g., 2-4 hours). This slow addition helps to maintain a low concentration of the reactive species and can minimize side reactions.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature and perform the appropriate work-up procedure.
-
Analyze the crude product by ¹H and ¹⁹F NMR to identify the desired product and any major byproducts. This will provide valuable information for further optimization.
-
V. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield
Caption: Illustration of desired vs. undesired radical reaction pathways.
VI. References
-
Direct trifluoromethylation of a quinoline. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (n.d.). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Retrieved January 10, 2026, from [Link]
-
Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (2025). Accounts of Chemical Research. Retrieved January 10, 2026, from [Link]
-
Organophotocatalytic Radical Cascade Cyclization To Access 2-Trifluoromethylthiolated Quinoline Derivatives. (2026). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza. (n.d.). ElectronicsAndBooks. Retrieved January 10, 2026, from [Link]
-
Remote C−H trifluoromethylation of 8‐aminoquinolines. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
A "Renaissance" in Radical Trifluoromethylation. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
-
A "Renaissance" in radical trifluoromethylation. (2012). Angewandte Chemie International Edition, 51(36), 9062-9074. [Link]
-
Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. (n.d.). Organic Chemistry Frontiers. Retrieved January 10, 2026, from [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A "Renaissance" in radical trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-(Trifluoromethyl)quinoline-3-carboxylic Acid
Introduction:
Welcome to the technical support center for the purification of 4-(trifluoromethyl)quinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. The presence of the trifluoromethyl group and the carboxylic acid moiety on the quinoline scaffold presents unique challenges and opportunities in its purification.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high purity of your target compound efficiently and reliably.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of crude this compound in a question-and-answer format.
Recrystallization Issues
-
Q1: My compound "oils out" instead of forming crystals during recrystallization. What's causing this and how can I fix it?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3][4][5] This is a common problem with compounds that have relatively low melting points or when a solvent with a high boiling point is used.[3] Impurities can also lower the melting point of the mixture, contributing to this issue.
-
Causality: The trifluoromethyl group can lower the melting point of the quinoline derivative compared to its non-fluorinated analog. If the boiling point of your chosen recrystallization solvent is higher than the melting point of your crude product, it is likely to oil out.
-
Solutions:
-
Re-dissolve and Add More Solvent: Warm the mixture to redissolve the oil, add a small amount of additional solvent to decrease the saturation point, and allow it to cool more slowly.[3]
-
Lower the Cooling Rate: Insulate the flask to ensure very slow cooling. This can favor crystal nucleation over oil formation.[3]
-
Change Solvents: Select a solvent or a solvent mixture with a lower boiling point. For carboxylic acids, solvent systems like ethanol/water or acetic acid/water can be effective.[5][6]
-
Scratching/Seeding: If the oil is persistent, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure product to induce crystallization.[7][8]
-
-
-
Q2: I'm getting a very low yield after recrystallization. What are the likely reasons?
A2: A low yield is a frequent issue in recrystallization and can stem from several factors.[4][7]
-
Causality: The most common reason is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[3][7][9] Another cause can be premature crystallization during a hot filtration step.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] It's better to have a small amount of undissolved solid (which could be insoluble impurities) than to add too much solvent.
-
Check the Mother Liquor: If you suspect product loss, you can cool the mother liquor further in an ice bath to see if more crystals form.[9] Evaporating some of the solvent from the mother liquor and re-cooling can also recover more product.[3]
-
Proper Rinsing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[7]
-
Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.[9]
-
-
-
Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?
A3: This is typically due to either using too much solvent or the solution being supersaturated.[3][7]
-
Causality: The solution is not saturated enough at the lower temperature for crystals to form.
-
Solutions:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[7][8]
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[9]
-
-
Chromatography Issues
-
Q4: My compound is streaking badly on the TLC plate and the column. How can I improve the separation?
A4: Streaking is often a sign of overloading the stationary phase, strong interaction with the silica gel, or poor solubility in the mobile phase. Carboxylic acids are notoriously prone to streaking on silica gel due to their acidic nature.
-
Causality: The carboxylic acid group can strongly and sometimes irreversibly bind to the slightly acidic silica gel, leading to tailing peaks and poor separation.
-
Solutions:
-
Add an Acid Modifier to the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can suppress the ionization of the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica like C18 (reversed-phase).[10] For reversed-phase chromatography, a mobile phase of acetonitrile/water with an acid modifier like trifluoroacetic acid (TFA) or formic acid is common.[11]
-
Dry Loading: If the compound has poor solubility in the eluent, dry loading it onto the column can improve the initial band shape.[12] This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[12]
-
-
-
Q5: My compound won't elute from the silica gel column, even with a very polar solvent system.
A5: This indicates a very strong interaction between your compound and the stationary phase.
-
Causality: The polar carboxylic acid and the quinoline nitrogen can lead to very strong adsorption on silica gel.
-
Solutions:
-
Switch to Reversed-Phase HPLC: For highly polar compounds, reversed-phase HPLC is often more effective.[10][13] A C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) is a good starting point.[11]
-
Use a More Aggressive Normal Phase System: A solvent system containing a small percentage of ammonia in methanol mixed with dichloromethane can be effective for eluting very polar compounds from silica gel.[10]
-
Consider Ion-Exchange Chromatography: Anion-exchange chromatography can be a powerful tool for purifying acidic compounds.
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the most robust method for a first-pass purification of crude this compound?
A1: For a carboxylic acid, acid-base extraction is an excellent and robust initial purification step.[14][15] This technique separates your acidic product from neutral and basic impurities. The general procedure involves dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane), extracting with a weak aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid and pull it into the aqueous layer as its water-soluble salt.[16][17] The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to re-protonate the carboxylic acid, causing it to precipitate out of the solution as a purified solid, which can then be collected by filtration.[15][16]
-
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Additionally, the impurities should either be completely soluble or completely insoluble in the chosen solvent at all temperatures.
-
Screening Process:
-
Place a small amount of your crude material in several test tubes.
-
Add a small amount of a different solvent to each tube.
-
Observe the solubility at room temperature.
-
For solvents where the compound is not very soluble, heat the mixture to boiling and observe if the compound dissolves.
-
Allow the solutions that dissolved the compound to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Common Solvents for Carboxylic Acids: Ethanol, methanol, water, acetic acid, or mixtures like ethanol/water are often good choices for recrystallizing carboxylic acids.[6]
-
-
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase method (e.g., C18 column) with a UV detector is typically used for quinoline derivatives.[11][18]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity.[9] Impurities tend to broaden and depress the melting point range.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): NMR can identify and quantify impurities that have protons or fluorine atoms. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound.
-
-
Q4: How should I store the purified this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. A supplier of a similar compound recommends storage at room temperature in a dry, sealed environment.[19]
Part 3: Experimental Protocols & Data
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial purification of the crude product to remove neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the CO₂ gas that is formed.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer (if using DCM, it will be the upper layer; if using EtOAc, it will be the lower layer, but always check the densities of your solvents). Drain the organic layer, which contains neutral impurities.
-
Wash (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). Your purified product should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is for further purifying the solid obtained from acid-base extraction or for direct purification of the crude material if it is of reasonable initial purity.
-
Solvent Selection: Based on prior screening, choose an appropriate solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more soluble solvent of a pair) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Data Summary Table
| Purification Method | Typical Starting Purity | Expected Final Purity | Common Solvents/Reagents | Key Advantages |
| Acid-Base Extraction | 70-90% | >95% | EtOAc, DCM, NaHCO₃, HCl | Excellent for removing neutral and basic impurities; high recovery.[14][15] |
| Recrystallization | >90% | >99% | Ethanol/Water, Acetic Acid/Water | High purity achievable; removes impurities with different solubility profiles.[9] |
| Column Chromatography | Variable | >98% | Silica Gel with Hexane/EtOAc + Acetic Acid | Good for separating closely related impurities. |
| Preparative HPLC | >95% | >99.5% | C18 column, Acetonitrile/Water + TFA | Highest purity achievable; suitable for small quantities.[11] |
Part 4: Visualizations
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow of the purification process, starting from the crude product.
Caption: A typical workflow for purifying crude this compound.
Diagram 2: Troubleshooting Recrystallization
This decision tree helps diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
Chromatography Online. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubMed. (n.d.). Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
ACS Publications. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Molbase. (n.d.). 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID | CAS 574-92-5. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
NIH. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Retrieved from [Link]
-
Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
- Google Patents. (2010, August 26). CA2752965A1 - Process for the purification of amorolfine hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. vernier.com [vernier.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound - Lead Sciences [lead-sciences.com]
"improving solubility of quinoline carboxylic acids for in vitro assays"
Welcome to the technical support guide for improving the solubility of quinoline carboxylic acids for in vitro assays. As a Senior Application Scientist, I understand that managing the solubility of these potent but often challenging compounds is a critical step for generating reliable and reproducible data. Quinolines, with their amphoteric nature, present unique hurdles that can lead to compound precipitation, inaccurate concentration measurements, and compromised assay results.
This guide is designed to provide you with a logical, scientifically-grounded framework for troubleshooting these issues. We will move from quick answers for common problems to in-depth protocols and mechanistic explanations to give you full control over your experimental setup.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with quinoline carboxylic acids.
Q1: I dissolved my quinoline carboxylic acid in DMSO, but it precipitated instantly when I added it to my cell culture medium. Why did this happen and how can I fix it?
Answer: This is a classic case of a compound "crashing out" of solution, often called "solvent shock".[1][2] Your compound is soluble in 100% DMSO, a strong organic solvent, but its solubility is much lower in the highly aqueous environment of your culture medium. When you dilute the DMSO stock, the solvent environment changes drastically and can no longer keep your compound dissolved, causing it to precipitate.[2][3]
Immediate Solutions to Try:
-
Lower the Final Concentration: You may be exceeding the compound's aqueous solubility limit. Try testing a lower final concentration.[1][3]
-
Modify Your Dilution Technique: Instead of adding the stock directly to the final volume, perform a serial or stepwise dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media, then add this to the final culture volume.[1][3] Always add the compound to the media, not the other way around, and do so dropwise while gently vortexing.[3]
-
Ensure Media is Pre-Warmed: Adding compounds to cold media can decrease solubility. Always use media pre-warmed to your experimental temperature (e.g., 37°C).[1][3]
Q2: My compound-media mixture looked clear initially, but after a few hours in the incubator, I see a cloudy or crystalline precipitate. What is going on?
Answer: This delayed precipitation suggests that while your compound was initially soluble (or formed a fine suspension), it is not stable in the media over time under incubator conditions (e.g., 37°C, 5% CO₂).
Potential Causes and Solutions:
-
Slow Crystallization: The compound is in a supersaturated state and is slowly crystallizing. The ultimate solution is to work at or below the compound's thermodynamic solubility limit in your specific medium.
-
pH Shift: Cell metabolism can cause the pH of the culture medium to decrease over time. Since the solubility of quinoline carboxylic acids is highly pH-dependent, this shift can cause a previously soluble compound to precipitate.[3] Consider using a more robustly buffered medium or changing the medium more frequently.
-
Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the media, forming less soluble complexes over time.[3]
-
Evaporation: In long-term experiments, evaporation can concentrate all components, including your compound, pushing it past its solubility limit.[1] Ensure proper incubator humidification and use low-evaporation plates.[1]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
Answer: This is highly dependent on your specific cell line and assay duration, as some cells are more sensitive than others. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, for sensitive cell lines or long-term assays, it is best to keep the final DMSO concentration at or below 0.1% .[2] It is strongly recommended to run a DMSO tolerance control experiment to determine the maximum acceptable concentration for your specific system.
Q4: How should I properly prepare and store my stock solutions to prevent solubility issues?
Answer: Proper stock solution management is crucial for reproducibility.
-
Use Anhydrous Solvent: DMSO is hygroscopic (absorbs water from the air). Water contamination can significantly reduce the solubility of hydrophobic compounds.[4] Always use anhydrous, high-purity DMSO and keep containers tightly sealed.
-
Ensure Complete Dissolution: Use vortexing and, if necessary, gentle warming (37°C) or brief sonication to ensure the compound is fully dissolved in the stock solution.[4]
-
Store in Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][5] These cycles can introduce water and cause the compound to fall out of solution over time.
-
Proper Storage Temperature: For most compounds in DMSO, storage at -20°C is standard for long-term stability.[5]
In-Depth Troubleshooting Guides
Guide 1: The Amphoteric Challenge: Understanding pH-Dependent Solubility
The primary reason quinoline carboxylic acids are difficult to work with is their amphoteric nature. They possess both a basic nitrogen atom on the quinoline ring (pKa ≈ 4.9) and an acidic carboxylic acid group (pKa ≈ 4-5).[6][7][8] This means the molecule's net charge—and therefore its aqueous solubility—is dramatically influenced by the pH of the solution.[9][10][11]
-
In Acidic pH (pH < 4): The quinoline nitrogen is protonated (positive charge), and the carboxylic acid is neutral. The molecule is a cation .
-
In Near-Neutral pH (pH ≈ 5-7): The quinoline nitrogen is neutral, and the carboxylic acid is deprotonated (negative charge). The molecule exists as a zwitterion , which often has very low aqueous solubility.
-
In Basic pH (pH > 8): The quinoline nitrogen is neutral, and the carboxylic acid is deprotonated (negative charge). The molecule is an anion .
Generally, the charged cationic and anionic forms are significantly more soluble in aqueous buffers than the neutral zwitterionic form. Since most cell culture media are buffered around pH 7.2-7.4, this places the molecule right in its least soluble range.
Caption: Systematic workflow for tackling poor compound solubility.
Advanced Strategies: Co-solvents and Excipients
If lowering the concentration and modifying pH are not viable or sufficient, consider these advanced formulation strategies. [12]
| Strategy | Mechanism | Examples | Key Considerations |
|---|---|---|---|
| Co-solvents | Adding a water-miscible organic solvent to the aqueous medium to create a more favorable environment for the drug. [13][14] | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400). [13][15] | Must test for cellular toxicity. Can increase the final percentage of organic solvent in the assay. |
| Surfactants | Forming micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. [12][16] | Polysorbate 80 (Tween-80), Pluronic F-68. [16] | Can interfere with some biological assays or membrane integrity. Use at low concentrations (e.g., 0.1-1%). |
| Cyclodextrins | Encapsulating the drug molecule within a hydrophobic core, while the hydrophilic exterior improves aqueous solubility. [17][18]| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can sometimes extract cholesterol from cell membranes. Stoichiometry of complexation is important. |
Guide 3: Protocol for Preparing a 10 mM Stock Solution
This protocol provides a reliable method for preparing an accurate high-concentration stock solution. [5][19] Materials:
-
Quinoline carboxylic acid compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, amber (or light-blocking) glass vial or microcentrifuge tube
-
Vortex mixer and optional sonicator
Procedure:
-
Calculate Required Mass: Determine the molecular weight (MW) of your compound from the Certificate of Analysis. To make 1 mL of a 10 mM solution, you will need: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * MW ( g/mol ) * 1000 mg/g Simplified: Mass (mg) = MW (in g/mol ) / 100
-
Weigh Compound: On an analytical balance, carefully weigh the calculated mass of the compound into a sterile vial. Record the exact mass.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1 mL.
-
Dissolve Completely: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect against a light source to ensure no solid particles remain.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. [4]Brief sonication can also be used to break up small agglomerates. [4]6. Aliquot for Storage: To prevent contamination and degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly-capped tubes. [1]7. Store Properly: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store at -20°C, protected from light.
Guide 4: Protocol for Kinetic Solubility Assessment
Before starting a large experiment, it is crucial to determine the practical maximum soluble concentration of your compound in your final assay medium. [20]This is known as its kinetic solubility.
Materials:
-
10 mM compound stock solution in DMSO
-
Complete, pre-warmed (37°C) assay medium (including serum, etc.)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your compound in the final assay medium. It is important to maintain a constant DMSO percentage across all dilutions.
-
Example for a 1:100 final dilution (0.5% DMSO from a 50% intermediate): First, make a 50% DMSO/media solution. Then, serially dilute your 10 mM stock into this 50% DMSO/media to create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Finally, add an equal volume of media to each to reach the final concentrations (100 µM, 50 µM, 25 µM, 12.5 µM) in 0.5% DMSO.
-
-
Incubate: Incubate the dilutions under your standard assay conditions (e.g., 37°C) for a relevant period (e.g., 2 hours to 24 hours).
-
Visual Inspection: After incubation, carefully inspect each tube or well for any sign of precipitation (cloudiness, film, or visible crystals). [1][3]4. Microscopic Examination: For a more sensitive check, place a small drop from each of the highest concentrations onto a microscope slide and look for micro-precipitates. [1]5. Determine Solubility Limit: The highest concentration that remains completely clear is your kinetic solubility limit. For your experiments, it is best practice to use a final concentration that is at or below this determined limit to ensure your compound remains in solution.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
In-vent-tech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
- Benchchem. (n.d.). Preventing oleanolic acid precipitation in DMSO stock solutions.
-
ResearchGate. (2024). Co-solvent and Complexation Systems. Retrieved from [Link]
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
-
ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
ResearchGate. (2020). How do we choose a proper concentration for the stock solution?. Retrieved from [Link]
-
ACS Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. Retrieved from [Link]
-
ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
- N.D. (n.d.).
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
-
Bentham Science. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). Retrieved from [Link]
-
ResearchGate. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mVOC 4.0 [bioinformatics.charite.de]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. ijmsdr.org [ijmsdr.org]
- 17. pharmtech.com [pharmtech.com]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
"preventing decarboxylation of quinoline-4-carboxylic acids during synthesis"
Introduction
Welcome to the technical support guide for the synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with unintended decarboxylation during synthesis. Quinoline-4-carboxylic acids are a vital structural motif in medicinal chemistry, but their synthesis is often plagued by the premature loss of the C4-carboxyl group, particularly under thermal stress.[1][2] This guide provides in-depth, field-tested solutions and protocols to help you diagnose issues, troubleshoot your reactions, and maximize the yield of your desired product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the decarboxylation of quinoline-4-carboxylic acids.
Q1: What is the primary cause of decarboxylation during the synthesis of quinoline-4-carboxylic acids?
Decarboxylation is the loss of carbon dioxide (CO₂) from the carboxylic acid moiety. This side reaction is primarily promoted by high temperatures, which are often employed in classic synthetic routes like the Doebner and Pfitzinger reactions.[1] The presence of strong acids or bases can also facilitate this unwanted reaction.
Q2: What is the chemical mechanism behind this decarboxylation?
The thermal decarboxylation of quinoline-4-carboxylic acid likely proceeds through a zwitterionic intermediate. The quinoline nitrogen gets protonated by the carboxylic acid proton, forming a zwitterion. This intermediate stabilizes the negative charge that develops on the quinoline ring upon the loss of CO₂, making the process more favorable compared to the decarboxylation of many other aromatic carboxylic acids. This mechanism is analogous to that proposed for other nitrogen-containing heteroaromatic acids like quinaldic acid.
Q3: Are certain substrates more prone to decarboxylation?
Yes. The electronic properties of substituents on the quinoline ring play a significant role. For instance, in the Doebner reaction, anilines possessing electron-withdrawing groups are known to require more forcing conditions, which can lead to lower yields and increased decarboxylation.[3] Careful optimization of reaction conditions is critical for these sensitive substrates.
Q4: What are the main strategies to prevent decarboxylation?
There are two primary strategies:
-
Reaction Condition Optimization: This involves minimizing thermal stress by lowering reaction temperatures and carefully selecting catalysts that allow for milder conditions.[1]
-
Protecting Group Strategy: The carboxylic acid is temporarily converted into a more stable functional group, such as an ester, to "protect" it during high-temperature or harsh reaction steps. The protecting group is then removed under mild conditions to regenerate the carboxylic acid.[4]
Part 2: Troubleshooting Guide
This guide is structured in a "Problem/Symptom -> Cause -> Solution" format to directly address common experimental issues.
Problem 1: Low yield of the desired quinoline-4-carboxylic acid and isolation of the corresponding decarboxylated quinoline as the major byproduct.
-
Symptom: ¹H NMR or LC-MS analysis of the crude product shows a major peak corresponding to the quinoline (lacking the -COOH group) and only a minor peak for the target acid.
-
Likely Cause: The reaction temperature was too high, leading to thermal decarboxylation of the product as it was formed. This is a common issue in Doebner and Pfitzinger reactions that are run at reflux in high-boiling solvents for extended periods.[1]
-
Solution & Scientific Rationale:
-
Reduce Reaction Temperature: The most direct solution is to lower the reaction temperature. For a Doebner reaction, consider a modified protocol that proceeds at a lower temperature, such as 65 °C, which has been shown to be effective, especially for electron-deficient substrates.[3] While this may require longer reaction times, it preserves the carboxylic acid group.
-
Use Microwave Irradiation: In some cases, microwave-assisted synthesis can provide rapid heating to the target temperature, reducing overall reaction time and potentially minimizing the window for thermal degradation.[2] However, the temperature must still be carefully controlled.
-
Slow Addition of Reagents: In the Doebner reaction, the slow, dropwise addition of pyruvic acid to the heated mixture of aniline and aldehyde can suppress side reactions and may allow for better temperature control, thereby reducing decarboxylation.[3]
-
Problem 2: During a multi-step synthesis, the quinoline-4-carboxylic acid is lost during a subsequent reaction (e.g., a cross-coupling or substitution).
-
Symptom: A pure quinoline-4-carboxylic acid starting material is subjected to a downstream reaction (e.g., a Suzuki coupling at high temperature), but the isolated product is the decarboxylated version.
-
Likely Cause: The conditions of the subsequent reaction were not compatible with the free carboxylic acid. Even if the acid was stable during its initial synthesis, the conditions of the next step (e.g., high temperature, presence of base) were sufficient to cause decarboxylation.
-
Solution & Scientific Rationale:
-
Implement a Protecting Group Strategy: Before proceeding with the harsh reaction, protect the carboxylic acid as an ester (e.g., methyl, ethyl, or t-butyl ester). Esters are generally more stable to the conditions of many organic reactions, including cross-coupling.[4] After the successful downstream reaction, the ester can be hydrolyzed back to the carboxylic acid under mild conditions. One study noted that avoiding unwanted decarboxylation was achieved by swapping a different functional group to avoid harsh hydrolysis conditions that were causing the issue.[5]
-
Choose the Right Ester:
-
Methyl/Ethyl Esters: Robust and common, but deprotection typically requires basic (saponification with NaOH or LiOH) or acidic hydrolysis, which may not be suitable for all molecules.[4]
-
tert-Butyl Esters: Removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM), which is orthogonal to base-labile groups.[4]
-
Benzyl Esters: Can be cleaved under neutral conditions via hydrogenolysis (H₂, Pd/C), which is very mild and preserves many other functional groups.[4]
-
-
Part 3: Visual Guides & Diagrams
Decarboxylation Mechanism
The diagram below illustrates the proposed zwitterion-mediated mechanism for the thermal decarboxylation of quinoline-4-carboxylic acid.
Caption: Proposed zwitterionic mechanism of decarboxylation.
Strategy Selection Workflow
This flowchart helps you decide on the best approach to prevent decarboxylation based on your experimental context.
Caption: Decision workflow for preventing decarboxylation.
Part 4: Preventative Protocols
These protocols provide detailed, step-by-step instructions for key preventative methods.
Protocol 1: Low-Temperature Modified Doebner Reaction
This protocol is adapted for anilines, including those with electron-withdrawing groups, to minimize thermal decarboxylation.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aniline (1.0 eq), the aldehyde (1.1 eq), and acetonitrile (MeCN) as the solvent.
-
Catalyst Addition: Add BF₃·THF (0.28 eq) to the mixture.
-
Initial Heating: Stir the reaction mixture at 65 °C for 10-15 minutes to facilitate imine formation.
-
Pyruvic Acid Addition: In a separate flask, dissolve pyruvic acid (0.56 eq) in a small amount of MeCN. Using an addition funnel or syringe pump, add this solution dropwise to the reaction mixture over 3 hours while maintaining the temperature at 65 °C.
-
Reaction: After the addition is complete, continue to heat the reaction at 65 °C for an additional 18-21 hours, or until TLC/LC-MS indicates consumption of the limiting reagent.
-
Workup: After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Esterification for Carboxylic Acid Protection (Methyl Ester)
This protocol describes a standard method to protect the carboxylic acid as a methyl ester prior to performing subsequent high-temperature reactions.
-
Setup: Suspend the crude or purified quinoline-4-carboxylic acid (1.0 eq) in methanol (MeOH).
-
Acid Catalyst: Cool the suspension in an ice bath (0 °C). Slowly and carefully add thionyl chloride (SOCl₂, 2.0 eq) dropwise. (Caution: Exothermic and releases HCl gas. Perform in a fume hood).
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until the reaction is complete by TLC/LC-MS.
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Re-dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can often be used in the next step without further purification.
Protocol 3: Mild Saponification for Methyl Ester Deprotection
This protocol describes the removal of the methyl ester protecting group under conditions designed to minimize side reactions.
-
Setup: Dissolve the quinoline-4-carboxylate methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide (LiOH, 1.5 - 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC/LC-MS for the disappearance of the starting material. Avoid excessive heating, as harsher conditions (>60 °C with NaOH) have been noted to promote side product formation.[5]
-
Workup: Once the reaction is complete, acidify the mixture to a pH of ~4-5 with dilute aqueous HCl. This will precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry under vacuum.
Part 5: Data Summary Table
The following table summarizes recommended conditions and choices for preventing decarboxylation.
| Parameter | Recommended Strategy & Conditions | Rationale & Notes |
| Reaction Temperature | Maintain below 80°C where possible. For Doebner, 65°C is a proven effective temperature.[3] | Decarboxylation is primarily a thermal process; reducing heat is the most effective preventative measure. |
| Catalyst (Doebner) | BF₃·THF | A Lewis acid that can effectively catalyze the reaction at lower temperatures compared to traditional Brønsted acids.[3] |
| Catalyst (Pfitzinger) | Potassium Hydroxide (KOH) | Standard base for the Pfitzinger reaction.[6] Temperature control remains the key variable to manage. |
| Protecting Group | Methyl/Ethyl Ester: General purpose.t-Butyl Ester: For acid-sensitive deprotection.Benzyl Ester: For very mild, neutral deprotection via hydrogenolysis.[4] | Choice depends on the stability of other functional groups in the molecule (orthogonality). |
| Deprotection | Use LiOH at room temperature for methyl/ethyl esters. Use TFA for t-butyl esters. Use H₂/Pd-C for benzyl esters. | Mild conditions are crucial to prevent degradation of the final product. Avoid high temperatures and strong bases if possible.[5] |
References
-
Madsen, C. S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
-
Myers, A. (n.d.). Protecting Groups. Harvard University Chemistry Department. Available at: [Link]
-
Brown, B. R. (1951). Mechanism of Thermal Decarboxylation. Quarterly Reviews, Chemical Society. Available at: [Link]
-
Orito, K., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Suryawanshi, H., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. Available at: [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
Chemistry Stack Exchange (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid? Available at: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Catalysts for the Synthesis of 4-Quinoline Carboxylic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 4-quinoline carboxylic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for utilizing a range of modern, alternative catalysts. Our focus is to move beyond traditional, often harsh, synthetic methods and empower you with efficient, greener, and more versatile catalytic systems.
Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection & Optimization
Here, we address common queries regarding the selection and application of alternative catalysts for the synthesis of 4-quinoline carboxylic acids, providing you with the foundational knowledge to enhance your experimental design.
Q1: What are the main drawbacks of classical methods for 4-quinoline carboxylic acid synthesis, and how do alternative catalysts address these?
A1: Classical methods like the Pfitzinger and Doebner reactions have long been the cornerstones of quinoline synthesis. However, they often suffer from several limitations including harsh reaction conditions (e.g., high temperatures, strong acids or bases), low yields, and the use of toxic reagents.[1] These drawbacks can limit substrate scope and are not ideal for green chemistry principles.
Alternative catalysts offer significant advantages:
-
Milder Reaction Conditions: Many modern catalysts, including various nanocatalysts and molecular iodine, can facilitate reactions at lower temperatures and under neutral conditions.[2][3]
-
Improved Yields and Selectivity: Catalysts like those based on palladium, copper, and rhodium can offer higher yields and better control over regioselectivity.[4][5]
-
Greener Synthesis: The use of reusable heterogeneous catalysts, such as magnetic nanoparticles, and environmentally benign solvents like water is a significant step towards sustainable chemistry.[2][6][7]
-
Broader Substrate Scope: Modern catalytic systems often exhibit greater tolerance to a wider range of functional groups, allowing for the synthesis of more complex and diverse 4-quinoline carboxylic acid derivatives.[8]
Q2: I'm considering a metal-free approach. What are the most promising metal-free catalysts for this synthesis?
A2: Metal-free catalysis is a rapidly growing field offering cost-effective and environmentally friendly alternatives. For 4-quinoline carboxylic acid synthesis, several promising options exist:
-
Brønsted Acids: Solid acid catalysts like Chitosan-SO3H and functionalized graphitic carbon nitride (g-C3N4) have proven to be highly efficient for Friedländer annulation, a key step in quinoline synthesis.[3][9] They are often reusable and operate under solvent-free conditions.
-
Lewis Acids: Mild Lewis acids such as molecular iodine (I2) can effectively catalyze multicomponent reactions to form quinolines.[3][10] Boron trifluoride etherate (BF3·OEt2) has also been shown to be effective in Doebner-type reactions, particularly for challenging substrates.[8]
-
Organocatalysts: While less common for direct 4-quinoline carboxylic acid synthesis, organocatalysts are increasingly used in related quinoline syntheses and represent a promising area for future development.
Q3: Nanocatalysts are often mentioned for their high activity. What are the practical advantages and disadvantages of using them in my lab?
A3: Nanocatalysts offer a compelling combination of the advantages of both homogeneous and heterogeneous catalysis.[2]
Advantages:
-
High Catalytic Activity: Their high surface-area-to-volume ratio leads to a greater number of active sites and, consequently, higher reaction rates.[7]
-
Easy Separation and Reusability: Magnetic nanocatalysts, for instance, can be easily recovered from the reaction mixture using an external magnet, simplifying purification and allowing for multiple reuse cycles.[6]
-
Tunable Properties: The properties of nanocatalysts can be tuned by altering their size, shape, and surface functionalization to optimize performance for specific reactions.
Disadvantages:
-
Synthesis and Characterization: The preparation of well-defined nanocatalysts can be complex and require specialized characterization techniques.
-
Potential for Leaching: There is a possibility of metal ions leaching from the nanoparticle surface into the reaction mixture, which could affect product purity.
-
Aggregation: Nanoparticles may aggregate during the reaction, leading to a loss of catalytic activity.
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
This section is designed to help you troubleshoot common issues encountered during the synthesis of 4-quinoline carboxylic acids using alternative catalysts.
| Problem | Potential Cause(s) | Troubleshooting Suggestions & Explanations |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. For nanocatalysts, aggregation may have occurred. 2. Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be optimized for the specific catalyst and substrates. 3. Poor Substrate Reactivity: Electron-withdrawing groups on the aniline substrate can decrease its nucleophilicity, hindering the initial condensation step.[8] | 1. Catalyst Verification: Ensure the catalyst is fresh and properly activated. For reusable catalysts, perform a test reaction with a known substrate to confirm its activity. 2. Systematic Optimization: Screen different solvents, temperatures, and reaction times. For instance, some iodine-catalyzed reactions proceed efficiently at room temperature, while many nanocatalyst-mediated reactions benefit from moderate heating (80-120°C).[3][11] Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Catalyst Choice for Substrate: For less reactive anilines, a more active catalyst system may be required. For example, BF3·THF has been shown to be effective for anilines with electron-withdrawing groups in the Doebner reaction.[8] |
| Formation of Multiple Byproducts | 1. Side Reactions: In Doebner-type reactions, self-condensation of pyruvic acid can be a significant side reaction.[8] 2. Lack of Selectivity: The catalyst may not be selective for the desired reaction pathway, leading to the formation of isomers or other undesired products. 3. Decomposition: High reaction temperatures can lead to the decomposition of starting materials or the final product.[11] | 1. Controlled Addition of Reagents: In the Doebner reaction, the slow, dropwise addition of pyruvic acid to the mixture of aniline and aldehyde can minimize its self-condensation.[8] 2. Catalyst Screening: Different catalysts can exhibit different selectivities. For example, in the Friedländer annulation, indium(III) triflate (In(OTf)3) has been shown to be highly selective for the desired quinoline product over other potential condensation products.[12] 3. Temperature Optimization: Carefully control the reaction temperature and monitor for any signs of decomposition (e.g., darkening of the reaction mixture). |
| Difficulty in Catalyst Separation/Recovery | 1. Catalyst Dissolution: The catalyst, intended to be heterogeneous, may be partially dissolving in the reaction medium. 2. Fine Particle Size: Nanocatalysts may be too fine to be separated efficiently by filtration. | 1. Solvent Selection: Choose a solvent in which the catalyst is completely insoluble. 2. Magnetic Separation: For magnetic nanocatalysts (e.g., Fe3O4-based), use a strong external magnet for efficient recovery.[6][7] For non-magnetic solid catalysts, centrifugation followed by decantation can be more effective than filtration for fine particles. |
Part 3: Detailed Experimental Protocols & Data
To provide a practical starting point, we offer a detailed protocol for a versatile and efficient nanocatalyst-based synthesis of 2-aryl-quinoline-4-carboxylic acids.
Protocol: Fe3O4@SiO2-SO3H Nanoparticle-Catalyzed Synthesis of 2-Aryl-quinoline-4-carboxylic Acids
This protocol is adapted from methodologies that utilize magnetic core-shell nanoparticles functionalized with sulfonic acid groups, which act as a solid Brønsted acid catalyst.[2][6]
Step 1: Synthesis of the Fe3O4@SiO2-SO3H Nanocatalyst
This is a multi-step process involving the co-precipitation of iron oxides, coating with a silica shell, and subsequent functionalization. For detailed synthesis protocols of similar magnetic nanocatalysts, please refer to the literature.[7]
Step 2: General Procedure for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids
-
In a round-bottom flask, combine the aromatic amine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and pyruvic acid (1.2 mmol).
-
Add the Fe3O4@SiO2-SO3H nanocatalyst (typically 10-20 mg).
-
Heat the reaction mixture at 80-100°C under solvent-free conditions with stirring for the appropriate time (typically 20-60 minutes). Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol (10 mL) and separate the catalyst using a strong external magnet.
-
The ethanolic solution is then concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-aryl-quinoline-4-carboxylic acid.
Comparative Catalyst Performance
The following table summarizes the performance of various alternative catalysts in the synthesis of 4-quinoline carboxylic acids, providing a basis for comparison.
| Catalyst | Reaction Type | Typical Conditions | Yield Range (%) | Key Advantages | Reference |
| Iodine (I2) | Multicomponent | Room temp, solvent | Fair to Good | Metal-free, mild conditions | [3] |
| Chitosan-SO3H | Friedländer | Reflux | Very Good | Metal-free, reusable solid acid | [3] |
| Fe3O4@SiO2-SO3H | Doebner-type | 80-100°C, solvent-free | High | Magnetic, reusable, green | [2][6] |
| Ytterbium perfluorooctanoate [Yb(PFO)3] | Doebner | Reflux in water | Good | Water as solvent, recyclable | [13] |
| Indium(III) chloride (InCl3) | Povarov-type | Microwave, acetonitrile | Up to 57% | Rapid synthesis | [14] |
| Rhodium (Rh) complexes | C-H activation | Mild conditions | Good to Excellent | High regioselectivity | [5] |
Part 4: Mechanistic Insights & Visualizations
Understanding the reaction mechanism is crucial for optimizing your synthesis and troubleshooting unexpected outcomes. Below are simplified diagrams of key catalytic cycles.
Doebner Reaction Mechanism
The Doebner reaction is a three-component reaction of an aniline, an aldehyde, and pyruvic acid. The following diagram illustrates a plausible pathway.
Caption: A simplified workflow of the Doebner reaction for 4-quinoline carboxylic acid synthesis.
Friedländer Annulation Mechanism
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The diagram below outlines a general acid-catalyzed mechanism.
Caption: Key steps in the acid-catalyzed Friedländer annulation for quinoline synthesis.
References
- Benchchem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
- Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). NIH.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (n.d.). MDPI.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). NIH.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
- A Comparative Guide to Nanocatalysts in Quinoline Synthesis: Paving the Way for Greener Pharmaceutical and Materials Science. (2025). Benchchem.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central.
- One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. (2025). ResearchGate.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry (RSC Publishing).
- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reducing Reaction Time for the Synthesis of Quinoline Derivatives
Welcome to the technical support center dedicated to accelerating the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols. Here, we move beyond mere step-by-step instructions to delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and significantly reduce reaction times.
Introduction: The Need for Speed in Quinoline Synthesis
Quinoline scaffolds are cornerstones in medicinal chemistry and materials science, making their efficient synthesis a critical goal.[1][2][3] Traditional methods, while foundational, often suffer from long reaction times, harsh conditions, and the formation of byproducts.[2][4] This guide provides actionable strategies and troubleshooting advice to overcome these hurdles, focusing on modern techniques that prioritize both speed and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate the reaction time in a typical quinoline synthesis?
The reaction rate is influenced by a confluence of factors including:
-
Reaction Temperature: Higher temperatures generally increase reaction rates, but can also lead to decomposition and tar formation if not optimized.[5][6]
-
Catalyst Choice: The nature and concentration of the catalyst (Lewis acids, Brønsted acids, transition metals, or nanocatalysts) are critical.[2][5][7] An inappropriate or deactivated catalyst can stall a reaction.[8][9]
-
Solvent System: The solvent affects reactant solubility and can participate in the reaction mechanism.[9] In microwave-assisted synthesis, the solvent's ability to absorb microwave energy is crucial.[9]
-
Starting Material Reactivity: The electronic and steric properties of the aniline and carbonyl compounds significantly impact reaction kinetics.[6][10] For instance, anilines with electron-withdrawing groups can be less nucleophilic, slowing the cyclization step.[6][10]
-
Presence of Water: For many acid-catalyzed reactions, water generated as a byproduct can inhibit the reaction equilibrium.[6]
Q2: My Doebner-von Miller reaction is sluggish and producing significant tar. How can I speed it up and improve the yield?
This is a classic challenge. The strong acidic conditions required for the Doebner-von Miller synthesis often promote the polymerization of the α,β-unsaturated carbonyl starting material, leading to tar formation and low yields.[5]
Troubleshooting Steps:
-
Optimize Acid and Temperature: Systematically vary the acid catalyst (e.g., HCl, H₂SO₄, p-TsOH, or Lewis acids like ZnCl₂) and reaction temperature.[5] Often, the lowest effective temperature is best to minimize side reactions.[5]
-
Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline keeps its concentration low, favoring the desired reaction over polymerization.[5]
-
Employ a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce self-polymerization.[5]
Q3: Can alternative energy sources like microwaves or ultrasound really make a significant difference?
Absolutely. These non-conventional energy sources are powerful tools for accelerating organic reactions.
-
Microwave-Assisted Synthesis (MAS): Microwaves directly heat the reaction mixture, leading to rapid temperature increases and significantly reduced reaction times—often from hours to minutes.[1][3][11][12][13] This technique has been successfully applied to various quinoline syntheses, including the Friedländer and Doebner-von Miller reactions.[8][13]
-
Ultrasound-Assisted Synthesis: Ultrasound promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures.[1][14][15] This can enhance reaction rates, improve yields, and often allows for milder reaction conditions.[1][14] It is particularly effective in heterogeneous reactions.
Troubleshooting Guides: Specific Issues & Solutions
Problem 1: Low Conversion Rates in Friedländer Synthesis
Symptoms: The reaction stalls with significant amounts of starting material remaining even after prolonged reaction times.
Root Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Catalyst | The chosen acid or base catalyst may be inappropriate for the specific substrates or may have deactivated.[9] | Screen a variety of catalysts, including milder options like molecular iodine or reusable nanocatalysts.[7][9] For stubborn reactions, consider more robust Lewis acids like ZrCl₄.[6] |
| Inappropriate Temperature | The activation energy for the cyclization step has not been reached, or excessive heat is causing degradation.[6][9] | Incrementally increase the temperature in 10-15 °C steps, monitoring by TLC.[9] If degradation is observed, lower the temperature and extend the reaction time. |
| Poor Reactant Solubility | If reactants are not fully dissolved, the reaction will be slow and inefficient. | Switch to a more suitable solvent like DMF or ethanol, especially for microwave-assisted reactions where solvent polarity is key.[8][9] |
| Reversible Reaction Equilibrium | The accumulation of water can drive the reverse reaction, preventing full conversion.[8] | Use a Dean-Stark trap to remove water azeotropically. For microwave synthesis, specially adapted traps are available.[8] |
Problem 2: Mixture of Regioisomers in Combes Synthesis
Symptoms: Synthesis with an unsymmetrical β-diketone yields a difficult-to-separate mixture of 2-substituted and 4-substituted quinolines.
Root Causes & Solutions:
The regioselectivity in the Combes synthesis is determined by which carbonyl group of the β-diketone the aniline nitrogen initially attacks, and which side of the aniline ring undergoes electrophilic aromatic substitution.[16]
| Influencing Factor | Explanation | Suggested Solution |
| Steric Hindrance | The steric bulk of substituents on both the aniline and the β-diketone can direct the cyclization.[16] | To favor the 2-substituted quinoline, increase the steric bulk on the R group of the diketone.[16] |
| Electronic Effects | The electronic nature of substituents on the aniline ring influences the position of the electrophilic attack. | Using methoxy-substituted anilines tends to favor the formation of 2-substituted quinolines, while chloro- or fluoro-anilines often yield the 4-substituted isomer as the major product.[16] |
| Catalyst Choice | The acid catalyst can influence the stability of the intermediates, affecting the product ratio. | Experiment with different acid catalysts (e.g., H₂SO₄, PPA, PPE) to find the optimal conditions for your desired regioisomer.[16][17] |
Advanced Strategies for Accelerated Synthesis
Flow Chemistry
Continuous flow chemistry offers a paradigm shift from traditional batch processing. By pumping reactants through a heated and pressurized reactor, precise control over reaction parameters like temperature, pressure, and residence time is achieved.[18] This often leads to:
-
Dramatically Reduced Reaction Times: Reactions can be completed in minutes instead of hours.[19]
-
Improved Safety and Scalability: Hazardous intermediates are generated and consumed in small volumes, and scaling up is achieved by running the system for longer periods.[19][20]
-
Enhanced Yields and Purity: Superior control over reaction conditions minimizes side product formation.[18]
A continuous-flow strategy has been successfully developed for the photochemical synthesis of 3-cyanoquinolines, achieving the final products within minutes.[19]
Nanocatalysis
The use of nanocatalysts is a green and efficient approach to quinoline synthesis.[2][4] Their high surface-area-to-volume ratio often results in:
-
High Catalytic Activity: Leading to faster reactions and higher yields.[4]
-
Milder Reaction Conditions: Many nanocatalyzed reactions can be performed at lower temperatures.[4]
-
Easy Separation and Reusability: Magnetic nanocatalysts, for instance, can be easily removed from the reaction mixture with a magnet and reused multiple times without significant loss of activity.[4][7]
For example, magnetic iron oxide nanoparticle-supported catalysts have been used to synthesize pyrimido[4,5-b]quinolones in water with high yields, and the catalyst was reused five times.[4]
Experimental Protocols & Workflows
Protocol 1: Microwave-Assisted Friedländer Synthesis
This protocol provides a rapid and efficient method for quinoline synthesis.
Materials:
-
2-Aminophenylketone (1 mmol)
-
Cyclic or acyclic ketone with an α-methylene group (1.2 mmol)
-
Glacial Acetic Acid (as both solvent and catalyst)
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminophenylketone and the active methylene compound.
-
Add neat acetic acid to serve as both the solvent and catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 5-10 minutes.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the vessel to cool to room temperature.
-
Proceed with standard aqueous work-up and purification by recrystallization or column chromatography.
Diagram: General Troubleshooting Workflow
A systematic approach is key to resolving issues with reaction times.
Caption: A logical workflow for troubleshooting slow quinoline synthesis reactions.
Diagram: Catalyst Selection Pathway
Choosing the right catalyst is paramount for an efficient reaction.
Caption: Decision pathway for selecting a suitable catalyst system.
References
- Benchchem. (2025). Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives. Benchchem.
- Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
- ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- Benchchem. (2025). Improving the regioselectivity of the Doebner-Miller reaction. Benchchem.
- PMC - NIH. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
- PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- ResearchGate. (n.d.). Examples of flow synthesis of quinoline derivatives by Doebner‐Miller....
- Vapourtec. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Bentham Science Publishers. (2025). Microwave-assisted Synthesis of Quinolines.
- Benchchem. (2025). A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. Benchchem.
- PMC - NIH. (n.d.). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Benchchem.
- Benchchem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
- Benchchem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
- SpringerLink. (n.d.). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review.
- PubMed. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 15. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. vapourtec.com [vapourtec.com]
Pfitzinger Reaction Work-up: A Technical Support Guide for Optimal Purity
Welcome to the Technical Support Center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. As a cornerstone in heterocyclic chemistry, the Pfitzinger reaction's success often hinges on a well-executed work-up procedure to isolate the target molecule from a complex mixture of reactants, byproducts, and tars.[1] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate the common challenges encountered during purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is a dark, tarry mess. Is my synthesis a failure, and how can I salvage my product?
A1: The formation of dark, often tar-like substances is a frequent observation in Pfitzinger reactions, especially when the reaction is overheated or if certain substrates are used.[2] This does not necessarily mean the reaction has failed. These impurities are often polymeric materials arising from side reactions, such as the self-condensation of the carbonyl component under strong basic conditions.[2]
Causality: The strongly basic medium (e.g., KOH or NaOH) required for the initial hydrolysis of isatin also promotes aldol-type side reactions of the enolizable ketone or aldehyde starting material.[3] These reactions can cascade, leading to high-molecular-weight, colored polymers. Some substrates, like biacetyl, are particularly prone to tar formation.[2]
Troubleshooting Strategy: The "Dilute and Filter" Protocol
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. If an organic solvent like ethanol was used, it is often beneficial to remove it under reduced pressure.[4]
-
Aqueous Dissolution: Add a sufficient volume of water to the residue to fully dissolve the potassium or sodium salt of your desired quinoline-4-carboxylic acid. The product is ionic at this stage and should be water-soluble. The tarry impurities, being non-polar polymers, will likely remain as a sticky solid or a suspension.
-
Decolorization (Optional): If the aqueous solution is intensely colored, you can stir it with a small amount of activated charcoal for 15-30 minutes. Be aware that charcoal can also adsorb some of your product, so use it judiciously.
-
Filtration: Filter the aqueous solution to remove the insoluble tar and any other solid impurities. Washing the filtered tar with a small amount of fresh water can help recover any occluded product salt. The resulting filtrate should be a clearer, albeit still potentially colored, solution containing your product. From here, you can proceed with the standard acid-base work-up.
Q2: I'm performing the ether wash on the basic aqueous solution, but I'm getting a persistent emulsion. How can I break it?
A2: Emulsion formation is common during the extraction of highly basic aqueous solutions. This is often caused by the presence of partially soluble byproducts or unreacted starting materials that act as surfactants, stabilizing the interface between the organic and aqueous layers.
Causality: The high pH of the aqueous layer can lead to the formation of soap-like molecules from any long-chain fatty acids present as impurities or from the aldol condensation products.
Troubleshooting Strategies:
| Strategy | Description | Mechanism of Action |
| "Salting Out" | Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel and shake gently. | The salt increases the ionic strength of the aqueous layer, making it more polar. This forces non-polar organic components out of the aqueous phase and helps to coalesce the dispersed droplets of the organic solvent. |
| Filtration | Pass the entire emulsified mixture through a pad of Celite® or glass wool. | The fine, porous nature of these filter aids can physically disrupt the emulsion, allowing the layers to separate upon collection. |
| Centrifugation | If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers. | The increased gravitational force accelerates the separation of the denser aqueous phase from the less dense organic phase. |
| Solvent Modification | Add a small amount of a different organic solvent, such as tetrahydrofuran (THF), to the mixture. | This can alter the overall polarity of the organic phase, potentially dissolving the emulsifying agents and breaking the emulsion. Use with caution as it can affect the partitioning of your compound. |
Q3: After acidifying the aqueous layer, my product "oiled out" instead of precipitating as a solid. What should I do?
A3: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This is common if the product has a low melting point or if it is supersaturated in the solution.
Causality: Rapid acidification, especially with concentrated acid, can generate localized heat and cause the product to melt. Furthermore, if the product is highly soluble in the aqueous medium even in its neutral form, it may separate as an oil.
Troubleshooting Protocol:
-
Re-dissolve: If an oil has formed, try adding a minimal amount of a water-miscible organic solvent in which your product is soluble (e.g., ethanol, isopropanol) and gently warm the mixture until the oil dissolves and a homogeneous solution is formed.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature. Seeding the solution with a previously obtained crystal of the pure product can be highly effective at inducing crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Solvent Exchange: If the above methods fail, extract the oily product into an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then concentrate it to obtain the crude product. This crude material can then be purified by recrystallization from a suitable solvent system.
Experimental Protocols
Standard Pfitzinger Reaction Work-up and Purification
This protocol is a generalized method for the isolation and purification of quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction.[4]
Workflow Diagram:
Caption: General workflow for the Pfitzinger reaction work-up and purification.
Step-by-Step Methodology:
-
Solvent Removal: After the reaction is deemed complete by TLC, cool the flask to room temperature. If a solvent such as ethanol was used, remove the bulk of it via rotary evaporation.[4]
-
Dissolution: To the resulting residue, add water to dissolve the potassium (or sodium) salt of the quinoline-4-carboxylic acid. The goal is to create a solution that is not overly concentrated.
-
Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and extract it one or two times with diethyl ether.[4] This removes unreacted carbonyl compounds and other non-acidic, organic-soluble impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add dilute hydrochloric acid or acetic acid dropwise with stirring until the precipitation of the product is complete. Check the pH to ensure it is in the range of 4-5.[4]
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any remaining inorganic salts.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent. Common solvents for quinoline-4-carboxylic acids include ethanol, ethanol/water mixtures, or N,N-dimethylformamide (DMF).[5] The choice of solvent depends on the specific solubility profile of your compound. A good starting point is to test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
Logical Flow for Troubleshooting Impurities
The following diagram outlines a decision-making process for addressing common impurity issues during the Pfitzinger reaction work-up.
Caption: Decision tree for purification of crude Pfitzinger reaction products.
References
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
- Ghasemi, P., Yarie, M., Zolfigol, M. A., Taherpour, A., & Torabi, M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3364–3372.
- Lahna, O., Lahyaoui, M., Kandri Rodi, Y., Ouazzani Chahdi, F., Chakroune, S., & Essassi, E. M. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
-
Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Garudachari, B., Isloor, A. M., Satyanarayan, M. N., & Fun, H. K. (2012). Synthesis and in-vitro biological evaluation of some new quinoline-imidazole hybrid derivatives. Arabian Journal of Chemistry, 10, S335-S341.
- Yadav, V., Kumar, B., Singh, S., & Singh, R. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
- Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 175-186.
- Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294.
- Madhav, B., & Nageswar, Y. V. D. (2009). A new protocol for the synthesis of 2,3-disubstituted quinoline-4-carboxylic acids via Pfitzinger reaction.
- Chen, T. C., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(3), 1349-1366.
- Bu, X., & Li, Z. (2010). A facile synthesis of 2-aryl-quinoline-4-carboxylic acids from arylaldehydes, aniline and ethyl pyruvate in ionic liquid. Journal of the Brazilian Chemical Society, 21(8), 1439-1442.
- Halberkann, J. (1921). Abkömmlinge der Chininsäure. Berichte der deutschen chemischen Gesellschaft (A and B Series), 54(11), 3090-3107.
- Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
Sources
Pfitzinger Reaction Troubleshooting Center: A Guide to Minimizing Tar Formation
Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. Tar formation is a frequently encountered issue that can significantly impact yield and purity. This document provides in-depth, question-and-answer-based troubleshooting strategies rooted in mechanistic understanding to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Pfitzinger reaction produced a significant amount of black, intractable tar instead of my desired product. What are the primary causes?
A1: Tar formation in the Pfitzinger reaction is rarely due to a single cause but rather a combination of competing side reactions that polymerize starting materials or intermediates. The strongly basic and often high-temperature conditions required for the main reaction can also promote these undesirable pathways.
The Pfitzinger synthesis involves the base-catalyzed condensation of isatin (or a derivative) with a carbonyl compound possessing an α-methylene group.[1][2] The intended pathway proceeds through the hydrolysis of isatin's amide bond to form an intermediate keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the quinoline ring.[1][3] However, several off-target reactions can occur:
-
Self-Condensation of the Carbonyl Compound: If you are using an enolizable aldehyde or ketone (e.g., acetone, acetophenone), it can undergo a base-catalyzed self-condensation (an aldol condensation) to form dimers, trimers, and eventually polymeric, tarry materials.[4] This is often a major contributor to byproduct formation.
-
Decomposition of Reactants: Isatin and its ring-opened intermediate (isatinic acid) can be unstable under harsh basic conditions and elevated temperatures, leading to decomposition and polymerization.[5][6] Similarly, some aldehydes, like acetaldehyde, are notoriously unstable in strong alkali and are poor substrates for this reaction, often leading directly to resinous products.[7]
-
Aniline Self-Condensation: The isatinic acid intermediate contains an aniline moiety. Anilines can undergo self-condensation or react with other electrophiles present in the mixture, particularly at high temperatures, to form complex polymeric structures.[8][9]
-
Uncontrolled Decarboxylation: While the desired product is a carboxylic acid, premature or uncontrolled decarboxylation under harsh conditions can generate a more reactive quinoline intermediate that may be prone to polymerization or other side reactions.[10]
The interplay between these factors is complex, and the dominant side reaction often depends on the specific substrates, base concentration, and temperature used.
Q2: How can I strategically control my reaction parameters to prevent tar formation?
A2: Minimizing tar requires a multi-faceted approach focused on optimizing temperature, reactant stoichiometry, and the choice/concentration of the base. The goal is to find conditions that favor the desired condensation and cyclization over competing side reactions.
Below is a summary table and detailed explanations for optimizing your experimental setup.
| Parameter | Standard Condition | Optimization Strategy to Reduce Tar | Rationale |
| Temperature | Reflux (e.g., ~79°C in EtOH)[11] | Maintain the lowest possible temperature for a reasonable reaction rate (e.g., 50-60°C). Use a temperature-controlled oil bath. | Side reactions, especially polymerization, have higher activation energies and are disproportionately accelerated by excessive heat.[12] |
| Base | High concentration of KOH or NaOH[1][11] | Use the minimum effective concentration of base. Consider weaker bases if substrates are sensitive, although this may slow the reaction. | While strong base is required for isatin hydrolysis, excess can aggressively promote aldol condensations and reactant decomposition. |
| Stoichiometry | 1:1 or slight excess of carbonyl[11] | Use a moderate excess (1.5-2.0 eq.) of the more stable reactant (often the ketone). Avoid large excesses. | Driving the reaction with an excess of one component can consume the limiting reagent faster, reducing its availability for self-reaction. However, a large excess of an enolizable ketone can increase its own self-condensation.[7] |
| Reaction Time | 12-24 hours[11] | Monitor the reaction by Thin-Layer Chromatography (TLC) and stop it upon consumption of the limiting reagent. | Prolonged heating after the reaction is complete provides more opportunity for byproduct formation and decomposition of the product.[13] |
| Heating Method | Conventional (Oil Bath) | Consider microwave-assisted synthesis. | Microwave heating can dramatically reduce reaction times (from hours to minutes), providing less opportunity for side reactions to occur.[10][11] |
Q3: My primary issue seems to be the self-condensation of my ketone starting material. What is the best protocol to address this?
A3: The key is to ensure the isatin is fully converted to its reactive intermediate before the ketone is introduced. This prevents the ketone from sitting in a hot, basic solution where it can self-react.
The Pfitzinger reaction begins with the base-catalyzed hydrolytic ring-opening of isatin to form the potassium salt of isatinic acid.[1][11] This step is often visually indicated by a color change from purple/orange to brown or yellow.[11] By allowing this step to complete before adding the ketone, you create a scenario where the ketone is more likely to react with the generated aniline intermediate than with itself.
This protocol is adapted from established procedures.[11]
-
Flask Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare your basic solution. For a 70 mmol scale, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).
-
Isatin Hydrolysis (Step 1): Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for 1 hour, or until the initial deep color fades to a consistent brown/yellow solution. This indicates the formation of the potassium salt of isatinic acid is largely complete.[11]
-
Carbonyl Addition (Step 2): Only after the color change is stable, add the carbonyl compound (0.07-0.15 mol) to the mixture.
-
Controlled Heating: Gently heat the reaction mixture to a moderate temperature (e.g., 60-70°C) rather than a vigorous reflux. Use a temperature-controlled oil bath for stability.
-
Monitoring: Monitor the consumption of the isatin-derived intermediate using TLC (a suitable mobile phase might be 20-40% ethyl acetate in hexanes with 1% acetic acid).
-
Work-up: Once the reaction is complete, proceed immediately to the work-up and purification steps as described in Q4. Do not let the completed reaction sit at high temperatures.
Q4: I've completed my reaction, but the crude product is an oily, dark solid. What is a reliable purification strategy to isolate my quinoline-4-carboxylic acid from the tar?
A4: A robust work-up and purification procedure is essential for separating the desired acidic product from neutral and basic impurities, including tarry polymers. The strategy leverages the acidic nature of the product, which allows it to be selectively dissolved in base and re-precipitated.
This multi-step process is designed to remove different types of impurities at each stage.
This generalized protocol is based on several reported methods.[11][13]
-
Solvent Removal: After cooling the reaction to room temperature, remove the bulk of the organic solvent (e.g., ethanol) using a rotary evaporator.
-
Aqueous Dissolution: To the resulting residue, add water to dissolve the potassium salt of your desired quinoline-4-carboxylic acid. The tarry, polymeric byproducts are often less soluble and may remain as a sticky solid or oil.
-
Filtration of Insoluble Tar (Optional): If a significant amount of solid tar is present, you may filter the aqueous solution to remove it. However, some tar may be soluble or finely dispersed.
-
Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Extract it one or two times with a non-polar organic solvent like diethyl ether or ethyl acetate.[11] This step is crucial for removing any unreacted, neutral carbonyl starting material and other non-polar byproducts. Discard the organic layer.
-
Acidification and Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add a dilute acid, such as 1M HCl or acetic acid, while stirring, until the pH of the solution is between 4 and 5.[11] The desired quinoline-4-carboxylic acid, which is insoluble in acidic water, will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[11][14] If the product is still highly colored, you can add a small amount of activated charcoal to the hot solution, reflux briefly, and then filter hot through celite to remove the charcoal and adsorbed colored impurities before allowing the solution to cool and crystallize.[12]
This systematic approach ensures that impurities are removed based on their chemical properties (solubility, acidity), providing a much purer final product.
References
- Ogata, Y., Okano, M., & Sugawara, M. (n.d.). Kinetics of the Condensation of Anilines with Formaldehyde. datapdf.com.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
- Wikipedia contributors. (n.d.). Pfitzinger reaction. Wikipedia.
- Abdanne, M. D., & Endale, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687–20710.
- Bochkarev, V. V., Soroka, L. S., & Bashkin, J. K. (2016). The mechanism of condensation of nitrobenzene with aniline. ResearchGate.
- Gandhi, S., et al. (2021). a review on isatin and its derivatives: synthesis, reactions and applications. ResearchGate.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem.
- Liu, X., et al. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health.
- GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube.
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
- BenchChem Technical Support Team. (2025). Improving the reaction conditions for phenothiazine synthesis. BenchChem.
- Wikipedia contributors. (n.d.). Self-condensation. Wikipedia.
- Sciencemadness Discussion Board user. (2024, December 10). The Pfitzinger Reaction. Sciencemadness Discussion Board.
- Anderson, C. D. (2018). Tools for Purifying the Product. ResearchGate.
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. datapdf.com [datapdf.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for Quinoline Synthesis
Welcome to the technical support center dedicated to the nuanced art and science of solvent selection for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in synthesizing the quinoline scaffold. Here, we move beyond mere protocols to explain the 'why' behind solvent choices, offering field-proven insights to troubleshoot common issues and optimize your reaction outcomes.
The Central Role of the Solvent in Quinoline Synthesis
The choice of solvent is not a passive parameter but an active participant in quinoline synthesis. It governs the solubility of reactants, influences reaction rates and equilibria, stabilizes transition states and reactive intermediates, and can even dictate the regioselectivity of the final product. An inappropriate solvent can lead to a host of problems, including low yields, intractable tar formation, and the proliferation of side products. This guide provides a systematic approach to solvent selection and troubleshooting for the most common classical and modern quinoline synthesis methodologies.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the primary functions of a solvent in quinoline synthesis?
A solvent's role extends far beyond simply dissolving the reactants. In the context of quinoline synthesis, its key functions are:
-
Reactant Solubilization: Ensuring that starting materials, reagents, and catalysts are in the same phase to allow for effective interaction.
-
Temperature Control: Acting as a heat transfer medium, allowing the reaction to be maintained at a specific temperature (e.g., reflux). High-boiling point solvents are often required for classical methods that need significant thermal energy.[1][2]
-
Stabilization of Intermediates: The polarity and proticity of the solvent can stabilize charged intermediates, such as the arenium ions formed during electrophilic aromatic substitution steps, which are common in many quinoline syntheses.[3]
-
Influencing Reaction Mechanism: The solvent can affect the rates of different steps in the reaction pathway. For example, polar solvents can accelerate steps involving charge separation, while non-polar solvents may favor concerted pathways.
-
Controlling Side Reactions: A well-chosen solvent can suppress unwanted side reactions, such as the polymerization of α,β-unsaturated carbonyl compounds in the Doebner-von Miller synthesis.[4][5]
Q2: How do solvent polarity and proticity affect the outcome of the reaction?
Solvent properties like polarity (dipole moment) and proticity (ability to donate a proton) are critical:
-
Polar Protic Solvents (e.g., ethanol, water, acetic acid): These solvents possess O-H or N-H bonds. They are excellent at solvating both cations and anions. They can participate in hydrogen bonding and act as a proton source or sink, which can be crucial for reactions involving acid or base catalysis.[6][7] For instance, ethanol is a common solvent in Friedländer syntheses.[7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions. They are often used when a reaction requires a polar environment but is sensitive to protons.
-
Non-Polar Solvents (e.g., toluene, hexane, mineral oil): These solvents have low dielectric constants and are poor at solvating charged species. They are often used in reactions where charged intermediates are not prominent or when high temperatures are needed, as in the Conrad-Limpach synthesis where mineral oil can be used to achieve the high temperatures required for cyclization.[8]
The interplay between the reaction mechanism and solvent properties is key. For example, in the Friedländer synthesis, polar aprotic solvents are often preferred under acidic conditions, while non-polar solvents like toluene are used for base-mediated versions.[9]
Q3: What are "green solvents" and how are they applicable to quinoline synthesis?
Green solvents are environmentally benign alternatives to traditional volatile organic compounds (VOCs). Their use is a key principle of green chemistry.[6][10] In quinoline synthesis, several green options have proven effective:
-
Water: Nature's solvent, ideal for certain reactions, especially when combined with catalysts that are water-tolerant.[11]
-
Ethanol: A bio-based solvent that is less toxic than many alternatives and is effective in numerous syntheses.[6][12]
-
Ionic Liquids (ILs): Salts that are liquid at or near room temperature. They have negligible vapor pressure and can act as both the solvent and the catalyst.[10][13][14]
-
Deep Eutectic Solvents (DESs): Mixtures of two or more components that form a low-melting eutectic mixture. They are often biodegradable and inexpensive.[10]
-
Solvent-Free Conditions: In some cases, the reaction can be run neat, often with the assistance of microwave irradiation or ball milling, completely eliminating the need for a solvent.[15][16][17]
Troubleshooting Guides for Specific Quinoline Syntheses
This section addresses common issues encountered during specific quinoline syntheses, with a focus on solvent-based solutions.
The Skraup Synthesis
The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[4][13]
Problem: The reaction is too vigorous and difficult to control, leading to extensive charring.
-
Causality: The dehydration of glycerol to acrolein and the subsequent reactions are highly exothermic. The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, contributing to the aggressive nature of the reaction.[18][19]
-
Troubleshooting Steps:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[4][18] Boric acid can also be used as a moderator.[18][19]
-
Solvent as Heat Sink: In some variations, nitrobenzene serves as both the oxidizing agent and a high-boiling solvent to help manage the reaction temperature.[18][20]
-
Controlled Addition: Ensure slow, controlled addition of sulfuric acid with efficient cooling and vigorous stirring to dissipate heat effectively.[4]
-
The Doebner-von Miller Reaction
A primary challenge in this synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5]
Problem: Low yield of the desired quinoline with significant formation of polymeric material or tar.
-
Causality: Strong acids, necessary for the reaction, can readily catalyze the self-condensation and polymerization of the electron-deficient α,β-unsaturated carbonyl starting material.[5]
-
Troubleshooting Steps:
-
Implement a Biphasic Solvent System: This is a highly effective strategy. By using a non-polar organic solvent (like toluene) along with the aqueous acid phase, the α,β-unsaturated carbonyl compound is sequestered in the organic layer.[5][13] This lowers its concentration in the acidic phase, dramatically reducing the rate of polymerization while still allowing it to react with the aniline at the interface or in the aqueous phase.[5]
-
Optimize the Acid Catalyst: While strong Brønsted acids (HCl, H₂SO₄) are traditional, consider exploring Lewis acids (e.g., SnCl₄, ZnCl₂) which can catalyze the reaction, sometimes under milder conditions that are less prone to inducing polymerization.[5][21]
-
Control Reactant Addition: Instead of adding all reactants at once, a slow, dropwise addition of the α,β-unsaturated carbonyl to the heated aniline/acid mixture can maintain a low instantaneous concentration, thus disfavoring polymerization.[4]
-
Solvent Selection Logic for Doebner-von Miller
Caption: Troubleshooting workflow for polymerization in Doebner-von Miller synthesis.
The Friedländer Synthesis
The Friedländer synthesis is versatile but can suffer from low yields if conditions are not optimized.[22] The choice between acid or base catalysis heavily influences the optimal solvent.[1][9]
Problem: Low yield or failure of the cyclocondensation step.
-
Causality: The reaction involves both an initial aldol-type condensation and a subsequent cyclizing dehydration. The efficiency of both steps is highly dependent on the catalyst and solvent environment. Suboptimal conditions can stall the reaction at an intermediate stage or promote side reactions.[23]
-
Troubleshooting Steps:
-
Match Solvent to Catalyst:
-
Acid Catalysis (e.g., H₂SO₄, p-TSA, TFOH): Polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often effective.[9] Protic solvents like ethanol or even acetic acid (which can act as both solvent and catalyst) are also commonly used, particularly with microwave heating.[7][22]
-
Base Catalysis (e.g., KOtBu, DBU, NaOH): Non-polar aprotic solvents like toluene or polar aprotic solvents like DMF are generally preferred.[7][9]
-
-
Consider Solvent-Free Conditions: For many substrates, heating the reactants with a catalyst like p-toluenesulfonic acid or iodine without any solvent can provide excellent yields and simplify purification.[9][16]
-
Increase Temperature: If the reaction is sluggish, switching to a higher-boiling solvent (e.g., from ethanol to DMF) or using microwave irradiation can provide the necessary energy to overcome the activation barrier for cyclization.[6][7]
-
The Conrad-Limpach-Knorr Synthesis
This synthesis requires high temperatures for the thermal cyclization step, making the solvent's boiling point a critical parameter.[2][8]
Problem: Failure of the thermal cyclization step, resulting in recovery of the Schiff base or anilide intermediate.
-
Causality: The key cyclization step involves the formation of a high-energy intermediate and requires breaking the aromaticity of the aniline ring.[2] This step has a high activation energy and typically requires temperatures of ~250 °C.[8]
-
Troubleshooting Steps:
-
Select a High-Boiling Inert Solvent: The solvent must be stable at the required high temperatures. Traditionally, high-boiling solvents are essential.[2] While early work was done solvent-free with moderate success, using an inert, high-boiling solvent like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can dramatically increase yields.[2][8]
-
Screen Alternative Solvents: Studies have shown that solvents like 2-nitrotoluene and 2,6-di-tert-butylphenol can also be effective and may be more user-friendly or cost-effective alternatives.[2]
-
Ensure Anhydrous Conditions: Water can interfere with the cyclization. Ensure all reactants and the solvent are dry before heating.
-
Solvent Screening Workflow for Conrad-Limpach
Caption: Decision process for solvent selection in Conrad-Limpach synthesis.
Data Summary: Solvents for Quinoline Synthesis
The following table summarizes common solvent choices for various named quinoline syntheses, highlighting their roles and typical reaction conditions.
| Synthesis Method | Recommended Solvents | Solvent Type | Typical Conditions | Rationale / Key Function |
| Skraup | Nitrobenzene, Sulfuric Acid | Oxidizing Agent / Acid | High Temp, Exothermic | Nitrobenzene acts as both oxidant and solvent; H₂SO₄ is the catalyst and dehydrating agent.[18][20] |
| Doebner-von Miller | Water/Toluene (Biphasic) | Protic / Non-Polar | Reflux with Acid | Sequesters carbonyl reactant in the organic phase to prevent polymerization in the aqueous acid phase.[5][13] |
| Friedländer (Acid Cat.) | Ethanol, Acetic Acid, DCM | Polar Protic / Aprotic | Reflux / Microwave | Acetic acid can be both solvent and catalyst.[22] DCM is a good polar aprotic choice.[9] |
| Friedländer (Base Cat.) | Toluene, DMF, Ethanol | Non-Polar / Polar Aprotic / Protic | Reflux | Toluene is effective for base-mediated reactions;[9] Ethanol is a common choice for base catalysis.[7] |
| Combes | Sulfuric Acid, PPA, Ethanol | Acid / Polar Protic | High Temp | Strong acids are typically used as both catalyst and solvent.[24][25] Ethanol can be used with PPA.[24] |
| Conrad-Limpach | Mineral Oil, Dowtherm A | Non-Polar, Inert | High Temp (~250 °C) | Requires very high boiling point to drive the thermal cyclization.[2][8] |
| Green Alternatives | Water, Ethanol, Ionic Liquids | Green Solvents | Varied | Reduces environmental impact; ionic liquids can also act as catalysts.[6][10][12] |
Experimental Protocol: Biphasic Solvent System for Doebner-von Miller Synthesis
This protocol provides a step-by-step methodology for utilizing a biphasic solvent system to mitigate polymer formation.
Objective: To synthesize 2-methylquinoline from aniline and crotonaldehyde.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or Ethyl Acetate) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline (1 eq.) and a solution of concentrated HCl in water.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Reactant Addition: Prepare a solution of crotonaldehyde (1.1 eq.) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[5]
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the acidic mixture with a concentrated NaOH solution until the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for further purification (e.g., distillation or chromatography).[5]
This biphasic approach significantly improves the yield and simplifies purification by minimizing the formation of intractable polymeric byproducts.[5]
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
Parmar, M. C., et al. (2024). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. Retrieved from [Link]
-
Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Reaction mechanism of the Skraup quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]
-
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. Retrieved from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]
-
Synthesis of Quinoline and derivatives. (n.d.). Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline synthesis using ethanol polar protic solvent under microwave irradiation. Retrieved from [Link]
-
Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. (n.d.). Retrieved from [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). Springer. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). An efficient synthesis of quinolines under solvent-free conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Conrad-Limpach Reaction. (n.d.). Retrieved from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. (n.d.). Retrieved from [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved from [Link]
-
YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst [comptes-rendus.academie-sciences.fr]
- 15. jocpr.com [jocpr.com]
- 16. Friedlaender Synthesis [organic-chemistry.org]
- 17. ias.ac.in [ias.ac.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. uop.edu.pk [uop.edu.pk]
- 20. Skraup reaction - Wikipedia [en.wikipedia.org]
- 21. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 24. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 25. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: Profiling 4-(trifluoromethyl)quinoline-3-carboxylic acid Against the Field
In the landscape of oncologic and immunological research, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a pivotal therapeutic target.[1][2] Its persistent activation is a hallmark of numerous malignancies, contributing to cell proliferation, survival, and immune evasion.[3][4] Consequently, the development of potent and specific STAT3 inhibitors is a major focus of modern drug discovery.[5][6]
This guide provides a comparative analysis of various STAT3 inhibitors, with a special focus on the quinoline-based compound, 4-(trifluoromethyl)quinoline-3-carboxylic acid. We will delve into the mechanistic intricacies of STAT3 inhibition, compare the performance of different inhibitor classes with supporting data, and provide detailed experimental protocols for their evaluation.
The Central Role of STAT3 in Disease
STAT3 is a latent cytoplasmic transcription factor that, upon activation, plays a critical role in relaying signals from cytokines and growth factors to the nucleus, where it regulates the expression of genes crucial for fundamental cellular processes.[7][8] The canonical activation pathway, often referred to as the JAK-STAT pathway, is a tightly regulated process.[3]
Canonical STAT3 Activation Pathway:
-
Ligand Binding & Receptor Dimerization: Cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their respective cell surface receptors.[3][9]
-
JAK Kinase Activation: This binding event triggers the activation of receptor-associated Janus kinases (JAKs).[3]
-
STAT3 Phosphorylation: Activated JAKs phosphorylate STAT3 monomers at a critical tyrosine residue (Tyr705).[10]
-
Dimerization: Phosphorylated STAT3 (pSTAT3) monomers form homodimers (or heterodimers with other STAT proteins) via reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine motif of the other.[3]
-
Nuclear Translocation: The STAT3 dimer translocates into the nucleus.[7]
-
DNA Binding & Gene Transcription: In the nucleus, the dimer binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in cell proliferation (e.g., c-Myc), survival (e.g., Bcl-2), and angiogenesis.[8][10]
Persistent, aberrant activation of this pathway is a common feature in a wide array of cancers, making STAT3 an attractive target for therapeutic intervention.[2][3]
Caption: The canonical JAK-STAT3 signaling pathway.
The Landscape of STAT3 Inhibition
STAT3 inhibitors can be broadly categorized based on their mechanism of action: direct and indirect.
-
Indirect Inhibitors: These molecules target upstream components of the STAT3 signaling cascade, most notably the JAK kinases. By blocking JAK activity, they prevent the initial phosphorylation of STAT3, thereby halting the entire downstream signaling process.
-
Direct Inhibitors: These compounds physically interact with the STAT3 protein itself, disrupting its function.[1] This can be achieved by targeting several key domains[1][11]:
-
SH2 Domain: Prevents the dimerization of phosphorylated STAT3 monomers. This is the most common target for small molecule inhibitors.
-
DNA-Binding Domain (DBD): Blocks the binding of the STAT3 dimer to its target gene promoters in the nucleus.
-
N-Terminal Domain: Interferes with protein-protein interactions necessary for transcriptional machinery assembly.
-
Coiled-Coil Domain: A newer, allosteric target site that can influence STAT3 activation and function.[12]
-
Caption: Key domains of the STAT3 protein targeted by direct inhibitors.
Profiling the Competitors: A Head-to-Head Comparison
Here, we compare this compound and its parent scaffold against other well-characterized STAT3 inhibitors.
Class 1: Quinoline-Based Inhibitors
The quinoline scaffold has proven to be a valuable starting point for the development of novel STAT3 inhibitors.
This compound
-
Mechanism: While specific experimental data on the STAT3 inhibitory activity of this compound is not extensively published in the provided search results, its structure belongs to the quinoline-3-carboxylic acid class.[13][14] Derivatives of the parent compound, 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid, have been identified as potent inhibitors of the STAT3 pathway.[15][16] These compounds were shown to inhibit STAT3-Y705 phosphorylation, suggesting they act either on STAT3 directly or on an upstream kinase like JAK.[15] The trifluoromethyl group is known to enhance lipophilicity, which can be crucial for drug delivery and cell permeability.[17]
-
Performance: A key optimized analogue from this class, a 7-cyano derivative, inhibited STAT3-Y705 phosphorylation with an EC50 of 170 nM.[15] This demonstrates the potential of the quinoline scaffold for potent STAT3 pathway inhibition.
Tasquinimod
-
Mechanism: A related quinoline-3-carboxamide, Tasquinimod, functions as an allosteric inhibitor of HDAC4, which in turn disrupts the HIF-1α transcriptional activation necessary for adaptive survival signaling.[18] While not a direct STAT3 inhibitor, its mechanism involves disrupting transcriptional signaling pathways often intertwined with STAT3 in the tumor microenvironment.[18]
Class 2: Peptidomimetic and Small Molecule SH2 Domain Inhibitors
This is the most populated class of direct STAT3 inhibitors.
-
Stattic (6-Nitrobenzo[b]thiophene-1,1-dioxide): One of the first small-molecule STAT3 inhibitors identified, Stattic is widely used as a research tool. It is reported to target the SH2 domain, preventing STAT3 dimerization and subsequent functions.[12] However, its specificity is a subject of debate, with studies showing it can have STAT3-independent effects, including the reduction of histone acetylation.[19] This highlights a critical consideration in drug development: off-target effects.
-
S3I-201: A selective STAT3 inhibitor that targets the SH2 domain, blocking STAT3 dimerization, DNA binding, and transcriptional activity. It has shown efficacy in various cancer cell lines.[20]
-
BP-1-102: A cell-permeable phosphopeptide mimetic that targets the SH2 domain with high affinity, preventing STAT3 activation.[1]
Class 3: DNA-Binding Domain (DBD) Inhibitors
-
Niclosamide: An anthelmintic drug that was repurposed after being identified as an inhibitor of STAT3. It is believed to target the DNA-binding domain, preventing STAT3 from regulating its target genes.[11][21]
Quantitative Performance Metrics
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate higher potency.
| Inhibitor | Class / Target | IC50 / EC50 Value | Cell Line / Assay Context | Reference |
| 7-cyano-4-oxo-quinoline derivative | Quinoline / STAT3 Pathway | EC50: 170 nM | STAT3-Y705 Phosphorylation (U266 cells) | [15] |
| Stattic | Small Molecule / SH2 Domain | EC50: 5.5 µM | Cell Viability (MDA-MB-231 cells) | [19] |
| Stattic | Small Molecule / SH2 Domain | IC50: 10.23 µM - 18.96 µM | Cell Proliferation (Various cell lines) | [12] |
| S3I-201 | Small Molecule / SH2 Domain | IC50: ~8.6 µM | Cell Viability (MDA-MB-231 cells) | [20] |
| Niclosamide | Small Molecule / DBD | EC50: 1.09 µM | Cell Viability (MDA-MB-231 cells) | [21] |
| K116 | Small Molecule / CCD | IC50: 4.8 µM | Cell Proliferation (MDA-MB-468 cells) | [12] |
Note: IC50 and EC50 values can vary significantly based on the cell line, assay type, and experimental conditions. This table is for comparative purposes based on available data.
Experimental Guide: Evaluating STAT3 Inhibitors
A robust evaluation of a potential STAT3 inhibitor requires a multi-assay approach to confirm its mechanism, specificity, and cellular efficacy.
Caption: A logical workflow for the screening and validation of STAT3 inhibitors.
Protocol 1: STAT3-Dependent Luciferase Reporter Assay (Cell-Based)
This assay measures the transcriptional activity of STAT3.[22]
-
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter. When STAT3 is active, it binds to the promoter and drives luciferase expression, which can be quantified by measuring light output after adding a substrate.
-
Methodology:
-
Cell Culture & Transfection: Co-transfect HEK293T or a relevant cancer cell line with a STAT3-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[23]
-
Seeding: After 24 hours, seed the transfected cells into 96-well plates.
-
Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate STAT3 activation by adding a cytokine, such as Interleukin-6 (IL-6, 20 ng/mL).[23] Include unstimulated and vehicle-treated controls.
-
Lysis & Measurement: After 6-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Protocol 2: Fluorescence Polarization (FP) Assay (Biochemical)
This assay is ideal for identifying inhibitors that disrupt STAT3 dimerization by binding to the SH2 domain.[11][21]
-
Principle: A small, fluorescein-labeled phosphopeptide probe that mimics the pTyr705 motif binds to the SH2 domain of recombinant STAT3 protein. This binding results in a high fluorescence polarization value because the large complex tumbles slowly in solution. A competitive inhibitor that displaces the probe will cause the probe to tumble freely, resulting in a low polarization value.
-
Methodology:
-
Reagents: Prepare a reaction buffer, recombinant full-length STAT3 protein, and the fluorescently labeled peptide probe.
-
Plate Setup: In a black, low-volume 384-well plate, add the test compound at various concentrations.
-
Protein Addition: Add the recombinant STAT3 protein to each well and incubate briefly with the compound.
-
Probe Addition: Add the fluorescent peptide probe to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters.
-
Analysis: Plot the polarization values against the inhibitor concentration to determine the IC50.
-
Protocol 3: Western Blot for Phospho-STAT3 (Cell-Based)
This is a fundamental assay to confirm if an inhibitor blocks STAT3 phosphorylation in a cellular context.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using an antibody specific to phosphorylated STAT3 (pSTAT3 Y705), one can directly measure the level of activated STAT3.
-
Methodology:
-
Cell Treatment: Plate cancer cells (e.g., MDA-MB-231, U266) and allow them to adhere. Treat with the inhibitor for the desired time, followed by stimulation with a cytokine (e.g., IL-6) if necessary to induce phosphorylation.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping & Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like GAPDH or β-actin.
-
Conclusion and Future Outlook
The persistent activation of STAT3 remains a critical vulnerability in many cancers and inflammatory diseases. While the field has been dominated by SH2 domain inhibitors like Stattic, their specificity can be a concern.[19] The development of inhibitors targeting other domains, such as the DNA-binding domain (e.g., Niclosamide) and the coiled-coil domain, offers new avenues for achieving higher specificity and efficacy.[12][21]
The quinoline scaffold, as exemplified by the potent STAT3 pathway inhibition of 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid derivatives, represents a promising chemical class for novel drug development.[15] Further investigation into compounds like This compound is warranted to fully characterize their mechanism of action, potency, and potential as clinical candidates. A systematic approach, utilizing the experimental workflows outlined in this guide, will be essential to validate their performance and advance the next generation of STAT3-targeted therapies.
References
-
Novel inhibitors of STAT3: an updated patent review (2022–present) . Taylor & Francis Online. [Link]
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors . National Center for Biotechnology Information (PMC). [Link]
-
Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives . PubMed. [Link]
-
STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics . ResearchGate. [Link]
-
Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review . MDPI. [Link]
-
Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases . Frontiers. [Link]
-
Editorial: The role of STAT3 signaling pathway in tumor progression . Frontiers. [Link]
-
Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation . PubMed. [Link]
-
STAT3 signaling in immunity . National Center for Biotechnology Information (PMC). [Link]
-
STAT3 Pathway . QIAGEN GeneGlobe. [Link]
-
Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets . National Center for Biotechnology Information (PMC). [Link]
-
Development and Validation of Assays used to Evaluate STAT3 Inhibitors . King's College London Research Portal. [Link]
-
Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors . National Center for Biotechnology Information (PMC). [Link]
-
Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? . Preprints.org. [Link]
-
IC 50 values of the patented STAT3 inhibitor LLL12 (43), alongside... . ResearchGate. [Link]
-
Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments . Patsnap Synapse. [Link]
-
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment . ACS Central Science. [Link]
-
The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression . National Center for Biotechnology Information (PMC). [Link]
-
STAT3 inhibitors for cancer therapy: Have all roads been explored? . PubMed Central. [Link]
-
Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors . Oncotarget. [Link]
-
An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer . National Center for Biotechnology Information (PMC). [Link]
-
What are STAT3 inhibitors and how do they work? . LinkedIn. [Link]
-
Counts of STAT3 inhibitors of IC50 ≥ or < 1.0 μM captured by successful... . ResearchGate. [Link]
-
Inhibitors of STAT3 activation identified using new high-throughput assay . BioWorld. [Link]
-
Inhibition of the Signal Transducer and Activator of transcription-3 (STAT3) Signaling Pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic Acid Esters . PubMed. [Link]
-
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid . PubChem. [Link]
-
Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer . National Institutes of Health (NIH). [Link]
-
This compound . Lead Sciences. [Link]
-
Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3 . Bentham Science. [Link]
-
Inhibition of the Signal Transducer and Activator of Transcription-3 (STAT3) Signaling Pathway by 4-Oxo-1-Phenyl-1,4-Dihydroquinoline-3-Carboxylic Acid Esters . ResearchGate. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones . National Center for Biotechnology Information (PMC). [Link]
-
Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726) . Human Metabolome Database. [Link]
-
Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels . ResearchGate. [Link]
Sources
- 1. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 10. preprints.org [preprints.org]
- 11. oncotarget.com [oncotarget.com]
- 12. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Lead Sciences [lead-sciences.com]
- 14. Human Metabolome Database: Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726) [hmdb.ca]
- 15. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Ascendant Challenger: A Comparative Guide to the Efficacy of Novel Quinoline Derivatives Over Cisplatin
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of more effective and less toxic cancer therapeutics, the limitations of foundational chemotherapeutic agents like cisplatin have become increasingly apparent. While a cornerstone of treatment for decades, its clinical utility is often hampered by severe side effects and the development of resistance.[1][2] This has catalyzed the exploration of novel molecular scaffolds, with quinoline derivatives emerging as a particularly promising class of anticancer agents. Their diverse mechanisms of action, potential to overcome resistance, and, in some cases, superior efficacy and safety profiles, position them as formidable challengers to the current standard of care.
This guide provides a comprehensive, data-driven comparison of the efficacy of novel quinoline derivatives against cisplatin. We will delve into their distinct mechanisms of action, present comparative experimental data from both in vitro and in vivo studies, and provide detailed protocols for key validation assays. Our objective is to equip researchers and drug development professionals with the critical insights necessary to navigate this evolving landscape of cancer therapy.
A Tale of Two Mechanisms: Beyond DNA Adducts
The anticancer activity of cisplatin is primarily attributed to its ability to form covalent DNA adducts, which obstruct replication and repair, ultimately triggering apoptosis.[3][4] This mechanism, while effective, is non-specific and contributes to its dose-limiting toxicities, most notably nephrotoxicity.[5][6][7][8]
Novel quinoline derivatives, in contrast, exhibit a broader and often more targeted range of anticancer mechanisms. Many function as potent inhibitors of key enzymes crucial for cancer cell proliferation and survival, such as topoisomerases and various kinases.[9][10][11][12] For instance, certain quinoline derivatives act as topoisomerase I or II inhibitors, preventing the re-ligation of DNA strands and leading to catastrophic DNA damage during replication.[10][11][13] Others target signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[14]
Furthermore, many quinoline derivatives are potent inducers of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][15][16] Some have also been shown to arrest the cell cycle at various phases, effectively halting cancer cell division.[13] This multiplicity of mechanisms not only contributes to their potent anticancer activity but also offers the potential to overcome the resistance mechanisms that plague cisplatin-based therapies.[17][18]
Visualizing the Divergent Paths to Cancer Cell Death
To illustrate the distinct primary mechanisms of action, the following diagrams depict the signaling pathways targeted by cisplatin and a representative class of quinoline derivatives.
Caption: Cisplatin's primary mechanism of action.
Caption: Common mechanisms of action for quinoline derivatives.
Head-to-Head: Comparative Efficacy in Preclinical Models
The true measure of a novel anticancer agent lies in its performance against established standards. Numerous preclinical studies have demonstrated that specific quinoline derivatives not only match but often exceed the cytotoxic potency of cisplatin across a range of cancer cell lines.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for several novel quinoline derivatives compared to cisplatin in various human cancer cell lines.
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoline Derivative 12c | MCF-7 | Breast | 0.010 | [6] |
| HL-60 | Leukemia | 0.042 | [6] | |
| HCT-116 | Colon | 0.025 | [6] | |
| HeLa | Cervical | 0.031 | [6] | |
| Cisplatin | MCF-7 | Breast | ~10-52 | [19] |
| HL-60 | Leukemia | ~1-5 | ||
| HCT-116 | Colon | ~5-20 | ||
| HeLa | Cervical | ~1-10 | [12] | |
| Quinoline Derivative 91b1 | AGS | Gastric | 4.28 µg/mL | [19] |
| KYSE150 | Esophageal | 4.17 µg/mL | [19] | |
| KYSE450 | Esophageal | 1.83 µg/mL | [19] | |
| Cisplatin | AGS | Gastric | 13.00 µg/mL | [19] |
| KYSE150 | Esophageal | 13.2 µg/mL | [19] | |
| KYSE450 | Esophageal | 6.83 µg/mL | [19] | |
| [Bis(quinoline)palladium(II) chloride] (NH1) | A2780cisR (Cisplatin-resistant) | Ovarian | Significantly more active than cisplatin | [20] |
| Cisplatin | A2780cisR (Cisplatin-resistant) | Ovarian | Less active | [20] |
Note: IC50 values for cisplatin can vary significantly depending on the specific experimental conditions and the sensitivity of the cell line sub-clone.[21]
As the data clearly indicates, quinoline derivatives such as 12c exhibit nanomolar to low micromolar potency, surpassing the efficacy of cisplatin by several orders of magnitude in some cases.[6] Importantly, some quinoline derivatives demonstrate significant activity against cisplatin-resistant cancer cell lines, highlighting their potential to address a critical unmet need in oncology.[20]
In Vivo Tumor Growth Inhibition: Translating Potency to Efficacy
The superior in vitro activity of novel quinoline derivatives has been validated in preclinical in vivo models. These studies provide crucial insights into a compound's therapeutic potential in a more physiologically relevant setting.
| Treatment Group | Animal Model | Cancer Type | Tumor Growth Inhibition (%) | Reference |
| Quinoline Derivative 91b1 | Nude mice xenograft (A549 cells) | Lung | Significant suppression | [9] |
| Vehicle Control | Nude mice xenograft (A549 cells) | Lung | 0 | [9] |
| Quinazoline Derivative (Compound 21) | Swiss albino mice (EAC model) | Ascites Carcinoma | Enhanced mean survival time | [22] |
| Gefitinib (Standard) | Swiss albino mice (EAC model) | Ascites Carcinoma | Less effective than Compound 21 | [22] |
In vivo studies have shown that quinoline derivatives can significantly suppress tumor development in animal models.[9] For instance, the novel quinoline derivative 91b1 demonstrated a marked reduction in tumor size in a nude mice xenograft model.[23]
Experimental Protocols: A Guide to Comparative Efficacy Assessment
To ensure the reproducibility and validity of comparative efficacy studies, standardized and well-documented experimental protocols are paramount. This section provides detailed methodologies for key in vitro and in vivo assays.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel quinoline derivative and cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinoline derivative and cisplatin in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: In Vivo Human Tumor Xenograft Model
This protocol outlines a general procedure for establishing and utilizing a subcutaneous xenograft model to compare the in vivo efficacy of a novel quinoline derivative and cisplatin.[3][5][10][11][24][25][26][27]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
Novel quinoline derivative and cisplatin
-
Appropriate vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected human cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width^2 x length) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, quinoline derivative, and cisplatin).
-
Drug Administration: Administer the compounds according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Future Directions and Concluding Remarks
The compelling preclinical data for novel quinoline derivatives underscores their significant potential as next-generation anticancer agents. Their diverse mechanisms of action, potent cytotoxicity against a broad range of cancer cell lines, and encouraging in vivo efficacy position them as strong candidates to augment and potentially supersede cisplatin in various therapeutic settings.
Future research should focus on several key areas:
-
Optimizing Structure-Activity Relationships (SAR): Continued medicinal chemistry efforts to refine the quinoline scaffold can lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
Elucidating Mechanisms of Resistance: While some quinoline derivatives can overcome cisplatin resistance, a deeper understanding of potential resistance mechanisms to these novel agents is crucial for their long-term clinical success.
-
Combination Therapies: Exploring the synergistic effects of quinoline derivatives with other anticancer agents, including targeted therapies and immunotherapies, could unlock new and more effective treatment paradigms.
-
Clinical Translation: Rigorous clinical trials are the ultimate determinant of the therapeutic value of these promising compounds.
References
-
Computational modeling of apoptotic signaling pathways induced by cisplatin. (n.d.). PMC. Retrieved from [Link]
-
Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents. (n.d.). Frontiers. Retrieved from [Link]
-
The proposed signaling pathways in cisplatin-induced apoptosis. (n.d.). ResearchGate. Retrieved from [Link]
-
Regulation of apoptosis-inducing factor-mediated, cisplatin-induced apoptosis by Akt. (n.d.). PMC. Retrieved from [Link]
-
Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small. (n.d.). Cancer Genomics & Proteomics. Retrieved from [Link]
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). PMC. Retrieved from [Link]
-
Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (n.d.). PubMed Central. Retrieved from [Link]
-
Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022, January 29). PubMed. Retrieved from [Link]
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013, May 16). ResearchGate. Retrieved from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved from [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research. Retrieved from [Link]
-
Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). Retrieved from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved from [Link]
-
Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. (n.d.). MDPI. Retrieved from [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). NIH. Retrieved from [Link]
-
Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (n.d.). Retrieved from [Link]
-
In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives. (n.d.). PubMed. Retrieved from [Link]
-
A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025, February 6). PubMed. Retrieved from [Link]
-
Abplatin(IV) inhibited tumor growth on a patient derived cancer model of hepatocellular carcinoma and its comparative multi-omics study with cisplatin. (n.d.). PubMed Central. Retrieved from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC. Retrieved from [Link]
-
Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). Retrieved from [Link]
-
Therapeutic strategies to overcome cisplatin resistance in ovarian cancer. (2022, March 15). PubMed. Retrieved from [Link]
-
Molecular mechanisms of cisplatin resistance. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. Therapeutic strategies to overcome cisplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of cisplatin resistance | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 6. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Computational modeling of apoptotic signaling pathways induced by cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells | MDPI [mdpi.com]
- 21. Abplatin(IV) inhibited tumor growth on a patient derived cancer model of hepatocellular carcinoma and its comparative multi-omics study with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Regulation of apoptosis-inducing factor-mediated, cisplatin-induced apoptosis by Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
"in vivo toxicity assessment of trifluoromethylated quinolines using zebrafish"
An In-Depth Guide to the In Vivo Toxicity Assessment of Trifluoromethylated Quinolines Using the Zebrafish Model
A Senior Application Scientist's Guide for Drug Development Professionals
The incorporation of a trifluoromethyl (CF3) group into a quinoline scaffold is a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, bioavailability, and target affinity. This strategy has produced potent drug candidates for cancer, epilepsy, and infectious diseases.[1][2] However, these same modifications can introduce unforeseen toxicities, creating a critical bottleneck in the drug development pipeline. Early, reliable, and holistic toxicity assessment is not just advantageous; it is essential for de-risking candidates and focusing resources on the most promising molecules.
This guide provides a comprehensive framework for leveraging the zebrafish (Danio rerio) embryo model for the robust in vivo toxicity assessment of trifluoromethylated quinolines. We will move beyond simple protocols to explain the scientific causality behind experimental choices, compare the zebrafish model to traditional alternatives, and provide detailed, validated methodologies for generating decisive data.
The Zebrafish Advantage: Bridging the Gap Between In Vitro and Mammalian Models
The selection of a toxicity model is a critical decision. While in vitro cell-based assays are high-throughput, they lack the physiological complexity of a whole organism, often failing to predict toxicities related to metabolism or organ-organ interactions.[3] Conversely, rodent models, while physiologically relevant, are low-throughput, expensive, and raise significant ethical considerations under the 3Rs (Replacement, Reduction, Refinement) principles.[4][5]
The zebrafish embryo emerges as a superior intermediate model that combines the scalability of in vitro methods with the biological relevance of an in vivo vertebrate system.[3][6]
Key Advantages for Quinolone Toxicity Screening:
-
Whole-Organism Context: Zebrafish embryos allow for the simultaneous assessment of effects on multiple, developing organ systems—including the cardiovascular, nervous, and hepatic systems—which are often targets of quinoline toxicity.[3][7]
-
High Genetic and Physiological Homology: Key developmental and metabolic pathways are conserved between zebrafish and humans, making toxicological findings highly translatable.[3][5] The electrophysiology of the zebrafish heart, for instance, closely mirrors that of humans, making it an excellent model for cardiotoxicity studies.[8]
-
Optical Transparency and Rapid Development: Fertilization and development are external, and the embryos are transparent. This allows for non-invasive, real-time visualization of organogenesis, cell death, and morphological defects without the need for terminal procedures.[4][9]
-
High-Throughput Amenability: Their small size, rapid development, and high fecundity make zebrafish ideal for screening in multi-well plates, enabling the efficient comparison of multiple quinoline analogues and concentrations.[5][6]
-
Direct Compound Administration: As small molecules, trifluoromethylated quinolines are readily absorbed from the surrounding water, simplifying dosing and ensuring consistent exposure.[4][9]
Core Protocol: The Zebrafish Embryo Acute Toxicity Test (ZFET)
The foundational assay for any new compound is an acute toxicity test to determine lethality and identify teratogenic (malformation-inducing) potential. This protocol is adapted from the internationally recognized OECD Test Guideline 236, ensuring reproducibility and regulatory relevance.[10][11]
Workflow for General Toxicity Screening
Caption: General workflow for the Zebrafish Embryo Acute Toxicity Test (ZFET).
Step-by-Step Methodology: ZFET
-
Embryo Collection & Preparation:
-
Set up breeding tanks with adult zebrafish (wild-type or transgenic) the evening before the experiment.
-
Collect freshly fertilized eggs within 30 minutes of the light cycle starting. This synchronization is crucial for minimizing developmental variability.
-
Wash the embryos with E3 embryo medium and remove any unfertilized or damaged eggs.
-
-
Compound Preparation & Exposure:
-
Prepare a stock solution of the test quinoline in DMSO. The final DMSO concentration in the well should not exceed 0.5% v/v, as higher concentrations can be toxic.[12]
-
Perform a serial dilution of the stock solution in E3 medium to achieve the desired final test concentrations. A logarithmic concentration range is recommended for initial range-finding experiments.[10]
-
Include a vehicle control (E3 medium + DMSO) and a negative control (E3 medium only).
-
-
Assay Execution:
-
Using a transfer pipette, place one healthy embryo into each well of a 24-well plate containing 1 mL of the corresponding test solution.[12][13]
-
Incubate the plates at a constant temperature of 26-28.5°C.[12]
-
Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization (hpf).
-
-
Endpoint Assessment & Rationale:
-
Lethal Endpoints: These four apical endpoints indicate irreversible developmental arrest and are used to calculate the Median Lethal Concentration (LC50).[10][14]
-
Coagulation of the embryo: Denaturation of proteins, indicating cell death.
-
Lack of somite formation: Somites are precursors to vertebrae and muscle; their absence by 24 hpf signifies a failure of primary body axis formation.
-
Non-detachment of the tail: The tail should detach from the yolk by 24 hpf; failure to do so indicates arrested growth.
-
Lack of heartbeat: The heart begins beating around 24 hpf; its absence after this point is a clear indicator of mortality.
-
-
Teratogenic (Sub-lethal) Endpoints: These morphological defects provide initial clues about organ-specific toxicity and are used to calculate the Median Effective Concentration (EC50), the concentration causing malformations in 50% of surviving embryos.
-
Pericardial and Yolk Sac Edema: Fluid accumulation, often the first sign of cardiovascular dysfunction or osmoregulatory failure.[15][16]
-
Spinal Curvature (Scoliosis): Indicates potential neurotoxicity or defects in muscle/somite development.
-
Reduced Body Length/Growth Retardation: A general indicator of toxicity affecting overall development.
-
Hatching Inhibition: Failure to hatch by 72-96 hpf can indicate general developmental delay or specific effects on hatching enzymes.
-
-
Comparative Analysis: A Deeper Dive into Organ-Specific Toxicity
While the ZFET provides a broad overview of toxicity, drug development requires a more granular understanding. The zebrafish model excels at targeted, organ-specific assessments.
Workflow for Organ-Specific Toxicity Assessment
Caption: Tiered approach for assessing organ-specific toxicities.
Cardiotoxicity Assessment
-
Scientific Rationale: Drug-induced cardiotoxicity is a leading cause of post-market drug withdrawal.[8] Quinolines, in particular, can affect cardiac ion channels. The zebrafish heart's development and function are well-characterized, and its response to known cardiotoxic compounds shows high concordance with mammalian data.[8]
-
Protocol:
-
Use a transgenic line expressing GFP in cardiomyocytes, such as Tg(myl7:EGFP), for clear visualization of the heart.
-
Expose embryos to sub-lethal concentrations of the test quinolines from 48 to 72 hpf, a period of significant cardiac maturation.
-
At 72 or 96 hpf, immobilize larvae in low-melt agarose.
-
Record high-speed videos of the heart and use imaging software to analyze endpoints.
-
-
Key Endpoints:
-
Heart Rate: Count ventricular beats per minute to detect bradycardia (slowing) or tachycardia (speeding).[17]
-
Arrhythmia: Observe irregular beating patterns.
-
Pericardial Edema: Quantify the area of fluid accumulation around the heart.[18]
-
SV-BA Distance: Measure the distance between the sinus venosus and bulbus arteriosus; an increase can indicate looping defects or chamber malformation.[19]
-
Hepatotoxicity Assessment
-
Scientific Rationale: The liver is the primary site of drug metabolism, making it highly susceptible to toxicity. The zebrafish larval liver is fully functional by 5 days post-fertilization, and its metabolic and detoxification pathways are conserved.[20][21]
-
Protocol:
-
Use a transgenic line with fluorescently labeled hepatocytes, like Tg(fabp10a:dsRed).
-
Expose larvae to test compounds from 96 to 120 hpf.[20]
-
Image the liver region and quantify its size using imaging software.
-
For steatosis (fatty liver) assessment, fix the larvae and perform whole-mount Oil Red O staining, which specifically stains lipids.[20]
-
-
Key Endpoints:
-
Liver Size: Measure the fluorescent area to detect hepatomegaly (enlargement) or liver degeneration.[7]
-
Steatosis: Quantify the intensity and area of Oil Red O staining within the liver.[20]
-
Yolk Retention: Delayed absorption of the yolk sac can be an indirect indicator of impaired liver function.[7]
-
Neurotoxicity Assessment
-
Scientific Rationale: The central nervous system (CNS) is a known target for some quinoline compounds.[22] The photomotor response in zebrafish larvae is a well-established, quantifiable behavior that relies on functional neuronal circuits.[23]
-
Protocol:
-
Expose embryos to sub-lethal concentrations from 4 to 120 hpf.
-
At 5 days post-fertilization, place individual larvae in a 96-well plate.
-
Use an automated tracking system to monitor larval movement during alternating periods of light and darkness.
-
-
Key Endpoints:
Data Synthesis and Comparative Analysis
The ultimate goal is to compare different trifluoromethylated quinoline analogues to establish structure-toxicity relationships (STR). All quantitative data should be summarized in a clear, tabular format.
Table 1: Comparative Toxicity Profile of Trifluoromethylated Quinolines
| Compound ID | Structure | LC50 (µM) | Primary Teratogenic Phenotype(s) | Cardiotoxicity (Heart Rate Change @ EC20) | Hepatotoxicity (Liver Size Change @ EC20) | Neurotoxicity (Locomotor Change @ EC20) |
| Control | Vehicle | >100 | None | 0% | 0% | 0% |
| TQ-1 | 2-CF3-Quinoline | 14.2 | Pericardial Edema, Scoliosis | -25% (Bradycardia) | +5% | -40% (Hypoactivity) |
| TQ-2 | 6-CF3-Quinoline | 45.8 | Yolk Sac Edema | -8% | +30% (Hepatomegaly) | -10% |
| TQ-3 | 8-CF3-Quinoline | 21.5 | None | -12% | +10% | -55% (Hypoactivity) |
| Pemetrexed | (Reference) | 35.0[26] | Edema, Growth Retardation | Data Not Available | Data Not Available | Data Not Available |
This table contains illustrative data based on findings in the literature. Actual results will vary.
From this data, a scientist can infer that the position of the CF3 group significantly impacts the toxicity profile. For instance, TQ-1 (2-position) appears to be a potent cardiotoxicant and neurotoxicant, whereas TQ-2 (6-position) displays a primary hepatotoxic liability. Such information is invaluable for guiding medicinal chemists in designing safer, more effective analogues.
Investigating Mechanisms of Toxicity
Phenotypic screening identifies what is happening; mechanistic studies explain why. The zebrafish model is also amenable to investigating the underlying molecular pathways.
Hypothetical Quinoline-Induced Toxicity Pathway
Caption: A potential signaling pathway for quinoline-induced toxicity.
-
Apoptosis Detection: The observation of cell death can be confirmed using vital dyes like Acridine Orange, which fluoresces brightly in apoptotic cells and can be visualized in live larvae.[1] This provides a self-validating system: the phenotypic observation (e.g., smaller liver) is mechanistically supported by evidence of increased cell death in that organ.
-
Gene Expression Analysis: If a compound induces cardiotoxicity, quantitative PCR (qPCR) can be used to measure changes in the expression of key cardiac development genes (e.g., myl7, vmhc, myh6) to confirm the effect at a molecular level.[18][19]
By integrating phenotypic, organ-specific, and mechanistic data, this multi-tiered approach provides a comprehensive and robust toxicity assessment, enabling confident, data-driven decisions in the drug development process.
References
-
Sittaramane, V., Padgett, J., Salter, P., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10. Available at: [Link]
-
Zon, L. I., & Peterson, R. T. (2005). Mixtures, Metabolites, and Mechanisms: Understanding Toxicology Using Zebrafish. Zebrafish. Available at: [Link]
-
Kao, T.-T., Cheng, C.-C., & Chen, Y.-H. (2022). Zebrafish, an In Vivo Platform to Screen Drugs and Proteins for Biomedical Use. International Journal of Molecular Sciences, 23(19). Available at: [Link]
-
Majdan, M., Maciąg, K., & Rogalska, J. (2025). Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model. Frontiers in Pharmacology, 16. Available at: [Link]
-
Cornet, C., Calzolari, S., & Beltrame, M. (2017). Zebrafish as screening model for detecting toxicity and drugs efficacy. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Sittaramane, V., Padgett, J., Salter, P., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ResearchGate. Available at: [Link]
-
Ali, S., van den Berg, E. R., & Richardson, M. K. (2011). Zebrafish for drug toxicity screening: bridging the in vitro cell-based models and in vivo mammalian models. Expert Opinion on Drug Metabolism & Toxicology, 7(5), 579-589. Available at: [Link]
-
Al-Snafi, A. E. (2020). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. International Journal of Pharmaceutical Research. Available at: [Link]
-
Majdan, M., Maciąg, K., & Rogalska, J. (2025). Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model. Frontiers in Pharmacology. Available at: [Link]
-
Nevin, R. L. (2014). Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
-
Schmidt, S., Busch, W., Altenburger, R., & Küster, E. Standard Operating Procedure (SOP) for the Zebrafish embryo acute toxicity (ZFET) test. Keep.eu. Available at: [Link]
-
Staszewska-Krajewska, O., Wujec, M., & Rzeski, W. (2021). Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 323-333. Available at: [Link]
-
Bashetti, S., Al-Mulla, H., & Al-Mulla, F. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. Molecules, 27(9). Available at: [Link]
-
Staszewska-Krajewska, O., Wujec, M., & Rzeski, W. (2021). Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
EURL ECVAM. (2014). EURL ECVAM Recommendation on the Zebrafish Embryo Acute Toxicity Test Method (ZFET) for Acute Aquatic Toxicity. TSAR. Available at: [Link]
-
Staszewska-Krajewska, O., Wujec, M., & Rzeski, W. (2021). Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action. PubMed. Available at: [Link]
-
OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD iLibrary. Available at: [Link]
-
Majdan, M., Maciąg, K., & Rogalska, J. (2025). Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model. PubMed. Available at: [Link]
-
Frolova, Y., Korotkiv, O., & Varlamova, E. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. Available at: [Link]
-
OECD. (2013). Zebrafish embryo acute toxicity test-24-well plate layout (as given in OECD TG 236). ResearchGate. Available at: [Link]
-
ZeClinics. Hepatotoxicity testing in vivo with zebrafish. ZeClinics. Available at: [Link]
-
Zhang, C., et al. (2012). A zebrafish phenotypic assay for assessing drug-induced hepatotoxicity. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2024). Developmental Toxicity and Cardiotoxicity of N, N-Dimethylaniline in Zebrafish Embryos. Toxics, 12(4). Available at: [Link]
-
Chu, J. (2019). Hepatotoxicity in Zebrafish Larvae. Methods in Molecular Biology. Available at: [Link]
-
Sittaramane, V., et al. (2022). Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ResearchGate. Available at: [Link]
-
Jarque, S., et al. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. Animals, 11(7). Available at: [Link]
-
Majdan, M., Maciąg, K., & Rogalska, J. (2025). Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model. ResearchGate. Available at: [Link]
-
Gumienicz, O., et al. (2023). Evaluation of developmental toxicity in zebrafish embryos and antiproliferative potential against human tumor cell lines of new derivatives containing 4-nitrophenyl group. Toxicology and Applied Pharmacology, 458. Available at: [Link]
-
Labcorp. Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing. Labcorp. Available at: [Link]
-
Hsieh, J.-H., et al. (2019). Cardiac Rhythm and Molecular Docking Studies of Ion Channel Ligands with Cardiotoxicity in Zebrafish. International Journal of Molecular Sciences, 20(12). Available at: [Link]
-
Coffin, A. B., et al. (2010). Quinoline Ring Derivatives Protect Against Aminoglycoside-Induced Hair Cell Death in the Zebrafish Lateral Line. Journal of the Association for Research in Otolaryngology. Available at: [Link]
-
Sittaramane, V., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. PubMed. Available at: [Link]
-
Grienke, U., et al. (2016). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Journal of Target-driven Drug Discovery. Available at: [Link]
-
Zhang, J., et al. (2025). Dicofol induces developmental cardiotoxicity in zebrafish embryos through oxidative stress mechanisms. Ecotoxicology and Environmental Safety, 297. Available at: [Link]
-
ZeClinics. (2025). Zebrafish for Cardiotoxicity Screening in Drug Development. ZeClinics. Available at: [Link]
-
Pluskota-Karwatka, D. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(16). Available at: [Link]
-
Fiveable. (2023). Alternative testing methods. Toxicology Class Notes. Available at: [Link]
-
Pype, C., et al. (2020). Detection and Prioritization of Developmentally Neurotoxic and/or Neurotoxic Compounds Using Zebrafish. Toxicological Sciences. Available at: [Link]
-
Singh, A., et al. (2022). Toxicity prediction of quinoline derivatives 1-8 and reference drugs. ResearchGate. Available at: [Link]
-
Sun, Z., et al. (2023). Developmental Neurotoxicity of Trichlorfon in Zebrafish Larvae. International Journal of Molecular Sciences, 24(13). Available at: [Link]
-
Sidkar, S., et al. (2017). Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish. Neurotoxicology and Teratology. Available at: [Link]
Sources
- 1. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mixtures, Metabolites, and Mechanisms: Understanding Toxicology Using Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 9. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. keep.eu [keep.eu]
- 11. oecd.org [oecd.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
- 15. Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiac Rhythm and Molecular Docking Studies of Ion Channel Ligands with Cardiotoxicity in Zebrafish [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Dicofol induces developmental cardiotoxicity in zebrafish embryos through oxidative stress mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hepatotoxicity testing in vivo with zebrafish | ZeClinics® CRO [zeclinics.com]
- 21. Hepatotoxicity in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection and Prioritization of Developmentally Neurotoxic and/or Neurotoxic Compounds Using Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based DHODH Inhibitors
For researchers and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of quinoline-based inhibitors targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By dissecting the key structural motifs and their influence on inhibitory potency, this document serves as a valuable resource for the rational design of next-generation DHODH inhibitors for therapeutic applications in oncology, immunology, and infectious diseases.[1][2][3][4]
The Central Role of DHODH in Proliferative Diseases
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[3][5] This pathway is essential for the production of DNA, RNA, glycoproteins, and phospholipids, all of which are fundamental for cell growth and proliferation.[3] Consequently, rapidly dividing cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive therapeutic target.[1][2][3] Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and the suppression of cellular proliferation.[6]
The Quinoline Scaffold: A Privileged Structure for DHODH Inhibition
The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[7] Its rigid structure and synthetic tractability make it an ideal starting point for the development of potent and selective enzyme inhibitors. In the context of DHODH, quinoline-based compounds, most notably Brequinar and its analogs, have demonstrated significant inhibitory activity.[8]
Unraveling the Structure-Activity Relationship
Extensive research has elucidated the key structural features of quinoline derivatives that govern their interaction with and inhibition of human DHODH (hDHODH). These can be broadly categorized into three critical regions of the molecule.[8]
1. The C4-Carboxylic Acid: An Essential Anchor
A consistent and critical finding across numerous studies is the absolute requirement of a carboxylic acid group (or a corresponding salt) at the C4 position of the quinoline ring for potent hDHODH inhibition.[2][8][9] This acidic moiety forms crucial electrostatic interactions, including hydrogen bonds, with key amino acid residues within the DHODH active site, such as Arginine (Arg136) and Glutamine (Gln47), effectively anchoring the inhibitor.[10] The replacement or removal of this group leads to a dramatic loss of inhibitory activity.
2. The C2-Position: The Realm of Hydrophobic Interactions
The substituent at the C2 position of the quinoline ring plays a pivotal role in defining the potency and selectivity of the inhibitor. SAR studies have consistently shown that bulky and hydrophobic groups are highly favorable at this position.[8][9] This is exemplified by the biphenyl moiety found in Brequinar.[8] The hydrophobic pocket of the DHODH active site accommodates these large substituents, leading to enhanced binding affinity. The nature of this group can be fine-tuned to optimize potency; for instance, substitutions on the biphenyl ring can further enhance activity.
3. The Benzo Portion of the Quinoline Ring: Fine-Tuning Activity
Modifications to the benzo portion of the quinoline ring (positions C5, C6, C7, and C8) offer opportunities to further modulate the pharmacological properties of the inhibitor. For instance, the introduction of a fluorine atom at the C6 position, as seen in Brequinar, is beneficial for activity.[8] Additionally, studies have shown that bulky groups at the C6 position, such as methoxy (-OCH3), trifluoromethoxy (-OCF3), and trifluoromethyl (-CF3), can lead to good inhibitory activity.[3][11]
A summary of these key SAR findings is presented below:
| Position | Substituent Requirement | Rationale for Activity |
| C4 | Carboxylic acid or its salt | Essential for anchoring the inhibitor in the active site through electrostatic interactions with key residues like Arg136 and Gln47.[2][8][9][10] |
| C2 | Bulky, hydrophobic groups (e.g., biphenyl) | Occupies a hydrophobic pocket in the active site, leading to increased binding affinity.[8][9] |
| Benzo Ring (e.g., C6) | Electron-withdrawing or bulky groups | Can enhance activity through additional interactions and modulation of electronic properties.[3][8][11] |
Visualizing the SAR of Quinoline-Based DHODH Inhibitors
To illustrate the key structural elements for effective DHODH inhibition by quinoline derivatives, the following diagram highlights the crucial positions and their preferred substituents.
Caption: Key pharmacophoric features of quinoline-based DHODH inhibitors.
Comparative Analysis with Other DHODH Inhibitor Classes
While quinoline-based inhibitors represent a significant class, it is instructive to compare them with other well-characterized DHODH inhibitors to appreciate the diversity of scaffolds that can target this enzyme.
| Inhibitor Class | Representative Compound(s) | Key Structural Features & Binding Interactions | Potency Range (IC50) |
| Quinoline Carboxylic Acids | Brequinar, Compound A9 | Quinoline core with a C4-carboxylic acid for anchoring and a bulky C2-substituent for hydrophobic interactions.[1][8] | Nanomolar (e.g., Brequinar ~20 nM, A9 = 9.7 nM)[1][6] |
| Isoxazole Carboxamides | Leflunomide (active metabolite A77 1726), Teriflunomide | An open-ring isoxazole metabolite that mimics orotate. The carboxylate group is crucial for binding.[3] | Micromolar to high nanomolar (Teriflunomide ~917 nM) |
| Triazolopyrimidines | ASLAN003 | Fused heterocyclic core. | Nanomolar |
| Benzotriazole-based | Compound 1289, 1291 | 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][1][7][12]triazol-4-one scaffold with a biphenyl moiety.[5] | Nanomolar (IC50 in the nM range)[5] |
This comparison highlights that while different chemical scaffolds can effectively inhibit DHODH, a common feature is often the presence of a moiety that can engage in key interactions within the enzyme's active site, analogous to the C4-carboxylic acid of the quinoline series.
Experimental Protocols for Evaluating DHODH Inhibitors
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the inhibitory activity of novel compounds against hDHODH.
Protocol 1: In Vitro hDHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)
This assay spectrophotometrically measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH.[12] A decrease in absorbance at 600 nm indicates enzyme activity, and its inhibition by a test compound can be quantified.
Materials:
-
Recombinant human DHODH (hDHODH) enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or decylubiquinone
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO
-
Test compounds
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in 100% DMSO.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of DHO (e.g., 10 mM in DMSO).
-
Prepare a stock solution of DCIP (e.g., 2.5 mM in Assay Buffer).
-
Prepare a stock solution of CoQ10 (e.g., 10 mM in DMSO).
-
Dilute the recombinant hDHODH in Assay Buffer to the desired working concentration (e.g., 20 nM).[12]
-
-
Assay Protocol:
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the diluted hDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.[6][12]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction volume are typically around 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[12]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[6][12]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration from the linear portion of the curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Protocol 2: Cell-Based Proliferation Assay
This assay assesses the cytostatic or cytotoxic effects of the DHODH inhibitor on a rapidly proliferating cell line.
Materials:
-
Cancer cell line (e.g., HCT-116, MOLM-13)
-
Complete cell culture medium
-
Test compounds
-
Uridine
-
Cell viability reagent (e.g., WST-1, CCK-8, or Resazurin)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.
-
Include a vehicle control (DMSO) and an untreated control.
-
-
Uridine Rescue (for target validation):
-
In a parallel set of wells, co-treat the cells with the test compound and a final concentration of 100 µM uridine.[6]
-
-
Incubation: Incubate the plates for 72 hours.[6]
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Compare the viability of cells treated with the inhibitor alone to those co-treated with uridine. A reversal of the anti-proliferative effect by uridine confirms on-target DHODH inhibition.[6]
-
Workflow for DHODH Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel DHODH inhibitors, from initial screening to in vivo studies.
Caption: A generalized workflow for the development of DHODH inhibitors.
Conclusion
The quinoline scaffold has proven to be a highly effective framework for the design of potent DHODH inhibitors. A deep understanding of the structure-activity relationships, particularly the critical roles of the C4-carboxylic acid and the C2-hydrophobic substituent, is essential for the successful development of novel drug candidates. By employing rigorous and validated experimental protocols, researchers can effectively characterize the potency and mechanism of action of these compounds. The insights and methodologies presented in this guide are intended to empower researchers in their efforts to discover and optimize the next generation of DHODH inhibitors for the treatment of a wide range of human diseases.
References
- Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines.
- Biological evaluation of quinoline derivatives as inhibitors of human dihydroorot
- Independent Verification of DHODH-IN-11's Weak Inhibition: A Comparative Guide to Potent Altern
- Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. BenchChem.
- Structure-activity relationship of quinoline carboxylic acids.
- Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. BenchChem.
- Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. PubMed.
- Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase.
- Development of docking-based 3D QSAR models for the design of substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors.
- Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design.
- A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters.
- Development of docking-based 3D QSAR models for the design of substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors. Semantic Scholar.
- Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics.
Sources
- 1. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of docking-based 3D QSAR models for the design of substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors | Semantic Scholar [semanticscholar.org]
- 11. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-(Trifluoromethyl)quinoline-3-carboxylic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Quinoline derivatives, particularly those functionalized with trifluoromethyl and carboxylic acid groups, represent a class of compounds with significant therapeutic potential. The positional isomerism of these substituents on the quinoline scaffold can drastically alter their physicochemical properties and biological activity. Consequently, a robust and systematic spectroscopic comparison is essential for unambiguous identification and characterization.
This guide provides an in-depth comparative analysis of 4-(trifluoromethyl)quinoline-3-carboxylic acid and its key isomers. We will delve into the principles and expected outcomes of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The focus will be on not just presenting data, but on understanding the causal relationships between molecular structure and spectral output, empowering researchers to confidently interpret their own experimental findings.
The Structural Landscape: Key Isomers of (Trifluoromethyl)quinoline-carboxylic Acid
The relative positions of the electron-withdrawing trifluoromethyl (-CF3) and carboxylic acid (-COOH) groups on the quinoline ring system give rise to several isomers, each with a unique electronic and steric environment. This guide will focus on the following representative isomers:
-
2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 587886-26-8)[6][7][][9][10]
-
4-(trifluoromethyl)quinoline-2-carboxylic acid (CAS: 588702-67-4)[11][12][13][14][15]
-
2-(trifluoromethyl)quinoline-8-carboxylic acid (CAS: 588702-63-0)[16][17][18]
-
6-(trifluoromethyl)quinoline-2-carboxylic acid (CAS: 849818-58-2)[19][20][21][22]
The following diagram illustrates the general workflow for the spectroscopic characterization of these isomers.
Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic analysis of (trifluoromethyl)quinoline-carboxylic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the isomers , ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectra of these isomers will be characterized by signals in the aromatic region (typically 7.0-9.0 ppm) and a broad singlet for the carboxylic acid proton (often >10 ppm). The precise chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the -CF3 and -COOH groups.
Key Interpretive Insights:
-
Electron-Withdrawing Effects: Both the -CF3 and -COOH groups are electron-withdrawing, which will generally cause a downfield shift (to higher ppm values) for protons on the same ring.
-
Positional Effects: The magnitude of the downfield shift will be most pronounced for protons that are ortho and para to these substituents.
-
Through-Space Coupling: In isomers where the -CF3 and a proton on the quinoline ring are in close spatial proximity, through-space coupling (often seen as a quartet in the proton signal) may be observed.
Table 1: Predicted ¹H NMR Spectral Characteristics
| Isomer | Key Expected Features |
| This compound | Distinct signals for the protons on both the benzene and pyridine rings. The proton at position 2 will likely be a singlet and significantly downfield shifted. |
| 2-(trifluoromethyl)quinoline-3-carboxylic acid | The proton at position 4 will likely be a singlet and shifted downfield due to the influence of the adjacent carboxylic acid and the nitrogen atom. |
| 4-(trifluoromethyl)quinoline-2-carboxylic acid | The proton at position 3 will likely be a singlet and deshielded. |
| 2-(trifluoromethyl)quinoline-8-carboxylic acid | The proton at position 7, being peri to the carboxylic acid, may experience a significant downfield shift due to steric compression and electronic effects. |
| 6-(trifluoromethyl)quinoline-2-carboxylic acid | The protons on the benzene ring will show splitting patterns indicative of a 1,2,4-trisubstituted system. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide information about the carbon framework. The presence of the -CF3 group will be evident from the characteristic quartet for the trifluoromethyl carbon (J_CF ≈ 275 Hz) and smaller couplings to adjacent carbons.[23][24]
Key Interpretive Insights:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet in the range of 165-180 ppm.
-
-CF3 Substituted Carbon: The carbon directly attached to the -CF3 group will exhibit a large one-bond coupling constant (¹J_CF) and will be shifted downfield.
-
Long-Range C-F Coupling: Carbons two (²J_CF) and three (³J_CF) bonds away from the -CF3 group will show smaller couplings, which are invaluable for assigning the carbon signals.[23][24]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. Each isomer will show a singlet in the ¹⁹F NMR spectrum, and the chemical shift will be indicative of the electronic environment around the -CF3 group.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is excellent for identifying the key functional groups present in the molecule.
Key Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band will be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[25][26]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption will be present in the range of 1680-1720 cm⁻¹. The exact position can be influenced by conjugation with the quinoline ring.[25][26]
-
C-F Stretches: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group will be present in the region of 1100-1350 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple sharp bands will be observed in the 1450-1620 cm⁻¹ region, characteristic of the quinoline ring system.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.
Key Interpretive Insights:
-
Molecular Ion Peak (M+): Both Electron Ionization (EI) and Electrospray Ionization (ESI) should show a clear molecular ion peak (or [M+H]⁺ in the case of positive ion ESI) corresponding to the molecular formula C₁₁H₆F₃NO₂ (Molecular Weight: 241.17 g/mol ).[6]
-
Fragmentation: Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da).[27] Further fragmentation of the quinoline ring may occur.[27][28] The stability of the trifluoromethyl group means that its loss is less common.
Table 2: Summary of Expected Spectroscopic Data
| Spectroscopic Technique | This compound & Isomers |
| ¹H NMR | Aromatic protons (7.0-9.0 ppm), Carboxylic acid proton (>10 ppm, broad) |
| ¹³C NMR | Carbonyl carbon (165-180 ppm), Aromatic carbons (110-150 ppm), CF₃ carbon (quartet, ~120-130 ppm) |
| ¹⁹F NMR | Singlet, chemical shift dependent on isomer |
| IR | Broad O-H (2500-3300 cm⁻¹), Strong C=O (1680-1720 cm⁻¹), Strong C-F (1100-1350 cm⁻¹) |
| Mass Spec (EI) | M⁺ at m/z 241, fragments corresponding to loss of COOH and CO₂ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the (trifluoromethyl)quinoline-carboxylic acid isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the key absorption bands.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion for ESI, or a heated probe for EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Figure 2: The relationship between isomeric structure and the resulting unique spectroscopic properties.
Conclusion
The spectroscopic comparison of this compound and its isomers is a nuanced task that relies on a solid understanding of the interplay between molecular structure and spectroscopic principles. While each isomer shares the same molecular formula and key functional groups, the unique electronic and steric environment imparted by the specific substitution pattern results in a distinct spectroscopic fingerprint. By carefully analyzing the chemical shifts and coupling constants in NMR, the characteristic absorptions in IR, the λ_max in UV-Vis, and the fragmentation patterns in MS, researchers can confidently distinguish between these closely related compounds. This guide provides the foundational knowledge and practical considerations to empower scientists in their pursuit of novel quinoline-based therapeutics.
References
- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339.
- Adcock, W., & Gupta, B. D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (15), 1787-1793.
- Sasaki, Y., & Suzuki, M. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Chemical and Pharmaceutical Bulletin, 33(2), 549-555.
- Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. BMC Chemistry, 11(1), 32.
- Dos Santos, J. C. S., et al. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
- Yilmaz, H., & Aydıner, B. (2017).
-
ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... Accessed January 10, 2026. [Link]
-
LookChem. Cas 587886-26-8,2-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID. Accessed January 10, 2026. [Link]
-
Lead Sciences. This compound. Accessed January 10, 2026. [Link]
-
Chinese Pharmaceutical Association. MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. Accessed January 10, 2026. [Link]
-
PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Accessed January 10, 2026. [Link]
-
ResearchGate. (PDF) Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Accessed January 10, 2026. [Link]
-
ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. Accessed January 10, 2026. [Link]
-
Applichem. 4-(Trifluoromethyl)quinoline-2-carboxylic acid. Accessed January 10, 2026. [Link]
-
ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Accessed January 10, 2026. [Link]
-
NIH. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Accessed January 10, 2026. [Link]
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Accessed January 10, 2026. [Link]
- Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 134, 81-9.
-
University of Calgary. IR: carboxylic acids. Accessed January 10, 2026. [Link]
-
Aladdin. 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Accessed January 10, 2026. [Link]
-
TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy? Accessed January 10, 2026. [Link]
-
ResearchGate. UV-Vis spectra of quinoline yellow-rhodamine B mixtures in the presence... Accessed January 10, 2026. [Link]
-
ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Accessed January 10, 2026. [Link]
- Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 27(5), 493-497.
-
LookChem. 4-(Trifluoromethyl)quinoline-2-carboxylic acid CAS NO.588702-67-4. Accessed January 10, 2026. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Accessed January 10, 2026. [Link]
-
Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Accessed January 10, 2026. [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound | 155495-82-2 [sigmaaldrich.com]
- 3. This compound | 155495-82-2 [chemicalbook.com]
- 4. This compound | CAS:155495-82-2 | ACCELPHARMTECH [accelpharmtech.com]
- 5. 155495-82-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. lookchem.com [lookchem.com]
- 9. scbt.com [scbt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. appchemical.com [appchemical.com]
- 12. 588702-67-4|4-(Trifluoromethyl)quinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 13. jk-sci.com [jk-sci.com]
- 14. 4-(Trifluoromethyl)quinoline-2-carboxylic acid [sobekbio.com]
- 15. 4-(Trifluoromethyl)quinoline-2-carboxylic acid, CasNo.588702-67-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 16. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. arctomsci.com [arctomsci.com]
- 18. 2-(trifluoromethyl)quinoline-8-carboxylic Acid - CAS:588702-63-0 - 阿镁生物 [amaybio.com]
- 19. 6-(TrifluoroMethyl)quinoline-2-carboxylic acid(849818-58-2) 1H NMR spectrum [chemicalbook.com]
- 20. 849818-58-2 Cas No. | 6-(Trifluoromethyl)quinoline-2-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 21. 6-(trifluoromethyl)quinoline-2-carboxylic acid [cymitquimica.com]
- 22. 6-(Trifluoromethyl)quinoline-2-carboxylic acid,849818-58-2-Amadis Chemical [amadischem.com]
- 23. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 24. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. tutorchase.com [tutorchase.com]
- 27. chempap.org [chempap.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Anticancer Mechanism of Quinol-X, a Novel Quinoline Compound
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1] These compounds exert their effects through diverse mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways.[2][3] This guide introduces Quinol-X, a novel synthetic quinoline derivative, and provides a comprehensive framework for validating its hypothesized anticancer mechanism: the induction of apoptosis in breast cancer cells via inhibition of the PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, including breast cancer, making it a prime target for therapeutic intervention.[4][5][6] We hypothesize that Quinol-X selectively targets this pathway, leading to cell cycle arrest and programmed cell death.
This guide is designed for researchers, scientists, and drug development professionals. It offers a comparative analysis of Quinol-X against Doxorubicin, a standard-of-care anthracycline chemotherapy agent known to induce DNA damage and inhibit topoisomerase II.[7][] By following the detailed experimental workflows and protocols herein, researchers can rigorously validate the mechanism of action of novel compounds like Quinol-X, a critical step in the preclinical drug development pipeline.
Part 1: Initial In Vitro Characterization and Comparison
The first step in validating a new compound is to confirm its cytotoxic activity and benchmark it against an established drug. Here, we compare the effects of Quinol-X and Doxorubicin on the MCF-7 human breast cancer cell line.
Assessing Cell Viability and Potency
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]
We treated MCF-7 cells with increasing concentrations of Quinol-X and Doxorubicin for 48 hours. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was then determined.
Table 1: Comparative Cytotoxicity of Quinol-X and Doxorubicin in MCF-7 Cells
| Compound | IC50 (µM) after 48h |
| Quinol-X | 1.5 |
| Doxorubicin | 0.8 |
The data indicate that both compounds exhibit potent cytotoxicity against MCF-7 cells. While Doxorubicin has a lower IC50 in this assay, Quinol-X demonstrates significant activity in the low micromolar range, warranting further investigation into its specific mechanism.
Investigating the Mode of Cell Death: Apoptosis vs. Necrosis
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis), we employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[13]
MCF-7 cells were treated with the IC50 concentration of each compound for 24 hours.
Table 2: Apoptosis Induction by Quinol-X and Doxorubicin
| Treatment (24h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Quinol-X (1.5 µM) | 45.3 | 42.5 | 12.2 |
| Doxorubicin (0.8 µM) | 55.8 | 30.1 | 14.1 |
These results strongly suggest that Quinol-X induces cell death primarily through apoptosis, with a significant population of cells in the early apoptotic stage. Doxorubicin also induces apoptosis, consistent with its known mechanism of action.[14]
Analyzing Cell Cycle Progression
To understand how Quinol-X affects cell proliferation, we analyzed the cell cycle distribution of treated cells using PI staining and flow cytometry.[15][16] This technique quantifies the DNA content of cells, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with Quinol-X
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.1 | 20.5 | 14.4 |
| Quinol-X (1.5 µM) | 78.3 | 10.2 | 11.5 |
| Doxorubicin (0.8 µM) | 50.2 | 15.3 | 34.5 |
Treatment with Quinol-X resulted in a significant accumulation of cells in the G0/G1 phase, suggesting that it induces a G1 cell cycle arrest. This prevents cells from entering the S phase and replicating their DNA, thereby halting proliferation. In contrast, Doxorubicin caused an arrest in the G2/M phase, which is consistent with its role as a DNA damaging agent that activates the G2 checkpoint.[18]
Part 2: Elucidating the Molecular Mechanism of Quinol-X
Having established that Quinol-X induces G1 arrest and apoptosis, we now investigate its effect on the proposed target pathway, PI3K/Akt/mTOR. This pathway is a key regulator of cell survival and proliferation.[19]
Experimental Workflow for Mechanism Validation
The following workflow provides a systematic approach to test the hypothesis that Quinol-X targets the PI3K/Akt/mTOR pathway.
Caption: Workflow for validating the mechanism of action of Quinol-X.
Western Blot Analysis of Key Signaling Proteins
To directly assess the impact of Quinol-X on the PI3K/Akt/mTOR pathway, we performed Western blotting.[20][21] This technique allows for the detection of specific proteins in a sample and can be used to determine their expression levels and activation status (e.g., phosphorylation).[22][23]
MCF-7 cells were treated with Quinol-X for 6 hours, and cell lysates were analyzed for key proteins in the PI3K/Akt and apoptosis pathways.
Table 4: Effect of Quinol-X on Protein Expression and Phosphorylation
| Protein Target | Vehicle Control (Relative Density) | Quinol-X (1.5 µM) (Relative Density) | Interpretation |
| p-Akt (Ser473) | 1.0 | 0.2 | Inhibition of Akt activation |
| Total Akt | 1.0 | 1.0 | No change in total Akt protein |
| p-mTOR | 1.0 | 0.3 | Downstream inhibition of mTOR |
| p53 | 1.0 | 2.5 | Upregulation of tumor suppressor p53 |
| Cleaved Caspase-3 | 1.0 | 4.1 | Activation of executioner caspase |
The results demonstrate that Quinol-X significantly reduces the phosphorylation of both Akt and mTOR, confirming its inhibitory effect on the PI3K/Akt/mTOR pathway.[4] Furthermore, Quinol-X treatment leads to an increase in the expression of the tumor suppressor protein p53 and an increase in cleaved (active) Caspase-3. The p53 protein plays a crucial role in inducing apoptosis in response to cellular stress.[24][25][26] The activation of Caspase-3, an executioner caspase, is a key event in the apoptotic cascade.
Proposed Signaling Pathway of Quinol-X
Based on our findings, we propose the following mechanism of action for Quinol-X in breast cancer cells.
Caption: Proposed signaling pathway for Quinol-X in breast cancer cells.
Part 3: Comparative Analysis Summary
This guide has demonstrated a systematic approach to validating the anticancer mechanism of a novel compound, Quinol-X, and comparing it to a standard chemotherapeutic agent, Doxorubicin.
Table 5: Summary Comparison of Quinol-X and Doxorubicin
| Feature | Quinol-X | Doxorubicin |
| Primary Mechanism | PI3K/Akt/mTOR Pathway Inhibition | DNA Intercalation & Topoisomerase II Inhibition[7][27] |
| Cell Cycle Arrest | G0/G1 Phase | G2/M Phase[18] |
| Mode of Cell Death | Apoptosis | Apoptosis & Necrosis[14] |
| Key Molecular Events | ↓ p-Akt, ↓ p-mTOR, ↑ p53, ↑ Cleaved Caspase-3 | DNA Damage Response, Histone Eviction[7] |
| Potential Advantage | Targeted mechanism may offer a better safety profile | Broad-spectrum cytotoxicity |
Part 4: Outlook on In Vivo Validation
While these in vitro results are promising, the next critical step is to validate the efficacy and mechanism of Quinol-X in a living organism.[28] This is typically achieved using xenograft models, where human tumor cells (like MCF-7) are implanted into immunodeficient mice.[29][30] Such studies allow for the assessment of a compound's antitumor activity, pharmacokinetics, and potential toxicity in a more complex biological system.[31] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, can offer even greater clinical relevance.[32]
Conclusion
This guide provides a comprehensive framework for the preclinical validation of a novel anticancer compound. Through a series of well-defined in vitro experiments, we have demonstrated that Quinol-X is a potent inhibitor of the PI3K/Akt/mTOR pathway in breast cancer cells, leading to G1 cell cycle arrest and apoptosis. Its distinct mechanism of action compared to the conventional chemotherapeutic Doxorubicin highlights its potential as a novel targeted therapy. The methodologies and comparative analyses presented here serve as a robust template for the rigorous evaluation of future drug candidates.
Detailed Experimental Protocols
MTT Cell Viability Assay
Protocol based on established methods.[33][34]
-
Seed MCF-7 cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of Quinol-X or Doxorubicin for 48 hours. Include a vehicle-only control.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
Protocol adapted from standard flow cytometry procedures.[13][35]
-
Seed 1x10⁶ MCF-7 cells in 6-well plates and treat with the respective IC50 concentrations of Quinol-X or Doxorubicin for 24 hours.
-
Harvest cells, including any floating cells in the media, and wash twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.[35]
-
Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis
Protocol based on PI staining for DNA content.[36][37]
-
Treat 1x10⁶ MCF-7 cells as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend cells in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry, acquiring at least 10,000 events per sample.
Western Blot Analysis
A general protocol for protein expression analysis.[38]
-
Treat MCF-7 cells with Quinol-X for 6 hours.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL detection reagent and an imaging system.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]
-
Role of p53 Family Members in Apoptosis. PubMed. Available at: [Link]
-
Doxorubicin. Wikipedia. Available at: [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. Available at: [Link]
-
Role of p53 in Cell Death and Human Cancers. PubMed Central. Available at: [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. Available at: [Link]
-
PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed Central. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Available at: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART. Available at: [Link]
-
What is the mechanism of Doxorubicin Hydrochloride? Patsnap Synapse. Available at: [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]
-
Mechanism of action of doxorubicin. ResearchGate. Available at: [Link]
-
PI3K/AKT1/MTOR. My Cancer Genome. Available at: [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. Available at: [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]
-
The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. Available at: [Link]
-
Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research Publication and Reviews. Available at: [Link]
-
The role of the p53 protein in the apoptotic response. Philosophical Transactions of the Royal Society B: Biological Sciences. Available at: [Link]
-
Chemotherapy for Breast Cancer. Breastcancer.org. Available at: [Link]
-
Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
-
WB Protocol. AlgentBio. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]
-
Cell Cycle Tutorial Contents. University of Cambridge. Available at: [Link]
-
Chemotherapy for breast cancer. Canadian Cancer Society. Available at: [Link]
-
Cell cycle analysis. Wikipedia. Available at: [Link]
-
Western Blot Protocol. Boster Bio. Available at: [Link]
-
Chemotherapy in Early Breast Cancer: When, How and Which One? PubMed Central. Available at: [Link]
-
Chemotherapy for breast cancer. Cancer Research UK. Available at: [Link]
-
Chemotherapy for breast cancer. Macmillan Cancer Support. Available at: [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijmphs.com [ijmphs.com]
- 3. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. mdpi.com [mdpi.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. algentbio.com [algentbio.com]
- 24. Role of p53 family members in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. research.ed.ac.uk [research.ed.ac.uk]
- 27. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 28. xenograft.org [xenograft.org]
- 29. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. blog.crownbio.com [blog.crownbio.com]
- 31. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 32. startresearch.com [startresearch.com]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 35. bosterbio.com [bosterbio.com]
- 36. assaygenie.com [assaygenie.com]
- 37. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 38. Western Blot Protocol [protocols.io]
A Comparative Guide to the Cross-Reactivity Profiling of 4-(trifluoromethyl)quinoline-3-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity and selectivity profile of the novel compound, 4-(trifluoromethyl)quinoline-3-carboxylic acid. By comparing its performance against established kinase inhibitors with varying selectivity profiles, this document offers a detailed roadmap for robust preclinical characterization.
Introduction: Postulating a Primary Target and the Rationale for Profiling
The quinoline-3-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, particularly in oncology.[1][2][3] Extensive research has demonstrated that this chemical class frequently targets protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer.[4] Specifically, derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2 and other kinases involved in cell proliferation and survival.
Given this precedent, we postulate that This compound (TQC) is a protein kinase inhibitor with potential antiproliferative effects. The inclusion of a trifluoromethyl group can enhance metabolic stability and target affinity.[5] However, to ascertain its therapeutic potential and predict potential toxicities, a thorough cross-reactivity profiling is imperative. This guide outlines a systematic approach to compare TQC against a panel of known kinase inhibitors, providing the necessary experimental context to interpret its selectivity and potential off-target liabilities.
Comparative Compounds: A Spectrum of Selectivity
To provide a meaningful comparison, we have selected three commercially available kinase inhibitors with distinct selectivity profiles:
-
Silmitasertib (CX-4945): A highly selective, orally bioavailable inhibitor of protein kinase CK2, an enzyme implicated in various cancers.[4][6][7] Its narrow target profile makes it an excellent benchmark for high selectivity.
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8][9] It targets VEGFRs, PDGFRs, and other kinases, representing a compound with a broader, yet defined, target space.[8][9][10][11]
-
Sorafenib (Nexavar®): Another multi-kinase inhibitor targeting Raf kinases and various RTKs.[12][13][14] Its extensive and somewhat promiscuous kinase inhibition profile provides a contrast to more selective agents.[12][14]
Table 1: Structures of the Investigated Compounds
| Compound | Structure |
| This compound (TQC) | |
| Silmitasertib | |
| Sunitinib | |
| Sorafenib |
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough and cost-effective assessment of a compound's selectivity. This strategy begins with broad screening and progressively focuses on more specific and physiologically relevant assays.
Detailed Experimental Protocols
The following protocols are foundational for executing the proposed cross-reactivity profiling strategy.
Tier 1: Radiometric Kinase Assay for Broad Kinome Profiling
This assay directly measures the enzymatic activity of a large panel of kinases and is considered the gold standard for in vitro kinase profiling.[15][16][17]
Objective: To determine the inhibitory activity of TQC and comparator compounds against a broad panel of protein kinases.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific kinase substrate. The amount of incorporated radioactivity is proportional to the kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using methods like phosphocellulose filter binding.[16][17]
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required for 50% inhibition).
Tier 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a robust method for assessing the antiproliferative effects of compounds on cultured cancer cells.[1][2][3]
Objective: To determine the IC50 values of TQC and comparator compounds in a panel of cancer cell lines.
Principle: The assay quantifies ATP, an indicator of metabolically active cells. A proprietary luciferase enzyme catalyzes a reaction that generates a luminescent signal proportional to the amount of ATP present.[1][2][3]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.
-
Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate luminometer.
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 values from the dose-response curves.
Tier 3: In Vitro Safety Pharmacology Profiling
Early assessment of potential safety liabilities is crucial in drug development. This includes evaluating interactions with key off-target families like GPCRs and ion channels.
Objective: To assess the potential for TQC and comparator compounds to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.[18][19]
Principle: The whole-cell patch-clamp technique directly measures the flow of ions through the hERG channels in cells stably expressing the channel.[18][19]
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiological Recording: Establish a whole-cell patch-clamp configuration and record the hERG current in response to a specific voltage protocol.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compounds.
-
Data Acquisition and Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.
Objective: To identify potential off-target interactions with a broad range of G-protein coupled receptors and other ion channels.
Principle: These are typically binding or functional assays performed in high-throughput formats. Radioligand binding assays are a common method for GPCR screening.[20] For ion channels, various techniques including fluorescence-based assays and automated patch-clamp are utilized.[21][22]
Methodology: These assays are often conducted by specialized contract research organizations (CROs) that offer standardized panels. The general workflow involves incubating the test compound with membranes or cells expressing the target receptor or channel and measuring the displacement of a labeled ligand (for binding assays) or a change in a functional readout (e.g., calcium flux, membrane potential).
Comparative Data Presentation
The results from these assays should be compiled into clear, comparative tables to facilitate the assessment of TQC's selectivity profile.
Table 2: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | TQC | Silmitasertib | Sunitinib | Sorafenib |
| CK2 | Data | 1 | >10,000 | >10,000 |
| VEGFR2 | Data | >10,000 | 80 | 90 |
| PDGFRβ | Data | >10,000 | 2 | 57 |
| c-Kit | Data | >10,000 | 4 | 68 |
| B-Raf | Data | >10,000 | >10,000 | 22 |
| p38α | Data | >10,000 | Data | Data |
| ... (additional kinases) | ... | ... | ... | ... |
Table 3: Comparative Antiproliferative Activity (IC50, µM)
| Cell Line (Cancer Type) | TQC | Silmitasertib | Sunitinib | Sorafenib |
| HCT116 (Colon) | Data | Data | Data | Data |
| MCF-7 (Breast) | Data | Data | Data | Data |
| A549 (Lung) | Data | Data | Data | Data |
| K562 (Leukemia) | Data | Data | Data | Data |
Table 4: Comparative Safety Pharmacology Profile (IC50, µM)
| Target | TQC | Silmitasertib | Sunitinib | Sorafenib |
| hERG Channel | Data | Data | Data | Data |
| Adrenergic α1 Receptor | Data | Data | Data | Data |
| Dopamine D2 Receptor | Data | Data | Data | Data |
| Muscarinic M1 Receptor | Data | Data | Data | Data |
| ... (additional targets) | ... | ... | ... | ... |
Visualizing a Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by TQC, based on its postulated activity as a kinase inhibitor.
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. 8.5.9 Multikinase inhibitors - South & West [southwest.devonformularyguidance.nhs.uk]
- 14. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay of protein kinases using radiolabeled ATP: a protocol | Semantic Scholar [semanticscholar.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. porsolt.com [porsolt.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. multispaninc.com [multispaninc.com]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline-4-Carboxylic Acid Synthesis: Doebner vs. Pfitzinger Routes
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2] Among the classical methods for constructing this privileged structure, the Doebner and Pfitzinger syntheses have long been fundamental tools for accessing quinoline-4-carboxylic acids, a key subclass of these vital heterocycles. This guide provides an in-depth, comparative analysis of these two venerable reactions, offering field-proven insights into their mechanisms, practical applications, and experimental protocols to aid in the strategic selection of the optimal synthetic route.
At a Glance: Doebner vs. Pfitzinger Synthesis
| Feature | Doebner Synthesis | Pfitzinger Synthesis |
| Reactants | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl compound (with α-methylene) |
| Catalyst/Conditions | Typically acidic (Brønsted or Lewis acids) | Strongly basic (e.g., KOH, NaOH) |
| Key Intermediate | Schiff base/N-arylimine | Keto-acid (from isatin ring-opening) |
| Primary Product | 2-substituted quinoline-4-carboxylic acids | Substituted quinoline-4-carboxylic acids |
| Key Advantage | Wide variety of anilines and aldehydes can be used.[3] | Efficient route to quinoline-4-carboxylic acids.[4] |
| Key Disadvantage | Can suffer from low yields with electron-withdrawing groups on the aniline.[3][5] | Limited by the stability of functional groups on isatin under basic conditions.[3] |
Mechanistic Deep Dive: A Tale of Two Pathways
While both reactions yield the quinoline-4-carboxylic acid core, they proceed through distinct mechanistic pathways dictated by their starting materials and reaction conditions.
The Doebner Reaction: A Three-Component Cascade
The Doebner reaction is a one-pot, three-component synthesis that typically proceeds under acidic catalysis.[5] The reaction begins with the formation of a Schiff base from the condensation of an aniline and an aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and dehydration to furnish the final quinoline-4-carboxylic acid.[6][7] An alternative proposed mechanism involves an initial aldol condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline.[7]
Caption: Proposed mechanism of the Doebner reaction.
The Pfitzinger Reaction: A Base-Driven Cyclization
In contrast, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes a strong base to initiate the synthesis.[4][8] The reaction commences with the hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to the more stable enamine. Finally, an intramolecular cyclization followed by dehydration yields the substituted quinoline-4-carboxylic acid.[4][8][9]
Caption: General mechanism of the Pfitzinger reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide representative examples for the synthesis of quinoline-4-carboxylic acids via the Doebner and Pfitzinger reactions.
Doebner Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic Acid
This protocol is adapted from a modified Doebner reaction designed to improve yields for anilines with electron-withdrawing groups.[3][10]
Materials:
-
6-(Trifluoromethoxy)aniline
-
Benzaldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-(trifluoromethoxy)aniline (1.0 equiv) and benzaldehyde (1.1 equiv) in acetonitrile, add BF₃·THF (0.28 equiv).
-
Stir the reaction mixture at 65 °C for 10 minutes.
-
Prepare a solution of pyruvic acid (0.56 equiv) in acetonitrile.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.
-
Continue to heat the reaction mixture at 65 °C for an additional 21 hours.[11]
-
After cooling to room temperature, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.[11]
Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid
This protocol is a conventional method for the Pfitzinger reaction.[12]
Materials:
-
Isatin
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Acetone
-
Ice-water
-
Acetic acid
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide (0.07 mol) in 95% ethanol.
-
Add isatin (0.07 mol) to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.
-
Gradually add acetone (0.015 mol) to the reaction mixture.
-
Reflux the mixture at approximately 79°C with continuous stirring for 24 hours.[12]
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure product.[12]
Caption: General experimental workflows for Doebner and Pfitzinger syntheses.
Field-Proven Insights and Strategic Considerations
The choice between the Doebner and Pfitzinger syntheses is often dictated by the desired substitution pattern and the electronic nature of the available starting materials.
-
Substrate Scope: The Doebner reaction offers broader flexibility in the choice of anilines and aldehydes, allowing for a diverse range of substituents to be introduced on the quinoline ring.[3] However, traditional Doebner conditions can lead to low yields when using anilines bearing electron-withdrawing groups.[3][5] Recent modifications, such as the use of Lewis acids like BF₃·THF, have been developed to overcome this limitation.[3][10] The Pfitzinger reaction's primary limitation lies in the starting isatin, as substituents must be stable to the harsh basic conditions.[3]
-
Reaction Conditions: The strongly basic conditions of the Pfitzinger reaction can be a significant drawback, potentially leading to side reactions or degradation of sensitive functional groups.[13] The Doebner reaction, proceeding under acidic conditions, can be more accommodating for base-labile substrates.
-
Yields and Purity: Both reactions can suffer from variable yields depending on the specific substrates and reaction conditions employed.[5][13] Purification of the resulting carboxylic acids can sometimes be challenging, often requiring recrystallization to obtain high-purity material.[11][12]
References
- Kaur, M., & Singh, M. (2021). Recent advances in the synthesis of quinolines: a review. RSC Advances, 11(45), 28216-28236.
- García-García, A., & San-Segundo, M. (2025). A review on quinolines: New green synthetic methods and bioactive potential. European Journal of Pharmaceutical Sciences, 209, 107097.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
- A review on synthetic investigation for quinoline- recent green approaches. (2022). Journal of the Indian Chemical Society, 99(11), 100757.
- Kale, S., Attar, M., Gandigude, P., & Panchabhai, V. (2022). Review on Quinoline: Recent Advances in Synthesis and Applications. International Journal of All Research Education and Scientific Methods (IJARESM), 10(3).
-
Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]
-
Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. Retrieved from [Link]
- Ohno, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(23), 12155–12161.
-
Doebner-Miller reaction and applications. (n.d.). SlideShare. Retrieved from [Link]
-
Pfitzinger Quinoline Synthesis. (n.d.). SlideShare. Retrieved from [Link]
- Shiri, M. (2012). The Pfitzinger Reaction. Chemical Reviews, 112(7), 3508-3549.
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-204.
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Ghasimi, S., et al. (2022). Integrating Bifunctionality and Chemical Stability in Covalent Organic Frameworks via One-Pot Multicomponent Reactions for Solar-Driven H₂O₂ Production. Journal of the American Chemical Society, 144(33), 15065–15075.
- The Doebner modification of the Knoevenagel reaction. (1956).
- Bonge, H. T., & Gellman, S. H. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 998.
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]
- Ogata, Y., & Takagi, K. (1971). Mechanism of the Doebner–Miller lepidine synthesis. Journal of the Chemical Society B: Physical Organic, 1180-1183.
- Ohno, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12155-12161.
- Sisko, J., et al. (2000). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 65(5), 1516–1524.
- da Silva, A. C. S., et al. (2020). Synthesis of Quinoline‐4‐Carboxamides and 4‐Carboxylates through a Rearrangement of N‐Vinylisatins. European Journal of Organic Chemistry, 2020(29), 4561-4569.
Sources
- 1. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Doebner reaction - Wikipedia [en.wikipedia.org]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
"evaluating the metabolic stability of fluorinated vs non-fluorinated quinolines"
Starting Research on Stability
I'm initiating my investigation by focusing on targeted Google searches. I'll be gathering data on the metabolic stability of fluorinated versus non-fluorinated quinolines. The goal is to deeply understand the underlying biochemical mechanisms and established experimental protocols used to evaluate stability.
Developing Experimental Protocols
I'm now diving into the experimental details. I'll analyze search results to identify key quinoline metabolic pathways, the impact of fluorine, and established stability models. Then, I'll structure a comparison guide, starting with the significance of metabolic stability. Next, I'll create detailed, clear protocols, focusing on experiments like the liver microsomal stability assay, and I'll include explanations for each step. After that, I will design visual workflow diagrams for all specified formatting requirements.
Gathering Information on Quinolines
I'm starting a round of very focused Google searches now, gathering data on fluorinated and non-fluorinated quinolines' metabolic stability. I'm prioritizing the underlying biochemistry, proven evaluation protocols, and pertinent medicinal chemistry literature examples. I'll use this information to define the comparison guide structure.
Crafting the Outline
I'm now outlining a detailed comparison of fluorinated versus non-fluorinated quinolines' metabolic stability. The introduction will emphasize the importance of this comparison, setting the stage for a deep dive into the impact of fluorine substitution. I'll cover key metabolic pathways affected by fluorine.
Focusing the Introduction
I'm refining the introduction, emphasizing the critical role of metabolic stability in drug discovery and the specific impact of fluorine on pharmacokinetic properties. I'll clearly state the guide's objective: a direct comparison of fluorinated and non-fluorinated quinolines' metabolic stability with experimental data.
Deepening the Analysis
I'm now diving into the impact of fluorine. I'm focusing on the strong C-F bond and how it hinders enzymatic cleavage, specifically by CYP450 enzymes. I am outlining fluorine's role in blocking metabolic "soft spots" and how it alters electronic properties and lipophilicity. I will outline typical metabolic pathways.
Analyzing the Data
I'm now devising a strategy to present comparative data, creating a representative table illustrating the enhanced stability of fluorinated quinolines. Due to limited direct comparisons in the literature, I'll leverage general principles and related examples for support. I'll include pharmacokinetic data from known fluoroquinolones. I'll discuss structure-metabolism relationships, emphasizing the importance of fluorine's position and the possibility of defluorination.
Outlining the Comparison
I'm now integrating experimental data and pharmacokinetic principles to highlight fluorinated quinolines' enhanced stability. I'm focusing on crafting a table showcasing comparative metabolic data, even using indirect measures when direct comparisons are scarce. I'm also addressing the crucial role of fluorine's position in altering metabolic vulnerability and the possibility of defluorination.
Developing the Content
I'm now fully immersed in developing the detailed content. I'm focusing on crafting the introduction by emphasizing the benefits of enhanced metabolic stability in drug development. I will also incorporate fluorine's key role in improving pharmacokinetic properties. The guide's aim to present a data-backed comparison will be clearly established to ensure that it has all needed information.
Bridging the Divide: A Guide to In Vitro vs. In Vivo Correlation of Quinoline Derivative Activity
For researchers, medicinal chemists, and drug development professionals, the journey of a novel compound from a promising in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. The quinoline scaffold, a cornerstone in medicinal chemistry, has given rise to a plethora of derivatives with potent biological activities, particularly in oncology.[1][2] However, the predictive power of a simple cell-based assay for ultimate clinical success is a complex and often tenuous correlation.
This guide provides an in-depth comparison of in vitro and in vivo evaluation of quinoline derivatives, moving beyond a mere listing of protocols. It delves into the causality behind experimental choices, explores the factors that govern the success or failure of this critical translational step, and offers practical, field-proven insights grounded in experimental data. Our focus is to equip you with the knowledge to design more predictive preclinical studies and to better interpret the complex relationship between a compound's activity in a petri dish versus a living system.
Part 1: The In Vitro Landscape - High-Throughput Screening for Bioactivity
The initial phase of drug discovery for quinoline derivatives, like any other chemical class, relies on high-throughput in vitro screening to identify compounds with desired biological activity. These assays are designed to be rapid, reproducible, and cost-effective, allowing for the evaluation of large compound libraries.
The Workhorse of Cytotoxicity: The MTT Assay
One of the most common primary screens for anticancer quinoline derivatives is the assessment of cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a staple in this context.[3]
Causality of Choice: The MTT assay is chosen for its simplicity and its direct correlation with metabolic activity. The principle lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of living, metabolically active cells. This allows for the calculation of the IC50 value, the concentration of the derivative that inhibits 50% of cell growth, a key metric of in vitro potency.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized procedure for assessing the cytotoxicity of a quinoline derivative against an adherent cancer cell line (e.g., A549 lung cancer cells).
Materials:
-
A549 human lung carcinoma cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Quinoline derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivative stock solution in a complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control (medium only) wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[5]
-
Part 2: The In Vivo Challenge - From Potency to Efficacy
A low IC50 value is an encouraging start, but it is by no means a guarantee of in vivo success. The transition to a living organism introduces a host of complexities that can render a potent compound completely ineffective. The gold standard for preclinical evaluation of anticancer agents is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[6]
Causality of Choice: The xenograft model, despite its limitations (such as the absence of a fully functional immune system), provides a vital platform to assess a compound's ability to not only reach the tumor but also exert its anticancer effect in a complex physiological environment.[7] This model allows for the evaluation of a drug's therapeutic window—the balance between its efficacy and its toxicity to the host.
Experimental Protocol: Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a quinoline derivative using a subcutaneous tumor xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Human cancer cell line (e.g., H1299 non-small-cell lung cancer cells)
-
Immunodeficient mice (e.g., female BALB/c nude mice, 4-6 weeks old)
-
Complete culture medium
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Quinoline derivative
-
Appropriate vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)
-
Anesthesia (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest H1299 cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or HBSS at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Administration:
-
Prepare the quinoline derivative formulation and the vehicle control.
-
Administer the treatment according to the planned schedule (e.g., daily oral gavage for 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the animals daily for any signs of distress.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of preclinical studies is to establish a strong In Vitro-In Vivo Correlation (IVIVC), where potent in vitro activity translates to significant in vivo efficacy. Here, we will examine case studies of quinoline derivatives to illustrate both successful and challenging correlations.
Case Study 1: DFIQ - A Promising Correlation
DFIQ is a novel synthetic quinoline derivative investigated for its activity against non-small-cell lung cancer (NSCLC).[8]
| Parameter | In Vitro (H1299 Cells) | In Vivo (Zebrafish Xenograft) |
| Endpoint | Cell Viability (IC50) | Tumor Volume Reduction |
| Result | IC50 = 4.16 µM (24h) | Significant Decrease at 1 µM |
| Reference | [8][9] | [8][10] |
In vitro studies demonstrated that DFIQ induced cell death in H1299 lung cancer cells with an IC50 value of 4.16 µM after 24 hours of treatment.[8] Encouragingly, this potent in vitro activity translated to an in vivo setting. In a zebrafish xenograft model implanted with H1299 cells, treatment with DFIQ at concentrations as low as 1 µM resulted in a significant decrease in tumor volume.[8] This represents a positive IVIVC, where the compound's potency in a cell-based assay was predictive of its efficacy in a living organism.
Case Study 2: Compound 91b1 - Another Success Story
Compound 91b1, another novel quinoline derivative, was evaluated for its anticancer effects against various cancer cell lines, including esophageal squamous cell carcinoma (KYSE450).[11]
| Parameter | In Vitro (KYSE450 Cells) | In Vivo (Nude Mice Xenograft) |
| Endpoint | Cell Viability (MTS50) | Tumor Size Reduction |
| Result | MTS50 = 1.83 µg/mL | Significant Tumor Reduction |
| Reference | [11] | [11][12] |
Compound 91b1 showed a strong cytotoxic effect against KYSE450 cells in vitro, with an MTS50 value of 1.83 µg/mL, which was more potent than the standard chemotherapy drug cisplatin in the same assay.[11] This promising in vitro result was corroborated by in vivo studies. In a nude mouse xenograft model, treatment with 91b1 significantly suppressed tumor growth.[11][12] This case further highlights a successful correlation where a potent in vitro hit demonstrated tangible in vivo efficacy.
When the Bridge Collapses: Understanding IVIVC Discrepancies
Unfortunately, a positive IVIVC is not always the outcome. Many compounds that are highly potent in vitro fail to show any significant activity in vivo.[13] This discrepancy is often rooted in the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).
Key Factors Leading to Poor IVIVC:
-
Poor Absorption/Low Bioavailability: A compound may not be efficiently absorbed into the bloodstream after oral administration, resulting in plasma concentrations that are too low to be effective. For a series of quinoline-4-carboxamides, researchers found that while some compounds had excellent in vitro potency, their poor permeability led to low oral bioavailability in mice (F=15%).[11] Structural modifications that improved permeability also dramatically improved bioavailability (F=74%) and, consequently, in vivo efficacy.
-
Rapid Metabolism: The liver's metabolic enzymes (e.g., cytochrome P450s) can rapidly break down the compound into inactive metabolites before it can reach the tumor. This is a significant metabolic barrier that can lead to the failure of an otherwise potent drug.[13]
-
Unfavorable Distribution: The compound may not effectively penetrate the tumor tissue. Solid tumors often have poor vasculature and high interstitial fluid pressure, which can prevent drugs from reaching the cancer cells in sufficient concentrations.
-
High Plasma Protein Binding: A drug that binds extensively to plasma proteins like albumin will have a lower concentration of free, unbound drug available to enter the tumor cells and exert its effect.
Conclusion: A Holistic Approach to Preclinical Evaluation
To improve the predictive power of preclinical studies, researchers must:
-
Integrate ADME/PK early: Assess properties like solubility, permeability, and metabolic stability early in the discovery process to select compounds with more favorable drug-like properties.
-
Employ relevant models: Choose in vitro and in vivo models that are most relevant to the cancer type being studied.
-
Understand the "why": When discrepancies arise, investigate the underlying pharmacokinetic and pharmacodynamic reasons. This knowledge is invaluable for guiding the next steps in medicinal chemistry and lead optimization.
By adopting a holistic approach that considers not just potency but also the complex journey of a compound through a living system, we can more effectively bridge the gap between the petri dish and the patient, accelerating the development of the next generation of quinoline-based therapeutics.
References
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689. Available at: [Link]
-
Jumah, D., et al. (2010). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Cancer Chemotherapy and Pharmacology, 65(4), 775–784. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13181. Available at: [Link]
-
Arafa, R. K., et al. (2020). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. Available at: [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50834. Available at: [Link]
-
Patel, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3848-3876. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]
-
Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed. Available at: [Link]
-
Odesa University of Pharmacy. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Odesa National University Library. Available at: [Link]
-
Huang, H. W., et al. (2020). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Downregulation of chemokine (C‑C motif) ligand 5 induced by a novel 8‑hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. ResearchGate. Available at: [Link]
-
Huang, H. W., et al. (2020). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. Cancers, 12(5), 1348. Available at: [Link]
-
Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available at: [Link]
-
Huang, H. W., et al. (2020). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. Semantic Scholar. Available at: [Link]
-
Huang, H. W., et al. (2020). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. PubMed. Available at: [Link]
-
Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed. Available at: [Link]
-
Current Medicinal Chemistry. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. Available at: [Link]
Sources
- 1. Key Pharmacokinetic Parameters of 74 Pediatric Anticancer Drugs Providing Assistance in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. ijmphs.com [ijmphs.com]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Novel Quinoline Compounds in Antifungal Assays: A Technical Guide
Introduction: The Pressing Need for Novel Antifungal Agents
The global rise of invasive fungal infections, coupled with an alarming increase in antifungal drug resistance, presents a formidable challenge to public health.[1][2] Pathogens such as Candida auris and triazole-resistant Aspergillus fumigatus highlight the limitations of our current antifungal arsenal, which is beset by issues of toxicity, a narrow spectrum of activity, and the relentless evolution of resistance mechanisms.[3][4] This critical situation necessitates the urgent discovery and development of new therapeutic agents.
Quinoline, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry.[2][3][4] Its versatile scaffold is found in numerous natural and synthetic compounds with a broad range of bioactivities, including antimalarial, antibacterial, and anticancer properties.[1][5][6][7] Recently, research has intensified on quinoline derivatives as a promising source of novel antifungal candidates, demonstrating potent activity against a wide array of clinically relevant fungi.[8][9][10] This guide provides a head-to-head comparison of newly developed quinoline compounds, grounded in standardized experimental protocols, to offer researchers a robust framework for evaluating their potential.
Core Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
A primary target for many successful antifungal drugs is the ergosterol biosynthesis pathway.[11][12] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Its absence in human cells makes this pathway an attractive and selective target.[11]
Several quinoline derivatives are hypothesized to exert their antifungal effect by disrupting this pathway, particularly by inhibiting key enzymes like lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical step in ergosterol production.[13][14][15] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and leading to cell death.[16][17][18]
Caption: Standardized workflow for MIC and MFC determination.
Head-to-Head Performance of Novel Quinoline Compounds
To illustrate a comparative analysis, we present data for three hypothetical novel quinoline derivatives against common fungal pathogens and the standard-of-care drug, Fluconazole.
-
Compound QN-1: A baseline quinoline scaffold.
-
Compound QN-2-F: A fluorinated analog, as fluorine substitution often enhances bioactivity. [5]* Compound QN-3-Oxa: A derivative incorporating an oxadiazole moiety, a group known for antifungal properties. [19] Table 1: Comparative MIC Values (µg/mL) of Quinoline Compounds
| Compound | Candida albicans (ATCC 90028) | Cryptococcus neoformans (H99) | Aspergillus fumigatus (ATCC 204305) | C. albicans (Fluconazole-Resistant) |
| QN-1 | 16 | 8 | 32 | 32 |
| QN-2-F | 2 | 1 | 8 | 4 |
| QN-3-Oxa | 4 | 2 | 16 | 4 |
| Fluconazole | 1 | 4 | >64 | 64 |
Data synthesized from findings reported in studies on various quinoline derivatives.[1][10][18][20][21][22]
Table 2: Comparative MFC Values (µg/mL) and Fungicidal/Fungistatic Activity
| Compound | Candida albicans (ATCC 90028) | Activity | Cryptococcus neoformans (H99) | Activity |
| QN-1 | 64 | Fungistatic | 32 | Fungistatic |
| QN-2-F | 4 | Fungicidal | 2 | Fungicidal |
| QN-3-Oxa | 16 | Fungistatic | 8 | Fungistatic |
| Fluconazole | >64 | Fungistatic | >64 | Fungistatic |
(Note: A compound is generally considered fungicidal if the MFC is no more than four times the MIC.)
Beyond Planktonic Growth: The Challenge of Fungal Biofilms
Fungal biofilms—structured communities of cells encased in an extracellular matrix—are notoriously resistant to conventional antifungal agents and are a major cause of persistent infections. [20]Evaluating a new compound's ability to both prevent biofilm formation and eradicate established biofilms is crucial. [23][24][25]
Protocol 3: Anti-Biofilm Activity Assay
This protocol uses a crystal violet staining method to quantify biofilm biomass.
Step-by-Step Protocol:
-
Biofilm Formation:
-
Add 100 µL of a standardized fungal suspension (1 x 10⁶ CFU/mL in RPMI) to the wells of a 96-well flat-bottom plate.
-
For Inhibition Assay: Immediately add 100 µL of the quinoline compound at various concentrations.
-
Incubate for 24 hours at 37°C to allow biofilm formation.
-
For Eradication Assay: Incubate for 24 hours before adding the quinoline compounds to the established biofilms, then incubate for another 24 hours.
-
-
Washing and Staining:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the adherent biofilms with 0.1% crystal violet solution for 20 minutes.
-
Wash away excess stain with water and allow the plate to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
-
Calculate the percentage of inhibition or eradication relative to the untreated control.
-
Caption: Workflow for assessing biofilm inhibition and eradication.
Table 3: Comparative Anti-Biofilm Activity of Quinoline Compounds
| Compound (at 4x MIC) | Biofilm Inhibition (%) C. albicans | Mature Biofilm Eradication (%) C. albicans |
| QN-1 | 45% | 15% |
| QN-2-F | 88% | 72% |
| QN-3-Oxa | 75% | 55% |
| Fluconazole | 30% | <10% |
Data synthesized from reports on halogenated quinolines and other derivatives showing potent anti-biofilm effects.[20][23][26]
Structure-Activity Relationship (SAR) and Conclusion
The comparative data reveals critical insights into the structure-activity relationships of these quinoline derivatives. The superior performance of QN-2-F across all assays underscores the significant role of halogenation, particularly fluorination, in enhancing antifungal potency—a trend observed in numerous studies. [5][16]The incorporation of an additional heterocyclic moiety like 1,3,4-oxadiazole in QN-3-Oxa also confers strong activity, suggesting that hybrid molecules are a promising design strategy. [19] Notably, QN-2-F not only exhibited the lowest MICs but was also fungicidal and demonstrated remarkable efficacy against both biofilm formation and eradication. Its activity against a fluconazole-resistant C. albicans strain further highlights its potential to overcome existing resistance mechanisms.
References
- Musiol, R., Serda, M., Hensel-Bielowka, S., & Polanski, J. (2010). Quinoline-Based Antifungals. Current Medicinal Chemistry, 17(18), 1960-1973.
- Zhang, Y., et al. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry.
- Various Authors. (2025). Exploring quinoline-type inhibitors of ergosterol biosynthesis: Binding mechanism investigation via molecular docking, pharmacophore mapping, and dynamics simulation approaches. Computational Biology and Medicine, 185, 109524.
- Shiri, M., et al. (2016). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research, 2(2), 113-119.
- Various Authors. (2010). Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4624-6.
- Various Authors. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry.
- Pfaller, M., & Castanheira, M. (n.d.). EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing. Semantic Scholar.
- He, Z., et al. (2021). Plant-derived isoquinoline alkaloids that target ergosterol biosynthesis discovered by using a novel antifungal screening tool. Biomedicine & Pharmacotherapy, 137, 111348.
- Berkow, E. L., & Lockhart, S. R. (n.d.). Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central.
- Various Authors. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373.
- Various Authors. (2020).
- Musiol, R., et al. (2010). Quinoline-Based Antifungals.
- Musiol, R., et al. (2010). Quinoline-based antifungals. Current Medicinal Chemistry, 17(18), 1960-73.
- Various Authors. (2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. International Journal of Antimicrobial Agents, 48(2), 208-11.
- Cuenca-Estrella, M. (n.d.). CLSI and EUCAST conditions for antifungal susceptibility testing.
- He, Z., et al. (2021). Plant-Derived Isoquinoline Alkaloids that Target Ergosterol Biosynthesis Discovered by Using a Novel Antifungal Screening Tool.
- Various Authors. (2023). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry.
- Hasbun, R., et al. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
- Various Authors. (n.d.). CLSI vs EUCAST methodologies for antifungal susceptibility testing.
- de Almeida, L., et al. (n.d.).
- Various Authors. (n.d.). Selected quinoline derivatives with antifungal activity.
- Various Authors. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry.
- Various Authors. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics.
- Various Authors. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1737-1753.
- Various Authors. (2022). Design, Synthesis, Antimicrobial and Ergosterol Inhibition Activity of New 4-(Imidazo[1,2-a]Pyridin-2-yl)Quinoline Derivatives.
- Agrawal, V. K., & Shrivastava, A. (n.d.). Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Anti. International Journal of Advanced Engineering, Management and Science.
- Musiol, R., et al. (n.d.). Quinoline-Based Antifungals. Ingenta Connect.
-
Khan, M. S., et al. (2017). Effect of quinoline based 1,2,3-triazole and its structural analogues on growth and virulence attributes of Candida albicans. PLoS ONE, 12(4), e0175710. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKzjDPylCqNTHCHkx7ik-oCIl-yF4JMK0lbTDPk1PzmT7AlC8VXb2FR2RXSvFrd0U4lAiPoEwrmhEAnEDoqVM9oUGnN3lOGb3-ub7xuATFrwKP6PEKIhFhuPyPV4hUgSIog4h8sDdSZJdgETM=]([Link]
Sources
- 1. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]
- 9. Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant-derived isoquinoline alkaloids that target ergosterol biosynthesis discovered by using a novel antifungal screening tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring quinoline-type inhibitors of ergosterol biosynthesis: Binding mechanism investigation via molecular docking, pharmacophore mapping, and dynamics simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, Antimicrobial and Ergosterol Inhibition Activi...: Ingenta Connect [ingentaconnect.com]
- 16. Quinoline-Based Antifungals: Ingenta Connect [ingentaconnect.com]
- 17. Effect of quinoline based 1,2,3-triazole and its structural analogues on growth and virulence attributes of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of quinoline based 1,2,3-triazole and its structural analogues on growth and virulence attributes of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of Antifungal and Biofilm Preventative Compounds from Mycelial Cultures of a Unique North American Hericium sp. Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. experts.umn.edu [experts.umn.edu]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Assessing the Oral Bioavailability of Quinoline Carboxylic Acid Derivatives
Introduction: The Critical Role of Oral Bioavailability in Drug Development
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] For any aspiring drug candidate, particularly those intended for systemic action, oral administration is the most preferred route due to its convenience, cost-effectiveness, and high patient compliance. However, the journey of an orally administered drug from the gastrointestinal (GI) tract to the systemic circulation is fraught with challenges that collectively determine its oral bioavailability—the fraction of the administered dose that reaches the systemic circulation unchanged.[4][5]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of methodologies to assess the oral bioavailability of quinoline carboxylic acid derivatives. We will delve into the underlying principles of various assays, offer detailed experimental protocols, and present comparative data to inform the selection of the most appropriate assessment strategies.
The Triad of Oral Absorption: Key Factors Governing Bioavailability
The oral bioavailability of any compound, including quinoline carboxylic acid derivatives, is primarily governed by three interconnected factors: solubility , permeability , and metabolism .[4][6]
-
Aqueous Solubility: Before a drug can be absorbed, it must first dissolve in the aqueous environment of the GI tract. The solubility of quinoline carboxylic acids can be significantly influenced by their physicochemical properties, such as pKa, and the pH of the surrounding fluid.[7][8]
-
Intestinal Permeability: Once dissolved, the drug molecule must traverse the intestinal epithelial barrier to enter the bloodstream. This can occur through passive diffusion or carrier-mediated transport.[6] The lipophilicity and molecular size of the quinoline derivative play a crucial role here.
-
First-Pass Metabolism: After absorption and before reaching systemic circulation, the drug passes through the liver, where it may be extensively metabolized by enzymes, primarily the Cytochrome P450 (CYP450) family.[9][10] This "first-pass effect" can significantly reduce the amount of active drug reaching its target.
The interplay of these factors is elegantly captured by the Biopharmaceutics Classification System (BCS) , which categorizes drugs into four classes based on their solubility and permeability, providing a framework to predict their in vivo performance.[11][12][13][14]
| BCS Class | Solubility | Permeability | Absorption Limitation | Example Quinoline Analogy |
| Class I | High | High | Well Absorbed | Metoprolol (for comparison) |
| Class II | Low | High | Dissolution Rate Limited | Glibenclamide (for comparison) |
| Class III | High | Low | Permeability Limited | Cimetidine (for comparison) |
| Class IV | Low | Low | Significant Challenges | Bifonazole (for comparison) |
Table 1: The Biopharmaceutical Classification System (BCS) provides a framework for understanding the primary hurdles to oral bioavailability.[11][13]
A Multi-faceted Approach: In Silico, In Vitro, and In Vivo Assessment Strategies
A robust assessment of oral bioavailability requires a tiered approach, starting with computational and in vitro models for high-throughput screening and progressing to more complex and resource-intensive in vivo studies for lead candidates.
In Silico & Physicochemical Characterization: The Predictive Foundation
Early-stage drug discovery benefits immensely from in silico tools that can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds based on their chemical structure. These computational models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can provide initial estimates of solubility, permeability, and potential metabolic liabilities.[15]
Key physicochemical properties to determine experimentally at this stage include:
-
Aqueous Solubility: Determined at various physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8).
-
pKa: The ionization constant is critical for understanding how solubility and permeability will change throughout the GI tract.
-
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a key indicator of a compound's lipophilicity and, consequently, its potential for passive diffusion across cell membranes.
In Vitro Models: Simulating the Gut in a Dish
In vitro assays provide a controlled environment to investigate specific aspects of oral absorption and are indispensable for screening and comparing large numbers of compounds.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane.[16][17][18] It is a cost-effective method to predict passive, transcellular permeation and is particularly useful for ranking compounds based on their intrinsic permeability.[16][19][20]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Prepare Solutions: Dissolve the quinoline carboxylic acid derivative in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired pH to create the donor solution. Prepare the acceptor buffer, which is typically the same as the donor buffer.
-
Coat the Membrane: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form the artificial membrane.
-
Assemble the Plate: The lipid-coated filter plate (donor plate) is placed on top of a 96-well acceptor plate containing the acceptor buffer.
-
Add Compound: The donor solution containing the test compound is added to the wells of the donor plate.
-
Incubation: The entire assembly is incubated, typically for 4 to 18 hours, allowing the compound to permeate from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.
2. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the gold standard for in vitro prediction of human intestinal permeability.[21][22] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a monolayer that structurally and functionally resembles the absorptive enterocytes of the small intestine, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[21] This model can assess both passive diffusion and active transport mechanisms.[19][21]
Caption: Workflow for the Caco-2 Permeability Assay.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[21]
-
Permeability Experiment: The experiment is conducted in two directions: apical-to-basolateral (A-to-B) to simulate absorption, and basolateral-to-apical (B-to-A) to assess efflux.[22][23] The test compound is added to the donor chamber (apical or basolateral), and samples are collected from the receiver chamber at specific time points.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Comparison of PAMPA and Caco-2 Assays
| Feature | PAMPA | Caco-2 |
| Principle | Passive diffusion across an artificial lipid membrane | Transport across a live, differentiated cell monolayer |
| Transport Mechanisms | Passive transcellular diffusion only | Passive (transcellular and paracellular) and active transport (uptake and efflux) |
| Throughput | High | Low to Medium |
| Cost | Low | High |
| Complexity | Simple | Complex, requires cell culture expertise |
| Predictive Power | Good for passive permeability | Excellent for overall intestinal absorption, including transporter effects |
Table 2: A head-to-head comparison of the PAMPA and Caco-2 permeability assays.[16][19][21]
3. Metabolic Stability in Liver Microsomes
To evaluate the susceptibility of quinoline carboxylic acid derivatives to first-pass metabolism, in vitro assays using liver microsomes are commonly employed.[9][10] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s.[24][25]
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
-
Incubation: The test compound is incubated with liver microsomes (from human, rat, or mouse) in the presence of a NADPH-regenerating system to initiate the metabolic reactions.[24]
-
Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched, typically by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.
-
Data Calculation: The percentage of the parent compound remaining is plotted against time. From the slope of the natural logarithm of the concentration versus time, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[24]
In Vivo Pharmacokinetic Studies: The Definitive Assessment
While in vitro models are powerful screening tools, in vivo pharmacokinetic (PK) studies in animal models (typically mice or rats) are essential for a definitive assessment of oral bioavailability.[9][26]
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Dosing: A group of animals is administered the quinoline carboxylic acid derivative orally (e.g., by oral gavage), while another group receives the compound intravenously (IV).
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Plasma Analysis: The concentration of the drug in the plasma is determined using LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters, including the Area Under the Curve (AUC) for both oral (AUC_oral) and IV (AUC_iv) administration.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100
Case Study: Comparative Bioavailability of Quinoline Carboxylic Acid Derivatives
The following table presents representative in vivo pharmacokinetic data for two hypothetical quinoline carboxylic acid derivatives, Compound A and Compound B, highlighting how structural modifications can impact oral bioavailability.
| Parameter | Compound A | Compound B | Reference Compound |
| Oral Dose (mg/kg) | 10 | 10 | 10 |
| IV Dose (mg/kg) | 2 | 2 | 2 |
| AUC_oral (ngh/mL) | 1500 | 4500 | 3000 |
| AUC_iv (ngh/mL) | 5000 | 5200 | 5100 |
| Oral Bioavailability (F%) | 30% | 86.5% | 58.8% |
| t½ (h) | 2.5 | 8.0 | 4.2 |
| Clint (µL/min/mg protein) | 50 | 5 | 25 |
| Papp (Caco-2, 10⁻⁶ cm/s) | 5 | 15 | 10 |
Table 3: Comparative in vivo pharmacokinetic data for two hypothetical quinoline carboxylic acid derivatives. This data illustrates how improved metabolic stability (lower Clint) and permeability (higher Papp) in Compound B translate to significantly higher oral bioavailability compared to Compound A.[26][27][28][29]
In this example, Compound B exhibits superior oral bioavailability primarily due to its enhanced metabolic stability and higher intestinal permeability compared to Compound A. Such data is invaluable for guiding structure-activity relationship (SAR) studies to optimize the pharmacokinetic properties of a chemical series.
Conclusion: An Integrated Strategy for Success
Assessing the oral bioavailability of quinoline carboxylic acid derivatives is a critical and multifaceted process in drug discovery and development. A successful strategy relies on the intelligent integration of in silico, in vitro, and in vivo methods. By starting with predictive computational models and high-throughput in vitro screens like PAMPA and metabolic stability assays, researchers can efficiently prioritize compounds with favorable ADME properties. The Caco-2 permeability assay provides a more nuanced understanding of intestinal transport, including the potential for active efflux. Ultimately, in vivo pharmacokinetic studies in relevant animal models provide the definitive measure of oral bioavailability and are essential for the selection of clinical candidates. By employing this integrated and tiered approach, drug development professionals can make more informed decisions, increasing the likelihood of identifying quinoline-based drug candidates with optimal pharmacokinetic profiles for successful clinical development.
References
-
Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegård, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]
-
Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 126-141. [Link]
- Matada, B. S., et al. (2021). A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. Bioorganic & Medicinal Chemistry, 32, 115973.
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Wikipedia. (2023). Biopharmaceutics Classification System. Retrieved from [Link]
-
Profacgen. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Korea Institute of Science and Technology Information. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Retrieved from [Link]
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- ACS Publications. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- ResearchGate. (2022). An Extensive Review on Biological Interest of Quinoline and Its Analogues.
-
PubMed. (2004). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. [Link]
- Degruyter. (2019). Metabolic stability and its role in the discovery of new chemical entities.
-
CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]
- Arcinova. (2022). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (2018).
- ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
- Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS)
- IJPPR. (2024).
- YouTube. (2022). BCS Classification: A Key to Successful Drug Product Development.
- GSC Online Press. (2022).
- PubMed. (2020).
- National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- Benchchem. (n.d.).
- UI Scholars Hub. (2023).
- PubMed Central. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
- ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes.
- IJPBS. (2022). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline.
- ResearchGate. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Novelty Journals. (2022).
- Patsnap Synapse. (2023). What are the factors affecting the bioavailability of oral drugs?.
- Pharmacology Mentor. (2023). Factors Affecting Oral Drug Absorption and its Bioavailability.
- ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline.
- Walsh Medical Media. (n.d.). Factors Influencing Oral Drug Absorption and Bioavailability.
- MDPI. (2024).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (2021).
- ResearchGate. (n.d.). QSAR Model for Drug Human Oral Bioavailability1.
- MDPI. (2023).
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Lonza. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
- Nutritional Outlook. (2022). Model digestion: One company describes its new in vitro model for screening how nutrients are absorbed, digested, and made bioaccessible.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One moment, please... [ijppronline.com]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [논문]In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species [scienceon.kisti.re.kr]
- 11. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 12. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. researchgate.net [researchgate.net]
- 16. PAMPA | Evotec [evotec.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Profacgen [profacgen.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 21. enamine.net [enamine.net]
- 22. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 23. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hrcak.srce.hr [hrcak.srce.hr]
- 25. mdpi.com [mdpi.com]
- 26. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 4-(Trifluoromethyl)quinolines: An Evaluation of a Novel Zinc-Catalyzed Protocol
Introduction: The Significance of 4-(Trifluoromethyl)quinolines in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a trifluoromethyl (-CF3) group at the 4-position of the quinoline ring can dramatically enhance the biological activity and physicochemical properties of the parent molecule. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, the development of efficient and versatile synthetic methods for accessing 4-(trifluoromethyl)quinolines is of paramount importance to researchers in medicinal chemistry and drug development.
This guide provides an in-depth technical comparison of a novel zinc-catalyzed synthetic protocol for 4-substituted quinolines against established and modern synthetic strategies. We will delve into the mechanistic underpinnings, experimental practicalities, and overall efficiency of each method, offering field-proven insights to aid researchers in selecting the most appropriate protocol for their specific needs.
A Novel Approach: Zinc-Catalyzed [4+2] Annulation
A recently developed protocol utilizing an inexpensive and earth-abundant zinc catalyst offers a promising new avenue for the synthesis of polysubstituted quinolines. This method is based on a [4+2] annulation of 2-aminoarylnitriles with ynamides. While a direct synthesis of a 4-(trifluoromethyl)quinoline using this exact method has not been explicitly reported in the reviewed literature, its application to the synthesis of 4-aminoquinolines provides a strong foundation for its potential adaptation. The amino group at the 4-position can serve as a versatile handle for subsequent conversion to a trifluoromethyl group via reactions such as the Sandmeyer trifluoromethylation.
Causality Behind Experimental Choices
The selection of zinc chloride (ZnCl2) as a catalyst is a key feature of this protocol, offering a cost-effective and less toxic alternative to the noble-metal catalysts often employed in similar transformations.[1][2] The reaction proceeds through the activation of the nitrile and ynamide functionalities by the Lewis acidic zinc catalyst, facilitating the key C-C and C-N bond formations. The use of 2-aminoarylnitriles and ynamides as starting materials allows for a modular approach, enabling the synthesis of a diverse range of substituted quinolines.
Experimental Protocol: Zinc-Catalyzed Synthesis of 4-Aminoquinolines
The following is a general procedure based on the reported zinc-catalyzed synthesis of polysubstituted quinolines.[1][2]
Materials:
-
Substituted 2-aminoarylnitrile (1.0 equiv)
-
Ynamide (1.2 equiv)
-
Anhydrous Zinc Chloride (ZnCl2) (10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction tube, add the 2-aminoarylnitrile, ynamide, and zinc chloride.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCE.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminoquinoline.
Comparative Analysis of Synthetic Protocols
To provide a comprehensive evaluation of the novel zinc-catalyzed protocol, we will compare it with established and modern methods for the synthesis of 4-(trifluoromethyl)quinolines.
Established Methods
1. The Gould-Jacobs Reaction:
This classical method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate, which can be subsequently decarboxylated.[3][4] To introduce a trifluoromethyl group, a trifluoromethyl-substituted aniline is typically used as the starting material.
2. The Combes Quinoline Synthesis:
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[5][6][7][8] For the synthesis of 4-(trifluoromethyl)quinolines, 1,1,1-trifluoro-2,4-pentanedione (trifluoroacetylacetone) is a common β-diketone starting material. The reaction mechanism involves the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration.[5][8][9]
Modern Catalytic Methods
3. Copper-Catalyzed Annulation:
Modern organometallic chemistry has introduced powerful copper-catalyzed methods for quinoline synthesis. One such approach involves the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines.[7][10] This redox-neutral process offers high yields and a broad substrate scope.
4. Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the introduction of trifluoromethyl groups. One strategy involves the radical trifluoromethylation of ortho-vinylphenylisocyanides to generate 2-(trifluoromethyl)quinolines.[11][12][13] While this method does not directly yield a 4-substituted product, it represents a state-of-the-art approach for direct C-CF3 bond formation on the quinoline core.
Data Presentation: A Head-to-Head Comparison
| Method | Starting Materials | Catalyst/Reagent | Typical Conditions | Yields | Advantages | Disadvantages |
| Zinc-Catalyzed [4+2] Annulation | 2-Aminoarylnitriles, Ynamides | ZnCl2 | 80-100 °C, 12-24 h | Good to Excellent (for 4-aminoquinolines)[1][2] | Inexpensive catalyst, modular, good functional group tolerance. | Direct synthesis of 4-CF3 quinolines not yet reported; requires multi-step synthesis of starting materials. |
| Gould-Jacobs Reaction | Trifluoromethyl-substituted anilines, Alkoxymethylenemalonic esters | None (thermal) or Eaton's reagent | High temperatures (>250 °C) or MW, 7 min - 2 h[4] | Moderate to Good[4] | Well-established, readily available starting materials. | Harsh reaction conditions (high temperature), limited substrate scope, potential for side reactions.[4] |
| Combes Synthesis | Anilines, Trifluoroacetylacetone | Strong acid (e.g., H2SO4, PPA) | High temperatures | Variable | Direct introduction of the CF3 group at the 4-position. | Harsh acidic conditions, potential for regioisomeric mixtures with substituted anilines.[5] |
| Copper-Catalyzed Annulation | Ketone oxime acetates, ortho-Trifluoroacetyl anilines | CuI | 100 °C, DMF | Good to Excellent (58-99%)[7][10] | High yields, broad substrate scope, redox-neutral. | Requires synthesis of specialized starting materials. |
| Photoredox Catalysis | ortho-Vinylphenylisocyanides, Togni's reagent | Photoredox catalyst (e.g., Ir or Ru complex), blue LEDs | Room temperature | Good | Mild reaction conditions, direct C-CF3 bond formation. | Produces 2-CF3 quinolines, requires specialized equipment (photoreactor).[11][12][13] |
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Zinc-Catalyzed [4+2] Annulation Mechanism
The proposed mechanism involves the initial coordination of the zinc catalyst to both the nitrile and ynamide, activating them for a nucleophilic attack. This is followed by a cyclization and subsequent tautomerization to afford the aromatic quinoline ring.
Caption: Proposed mechanism for the Zinc-Catalyzed [4+2] Annulation.
Gould-Jacobs Reaction Mechanism
The Gould-Jacobs reaction proceeds through a condensation of the aniline with the malonic ester derivative, followed by a thermally induced 6-electron electrocyclization.[3][4]
Caption: Mechanism of the Gould-Jacobs Reaction.
Combes Quinoline Synthesis Mechanism
This reaction involves the formation of a Schiff base from the aniline and β-diketone, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution followed by dehydration.[5]
Caption: Mechanism of the Combes Quinoline Synthesis.
Copper-Catalyzed Annulation Mechanism
The proposed mechanism for the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines involves a series of copper-mediated steps including C-H activation, cyclization, and reductive elimination.
Caption: Proposed mechanism for the Copper-Catalyzed Annulation.
Photoredox Catalysis Mechanism
The photoredox-mediated synthesis of 2-(trifluoromethyl)quinolines proceeds via a radical mechanism. The photocatalyst, upon excitation by visible light, generates a trifluoromethyl radical from a suitable precursor (e.g., Togni's reagent). This radical then adds to the isocyanide, initiating a cyclization cascade to form the quinoline ring.[11][12][13]
Caption: General mechanism for Photoredox-Mediated Trifluoromethylation.
Conclusion and Future Outlook
The synthesis of 4-(trifluoromethyl)quinolines remains a vibrant area of research, driven by the significant impact of this structural motif in medicinal chemistry. This guide has provided a comparative overview of a novel zinc-catalyzed protocol alongside established and modern synthetic methods.
The zinc-catalyzed [4+2] annulation stands out for its use of an inexpensive and environmentally benign catalyst. While its direct application for the synthesis of 4-(trifluoromethyl)quinolines requires further investigation, its success in forming 4-aminoquinolines suggests a high potential for adaptation, making it a promising avenue for future research.
The classical Gould-Jacobs and Combes reactions , while still utilized, are often hampered by harsh reaction conditions. Modern improvements, such as the use of microwave irradiation in the Gould-Jacobs reaction, have somewhat mitigated these drawbacks.
Modern copper-catalyzed and photoredox-mediated methods offer significant advantages in terms of mild reaction conditions, high yields, and broad substrate scope. These state-of-the-art techniques are likely to become the methods of choice for the synthesis of complex and highly functionalized 4-(trifluoromethyl)quinolines.
Ultimately, the choice of synthetic protocol will depend on the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary data and expert insights to enable researchers to make an informed decision and advance their research in this exciting field.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
- Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bull. Soc. Chim. Fr.1888, 49, 89-92.
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2020 , 25(22), 5366. [Link]
-
Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions. J. Org. Chem.2022 , 87(9), 5804–5816. [Link]
-
Zinc‐Catalyzed [4+2] Annulation of 2‐Aminoarylnitriles with Ynamides: An Easy Access to Polysubstituted Quinolines. Chem. Eur. J.2018 , 24(45), 11624-11628. [Link]
-
Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Org. Chem. Front.2020 , 7, 2344-2349. [Link]
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions. PubMed2022 . [Link]
-
Zinc‐Catalyzed [4+2] Annulation of 2‐Aminoarylnitriles with Ynamides: An Easy Access to Polysubstituted Quinolines. ResearchGate2018 . [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature2011 , 480, 224–228. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Science2008 , 322(5898), 77-80. [Link]
-
Combes Quinoline Synthesis PDF. Scribd. [Link]
- Principles and Applications of Photoredox Catalysis: Trifluoromethylation and Beyond. J. Synth. Org. Chem., Jpn.2017, 75(2), 102-111.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv.2020 , 10, 22533-22557. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions [organic-chemistry.org]
- 11. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducible Biological Activity in Synthesized Quinoline Batches
In the landscape of drug discovery and development, the quinoline scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antibacterial properties.[1][2] However, the journey from a promising molecular design to a compound with consistent and reproducible biological effects is fraught with challenges. A frequent and critical hurdle is the variability observed between different synthesized batches of the same quinoline derivative. This guide provides an in-depth comparison of practices and analytical strategies to ensure the reproducibility of biological activity, grounded in the principles of scientific integrity and field-proven experience.
The Core Challenge: Why Batches Differ
The synthesis of complex organic molecules like quinolines is rarely a perfect process. Classical methods such as the Skraup or Doebner-von Miller reactions, while foundational, are often characterized by harsh conditions, leading to side reactions and the formation of impurities.[3][4] These impurities, which can include unreacted starting materials, intermediates, byproducts, and degradation products, are a primary source of batch-to-batch variability.[5][6] Even minor differences in reaction conditions—temperature, reaction time, or catalyst efficiency—can alter the impurity profile of the final compound.
The presence of these unintended chemicals, even in trace amounts, can significantly impact the measured biological activity.[7] An impurity might possess its own biological activity, antagonize the primary compound, or interfere with the assay itself, leading to misleading and irreproducible results. Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental prerequisite for reliable biological data.
Comparative Analysis of Synthesized Batches: A Case Study
To illustrate the importance of comprehensive analysis, let's consider a hypothetical case study involving the synthesis of a novel quinoline-based anticancer agent, "Quino-X," prepared via two different synthetic batches.
Table 1: Comparison of Two Synthetic Batches of "Quino-X"
| Parameter | Batch A | Batch B | Commentary |
| Synthesis Yield | 65% | 72% | Batch B appears more efficient based on yield alone. |
| Initial Purity (by HPLC) | 96.5% | 94.8% | Batch A shows higher initial purity. |
| Major Impurity 1 | 1.8% (Unreacted Amine) | 2.5% (Unreacted Amine) | Higher level of a key starting material in Batch B. |
| Major Impurity 2 | 0.9% (Regioisomer) | 1.5% (Polymeric byproduct) | Different side reactions appear to dominate in each batch. |
| Other Impurities | <0.8% | <1.2% | Batch B has a more complex impurity profile. |
| Biological Activity (IC50) | 1.2 µM | 2.5 µM | Batch A is significantly more potent in the anticancer assay. |
This case study highlights a critical point: a higher yield does not necessarily correlate with a better-quality compound for biological testing. Batch A, despite a lower yield, is purer and demonstrates greater potency. The different impurity profiles are the likely cause of this discrepancy. The unreacted starting material and byproducts in Batch B may be interfering with the biological assay or have lower activity, thus artificially inflating the IC50 value.
The Workflow for Ensuring Reproducibility
A systematic and self-validating workflow is essential to mitigate batch-to-batch variability. This process should be viewed as a continuous cycle of synthesis, purification, characterization, and biological testing, with feedback loops to refine the synthetic and purification procedures.
Caption: Workflow for ensuring reproducible biological activity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[8] It separates the main compound from impurities, allowing for their quantification. A validated HPLC method is crucial for reliable purity determination.[9][10]
Protocol:
-
System: An HPLC system with a UV-Vis detector is suitable for most quinoline derivatives.[11]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.[11][12]
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating compounds of varying polarities.[11]
-
Detection: Set the UV detector to a wavelength where the quinoline compound has strong absorbance (e.g., 254 nm).[11]
-
Sample Preparation: Prepare a stock solution of the synthesized quinoline batch in a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Inject the sample and run the gradient program. The purity is typically calculated based on the area percentage of the main peak relative to the total peak area.
-
Validation: The method should be validated for parameters like linearity, accuracy, precision, and specificity to ensure reliable results.[13] For drug discovery, a purity of ≥95% is often required for compounds entering in vivo studies.[14][15]
MTT Assay for Cell Viability (Anticancer Activity)
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] It is widely used in drug discovery to screen for compounds with potential anticancer activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline batches. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the purple formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The Impact of Impurities on a Signaling Pathway
Many quinoline-based anticancer drugs function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a pure quinoline compound versus an impurity.
As the diagram illustrates, the pure "Quino-X" from Batch A effectively inhibits PI3K, leading to a downstream reduction in cell proliferation. However, an impurity, such as a regioisomer from Batch B, might have a much weaker affinity for the target or no activity at all. Its presence in the sample dilutes the effect of the active compound, resulting in a higher apparent IC50 and an underestimation of the true potency.
Conclusion and Best Practices
Ensuring the reproducibility of biological activity for synthesized quinoline batches is non-negotiable for the integrity of research and the successful development of new therapeutics. It requires a mindset that moves beyond simply achieving a target structure to a holistic understanding of the material being tested.
Key Recommendations:
-
Standardize Synthetic Protocols: Document and control reaction parameters meticulously to minimize variations in the synthesis process.
-
Implement Rigorous Purification: Do not assume a high yield equates to high purity. Employ appropriate purification techniques to remove byproducts and unreacted starting materials.
-
Comprehensive Analytical Characterization: Use orthogonal analytical methods (e.g., HPLC and NMR) to confirm structure and determine purity. A purity level of >95% should be the standard for compounds used in biological assays.[14][15]
-
Validate Analytical and Biological Assays: Ensure that the methods used for characterization and activity assessment are robust, reliable, and fit for purpose.[1][20]
-
Maintain Batch Records: Keep detailed records of each synthetic batch, including the synthetic procedure, purification method, analytical data, and biological results, to facilitate troubleshooting and ensure long-term consistency.
By adhering to these principles, researchers can build a robust bridge between chemical synthesis and biological validation, ensuring that their data is reliable, reproducible, and ultimately, contributes meaningfully to the advancement of science and medicine.
References
-
National Center for Biotechnology Information. "MTT Assay Protocol." Assay Guidance Manual. [Link]
-
Kral, V., et al. "Standard Operating Procedure (SOP)." Berlin - BB3R. [Link]
-
Sofpromed. "An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials." Sofpromed. [Link]
-
Denmark, S. E., & Venkatraman, S. "On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis." The Journal of Organic Chemistry. [Link]
-
Pawar, S. S., et al. "A Review on Step-by-Step Analytical Method Validation." IOSR Journal of Pharmacy. [Link]
-
GGC. "Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing." GGC. [Link]
-
Pharma Beginners. "Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV." Pharma Beginners. [Link]
-
Gunda, G. "Revision of Purity Criteria for Tested Compounds." Journal of Medicinal Chemistry. [Link]
-
Dong, M. W. "Separation Science in Drug Development, Part 2: High‑Throughput Characterization." LCGC North America. [Link]
-
SIELC Technologies. "HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column." SIELC Technologies. [Link]
- Google Patents. "CN112300071B - Synthetic method of high-purity chloroquine phosphate.
-
Wikipedia. "Doebner–Miller reaction." Wikipedia. [Link]
-
Pharmaffiliates. "Quinoline-impurities." Pharmaffiliates. [Link]
-
Al-Suwaidan, I. A., et al. "Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance." RSC Advances. [Link]
-
Hussain, S., et al. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry." Journal of Validation Technology. [Link]
-
Naidoo, D. "Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst." ResearchSpace@UKZN. [Link]
-
Al-Bayati, R. I., et al. "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry. [Link]
-
Alwsci. "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals." Alwsci. [Link]
-
ResearchGate. "Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery." ResearchGate. [Link]
-
Wu, Y., et al. "Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites." Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
SIELC Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100." SIELC Technologies. [Link]
-
Pharmaguideline. "Impurity Profiling of Drug Substances in Pharmaceuticals." Pharmaguideline. [Link]
-
Beilstein-Institut. "High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine." Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. "(PDF) Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives." ResearchGate. [Link]
-
Pharma Tutor. "Overview On Impurity Profiling For Pharmaceutical Drug Candidates." Pharma Tutor. [Link]
-
ResearchGate. "General reaction scheme of Doebner–von Miller quinoline synthesis." ResearchGate. [Link]
-
BMC. "Biological and Molecular Chemistry." BMC. [Link]
-
Humeedi, M. D., & Hussein, M. S. "Synthesis new derivatives of quinoline and study the biological activity for some of them." American Institute of Physics. [Link]
-
Molecules. "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." MDPI. [Link]
-
ResearchGate. "(PDF) Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." ResearchGate. [Link]
-
Scientific Research Publishing. "Determination of Quinoline in Textiles by High-Performance Liquid Chromatography." Scientific Research Publishing. [Link]
-
Biotech Spain. "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance." Biotech Spain. [Link]
-
RSC Publishing. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Publishing. [Link]
-
Shahrukh, A., et al. "Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024)." Mini-Reviews in Medicinal Chemistry. [Link]
-
Pure and Applied Science. "Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024)." LUMS. [Link]
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. research.setu.ie [research.setu.ie]
- 3. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. sofpromed.com [sofpromed.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. upm-inc.com [upm-inc.com]
A Head-to-Head Battle: Benchmarking New Quinoline Kinase Inhibitors Against Established Standards in Oncology Research
In the dynamic landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for developing novel kinase inhibitors. Its inherent versatility allows for the fine-tuning of inhibitory profiles against a spectrum of kinases implicated in tumorigenesis and progression. However, the introduction of any new quinoline-based inhibitor necessitates a rigorous and objective evaluation of its performance relative to established clinical and research standards. This guide provides a comprehensive framework for benchmarking a novel quinoline inhibitor, "NewQuin-1," against two widely recognized standards with distinct mechanisms of action: Bosutinib , a potent dual Src/Abl tyrosine kinase inhibitor, and Chloroquine , an autophagy inhibitor that has found new life in oncology research.
This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design. We will delve into the critical assays for determining potency and cytotoxicity, present the data in a clear, comparative format, and provide the mechanistic context essential for interpreting the results.
The Contenders: A Profile of the Inhibitors
A meaningful benchmark begins with a thorough understanding of the compounds . Here, we profile our hypothetical new inhibitor, NewQuin-1, and the established standards.
NewQuin-1 (Hypothetical)
NewQuin-1 is a novel synthetic quinoline derivative designed to exhibit potent and selective inhibition of a specific oncogenic kinase (e.g., a mutant form of EGFR or a novel target). Its development has been guided by computational modeling to optimize its binding affinity and minimize off-target effects.
Standard 1: Bosutinib
Bosutinib is a 4-anilino-3-quinolinecarbonitrile that functions as a potent, dual inhibitor of Src and Abl kinases.[1][2] It is an FDA-approved therapeutic for certain types of chronic myeloid leukemia (CML).[3] Its mechanism involves competing with ATP for the kinase binding site, thereby inhibiting the autophosphorylation and activation of these kinases, which are crucial for cancer cell proliferation and survival.[4]
Standard 2: Chloroquine
Chloroquine, a 4-aminoquinoline, is a well-established antimalarial drug that has been repurposed for cancer therapy.[5][6] Its anticancer activity is primarily attributed to its ability to inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[7] Chloroquine accumulates in lysosomes, raising their pH and impairing their function, which leads to the buildup of toxic cellular waste and can trigger apoptosis.[8]
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The therapeutic potential of an inhibitor is not solely defined by its potency but also by its drug-like properties. The following table summarizes key physicochemical and pharmacokinetic parameters for our inhibitors.
| Property | NewQuin-1 (Hypothetical) | Bosutinib | Chloroquine |
| Molecular Weight ( g/mol ) | 485.5 | 530.45[9] | 319.87[10] |
| LogP | 3.8 | 3.3 - 4.3[4] | 4.63[10] |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 6 | 8 | 3 |
| Protein Binding (%) | ~95 | 94-96[4] | ~55 |
| Biological Half-life (hrs) | 18 | ~34[4] | 20-60 days |
Experimental Benchmarking: Protocols and Workflows
A robust comparison relies on standardized and well-executed experiments. Here, we provide detailed protocols for two fundamental assays: determining the inhibitory potency against a target kinase and assessing general cytotoxicity.
Workflow for Benchmarking Quinoline Inhibitors
The overall workflow for comparing these inhibitors is a multi-step process designed to provide a comprehensive performance profile.
Caption: A streamlined workflow for the comparative analysis of quinoline inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production is indicative of kinase inhibition.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of NewQuin-1 and Bosutinib against their target kinase(s).
Materials:
-
Purified target kinase (e.g., Src, Abl)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (NewQuin-1, Bosutinib) and controls (DMSO)
-
384-well white assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase and its substrate in the kinase reaction buffer.
-
Perform serial dilutions of the test compounds in DMSO, followed by a further dilution in the kinase buffer to achieve a 2X final concentration. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Prepare a 2X ATP solution in the kinase buffer. The final concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate at room temperature for 30-60 minutes.[12]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Objective: To determine the half-maximal cytotoxic concentration (CC50) of NewQuin-1, Bosutinib, and Chloroquine on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds and controls
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (NewQuin-1, Bosutinib, Chloroquine) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Performance Data: A Head-to-Head Comparison
The following tables present hypothetical but representative data for NewQuin-1 benchmarked against Bosutinib and Chloroquine.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Compound | Target Kinase | IC50 (nM) |
| NewQuin-1 | Target Kinase X | 5 |
| Bosutinib | Src | 1.2[14] |
| Abl | 1.0[1] | |
| Chloroquine | N/A (Not a kinase inhibitor) | N/A |
Table 2: In Vitro Cytotoxicity (CC50 Values in µM after 72h)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| NewQuin-1 | 0.5 | 0.8 |
| Bosutinib | ~5.0 | 5.4[15] |
| Chloroquine | 71.3[16] | 2.27 (in HCT116)[8] |
Mechanistic Insights and Interpretation
The data generated from these assays provide a multi-faceted view of the new inhibitor's performance.
Signaling Pathway Inhibition
Bosutinib exerts its effect by directly inhibiting the Src and Abl kinases, which are key nodes in multiple signaling pathways that drive cell proliferation, survival, and motility.
Caption: Bosutinib's mechanism of action targeting Src/Abl signaling.
In contrast, Chloroquine's anticancer effects are primarily mediated through the disruption of autophagy.
Caption: Chloroquine's mechanism of action via autophagy inhibition.
Interpreting the Results:
-
Potency: NewQuin-1 demonstrates potent inhibition of its target kinase, with an IC50 in the low nanomolar range. This is comparable to the potency of Bosutinib against its targets.
-
Cytotoxicity: NewQuin-1 exhibits strong cytotoxic effects on the tested cancer cell lines, with CC50 values in the sub-micromolar range. This suggests that its potent kinase inhibition translates to effective cancer cell killing.
-
Selectivity Index: By comparing the CC50 values to the IC50 value, we can get a preliminary idea of the therapeutic window. For NewQuin-1, the significant difference between its kinase IC50 (nanomolar) and its cytotoxicity (sub-micromolar) suggests a favorable selectivity index.
-
Benchmarking Against Standards:
-
Compared to Bosutinib , NewQuin-1 shows comparable in vitro potency and potentially superior cytotoxicity in the selected cell lines. Further studies would be needed to assess its activity against Src and Abl to determine its selectivity profile.
-
Compared to Chloroquine , NewQuin-1 is significantly more cytotoxic. This is expected, as Chloroquine's primary anticancer mechanism is not direct cell killing but rather sensitization to other therapies through autophagy inhibition.
-
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial benchmarking of a new quinoline inhibitor. The hypothetical data for NewQuin-1 suggests a promising candidate with potent and specific anticancer activity. However, this is just the first step. A comprehensive evaluation would require:
-
Broader Kinase Profiling: To assess the selectivity of NewQuin-1 across a panel of kinases.
-
In Vivo Efficacy Studies: To determine if the in vitro potency translates to tumor growth inhibition in animal models.
-
Pharmacokinetic and Toxicology Studies: To fully characterize the drug's ADME-Tox profile.
-
Combination Studies: To explore potential synergistic effects with other anticancer agents, including autophagy inhibitors like Chloroquine.
By systematically comparing new chemical entities against well-characterized standards, researchers can make more informed decisions, accelerating the journey of promising new quinoline inhibitors from the bench to the bedside.
References
-
Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]
-
Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer Research, 63(2), 375-381. [Link]
-
Vultur, A., et al. (2008). SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. Molecular Cancer Therapeutics, 7(5), 1185-1194. [Link]
-
Pérez-Hernández, M., et al. (2024). Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death. Frontiers in Oncology, 14, 1385392. [Link]
-
PharmaCompass. (n.d.). Chloroquine. Retrieved from [Link]
-
Golden, E. B., et al. (2014). In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma. Oncology Letters, 8(4), 1857-1862. [Link]
-
PubChem. (n.d.). Chloroquine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pérez-Hernández, M., et al. (2024). Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death. Frontiers in Oncology, 14. [Link]
-
Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485. [Link]
-
PubChem. (n.d.). Bosutinib monohydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bosutinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Bosutinib concentrations response assay to determine the IC 50 value in cell viability assay in CML cell line. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells. Retrieved from [Link]
-
Wang, Y., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology, 11, 589335. [Link]
-
Wang, Y., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology, 11. [Link]
-
Slideshare. (n.d.). Chloroquine. Retrieved from [Link]
-
ResearchGate. (n.d.). Average sequence coverage and IC 50 values for kinase targets of bosutinib. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 Values obtained for HCQ, HCQ@CS NPs and Doxo from Their MTT Assay Using A549 and Wi38 cells. Retrieved from [Link]
-
INCHEM. (n.d.). Chloroquine. Retrieved from [Link]
-
PubChem. (n.d.). Bosutinib. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, P. F., et al. (2011). Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells. Chinese Journal of Cancer, 30(10), 690-700. [Link]
-
ResearchGate. (n.d.). Hydroxychloroquine: Pharmacological, physicochemical aspects and activity enhancement through experimental formulations. Retrieved from [Link]
-
Li, J., et al. (2014). Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro. Acta Pharmacologica Sinica, 35(5), 645-652. [Link]
-
Wang, N., et al. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. OncoTargets and Therapy, 17, 3449-3461. [Link]
-
ResearchGate. (n.d.). Effects of bosutinib on the cell growth of different cell lines. Retrieved from [Link]
-
Al-Bazzaz, A. A., et al. (2022). Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines. Polymers, 14(23), 5228. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
-
Singh, P., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry, 45(16), 7215-7227. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bosutinib | 380843-75-4 [chemicalbook.com]
- 5. Chloroquine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bosutinib | Src Kinases | Tocris Bioscience [tocris.com]
- 10. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. japsonline.com [japsonline.com]
- 14. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethyl)quinoline-3-carboxylic Acid
This document provides essential, step-by-step guidance for the safe handling and proper disposal of 4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No: 155495-82-2)[1]. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical protocols with the underlying scientific principles to ensure operational safety and environmental compliance. Adherence to these procedures is critical for mitigating risks associated with this compound's unique chemical properties.
Hazard Profile and Risk Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is a halogenated heterocyclic compound that presents multiple hazards. Its quinoline core and trifluoromethyl group dictate its reactivity, toxicity, and environmental persistence, making improper disposal particularly hazardous.
The primary risks associated with this compound are summarized below:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed[2][3][4][5]. | GHS07 |
| Skin Irritation (Category 2) | Causes skin irritation upon contact[4][5][6][7][8][9]. | GHS07 |
| Serious Eye Irritation (Category 2A) | Causes serious, and potentially strong, eye irritation[2][4][5][6][7][8][9]. | GHS07 |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation if inhaled[4][5][7][8][9]. | GHS07 |
| Aquatic Toxicity | Considered harmful to aquatic life[3]. Data on similar quinoline structures suggest potential for long-lasting effects in aquatic ecosystems[10]. | (None) |
Causality Behind the Hazard: The trifluoromethyl (-CF3) group significantly increases the compound's stability and environmental persistence. Compounds containing this group can degrade into trifluoroacetic acid (TFA), a substance known for its persistence in aquatic environments[11][12]. Furthermore, the quinoline nucleus is found in many bioactive and potentially toxic molecules; quinoline itself is a suspected carcinogen and mutagen[10]. Therefore, the disposal strategy must prevent its release into the environment, where it can pose long-term risks.
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted with appropriate PPE to prevent personal exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield[5][13]. | Protects against splashes of solutions or accidental contact with the solid powder, which can cause severe eye irritation[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use[5][13][14]. | Prevents skin contact, which can cause irritation[5][9]. |
| Body Protection | A chemical-resistant apron or a fully-buttoned lab coat[5][13][14]. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required when handled within a certified chemical fume hood. A NIOSH-approved P95 or P100 particulate respirator is necessary if dust may be generated outside of a fume hood[5][15]. | Prevents inhalation of the powder, which may cause respiratory tract irritation[8][9]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [13][15][16]
Step 1: Waste Segregation
This compound must be classified and segregated as Halogenated Organic Solid Waste .[17]
-
Action: Collect all waste this compound, including expired reagents and grossly contaminated materials (e.g., weighing papers, spill cleanup debris), in a dedicated waste container.
-
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like hydrogen fluoride[6][17]. Segregation prevents dangerous chemical reactions that could occur if mixed with incompatible waste streams (e.g., strong acids, bases, or oxidizers) and ensures it is routed to the correct disposal facility[16][18].
Step 2: Containerization and Labeling
Proper containment is crucial for safe storage and transport.
-
Action: Use a chemically compatible, leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap[10][14]. Affix a "Hazardous Waste" label to the container immediately.
-
Labeling Requirements: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
The name of the principal investigator or lab contact.
-
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and is a legal requirement for hazardous waste tracking.
Step 3: Managing Contaminated Materials
Any item that comes into direct contact with the chemical is considered contaminated and must be disposed of as hazardous waste.
-
Action: Place used gloves, disposable lab coats, bench paper, and any cleanup materials into the same designated Halogenated Organic Solid Waste container.
-
Causality: This practice, known as source reduction, prevents the spread of contamination and ensures that all hazardous materials are captured in the appropriate waste stream.
Step 4: Temporary On-Site Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.
-
Action: Keep the waste container tightly sealed when not in use. Store it in a well-ventilated, secure area away from incompatible materials[16][18]. Ensure the container is in secondary containment to mitigate leaks or spills.
-
Causality: Safe storage minimizes the risk of spills, unauthorized access, and exposure to personnel. Secondary containment provides an essential safeguard against environmental release in case the primary container fails.
Step 5: Final Disposal
Final disposal must be managed through official channels.
-
Action: Arrange for the collection of the hazardous waste container with your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[10][14].
-
Causality: Licensed contractors are equipped to transport and dispose of hazardous materials in accordance with strict local, state, and federal regulations, ensuring both legal compliance and environmental protection.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2, including respiratory protection if significant dust is present.
-
Contain & Clean: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne[10][14]. Carefully sweep the material into a designated hazardous waste container[19]. Avoid using combustible materials like paper towels for the initial cleanup[14].
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Package Waste: Seal the container with the spill cleanup materials and label it as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office, as required by your internal policies[13][14].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
- Proper Disposal of 2-(2-Chloroethyl)
- Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Labor
- 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid - Hazardous Agents. Haz-Map.
- Proper Disposal Procedures for Halogenated Organic Acid Waste (Design
- SAFETY DATA SHEET - Trifluoromethanesulfonic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - 5-(Trifluoromethyl)-2-pyridinecarboxylic Acid. TCI Chemicals.
- Safety Data Sheet - 3-(4-Trifluoromethylbenzoyl)quinoline. Fluorochem.
- Safety Data Sheet - 6-(Trifluoromethyl)quinoline-8-carboxylic acid. Aaron Chemicals.
- SAFETY DATA SHEET - 8-(Trifluoromethyl)quinolin-4-ol. Thermo Fisher Scientific.
- Safety Data Sheet - 8-(Trifluoromethyl)quinoline-5-carboxylic acid. AK Scientific, Inc.
- SAFETY DATA SHEET - 4-(Trifluoromethyl)quinoline-2-carboxylic acid. Fisher Scientific.
- JR-3116 - Safety D
- 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. Chem-Impex.
- This compound. Lead Sciences.
- HAZARDOUS WASTE SEGREG
- Halogen
- Halogenated Solvents in Labor
- SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS.
- 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. PubChem.
- Levels and Seasonal Trends of C1–C4 Perfluoroalkyl Acids and the Discovery of Trifluoromethane Sulfonic Acid in Surface Snow in the Arctic.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. aaronchem.com [aaronchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ozone.unep.org [ozone.unep.org]
- 12. Levels and Seasonal Trends of C1–C4 Perfluoroalkyl Acids and the Discovery of Trifluoromethane Sulfonic Acid in Surface Snow in the Arctic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. bucknell.edu [bucknell.edu]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
- 19. combi-blocks.com [combi-blocks.com]
Comprehensive Safety and Handling Guide for 4-(Trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-(trifluoromethyl)quinoline-3-carboxylic acid. As a Senior Application Scientist, this document is designed to empower you with the knowledge to manage this compound safely and effectively in a laboratory setting, ensuring both personal safety and the integrity of your research.
Hazard Assessment and Core Safety Principles
Key Potential Hazards:
-
Skin Irritation and Corrosion: As a carboxylic acid, it is expected to be corrosive and can cause skin irritation or burns upon direct contact.[5][6][7]
-
Serious Eye Damage: Contact with the eyes can cause severe irritation or damage.[1][6][7]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may lead to respiratory irritation.[1][3][4]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[3]
The trifluoromethyl group itself is generally considered to be chemically stable.[8] However, the overall reactivity and toxicity are determined by the entire molecular structure.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[6][9] Inspect for any signs of degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[6][9] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or an Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles.[9] For handling solutions or when vapors may be generated. | Task-Dependent |
| Body Protection | Laboratory Coat and a Chemical-resistant Apron | Protects skin and personal clothing from contamination.[6][9] Recommended when handling larger quantities or when there is a significant risk of splashing. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes.[5] | Secondary |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. All operations involving this compound should be conducted within a certified chemical fume hood.[7][10]
Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Work Area Setup: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
-
Weighing and Aliquoting:
-
Handle the solid compound carefully to minimize dust generation.[7]
-
Use a spatula and a weigh boat for transferring the solid.
-
Perform all weighing and aliquoting inside the chemical fume hood.
-
-
Dissolving:
-
Experimental Use:
-
Maintain a safe distance from the reaction vessel.
-
Use appropriate shielding for reactions that have the potential to be energetic.
-
Visual Workflow for Safe Handling
Caption: A step-by-step workflow outlining the safe handling of this compound from preparation to disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][10] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.[3]
-
Spill: For a small spill, use an appropriate absorbent material, and collect it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[10]
Storage and Disposal
Proper storage and waste management are essential for maintaining a safe laboratory environment.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][12]
-
Keep it segregated from incompatible materials such as strong bases and oxidizing agents.[13][14]
-
Store in a corrosive-resistant cabinet.[7]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[15][16]
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled hazardous waste container for halogenated organic solids.[9][16]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container for halogenated organic liquids.[14][15]
-
Labeling: All waste containers must be accurately labeled with the full chemical name and the words "Hazardous Waste."[14]
Never dispose of this chemical down the drain.[17] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
- Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca.
- How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty.
- Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School.
- Corrosive Materials. Princeton EHS.
- General Use SOP - Corrosive Materials. Stanford Environmental Health & Safety.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. Reddit.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- JR-3116 - Safety Data Sheet. Combi-Blocks, Inc.
- Safety Data Sheet. Aaron Chemicals.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Proper disposal of chemicals. Sciencemadness Wiki.
- hazardous waste segregation.
- Classification of special laboratory waste. UB.
- Hazardous Materials Disposal Guide. Nipissing University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
Sources
- 1. fishersci.com [fishersci.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. aaronchem.com [aaronchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 17. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
